4-ethyl-2-methylhexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2-methylhexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-9(6-2)7-8(3)4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZJIBOPKRSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184765 | |
| Record name | Hexane, 4-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3074-75-7 | |
| Record name | 4-Ethyl-2-methylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3074-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 4-ethyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 4-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-ethyl-2-methylhexane: Chemical and Physical Properties for the Research Professional
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-ethyl-2-methylhexane (CAS No: 3074-75-7), a branched-chain alkane.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, physicochemical characteristics, and spectroscopic signature of this compound. Furthermore, it outlines robust experimental protocols for the determination of its key physical properties, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. The guide also touches upon the synthesis, reactivity, and safety considerations relevant to the handling and application of this compound in a laboratory setting.
Introduction: Understanding the Significance of Branched Alkanes
Branched alkanes, such as this compound, are fundamental structures in organic chemistry. Unlike their straight-chain counterparts, the presence of alkyl branches significantly influences their physical properties, including boiling point, melting point, and viscosity. These characteristics are a direct consequence of their molecular architecture, which affects the efficiency of intermolecular packing and the magnitude of van der Waals forces. In the pharmaceutical and drug development sectors, branched alkanes serve as inert solvents, lubricants, and non-polar reference standards.[3] A thorough understanding of their properties is therefore paramount for their effective application and for the accurate interpretation of experimental outcomes. This compound, a nonane isomer, provides an excellent case study for the examination of these structure-property relationships.[4]
Molecular Structure and Identification
A precise understanding of the molecular structure of this compound is the foundation for interpreting its chemical and physical behavior.
Structural Representation
The structure of this compound consists of a six-carbon hexane backbone with a methyl group at the second carbon and an ethyl group at the fourth carbon.
Caption: 2D Chemical Structure of this compound.
Chemical Identifiers
For unambiguous identification and database referencing, the following identifiers are crucial:
| Identifier | Value |
| IUPAC Name | This compound[5] |
| CAS Number | 3074-75-7[1][2] |
| Molecular Formula | C₉H₂₀[6] |
| Canonical SMILES | CCC(CC)CC(C)C[4][2][7] |
| InChI | InChI=1S/C9H20/c1-5-9(6-2)7-8(3)4/h8-9H,5-7H2,1-4H3[2][5] |
| InChIKey | KYCZJIBOPKRSOV-UHFFFAOYSA-N[4][2][5] |
Physicochemical Properties
The physical properties of this compound are summarized in the table below. These properties are critical for its application in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Weight | 128.26 g/mol | [6] |
| Appearance | Colorless liquid with a slight hydrocarbon odor | [3] |
| Density | 0.719 - 0.721 g/cm³ | [8][9] |
| Boiling Point | 133.81 - 134.1 °C at 760 mmHg | [8][10] |
| Melting Point | -112.99 °C | [8] |
| Flash Point | 52.2 °C | [7][9] |
| Refractive Index (n_D) | 1.4046 | [8] |
| Vapor Pressure | 10.1 mmHg at 25 °C | [7] |
| Water Solubility | 359 µg/L (temperature not stated) | [8] |
| LogP (Octanol-Water Partition Coefficient) | 4.5 - 4.981 | [7][11] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is essential for the validation of a substance's identity and purity. The following protocols are designed to be self-validating by incorporating control measures and emphasizing the principles behind the measurements.
Boiling Point Determination via Micro-Boiling Point Method
Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] For small sample volumes, the micro-boiling point method is highly efficient and minimizes waste. The principle relies on trapping a small bubble of air in an inverted capillary tube. As the liquid is heated, the vapor pressure increases, causing the trapped air to expand and a stream of bubbles to emerge. At the boiling point, the vapor pressure is sufficient to overcome the atmospheric pressure. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure has just dropped below the atmospheric pressure, providing an accurate measure of the boiling point.[6]
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An In-depth Technical Guide to 4-ethyl-2-methylhexane: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 4-ethyl-2-methylhexane, a branched alkane of interest in various scientific and industrial fields. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's nomenclature, physicochemical properties, synthesis, reactivity, potential applications, and analytical and safety protocols, grounding all information in authoritative scientific principles.
Chemical Structure and Nomenclature
This compound is a saturated hydrocarbon with the chemical formula C9H20.[1] According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its name is derived from the longest continuous carbon chain, which is hexane (six carbons). An ethyl group (-CH2CH3) is attached to the fourth carbon, and a methyl group (-CH3) is attached to the second carbon of the main chain.[2]
Synonyms and Identifiers:
-
Common Synonyms: 2-methyl-4-ethylhexane, Hexane, 4-ethyl-2-methyl-[3]
-
CAS Number: 3074-75-7[3]
-
Molecular Formula: C9H20[3]
-
Molecular Weight: Approximately 128.26 g/mol [3]
-
InChIKey: KYCZJIBOPKRSOV-UHFFFAOYSA-N[3]
The structure of this compound is characterized by its branched nature, which imparts specific physical and chemical properties distinct from its straight-chain isomer, nonane.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are tabulated below. These properties are crucial for its handling, application, and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C9H20 | [3] |
| Molecular Weight | 128.26 g/mol | [3] |
| Boiling Point | ~134 °C | [4] |
| Melting Point | ~ -113 °C | [4] |
| Density | ~0.719 g/cm³ | [5] |
| Refractive Index | ~1.4046 | [6] |
| Water Solubility | Very low | [6] |
| LogP | ~4.5 | [7] |
Synthesis and Reactivity
Synthesis:
The industrial production of branched alkanes like this compound often involves the catalytic isomerization of linear alkanes. For instance, n-nonane can be converted to a mixture of its branched isomers, including this compound, over a platinum-supported acidic catalyst. This process involves a series of dehydrogenation, protonation, carbocation rearrangement, deprotonation, and hydrogenation steps.[3]
For laboratory-scale synthesis, the Corey-House synthesis (also known as the Gilman coupling) offers a versatile method for forming carbon-carbon bonds. To synthesize this compound, one could react lithium diethylcuprate with 2-bromo-4-methylhexane or lithium di(sec-butyl)cuprate with 1-bromo-3-methylpentane. The choice of reactants is guided by the desired bond formation and the availability of starting materials.
Caption: A possible synthetic route for this compound.
Reactivity:
As a saturated alkane, this compound is generally unreactive under normal conditions. It does not react with acids, bases, or common oxidizing and reducing agents. However, it can undergo combustion in the presence of excess oxygen to produce carbon dioxide and water. Under controlled conditions, it can participate in free-radical halogenation, where a hydrogen atom is substituted by a halogen. The presence of tertiary hydrogens in its structure makes it susceptible to radical abstraction at the 4-position.
Potential Applications
While specific, large-scale applications of pure this compound are not widely documented, its properties as a branched alkane make it relevant in several areas:
-
Fuel Additive: Branched alkanes are known to have higher octane ratings than their straight-chain counterparts, making them desirable components in gasoline to prevent engine knocking.[8]
-
Solvent: Due to its nonpolar nature, it can be used as a solvent for other nonpolar substances.
-
Research and Development: It serves as a model compound in studies of hydrocarbon combustion, atmospheric chemistry, and as a component in surrogate fuel mixtures.[9]
-
Potential in Drug Delivery: While not directly used, the principles of using hydrocarbons in drug delivery are established. For instance, semifluorinated alkanes are being explored as carriers for lipophilic drugs.[8] The hydrophobicity of molecules like this compound could be leveraged in the design of novel drug delivery systems, particularly for topical or specialized formulations.
Analytical Techniques
The identification and quantification of this compound are typically achieved using chromatographic and spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the primary technique for analyzing volatile organic compounds like this compound. The compound is separated from a mixture based on its boiling point and interaction with the GC column's stationary phase, and then identified by its mass spectrum. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a useful parameter for its identification.[7]
Hypothetical GC-MS Protocol:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a concentration within the calibrated range of the instrument.
-
GC Column: Use a nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile components.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The resulting fragmentation pattern will be characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can provide detailed structural information. The ¹³C NMR spectrum of this compound would show distinct signals for each of the nine carbon atoms, with their chemical shifts being indicative of their local electronic environment.[7]
Caption: A generalized workflow for the GC-MS analysis.
Safety and Handling
Hazards:
-
Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
-
Aspiration Hazard: May be fatal if swallowed and enters airways.
-
Skin Irritation: May cause skin irritation.
-
Drowsiness or Dizziness: May cause drowsiness or dizziness upon inhalation.
Precautionary Measures:
-
Ventilation: Use only in a well-ventilated area.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Spill Response: In case of a spill, use non-sparking tools and absorbent materials for cleanup.
Conclusion
This compound, a branched C9 alkane, possesses distinct physicochemical properties that make it a subject of interest in fuel science, synthetic chemistry, and as a model compound in various research areas. While its direct applications in drug development are not established, the broader class of branched and functionalized alkanes holds potential in formulation and delivery. A thorough understanding of its synthesis, reactivity, and analytical characterization, coupled with stringent safety protocols, is essential for its effective and safe utilization in a research and development setting.
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An In-depth Technical Guide to 4-ethyl-2-methylhexane (CAS: 3074-75-7)
Introduction: Deconstructing a Branched Alkane
4-ethyl-2-methylhexane is a saturated, branched-chain aliphatic hydrocarbon with the chemical formula C₉H₂₀.[1][2][3] As a member of the nonane isomer group, its specific structural arrangement—featuring an ethyl group at the fourth carbon and a methyl group at the second carbon of a hexane backbone—imparts distinct physicochemical properties that differentiate it from its linear and other branched counterparts.[4] These properties, such as reduced melting point and specific viscosity characteristics, are critical in its applications, which range from being a component in high-octane fuels to a non-polar solvent in specialized chemical synthesis.[4][5] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, analytical characterization, and core properties, designed to equip researchers with the foundational knowledge required for its application and study.
Section 1: Physicochemical and Molecular Properties
The molecular architecture of this compound dictates its physical behavior and chemical reactivity. As a non-polar, saturated hydrocarbon, it is chemically stable and insoluble in water but soluble in many organic solvents.[4] Its branched nature disrupts the intermolecular van der Waals forces compared to a straight-chain nonane, resulting in a lower boiling point. A summary of its key properties is presented below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 3074-75-7 | [2][3] |
| Molecular Formula | C₉H₂₀ | [1][2][3] |
| Molecular Weight | 128.26 g/mol | [2][6][7] |
| Boiling Point | 133.8 - 134.1 °C at 760 mmHg | [1][8] |
| Melting Point | -113.0 °C | [1] |
| Density | 0.721 g/cm³ | [1] |
| Refractive Index | 1.4046 | [1] |
| Vapor Pressure | 10.1 mmHg at 25 °C | [1] |
| Flash Point | 52.2 °C | [1][8] |
| Water Solubility | 0.359 mg/L (temperature not stated) | [1] |
| LogP (Octanol/Water) | ~4.5 - 4.9 | [1][6][8] |
| IUPAC Name | this compound |[2][6] |
Section 2: Synthesis of Highly Branched Alkanes
The targeted synthesis of a specific, highly pure branched alkane like this compound for research purposes necessitates precise carbon-carbon bond-forming reactions, distinct from the large-scale industrial processes of alkylation and isomerization used in fuel production.[5] Laboratory-scale synthesis often relies on building the carbon skeleton through nucleophilic addition to carbonyls, such as the Grignard reaction, followed by removal of the oxygen functionality.[9]
The causality behind this choice lies in its versatility. The Grignard reaction allows for the controlled formation of a new carbon-carbon bond at a specific location, creating a secondary or tertiary alcohol intermediate. This intermediate can then be readily dehydrated to an alkene and subsequently hydrogenated to the final alkane. This multi-step approach provides a high degree of control over the final molecular architecture.[9]
Conceptual Synthetic Workflow: Grignard-Based Approach
A plausible retrosynthetic analysis for this compound would involve disconnecting one of the C-C bonds to reveal a Grignard reagent and a carbonyl compound. For example, reacting an isobutylmagnesium halide with pentan-3-one would form the tertiary alcohol precursor, which can then be converted to the target alkane.
Caption: Conceptual workflow for the synthesis of this compound.
Protocol: General Laboratory Synthesis
-
Grignard Reaction: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of the appropriate alkyl halide (e.g., 1-bromo-2-methylpropane) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation. Once formed, cool the solution in an ice bath and add the ketone (e.g., pentan-3-one) dissolved in anhydrous ether dropwise with stirring.
-
Work-up: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Dehydration: Combine the crude alcohol with a strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) and heat to induce elimination, collecting the resulting alkene(s) via distillation.[9]
-
Hydrogenation: Dissolve the collected alkene in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Purge the system with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon) while stirring vigorously until the reaction is complete (monitored by TLC or GC-MS).[9]
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude alkane can be purified by fractional distillation to yield the final, high-purity this compound.
Section 3: Analytical Characterization and Validation
The unambiguous identification and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal data that, when combined, confirms the structure and purity of the compound.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for the analysis of volatile hydrocarbons.[10] The gas chromatograph separates the compound from a mixture based on its volatility and interaction with the stationary phase, while the mass spectrometer provides mass information and a characteristic fragmentation pattern, acting as a molecular fingerprint.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.
-
Instrument Setup:
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating alkanes.
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Oven Program: Initiate at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.[10] (Note: This must be optimized for the specific instrument and sample matrix).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-300.
-
-
Data Analysis:
-
Retention Index (RI): The retention time is compared to those of n-alkane standards to calculate the Kovats Retention Index. For this compound on a standard non-polar column, the RI is approximately 823-828.[6][11] This value is critical for confirming identity against library data.
-
Mass Spectrum: The EI mass spectrum will show a low-abundance molecular ion (M⁺) at m/z 128. The spectrum is dominated by fragment ions resulting from C-C bond cleavage. Key expected fragments include m/z 57 (tert-butyl cation fragment, often the base peak), m/z 43 (isopropyl cation), and other alkyl fragments.[2][6]
-
Caption: Standard analytical workflow for the identification of volatile compounds.
Secondary Techniques: NMR and IR Spectroscopy
While GC-MS is often sufficient for identification, NMR and IR spectroscopy provide definitive structural confirmation, which is essential for validating a newly synthesized batch or a reference standard.
-
¹H and ¹³C NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum would be complex due to overlapping signals from the various methylene (-CH₂) and methyl (-CH₃) groups. However, distinct features would include triplets for the terminal methyls of the ethyl group and doublets for the methyls at the C2 position.
-
¹³C NMR: Due to the molecule's asymmetry, nine distinct carbon signals would be expected. The chemical shifts would all appear in the aliphatic region (< 50 ppm).
-
Researchers should consult a spectral database like the Spectral Database for Organic Compounds (SDBS) for reference spectra of this or similar compounds.[12][13][14]
-
-
Infrared (IR) Spectroscopy: IR is used to confirm the presence of specific functional groups. For an alkane like this compound, the spectrum is simple but confirmatory.
-
Expected Absorptions: Strong C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for methyl and methylene groups will be visible in the 1375-1470 cm⁻¹ region. The absence of significant peaks in other regions (e.g., >3000 cm⁻¹, 1600-1800 cm⁻¹) confirms the absence of alkenes, carbonyls, or hydroxyl groups, thus verifying purity.[6]
-
Section 4: Applications and Industrial Relevance
The unique structure of this compound makes it relevant in several scientific and industrial contexts:
-
Fuel Science: As a highly branched alkane, it is a desirable component of gasoline. Its structure resists auto-ignition under compression, contributing to a higher octane number, which improves engine performance and efficiency.[5][15]
-
Organic Synthesis: Its chemical stability and non-polar nature make it a suitable solvent for reactions involving non-polar reagents, particularly when a specific boiling point is required.[4] It can also serve as a starting material or intermediate in the synthesis of other complex organic molecules.[4]
-
Analytical Chemistry: In research settings, pure this compound can be used as an analytical standard for the calibration of chromatographic systems or for spiking samples to identify its presence in complex mixtures like petroleum distillates.
Section 5: Safety, Handling, and Storage
As a volatile and flammable hydrocarbon, proper safety protocols are mandatory when handling this compound.
-
Hazards: The primary hazards are flammability and, with high exposure, potential respiratory irritation and central nervous system depression, which are common to volatile alkanes.
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]
-
Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[16][17]
-
Use non-sparking tools and explosion-proof equipment.[16][17]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[16]
-
Keep away from oxidizing agents and other incompatible materials.
-
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An In-Depth Technical Guide to 4-ethyl-2-methylhexane: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 4-ethyl-2-methylhexane, a branched-chain alkane of interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, stereochemistry, and physicochemical properties, followed by a detailed exploration of its synthesis and analytical characterization. This document is designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their laboratory work.
Molecular Structure and Physicochemical Properties
This compound is a saturated hydrocarbon with the chemical formula C9H20.[1][2][3] As an isomer of nonane, it is a colorless and volatile liquid with a characteristic hydrocarbon odor.[4] Its branched structure significantly influences its physical properties, such as boiling point and viscosity, when compared to its straight-chain counterpart, n-nonane.
IUPAC Nomenclature and Structural Formula
The systematic IUPAC name, this compound, precisely describes the arrangement of its carbon skeleton.[5] The longest continuous carbon chain is a hexane (six carbons). An ethyl group (-CH2CH3) is attached to the fourth carbon, and a methyl group (-CH3) is attached to the second carbon of this main chain.
Molecular Formula: C9H20[1][2][3]
Molar Mass: 128.26 g/mol [2]
The structure of this compound can be visualized as follows:
Caption: 2D structure of this compound.
Stereoisomerism
A key feature of this compound is the presence of two chiral centers at positions C-2 and C-4. This gives rise to the possibility of stereoisomers. Specifically, there can be (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R) configurations. The synthesis of a specific stereoisomer requires stereoselective methods, which are crucial in drug development where the biological activity of a molecule can be highly dependent on its stereochemistry.[6][7]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Molecular Weight | 128.26 g/mol | [2] |
| Boiling Point | 133.81°C | [8] |
| Melting Point | -112.99°C | [8] |
| Density | 0.7190 g/cm³ | [8] |
| Solubility in Water | 359 µg/L | [4] |
| LogP | 3.46870 | [4] |
Synthesis of this compound
The synthesis of branched alkanes like this compound can be achieved through various organic reactions. The choice of method often depends on the desired purity, yield, and the starting materials available. The Corey-House synthesis is a particularly effective method for creating unsymmetrical alkanes with good yields.[9][10]
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound using the Corey-House synthesis involves the coupling of an organocuprate with an alkyl halide.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Corey-House Synthesis
This protocol describes a self-validating system for the synthesis of this compound. Each step includes the rationale behind the choice of reagents and conditions.
Objective: To synthesize this compound via the Corey-House reaction.
Materials:
-
sec-Butyl bromide
-
Lithium metal
-
Copper(I) iodide
-
1-Bromo-2-methylpropane
-
Anhydrous diethyl ether
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)
Instrumentation:
-
Schlenk line or glove box for inert atmosphere operations
-
Reaction flasks and standard glassware, oven-dried
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Preparation of sec-Butyllithium:
-
In an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add freshly cut lithium metal to anhydrous diethyl ether.
-
Slowly add sec-butyl bromide to the stirred suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Causality: The use of an inert atmosphere and anhydrous conditions is critical as organolithium reagents are highly reactive towards oxygen and water.[11] Diethyl ether is a common solvent that solvates the lithium cation, stabilizing the organolithium reagent.
-
-
Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent):
-
In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath).
-
Slowly add two equivalents of the prepared sec-butyllithium solution to the copper(I) iodide suspension. The formation of the Gilman reagent is indicated by a color change.
-
Causality: The Gilman reagent is a less basic and more selective nucleophile than the organolithium precursor, which is crucial for the subsequent coupling reaction and minimizing side reactions.[12]
-
-
Coupling Reaction:
-
To the freshly prepared Gilman reagent at -78 °C, slowly add one equivalent of 1-bromo-2-methylpropane.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Causality: The SN2-like reaction between the Gilman reagent and the alkyl halide forms the new carbon-carbon bond.[8] The choice of a primary alkyl halide (1-bromo-2-methylpropane) is important as the Corey-House reaction works best with primary and secondary alkyl halides.[11]
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Analytical Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques. This section outlines the expected results from spectroscopic analysis, providing a self-validating framework for product characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.
Experimental Workflow:
Caption: A typical workflow for GC-MS analysis.
Expected Mass Spectrum:
The mass spectrum of this compound will show a characteristic fragmentation pattern for a branched alkane. The molecular ion peak (M+) at m/z 128 may be weak or absent.[13][14] Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.[15][16] Key fragments would be expected at m/z values corresponding to the loss of methyl, ethyl, and larger alkyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is characterized by C-H and C-C bond vibrations.
Expected Absorption Bands:
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[17][18][19]
-
C-H bending (scissoring): Absorptions around 1450-1470 cm⁻¹.[20][21]
-
C-H bending (rocking): Absorptions for methyl groups around 1370-1380 cm⁻¹.[20][21]
The absence of significant peaks outside these regions confirms the absence of functional groups like hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double or triple bonds.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound will be complex due to the presence of many chemically non-equivalent protons. The signals will be in the upfield region (typically 0.8-1.7 ppm) characteristic of alkanes. The splitting patterns will be complex due to coupling between adjacent protons.
¹³C NMR: The carbon NMR spectrum will show a distinct peak for each unique carbon atom in the molecule. The chemical shifts will be in the typical range for sp³ hybridized carbons (10-60 ppm).[22][23][24] The number of peaks will confirm the symmetry of the molecule.
Applications in Research and Drug Development
While hydrocarbons themselves are not typically active pharmaceutical ingredients, they play crucial roles in the pharmaceutical industry.[25]
-
Non-polar Solvents: Branched alkanes like this compound can be used as non-polar solvents in organic synthesis and for the extraction and purification of natural products.[4][26] Their specific solubility characteristics can be advantageous in certain applications.[4]
-
Excipients in Formulations: Alkanes can be used as excipients in topical formulations due to their emollient properties. Semifluorinated alkanes, which are structurally related, are being explored as drug carriers.[27][28]
-
Reference Standards: Pure isomers of alkanes are essential as reference standards in analytical chemistry, particularly in the petroleum and environmental sciences for the calibration of analytical instruments.
Safety and Handling
This compound, like other volatile alkanes, is a flammable liquid.[9] It is important to handle it in a well-ventilated area, away from ignition sources.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9]
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4-ethyl-2-methylhexane boiling point and melting point
An In-Depth Technical Guide to the Physicochemical Properties of 4-ethyl-2-methylhexane: Boiling and Melting Points
Introduction
This compound is a saturated hydrocarbon belonging to the alkane family, with the chemical formula C₉H₂₀.[1][2] As a branched-chain alkane, it is an isomer of nonane. Understanding the physical properties of such compounds, particularly their boiling and melting points, is fundamental in various scientific disciplines, including organic synthesis, materials science, and petrochemical engineering. These properties are direct manifestations of the molecule's structure and the intermolecular forces it exerts. This guide provides a comprehensive analysis of the boiling and melting points of this compound, grounded in theoretical principles and validated by established experimental methodologies.
Physicochemical Data of this compound
The boiling and melting points are critical physical constants that define the conditions under which a substance transitions between its solid, liquid, and gaseous states. The experimentally determined values for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₉H₂₀ | [1][2][4] |
| Molecular Weight | 128.26 g/mol | [4][5] |
| Boiling Point | 133.8 °C to 134.1 °C | [1][5][6] |
| Melting Point | -112.99 °C | [6][7] |
| Density | 0.719 - 0.721 g/cm³ | [6][7] |
Theoretical Framework: The Influence of Molecular Structure on Physical Properties
The melting and boiling points of nonpolar compounds like alkanes are governed by the strength of their intermolecular forces, specifically London dispersion forces, which are a type of van der Waals force.[8] The magnitude of these forces is influenced by two primary factors: molecular size and molecular shape.
The Role of Molecular Size and Surface Area
As the number of carbon and hydrogen atoms in an alkane molecule increases, so does its molecular weight and the total number of electrons.[9] This leads to a larger and more polarizable electron cloud, which in turn strengthens the transient dipole-induced dipole interactions (London dispersion forces) between adjacent molecules.[10] Consequently, more energy is required to overcome these forces to transition from a liquid to a gas, resulting in a higher boiling point.[9][11] For this reason, the boiling points of straight-chain alkanes steadily increase with chain length.[10]
The Impact of Molecular Branching
For isomers, which have the same molecular formula but different structural arrangements, molecular shape becomes the dominant factor. Increased branching in an alkane chain leads to a more compact, spherical structure.[10] This compactness reduces the effective surface area over which adjacent molecules can interact.[8][10] A smaller contact area results in weaker London dispersion forces. Therefore, branched alkanes typically exhibit lower boiling points than their straight-chain counterparts.[8][12] this compound, as a branched C₉ alkane, exemplifies this principle, having a lower boiling point than n-nonane (151 °C).
Caption: Relationship between alkane branching and boiling point.
Experimental Determination Protocols
The accurate determination of boiling and melting points is crucial for compound identification and purity assessment. The following sections detail the standard, self-validating protocols for these measurements.
Boiling Point Determination: Micro-Reflux Method
For small sample volumes, the micro-boiling point (or micro-reflux) method is highly effective and accurate.[13] The principle hinges on heating a liquid until its vapor pressure equals the external atmospheric pressure, at which point continuous bubbling is observed.[14]
Protocol:
-
Sample Preparation: Using a Pasteur pipette, add approximately 0.5 mL of this compound into a small test tube. Add a small magnetic stir bar to prevent "bumping" during heating.
-
Apparatus Setup:
-
Place the test tube in a heating block on a hot plate stirrer.
-
Clamp a thermometer such that its bulb is positioned about 1 cm above the liquid's surface. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.
-
Take a capillary tube (sealed at one end) and place it, open end down, into the test tube containing the liquid.
-
-
Heating and Observation:
-
Turn on the stirrer for gentle agitation.
-
Begin heating the block. Initially, a slow stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.
-
As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid vaporizes and its vapor displaces the remaining air.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. At this point, the liquid is boiling vigorously.
-
-
Measurement:
-
Turn off the heat. The liquid will begin to cool, and the bubbling will slow down.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[13] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.
-
-
Validation: For accuracy, allow the apparatus to cool and repeat the determination until two consistent values are obtained.
Caption: Workflow for micro-boiling point determination.
Melting Point Determination: Capillary Method
Since this compound has a very low melting point (-112.99 °C), its determination requires specialized low-temperature apparatus. However, the general principle, widely used for organic solids, is described here. The method relies on heating a small, powdered sample in a capillary tube at a controlled rate.[15] The melting point is recorded as a range from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.
Protocol:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height).[16]
-
Packing: Compact the sample into the sealed end of the tube by tapping or by dropping it down a long glass tube.[16][17] A well-packed sample ensures uniform heat transfer.
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[16]
-
Heating and Measurement:
-
If the approximate melting point is known, heat rapidly to about 20 °C below this temperature.[17]
-
Then, slow the heating rate to 1-2 °C per minute.[17] This slow ramp rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.
-
Record the temperature at which the first drop of liquid is observed (T₁).
-
Continue heating slowly and record the temperature at which the last crystal of solid melts into a clear liquid (T₂).
-
-
Purity Assessment: The melting point is reported as the range T₁ – T₂. A pure compound will have a sharp melting range (typically 0.5-1.5 °C).[18] Impurities tend to lower the melting point and broaden the melting range.[16][18]
Conclusion
The boiling point (approx. 134 °C) and melting point (-112.99 °C) of this compound are defining physical constants dictated by its molecular structure. As a branched C₉ alkane, its compact shape reduces the effective surface area for intermolecular interactions, leading to weaker London dispersion forces and a lower boiling point compared to its straight-chain isomer, n-nonane. The precise experimental determination of these values, using validated protocols such as the micro-reflux and capillary methods, remains a cornerstone of chemical characterization, offering critical insights into a compound's identity and purity.
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The Spectroscopic Signature of 4-ethyl-2-methylhexane: A Comprehensive Technical Guide
Introduction
In the landscape of organic chemistry, the precise structural elucidation of aliphatic hydrocarbons is fundamental. This guide provides an in-depth analysis of the spectroscopic data for 4-ethyl-2-methylhexane (CAS No: 3074-75-7), a saturated acyclic hydrocarbon with the molecular formula C₉H₂₀.[1][2] As a non-polar, branched alkane, its characterization relies on a synergistic application of modern spectroscopic techniques. This document serves as a technical resource for researchers and professionals in drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective on molecular characterization.
Molecular Structure and Isomerism
This compound is a structural isomer of nonane. Its branched nature gives rise to a unique spectroscopic fingerprint that allows for its differentiation from other isomers. Understanding the connectivity of its carbon backbone and the chemical environment of each proton is paramount for accurate spectral assignment.
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An In-depth Technical Guide to the Thermodynamic Properties of 4-ethyl-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core thermodynamic properties of 4-ethyl-2-methylhexane, a branched-chain nonane isomer. Understanding these properties is fundamental in fields ranging from chemical engineering process design to the nuanced study of intermolecular forces that govern molecular interactions in drug development. This document eschews a rigid template, instead adopting a structure that logically flows from the foundational principles of thermochemistry to its practical determination and application. We will delve into the causality behind experimental and computational choices, ensuring a self-validating system of protocols and data presentation, all grounded in authoritative references.
Introduction: The Significance of Thermodynamic Properties for Branched Alkanes
This compound (C9H20) is one of 35 structural isomers of nonane.[1] Its branched nature significantly influences its thermodynamic properties compared to its linear counterpart, n-nonane.[2][3] These properties, including the enthalpy of formation, heat capacity, and entropy, govern the molecule's stability, energy content, and phase behavior. In the context of drug development, understanding the thermodynamics of even simple aliphatic moieties can provide insights into ligand-receptor binding energetics and the hydrophobic effect. For process chemists and engineers, this data is critical for reaction design, safety analysis, and the optimization of separation and purification processes.[4] Branched alkanes are also key components of fuels, and their combustion characteristics are directly related to their thermodynamic stability.
Core Thermodynamic Properties: A Quantitative Overview
The following table summarizes the key thermodynamic and physical properties of this compound. It is important to note that while some experimental data exists, particularly for enthalpy of formation and phase change, other properties like standard entropy and a complete temperature-dependent heat capacity profile are less commonly reported for this specific isomer. In such cases, data for closely related isomers and computational estimations become valuable.
Table 1: Key Thermodynamic and Physical Properties of this compound
| Property | Symbol | Value | Units | Source & Method |
| Molecular Formula | - | C9H20 | - | - |
| Molecular Weight | MW | 128.255 | g/mol | IUPAC |
| Standard Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | -281.33 ± 1.26 | kJ/mol | [5][6] Experimental (Combustion Calorimetry) |
| Standard Enthalpy of Vaporization (298.15 K) | ΔvapH° | 42.9 | kJ/mol | [7] Experimental |
| Boiling Point (at 1 atm) | Tb | 406.95 | K | [7] Experimental |
| Standard Molar Entropy (liquid, 298.15 K) | S°(l) | Est. ~380-390 | J/mol·K | Estimated based on trends for nonane isomers |
| Isobaric Heat Capacity (liquid, 298.15 K) | Cp(l) | Est. ~280-290 | J/mol·K | Estimated based on trends for nonane isomers |
Experimental Determination of Thermodynamic Properties
The acquisition of high-fidelity thermodynamic data relies on precise calorimetric techniques. The choice of method is dictated by the specific property being measured.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For hydrocarbons, this is most accurately determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
The underlying principle is Hess's Law. The combustion of this compound follows the balanced chemical equation:
C9H20(l) + 14 O2(g) → 9 CO2(g) + 10 H2O(l)
The experimentally measured enthalpy of combustion (ΔcH°) is then used to calculate the enthalpy of formation using the known standard enthalpies of formation of the products (CO2 and H2O):
ΔcH° = [9 × ΔfH°(CO2, g) + 10 × ΔfH°(H2O, l)] - [ΔfH°(C9H20, l) + 14 × ΔfH°(O2, g)]
Since the standard enthalpy of formation of an element in its standard state (O2 gas) is zero, the equation can be rearranged to solve for the enthalpy of formation of this compound.
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a container suitable for combustion, such as a gelatin capsule or a glass ampoule. For volatile liquids, this encapsulation is crucial to prevent evaporation before ignition.
-
Calorimeter Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure the final state of water is liquid, as per the standard state definition.
-
Pressurization and Immersion: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm) to ensure complete combustion. The bomb is then submerged in a precisely measured quantity of water in an insulated container (the calorimeter jacket).
-
Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium. The initial temperature of the water is recorded with high precision. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring and Data Acquisition: The temperature of the water is continuously monitored and recorded as it rises due to the heat released by the combustion. The final temperature is recorded after thermal equilibrium is re-established.
-
Calculation of Heat of Combustion: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined in separate calibration experiments using a standard substance with a precisely known heat of combustion, such as benzoic acid.
-
Corrections: Several corrections are applied to the raw data to account for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and to adjust the final value to standard state conditions.
Diagram 1: Experimental Workflow for Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation.
Heat Capacity and Entropy via Adiabatic Calorimetry
The isobaric heat capacity (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. The standard molar entropy (S°) is a measure of the molecular disorder or randomness of a substance. Both are determined by measuring the heat capacity from near absolute zero to the temperature of interest.
-
Calorimeter and Sample Loading: A precisely known mass of the sample is sealed in a sample vessel within a cryostat. The calorimeter is designed to be highly isolated from its surroundings.
-
Cooling: The sample is cooled to a very low temperature, typically near absolute zero (e.g., using liquid helium).
-
Stepwise Heating: A known quantity of electrical energy (heat) is supplied to the sample, causing its temperature to rise. The system is then allowed to equilibrate.
-
Temperature Measurement: The temperature increase resulting from the energy input is measured with high precision.
-
Iterative Process: This process of heating and temperature measurement is repeated in small increments up to the desired final temperature.
-
Phase Transitions: At phase transitions (e.g., melting), the energy input will not cause a temperature change but will contribute to the enthalpy of the transition. This is also measured.
-
Calculation of Heat Capacity: The heat capacity at each temperature step is calculated from the amount of heat added and the measured temperature change.
-
Calculation of Entropy: The entropy is calculated by integrating the heat capacity divided by the temperature (Cp/T) from absolute zero to the desired temperature, accounting for the entropy changes at phase transitions.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
-
Geometry Optimization: The first step is to find the lowest energy three-dimensional structure of the this compound molecule. This is achieved by performing a geometry optimization calculation, where the positions of the atoms are varied until a minimum on the potential energy surface is found. A suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)) are chosen.
-
Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes:
-
It confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
It provides the vibrational frequencies of the molecule, which are essential for calculating the vibrational contribution to the thermodynamic properties.
-
-
Thermochemical Analysis: The results of the frequency calculation are used to compute the zero-point vibrational energy (ZPVE), and the thermal corrections to the enthalpy and entropy. These corrections account for the contributions from translational, rotational, and vibrational motions of the molecule at a given temperature.
-
Calculation of Thermodynamic Properties:
-
Enthalpy of Formation: The computed total electronic energy is used in conjunction with appropriate atomistic correction schemes or isodesmic reactions to calculate the enthalpy of formation.
-
Heat Capacity and Entropy: The translational, rotational, and vibrational contributions are summed to give the total heat capacity and entropy of the molecule in the ideal gas state.
-
Diagram 3: Computational Workflow using DFT
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Synthesis pathways for 4-ethyl-2-methylhexane
An In-depth Technical Guide to the Synthesis of 4-Ethyl-2-methylhexane
Authored by a Senior Application Scientist
Foreword: The Strategic Synthesis of Branched Alkanes
Branched alkanes are foundational structures in organic chemistry, serving as critical components in fuels and as versatile feedstocks for the chemical industry.[1] Their branching significantly influences physical properties like boiling point and viscosity, and in the context of fuels, it leads to higher octane ratings and improved combustion characteristics.[1] this compound (C9H20) is a nonane isomer that presents a valuable case study in synthetic strategy. Its asymmetric structure, possessing a chiral center at the C4 position, requires careful consideration of carbon-carbon bond formation and, for advanced applications, stereochemical control.
This guide provides an in-depth exploration of the primary synthesis pathways to this compound. It moves beyond simple procedural lists to dissect the mechanistic underpinnings and strategic rationale behind each approach. We will explore classical coupling reactions, robust organometallic methods, and modern industrial processes, offering researchers and drug development professionals a comprehensive technical resource for the synthesis of this and structurally related molecules.
Physicochemical Profile of this compound
A clear understanding of the target molecule's properties is essential before embarking on its synthesis. This data informs purification strategies (e.g., distillation based on boiling point) and handling procedures.
| Property | Value | Source |
| Molecular Formula | C9H20 | [2][3] |
| Molecular Weight | 128.26 g/mol | [2][3] |
| CAS Number | 3074-75-7 | [2][3] |
| Boiling Point | ~134.1 °C at 760 mmHg | [4][5] |
| Density | ~0.721 g/cm³ | [4] |
| Refractive Index | ~1.4046 | [4][5] |
| Water Solubility | 359 µg/L (temperature not stated) | [4][5] |
| LogP | ~4.5 - 4.98 | [3][4][5] |
Synthesis Pathway I: Grignard Reagent Approach
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[6] This pathway involves the nucleophilic attack of a Grignard reagent on a carbonyl compound, followed by dehydration and subsequent hydrogenation to yield the target alkane.
Retrosynthetic Analysis & Strategy
The synthesis of this compound can be envisioned by disconnecting the molecule into feasible precursors. A logical disconnection is at the C4-C5 bond, which suggests a reaction between a 6-carbon ketone and an ethyl Grignard reagent, or at the C3-C4 bond, suggesting a reaction between a 5-carbon ketone and an isobutyl Grignard reagent. The latter is often preferred as it builds the core branching early.
Our strategy will be to synthesize the tertiary alcohol, 4-ethyl-2-methylhexan-4-ol, via the reaction of pentan-2-one with an isobutylmagnesium halide. This alcohol is then dehydrated to form a mixture of alkenes, which are finally hydrogenated to the saturated alkane.
Experimental Workflow
Caption: Grignard synthesis workflow for this compound.
Detailed Protocol
Step 1: Preparation of Isobutylmagnesium Bromide
-
All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to ensure anhydrous conditions.[6]
-
To a three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.
-
Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to the magnesium. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux.[7]
-
After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]
Step 2 & 3: Reaction with Ketone and Workup
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of pentan-2-one in anhydrous diethyl ether dropwise with vigorous stirring. Control the addition rate to maintain a gentle reflux.
-
Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture over a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction and protonate the alkoxide, forming 4-ethyl-2-methylhexan-4-ol.
Step 4 & 5: Dehydration and Hydrogenation
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the crude tertiary alcohol.
-
To the crude alcohol, add a catalytic amount of a strong acid, such as sulfuric or phosphoric acid. Heat the mixture to induce dehydration, yielding a mixture of alkenes (e.g., 4-ethyl-2-methylhex-3-ene and 4-ethyl-2-methylhex-4-ene).[1]
-
The resulting alkene mixture is then subjected to catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd/C) or platinum oxide (PtO2) catalyst to afford the final product, this compound.[1]
Causality and Trustworthiness
-
Why anhydrous conditions? Grignard reagents are potent bases and will react with water to produce alkanes, quenching the reagent.[6] This protocol is self-validating by ensuring all components are scrupulously dry.
-
Why an ether solvent? Ethereal solvents like diethyl ether or THF are crucial as they solvate the magnesium center, stabilizing the Grignard reagent.[6]
-
Why acidic workup? A mild acid like NH4Cl is used to protonate the intermediate alkoxide without causing premature dehydration or side reactions.
-
Why hydrogenation? This final step ensures the complete saturation of the carbon backbone, as the preceding elimination reaction creates a double bond.
Synthesis Pathway II: Corey-House Synthesis
The Corey-House synthesis is a superior alternative to the Wurtz reaction for preparing unsymmetrical alkanes, offering higher yields and greater specificity.[8] The reaction involves the coupling of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[9][10]
Retrosynthetic Analysis & Strategy
To form this compound, we can disconnect the C3-C4 bond. This suggests the coupling of an isobutyl group and a sec-pentyl group. A highly effective strategy is to prepare lithium di(sec-pentyl)cuprate and react it with isobutyl bromide. The alkyl halide should ideally be a primary halide for optimal results in an SN2-like mechanism.[8]
Reaction Scheme
Caption: Corey-House synthesis scheme for this compound.
Detailed Protocol
Step 1 & 2: Preparation of the Gilman Reagent
-
Under an inert atmosphere, react 2-bromopentane with two equivalents of lithium metal in anhydrous diethyl ether to form sec-pentyllithium.[10]
-
In a separate flask, also under inert atmosphere, suspend copper(I) iodide (CuI) in anhydrous ether at a low temperature (e.g., 0 °C).
-
Slowly add two equivalents of the prepared sec-pentyllithium solution to the CuI suspension. This will form the lithium di(sec-pentyl)cuprate, also known as a Gilman reagent.[8]
Step 3: Coupling Reaction
-
Maintain the Gilman reagent solution at a low temperature.
-
Slowly add one equivalent of isobutyl bromide to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
The reaction is then quenched with an aqueous solution, and the organic product is extracted, dried, and purified by distillation.
Expertise & Mechanistic Insight
-
Why a cuprate? Direct reaction of an alkyllithium or Grignard reagent with an alkyl halide often leads to a mixture of products due to metal-halogen exchange and elimination side reactions.[9] The formation of the organocuprate moderates the reactivity, favoring the desired SN2-type coupling.[9]
-
Choice of Halide: The protocol specifies a primary alkyl halide (isobutyl bromide) as the electrophile. This is critical because the Corey-House reaction works best with methyl, primary, and secondary cycloalkyl halides.[10] Tertiary and many acyclic secondary halides tend to undergo elimination.[9]
-
Stoichiometry: Note that only one of the two alkyl groups from the Gilman reagent is transferred in the coupling step. This is a limitation in terms of atom economy but is accepted for the high selectivity and yield achieved.
Classical and Industrial Approaches
The Wurtz Reaction: A Historical Perspective
The Wurtz reaction, developed in 1855, is a classic method for forming alkanes by treating two alkyl halides with sodium metal.[11][12]
General Reaction: 2 R-X + 2 Na → R-R + 2 NaX[13]
While effective for synthesizing symmetrical alkanes (R-R), the Wurtz reaction is of little practical value for creating unsymmetrical alkanes like this compound.[11][14] If a mixture of two different alkyl halides (e.g., isobutyl bromide and sec-pentyl bromide) were used, the reaction would produce a statistical mixture of three different alkanes (2,5-dimethylhexane, 4,5-diethyloctane, and the desired this compound), which are difficult to separate due to similar boiling points. This lack of selectivity is a major drawback.[11][15]
Catalytic Hydroisomerization: The Industrial Scale
On an industrial scale, specific branched alkanes are often produced through the catalytic hydroisomerization of long-chain linear or less-branched alkanes.[16] This process is crucial in petroleum refining to increase the octane number of gasoline.[17][18]
-
Principle: Linear alkanes (like n-nonane) are passed over a dual-function catalyst at high temperature and pressure.[19]
-
Catalyst: The catalyst typically consists of a noble metal (like platinum) on an acidic support (like a zeolite or chlorided alumina).[17][19]
-
Mechanism: The metal sites dehydrogenate the alkane to an alkene. The alkene then migrates to an acid site, where it is protonated to form a carbocation. This carbocation undergoes rearrangement (isomerization) to a more stable, branched carbocation, which then deprotonates. Finally, the branched alkene is hydrogenated back to a branched alkane at a metal site.[19]
This process produces a complex mixture of isomers, not just this compound. The final product composition is governed by thermodynamic equilibria and catalyst selectivity.[20] Therefore, while it is a powerful method for producing high-octane fuel blends, it is not suitable for the targeted laboratory synthesis of a single, pure isomer.
Conclusion: Selecting the Optimal Pathway
For the targeted, laboratory-scale synthesis of this compound, the Corey-House synthesis stands out as the most reliable and high-yielding method due to its excellent selectivity in coupling two different alkyl fragments. The Grignard reaction pathway is also highly viable and serves as a classic, instructive example of multi-step synthesis involving alcohol formation, elimination, and reduction. The Wurtz reaction , while historically significant, is unsuitable for this target due to its lack of selectivity. Finally, catalytic hydroisomerization represents the industrial approach, prioritizing bulk property enhancement (octane number) over the synthesis of a specific molecular entity. The choice of pathway ultimately depends on the researcher's specific goals, available starting materials, and desired purity and yield.
References
- Benchchem. (n.d.). Stereoselective Synthesis of Enantiomeric Forms of this compound.
- Wikipedia. (n.d.). Wurtz reaction.
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- Online Organic Chemistry Tutor. (n.d.). Wurtz Reaction.
- Grokipedia. (n.d.). Wurtz reaction.
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- Benchchem. (n.d.). An In-depth Technical Guide to 4-Ethyl-2-methylhexan-3-ol: Discovery and Synthesis.
- Wikipedia. (n.d.). Corey–House synthesis.
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- MDPI. (2018). Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels.
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- YouTube. (2020). Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons.
- NIST. (n.d.). Hexane, 4-ethyl-2-methyl-.
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- Filo. (2021). 4 ethyl 2 methylhexane give the structure in straight chain.
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- Brainly.in. (2020). 4 ethyl 2 methlehexaine structure.
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An In-depth Technical Guide to the Natural Occurrence and Analysis of 4-Ethyl-2-Methylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known natural occurrence of the branched-chain alkane, 4-ethyl-2-methylhexane. While its presence in the natural world is not widespread, it has been identified in the marine sponge Plakortis angulospiculatus. This document will delve into the hypothetical biosynthetic pathways that could lead to its formation, detailed methodologies for its extraction and identification from marine sources, and a discussion of its potential significance. This guide is intended for researchers in natural product chemistry, chemical ecology, and drug development who are interested in the isolation and characterization of novel bioactive compounds from marine organisms.
Introduction: The Elusive Natural Presence of this compound
This compound is a saturated hydrocarbon with the chemical formula C9H20. While numerous branched-chain alkanes are known to have natural origins, often serving as chemical signals or components of essential oils, the natural occurrence of this compound is exceptionally rare. To date, the only documented natural source of this compound is the marine sponge Plakortis angulospiculatus[1]. Sponges of the genus Plakortis are known to produce a rich diversity of secondary metabolites, including polyketides with various biological activities[2][3][4][5][6]. The presence of a simple alkane like this compound within this complex chemical milieu raises intriguing questions about its biosynthetic origins and ecological role.
This guide will provide a detailed framework for the investigation of this compound, from its theoretical biosynthesis to a practical, step-by-step protocol for its isolation and identification from a marine sponge matrix.
Hypothetical Biosynthesis of Branched-Chain Alkanes
The biosynthesis of straight-chain alkanes in organisms typically involves the fatty acid synthesis (FAS) pathway followed by a decarboxylation step. The formation of branched-chain alkanes is a variation of this process, where the introduction of methyl or ethyl groups occurs through the use of specific primers or extender units during the chain elongation process.
A plausible biosynthetic pathway for this compound could involve the following key stages:
-
Initiation: The biosynthesis could be initiated with a branched-chain primer such as isobutyryl-CoA, derived from the amino acid valine.
-
Elongation: The carbon chain is then elongated through successive additions of two-carbon units from malonyl-CoA. An ethyl branch could be introduced through the incorporation of a four-carbon unit derived from butyryl-CoA or a related precursor.
-
Reduction and Decarboxylation: The resulting branched-chain fatty acid would then undergo reduction to an aldehyde, followed by decarbonylation to yield the final alkane.
Experimental Protocol: Isolation and Identification from Marine Sponges
The following protocol outlines a comprehensive workflow for the extraction, isolation, and identification of this compound from a marine sponge, such as Plakortis angulospiculatus.
Sample Collection and Preparation
-
Collection: Collect sponge samples using appropriate methods to minimize environmental damage and contamination.
-
Preservation: Immediately after collection, freeze the samples in liquid nitrogen or store them at -80°C to prevent the degradation of volatile compounds.
-
Lyophilization: Lyophilize the frozen sponge tissue to remove water, which facilitates efficient extraction.
-
Homogenization: Grind the lyophilized tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
Extraction of Volatile Organic Compounds (VOCs)
Given the volatile nature of this compound, a headspace solid-phase microextraction (HS-SPME) method is recommended for its extraction.
-
Sample Preparation: Place a known amount of the powdered sponge sample (e.g., 1-2 g) into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated alkane) to the vial for quantification purposes.
-
Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
-
SPME Fiber Exposure: Introduce a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) into the headspace of the vial and expose it for a defined period (e.g., 30 minutes) to adsorb the VOCs.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the analytical technique of choice for the separation and identification of volatile compounds like this compound.
-
Thermal Desorption: After extraction, retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption of the analytes.
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms) suitable for the separation of hydrocarbons.
-
Oven Program: Implement a temperature gradient program to ensure the separation of compounds with different boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
-
MS Detection:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Scan Range: Set the mass scan range from m/z 40 to 400.
-
Data Analysis and Compound Identification
-
Mass Spectral Library Matching: Compare the obtained mass spectrum of the target peak with a reference spectrum from a commercial library (e.g., NIST).
-
Retention Index Comparison: Calculate the Kovats retention index of the target compound and compare it with literature values for this compound on the same type of GC column.
-
Confirmation with Authentic Standard: For unambiguous identification, analyze an authentic standard of this compound under the same GC-MS conditions and compare the retention time and mass spectrum with the compound detected in the sponge extract.
| Parameter | Value |
| Molecular Formula | C9H20 |
| Molecular Weight | 128.26 g/mol |
| Boiling Point | ~133-135 °C |
| CAS Number | 3074-75-7 |
Table 1: Physicochemical Properties of this compound
Potential Significance and Future Directions
The presence of this compound in a marine sponge, while currently an isolated finding, opens up several avenues for future research:
-
Chemical Ecology: This compound could serve as a chemical cue or pheromone for Plakortis angulospiculatus or its associated organisms. Further studies are needed to investigate its potential role in communication, defense, or symbiosis.
-
Biomarker Potential: Branched-chain alkanes are often used as biomarkers in geochemistry to infer the sources of organic matter in sediments and crude oils. The discovery of this compound in a specific marine organism could potentially establish it as a novel biomarker for certain marine ecosystems.
-
Drug Discovery: While simple alkanes are not typically considered for drug development, their presence may indicate unique biosynthetic pathways within the sponge or its microbial symbionts that could produce other, more complex and bioactive molecules.
Conclusion
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18312, this compound.
- Ankisetty, S., et al. (2010). Chemical constituents of the deep reef caribbean sponges Plakortis angulospiculatus and Plakortis halichondrioides and their anti-inflammatory activities.
- Gunasekera, S. P., et al. (1991). Two New Bioactive Cyclic Peroxides from the Marine Sponge Plakortis angulospiculatus.
- Valdés-Iglesias, O., et al. (2024). Polyketides from Plakortis Sponges around Caribbean Coastal Regions: Collection, Isolation, Characterization, and Bioactivity. Marine Drugs, 22(8), 353.
- dos Santos, E. A., et al. (2015). Cytotoxic Plakortides from the Brazilian Marine Sponge Plakortis angulospiculatus.
- da Rocha, D. D., et al. (2006). Polyketides from the marine sponge Plakortis angulospiculatus. Journal of the Brazilian Chemical Society, 17, 1035-1040.
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Commercial availability of 4-ethyl-2-methylhexane
An In-depth Technical Guide to the Commercial Availability of 4-Ethyl-2-Methylhexane
Introduction
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical first step that dictates the trajectory of experimental success. This compound (CAS No. 3074-75-7), a branched-chain alkane, is a non-polar organic compound with specific properties that make it a valuable, albeit niche, material in various scientific contexts.[1][2] This guide provides a comprehensive overview of its commercial availability, sourcing strategies, and essential quality control measures, designed to empower the scientific community with the knowledge to procure and utilize this compound effectively.
While not a common reagent in mainstream drug synthesis, its utility can be found in specialized applications such as a non-polar solvent, a component in fuel and lubricant studies, or as a reference compound in analytical chemistry.[3] Its natural occurrence has been noted in the marine sponge Plakortis angulospiculatus, potentially opening avenues for its use as a biomarker or in natural product-related research.[2] This document will delve into the technical specifics of sourcing this compound, ensuring that researchers can confidently integrate it into their workflows.
Physicochemical Properties
A thorough understanding of a chemical's properties is fundamental to its appropriate application. This compound is a colorless liquid with a characteristic hydrocarbon odor.[3] Its branched structure influences its physical properties, such as its boiling point and viscosity, compared to its straight-chain isomer, nonane. The following table summarizes its key physicochemical data from reputable sources.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀ | [1][2][4] |
| Molecular Weight | 128.26 g/mol | [2][4] |
| CAS Number | 3074-75-7 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Methyl-4-ethylhexane, Hexane, 3-ethyl-5-methyl | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 133.8 - 134.1 °C at 760 mmHg | [4][5] |
| Melting Point | -112.99 °C | [5][6] |
| Density | 0.719 - 0.721 g/cm³ | [5][6] |
| Refractive Index | 1.4046 | [5][6] |
| Water Solubility | 359 µg/L (temperature not specified) | [5] |
| LogP | 3.47 - 4.5 | [2][5] |
| Flash Point | 52.2 °C | [5] |
Commercial Availability and Sourcing
This compound is available from a number of chemical suppliers who cater to research and industrial needs. The scale of availability ranges from gram quantities for laboratory research to larger quantities for industrial applications.[7]
Representative Suppliers
The following table lists some of the commercial suppliers for this compound. It is important to note that availability and product specifications can change, and direct inquiry with the suppliers is always recommended.
| Supplier | Country of Origin | Notes | Source(s) |
| Parchem | USA | A global supplier of specialty chemicals. | [8] |
| JHECHEM CO LTD | China | A manufacturer and supplier on the Echemi platform. | [4] |
| Dayang Chem (Hangzhou) Co., Ltd | China | Specializes in a range of chemical products from research to industrial scale. | [7] |
| CymitQuimica | Spain | Distributes products for laboratory use, previously listed a Biosynth brand product (now discontinued). | [9] |
| LookChem | China | A platform listing multiple raw material suppliers, with purity up to 99% mentioned. | [5] |
Purity Grades and Selection
The required purity of this compound is dictated by its intended application. For general use as a solvent, a technical grade with a purity of ≥95% may be sufficient.[9] However, for applications such as analytical reference standards, use in sensitive synthetic pathways, or in studies of chemical kinetics, a higher purity of ≥99% is advisable.[5] Always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identify any potential impurities.
Sourcing and Qualification Workflow
A systematic approach to sourcing and qualifying a chemical like this compound is crucial for experimental reproducibility. The following workflow is recommended for research and development laboratories.
Caption: A logical workflow for sourcing and qualifying this compound.
Practical Considerations for Laboratory Use
Handling and Storage
Based on available safety data, this compound is a flammable liquid and should be handled with appropriate precautions.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[10]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Take precautionary measures against static discharge.[10]
While some sources indicate no specific GHS classification is available, it is prudent to treat it as a potentially harmful substance if swallowed or inhaled, and to avoid skin and eye contact.[10][11]
Quality Control and Verification Protocol
It is best practice to independently verify the identity and purity of a newly acquired chemical. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for this purpose, given the volatile nature of this compound.
Objective: To confirm the identity and estimate the purity of a commercial sample of this compound.
Materials:
-
Commercial sample of this compound
-
High-purity hexane (or other suitable non-polar solvent) for dilution
-
GC-MS instrument with a non-polar column (e.g., DB-5ms or equivalent)
-
Volumetric flasks and micropipettes
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in high-purity hexane (e.g., 1 µL in 1 mL). This concentration may need to be optimized based on instrument sensitivity.
-
GC-MS Instrument Setup (Example Conditions):
-
Injector: Split mode (e.g., 50:1 split ratio), 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 200.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS and start the data acquisition.
-
Data Analysis:
-
Identity Confirmation: Compare the acquired mass spectrum of the major peak with the reference spectrum from the NIST database.[12] Key fragments for this compound should be present.
-
Purity Estimation: Integrate the peak areas of all components in the chromatogram. The purity can be estimated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Retention Index Comparison: If available, compare the calculated Kovats' retention index with the values reported in the NIST database (e.g., approximately 823-828 on a non-polar column).[1] This provides an additional layer of identity confirmation.
-
This self-validating protocol ensures that the material meets the required specifications before being committed to critical experiments.
Potential Applications in Research and Development
The specific molecular structure and non-polar nature of this compound make it suitable for several specialized applications:
-
Solvent and Medium: Its low polarity and liquid state at room temperature make it a potential solvent for non-polar compounds and reactions where protic or more polar solvents are undesirable.[3]
-
Fuel and Lubricant Research: As a branched alkane, it serves as a model compound for studying the combustion properties of fuels and the behavior of lubricants under various conditions.[3]
-
Analytical Chemistry: It can be used as a reference standard in gas chromatography for the identification of branched alkanes in complex mixtures, such as petroleum products.[1]
-
Natural Products Chemistry: The identification of this compound in a marine organism suggests its potential as a biomarker or a lead for further investigation into the biosynthesis of branched-chain alkanes in nature.[2]
Conclusion
This compound is a commercially available branched alkane with specific properties that lend it to niche applications in research and industry. While its procurement is straightforward through various chemical suppliers, a rigorous approach to sourcing and in-house quality verification is paramount to ensure experimental integrity. By following the structured workflow and analytical protocols outlined in this guide, researchers can confidently source and utilize this compound, ensuring the reliability and reproducibility of their scientific endeavors.
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The Unseen Architects: A Technical Guide to Branched Alkanes in Research and Development
This guide provides an in-depth exploration of the synthesis, characterization, and application of branched alkanes, offering a critical resource for researchers, scientists, and drug development professionals. Moving beyond their traditional association with fuels and lubricants, we delve into their nuanced roles in advanced materials, pharmaceutical formulations, and as challenging targets for biodegradation, reflecting the evolving landscape of hydrocarbon research.
The Architectural Advantage: Why Branching Matters
Branched alkanes, isomers of their linear counterparts, possess unique physicochemical properties stemming from their molecular architecture. Increased branching disrupts the regular packing of molecules, leading to lower melting points and viscosities compared to straight-chain alkanes of the same carbon number. This seemingly simple structural modification has profound implications for their application, from enhancing the octane rating of gasoline to influencing the fluidity of biological membranes. Thermodynamically, branched alkanes are generally more stable than their linear isomers, a phenomenon attributed to factors like the stabilization of C-C bonds and reduced steric strain in certain conformations.
Crafting Complexity: The Synthesis of Branched Alkanes
The controlled synthesis of branched alkanes is a cornerstone of both industrial-scale production and targeted laboratory research. The choice of synthetic route is dictated by the desired scale, purity, and specific isomeric structure.
Industrial Keystone: Catalytic Reforming and Isomerization
In the petroleum industry, the large-scale production of branched alkanes is primarily achieved through catalytic reforming processes such as isomerization and alkylation. These processes are critical for producing high-octane gasoline.[1][2]
-
Isomerization: This process converts straight-chain alkanes into their branched isomers. A common industrial practice is the isomerization of light naphtha fractions (C5-C6 alkanes) to boost the octane number of the gasoline pool. This is typically carried out using bifunctional catalysts containing a noble metal (like platinum) on an acidic support (such as chlorinated alumina or a zeolite).[3][4] The reaction mechanism involves the dehydrogenation of the n-alkane on the metal site to form an alkene, which then undergoes skeletal rearrangement on an acid site to a more stable branched carbocation. This is followed by hydrogenation back to the branched alkane.[5]
-
Alkylation: This process combines light olefins (like propylene and butylene) with an isoparaffin (typically isobutane) to produce a mixture of higher molecular weight, highly branched alkanes known as alkylate.[1][6] This premium gasoline blending stock has a high octane rating and clean-burning characteristics.[2] The reaction is catalyzed by strong liquid acids such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[1]
Caption: Generalized mechanism of acid-catalyzed alkylation.
-
Hydrocracking: This process involves the cracking of larger hydrocarbon molecules in the presence of hydrogen and a catalyst to produce smaller, more valuable products, including branched alkanes. Bifunctional catalysts, typically containing noble or base metals on acidic supports like zeolites, are employed.[7][8] Operating conditions such as temperature, pressure, and space velocity are optimized to maximize the yield of desired products.[9][10]
| Industrial Process | Feedstock | Catalyst | Key Product |
| Isomerization | n-Butane, n-Pentane, n-Hexane | Platinum on Chlorinated Alumina/Zeolite | Isobutane, Isopentane, Isohexane |
| Alkylation | Isobutane, Propylene, Butylenes | Sulfuric Acid, Hydrofluoric Acid | High-octane Alkylate |
| Hydrocracking | Vacuum Gas Oil, Waxes | Noble/Base Metals on Zeolites | Gasoline, Jet Fuel, Diesel |
Laboratory Precision: Targeted Synthesis of Specific Isomers
For research and specialized applications requiring high purity and specific stereochemistry, laboratory-scale methods are employed.
The Grignard reaction is a powerful method for constructing branched hydrocarbon skeletons. The reaction of a Grignard reagent (R-MgX) with a ketone produces a tertiary alcohol, which can then be deoxygenated to yield a highly branched alkane.[5]
Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction
-
Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of an alkyl halide (e.g., 1-bromobutane) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with a Ketone: In a separate flame-dried flask, dissolve the ketone (e.g., 5-nonanone) in anhydrous ether or THF. Cool the Grignard reagent to 0 °C in an ice bath. Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude tertiary alcohol can be purified by column chromatography on silica gel or by crystallization.
The Wittig reaction provides a route to alkenes from aldehydes or ketones and a phosphonium ylide. The resulting alkene can then be hydrogenated to the corresponding alkane. This method is particularly useful for creating specific branching patterns.[11][12]
Experimental Protocol: Synthesis of an Alkene via Wittig Reaction
-
Preparation of the Phosphonium Ylide (Wittig Reagent): In a flame-dried flask under an inert atmosphere, suspend the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF. Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is indicated by a color change (often to deep orange or red).
-
Reaction with a Carbonyl Compound: To the ylide solution, add a solution of the aldehyde or ketone (e.g., 2-methylpentanal) in anhydrous THF dropwise at 0 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by adding water. Extract the product with a nonpolar solvent like hexane. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purification and Hydrogenation: Remove the solvent under reduced pressure. The crude alkene can be purified by column chromatography. The purified alkene is then dissolved in a suitable solvent (e.g., ethanol) and hydrogenated over a catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere to yield the final branched alkane.
Caption: Workflow for branched alkane synthesis via the Wittig reaction.
Green Horizons: Synthesis from Biomass
The production of branched alkanes from renewable biomass sources is a growing area of research, driven by the need for sustainable fuels and chemicals. One promising route involves the aldol condensation of biomass-derived platform molecules, such as furfural and acetone, followed by hydrodeoxygenation to produce highly branched alkanes suitable for use as lubricant base oils.[5]
Decoding the Structure: Advanced Analytical Techniques
The structural elucidation of branched alkanes, particularly in complex mixtures, presents a significant analytical challenge due to the large number of possible isomers with similar physical properties. A combination of chromatographic and spectroscopic techniques is typically required for unambiguous identification.
The Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary tool for the analysis of volatile and semi-volatile branched alkanes. High-resolution capillary GC columns are necessary to achieve separation of closely eluting isomers.[13] Under electron ionization (EI), branched alkanes exhibit characteristic fragmentation patterns, with preferential cleavage at branching points to form more stable secondary and tertiary carbocations.[14] The resulting mass spectrum serves as a fingerprint for structural identification.
Unraveling Complexity: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For highly complex mixtures such as petroleum fractions, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly enhanced separation power.[15][16] In GCxGC, the effluent from the first column is subjected to a second, different type of column, providing a two-dimensional separation space that can resolve thousands of compounds.[17][18]
The Definitive Answer: Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS is excellent for identifying known compounds through library matching, NMR spectroscopy is indispensable for the de novo structural elucidation of novel branched alkanes. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide detailed information about the connectivity of protons and carbons, allowing for the unambiguous assignment of the complete molecular structure.[14][19][20] Ultrafast 2D NMR methods are also emerging as powerful tools for the analysis of complex mixtures in a short timeframe.[21]
Beyond the Barrel: Diverse Applications of Branched Alkanes
The unique properties of branched alkanes have led to their use in a wide range of applications, from high-performance fuels to specialized roles in the pharmaceutical industry.
Powering Performance: Fuels and Lubricants
The high octane rating of branched alkanes makes them essential components of gasoline.[1][2] 2,2,4-Trimethylpentane (isooctane) is the standard for the 100-point on the octane scale.[1] Their low freezing points and favorable viscosity characteristics also make them valuable as components of lubricants and hydraulic fluids.[22]
A Supporting Role: Pharmaceutical and Drug Development Applications
In the pharmaceutical industry, branched alkanes and lipids containing branched-chain fatty acids are utilized as excipients in various formulations. Their inert and non-polar nature makes them suitable as solvents, emollients, and viscosity-modifying agents. Branched-chain lipids can influence the properties of lipid-based drug delivery systems (LBDDS), such as liposomes and solid lipid nanoparticles, affecting drug loading, release profiles, and stability.[23][24][25][26] The presence of branched lipids in bacterial membranes and their role in antibiotic resistance is also an area of active research.[23] Furthermore, the precise identification of branched alkane impurities and metabolites is a critical aspect of drug safety and quality control.
The Environmental Chapter: Biodegradation of Branched Alkanes
While alkanes are generally considered to be biodegradable, the presence of branching can significantly affect the rate and pathway of microbial degradation. Highly branched alkanes, such as pristane and phytane, are more resistant to biodegradation than their linear counterparts and are often used as biomarkers in environmental studies to assess the extent of petroleum degradation.[7][13][27][28]
The aerobic biodegradation of branched alkanes is initiated by monooxygenase enzymes that introduce an oxygen atom into the hydrocarbon chain.[3][8][22][29] The subsequent metabolic pathways can be complex and are dependent on the specific structure of the alkane and the microorganisms involved. For instance, the degradation of phytane by certain bacteria can proceed through multiple oxidation pathways.[13] Understanding these degradation mechanisms is crucial for developing effective bioremediation strategies for petroleum-contaminated sites.[20]
Future Perspectives
The field of branched alkane research continues to evolve, driven by the dual needs for sustainable chemical production and a deeper understanding of their environmental fate and biological interactions. Future research will likely focus on the development of more efficient and selective catalysts for the synthesis of branched alkanes from renewable feedstocks, the design of novel branched lipid-based drug delivery systems with enhanced therapeutic efficacy, and the elucidation of the complete enzymatic pathways for the biodegradation of complex branched hydrocarbons. The continued advancement of analytical techniques will be paramount in achieving these goals, enabling a more detailed understanding of these architecturally complex and functionally diverse molecules.
References
- A selective catalytic synthetic route has been developed for the production of highly branched C23 alkanes as lubricant base oil components from biomass-derived furfural and acetone through a sequential four-step process, including aldol condensation of furfural with acetone to produce a C13 double adduct, selective hydrogenation of the adduct to a C13 ketone, followed by a second condensation of the C13 ketone with furfural to generate a C23 aldol adduct, and finally hydrodeoxygenation to give highly branched C23 alkanes in 50.
- A versatile method for the synthesis of highly branched alkanes involves the reaction of Grignard reagents (R-MgX) or organolithium reagents (R-Li) with ketones or esters to form tertiary alcohols.[5]
- Comprehensive two-dimensional gas chromatography (GCxGC) coupled to Time-of-Flight mass spectrometry (TOFMS) can play a significant role in handling samples where complexity is a key issue.[15]
- The alkylation process combines light iso-paraffins, most commonly isobutane, with C3–C4 olefins, to produce a mixture of higher molecular weight iso-paraffins (i.e., alkylate) as a high-octane number blending component for the gasoline pool.[1]
- With regard to NMR, 1D 13C NMR and 1H 2D correlation spectroscopy (COSY) have been applied to characterize the types and compositions of branched alkanes in bulk liquid mixtures of hydrocarbons.[19]
- Alkylation is a refinery process that involves combining light, gaseous hydrocarbons, primarily isobutane, with olefins such as propylene and butylene.[2]
- The Wittig reaction or Wittig olefination is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide called a Wittig reagent.[30]
- Alkylation is a chemical reaction between a light, unsaturated hydrocarbon (typically olefins such as butene or propylene) and a saturated hydrocarbon (usually isobutane)
- This review highlights the fate of petroleum hydrocarbons in tertial environments, as well as the contributions of different microbial consortia for optimum petroleum hydrocarbon bioremedi
- The catalysts in the FC series of FRIPP range from moderate activity with high selectivity for middle distillates to high activity and high selectivity for naphtha.[9]
- Grignard reagents are formed when haloalkanes and other compounds containing a halogen atom bound to either sp3-hybridized or sp2-hybridized carbon atoms (aryl and vinyl halides) react with magnesium metal to produce organomagnesium halides.[31]
- The Wittig Reaction is one of the premier methods for the synthesis of alkenes. It uses a carbonyl compound as an electrophile, which is attacked by a “phosphorus ylide” (the “Wittig reagent”.)[32]
- Differences in the ratio of pristane to phytane may reflect variations in the degree of oxidation during the early stages of chlorophyll degrad
- GCxGC can resolve thousands of petroleum substance constituents in the C6–C40 elution window and beyond, separating analytes into structured elution patterns that form rows and clusters of peaks according to their chemical class and carbon number.[16]
- The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.[11]
- Under salt-free, aprotic conditions, ylides Ph3P=CHR (R=alkyl, alkenyl, phenyl)
- Organophosphorus ylides react with aldehydes or ketones to give substituted alkenes in a transform
- Wittig reagents (also called phosphorus ylids or phosphoranes) are typically formed in situ by the treatment of a phosphonium salt with strong base (ex. t-BuOK, n-BuLi, or NaH).[34]
- The presence of methyl branching in its carbon skeleton increases the resistance of phytane to biodegradation relative to linear hydrocarbons and, for this reason, this compound has often been used as 'inert' biomarker especially in studies of oil degrad
- Yet GCxGC-FID and GCxGC coupled to time-of-flight mass spectrometry are among the most effective analytical tools available to separate and interpret these challenging petroleum fractions, which are even less accessible with conventional analyses by gas chromatography coupled to mass spectrometry.[17]
- Yet GCxGC-FID and GCxGC coupled to time-of-flight mass spectrometry are among the most effective analytical tools available to separate and interpret these challenging petroleum fractions, which are even less accessible with conventional analyses by gas chromatography coupled to mass spectrometry.[18]
- Because pristane (Pr) and phytane (Ph)
- The bi-functional catalysts for hydrocracking contain metallic sites active for hydrogenation/dehydrogenation and solid acid sites active for skeletal isomerization/cracking via the carbenium ions in the presence of hydrogen.[7]
- Grignard reagents are made by adding the halogenoalkane to small bits of magnesium in a flask containing ethoxyethane (commonly called diethyl ether or just "ether").[35]
- This protocol is a generalized procedure based on the facile three-step synthesis employing 1,3-dithiane.[36]
- Grignard reagents are made by adding the halogenoalkane to small bits of magnesium in a flask containing ethoxyethane (commonly called diethyl ether or just "ether").[35]
- In a medium containing glucose, the yeast Torulopsis gropengiesseri converts long-chain methyl-branched alkanes into glycolipids by one or more of three metabolic p
- Isooctane is produced from the fractional distillation of petroleum fractions and naphthas. It is also produced from the alkylation of 2-methylpropene with isobutane.[37]
- The fundamentals of several 1D and 2D NMR techniques--such as DEPT, COSY, HSQC, HMBC, and NOE--and their importance in problem solving strategies for structural elucid
- Grignard reagents are made through the addition of magnesium metal to alkyl or alkenyl halides.[38]
- Alkane monooxygenase (AlkB)
- The isomerization of n-alkanes over zeolites involves several key steps: Adsorption, Formation of carbocations, Rearrangement, and Desorption.[26]
- The enzymes considered, oxidases and monooxygenases, are able to catalyze oxidation and hydroxylation of linear alkanes, alkenes, terpenes as well as nanocarbons with obtaining oxygen containing primary (–C=O, –OH) functionalities.[22]
- The processing of hydrocarbons is generally accompanied by the formation of carbonaceous deposits on the catalyst surface. The phenomenon is referred to as coking and depends on catalyst composition, operational conditions, and feed composition.[39]
- Iso- and anteiso-branched lipids are abundant in the cytoplasmic membranes of bacteria.[23]
- Naphtha catalytic reforming reactions include Dehydrogenation, Dehydrocyclization, Isomerization and Hydrocracking reactions which are performed on both the metallic and acidic parts of the c
- Environmental microbes utilize four degradation pathways for the oxid
- The fundamentals of several 1D and 2D NMR techniques--such as DEPT, COSY, HSQC, HMBC, and NOE--and their importance in problem solving strategies for structural elucid
- The most important reactions (from most rapid to slowest: dehydrogenation of cyclohexanes, dehydroisomerization of alkylcyclopentanes, dehydrogenation of paraffins, isomerization of paraffins, dehydrocyclization of paraffins, hydrocracking, hydrogenolysis, and coke deposition) were analyzed individually.[42]
- Lipid-based formulations stand as a pivotal advancement in pharmaceuticals, offering a multifaceted approach to drug delivery that can significantly enhance the bioavailability of compounds with poor aqueous solubility.[24]
- The Weisz patent is directed to a two-stage process for upgrading naphthas wherein a hydrocarbon mixture is reformed in a first stage under reforming conditions and the reformate resulting from this first stage, or a portion thereof, is catalytically cracked in the presence of a zeolitic catalyst under catalytic cracking conditions in a second stage.[43]
- 2D NMR is extensively used in many different fields, and its potential for the study of complex biochemical or chemical mixtures has been widely demonstr
- An LBDDS is typically composed of lipids, and a surfactant may also contain a hydrophilic co-solvents.[25]
- Drugs that have been covalently altered with lipids are known as lipid-drug conjug
- The variety of commercially available lipid excipients has aided formulation designs for LBDDS, which typically function by increasing the oral absorption of the poorly aqueous soluble drugs.[4]
- To develop devices capable of a prolonged delivery kinetics, it is crucial to understand the various underlying mechanisms contributing to extended drug release and the impact thereof on modulating the long-term performance of such systems in a practical applic
- Polymer–drug conjugates represent excellent nanopharmaceutical candidates, as they offer multiple advantages related to their intrinsic characteristics.[45]
- The performance of a drug can often be optimized by controlling the rate and extent of its release in the body.[46]
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Discovery and history of nonane isomers
An In-Depth Technical Guide to the Discovery and History of Nonane Isomers
Abstract
Nonane (C₉H₂₀), a seemingly simple alkane, represents a significant inflection point in the study of organic chemistry. With 35 structural isomers, it serves as a powerful case study for the evolution of chemical theory, the challenges of synthesis, and the revolution in analytical techniques required to separate and identify structurally similar molecules.[1][2] This guide provides a comprehensive exploration of the historical context surrounding the discovery of nonane and its isomers, from early synthetic methodologies to the modern analytical workflows that are foundational to chemical research and drug development. We will examine the causality behind key experimental choices and provide detailed protocols, offering field-proven insights for today's scientists.
The Theoretical Dawn: Understanding Isomerism in Alkanes
The concept of isomerism—compounds sharing an identical molecular formula but possessing different structural arrangements—is a cornerstone of organic chemistry.[3] While the first three alkanes (methane, ethane, and propane) have only one possible structure, the potential for structural diversity begins with butane (C₄H₁₀), which exists as two isomers.[4][5] This complexity expands exponentially with an increasing number of carbon atoms; nonane, with its nine-carbon backbone, can be arranged in 35 distinct ways.[6][7]
These are not merely theoretical curiosities. Structural isomers exhibit distinct physical and chemical properties, including different boiling points, melting points, densities, and reactivity.[3][8] For instance, branched-chain alkanes generally have lower boiling points and higher octane ratings than their straight-chain counterparts, making them preferred additives for gasoline.[9] This fundamental principle—that structure dictates function—drives the need for precise identification and separation, a central challenge in fields from petrochemistry to pharmacology.
Caption: Structural diversity of nonane (C₉H₂₀).
Early Synthetic Frontiers: From Wurtz to Systematic Hydrocarbon Chemistry
The ability to study isomers first required the ability to synthesize them. While nonane is a natural component of petroleum, its isolation from such a complex mixture was impossible with 19th-century technology.[1][10] The development of synthetic methods to create new carbon-carbon bonds was therefore a critical step.
A pivotal breakthrough came in 1855 from French chemist Charles-Adolphe Wurtz.[11][12] The Wurtz reaction, which involves treating alkyl halides with sodium to synthesize longer-chain hydrocarbons, was a foundational technique in organic synthesis.[13][14]
Reaction: 2 R-X + 2 Na → R-R + 2 NaX
While the Wurtz reaction has limitations, particularly for synthesizing asymmetric alkanes due to the formation of product mixtures, it represented a monumental leap.[15] It provided proof-of-concept that chemists could build larger, more complex carbon skeletons from smaller precursors in the laboratory. The first synthesis of nonane, while not attributed to a single individual, was achieved in the late 19th century as part of the systematic investigation of the homologous series of alkanes, likely through reactions conceptually similar to the Wurtz reaction or through early Grignard-type reactions.[10] These early synthetic efforts laid the groundwork for creating and confirming the existence of the hydrocarbon structures predicted by theory.
The Analytical Revolution: Separating the Inseparable
The existence of 35 nonane isomers posed a formidable analytical challenge. Early methods like fractional distillation, which separates liquids based on differences in boiling points, could achieve a crude separation. For example, n-nonane boils at 151°C, while the highly branched isomer 2,2,4,4-tetramethylpentane boils at a significantly lower temperature.[16][17] However, many isomers have very similar boiling points, making distillation impractical for complete separation.[18] A technological revolution was needed to resolve such complex mixtures.
Gas Chromatography (GC): The Great Separator
The invention of gas chromatography (GC) in the mid-20th century, pioneered by Archer J. P. Martin and Richard L. M. Synge, transformed analytical chemistry.[19] The technique was almost immediately recognized for its immense potential in the petroleum and petrochemical industries, which constantly faced the challenge of analyzing complex hydrocarbon mixtures.[20]
GC separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on a solid support) and a mobile phase (an inert carrier gas). Molecules that interact more weakly with the stationary phase travel through the column faster and are detected first. The development of high-resolution fused-silica capillary columns in the 1970s provided the resolving power necessary to separate dozens of structurally similar isomers in a single analysis.[19][21]
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): The Identifiers
Separation alone is insufficient; identification is paramount. The coupling of GC with Mass Spectrometry (GC-MS) in the 1950s created one of the most powerful analytical tools for chemical analysis.[22] As each separated isomer elutes from the GC column, it is immediately ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.
In a landmark 1950 study, the National Bureau of Standards measured the mass spectra for all 35 nonane isomers.[23] The research showed that while many isomers share common fragments (e.g., at mass-to-charge ratios m/z 43 and 57), the overall spectra are distinctive, allowing for unambiguous identification.[23] For example, highly branched isomers tend to produce more stable tertiary carbocations, leading to different relative intensities of key fragments compared to their straight-chain counterparts.
Nuclear Magnetic Resonance (NMR) spectroscopy provides the final, definitive piece of the structural puzzle.[24] By probing the magnetic environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, NMR can confirm the precise connectivity of atoms, distinguishing between isomers with even the most subtle structural differences.
Data Presentation: Properties of Nonane Isomers
The structural differences among nonane isomers directly influence their physical properties. As branching increases, the molecule becomes more compact, reducing the surface area available for intermolecular van der Waals forces. This generally leads to lower boiling points.
| Isomer Name (Common) | IUPAC Name | Boiling Point (°C) | Density (g/mL at 20°C) |
| n-Nonane | Nonane | 151 | 0.718 |
| Iso-nonane | 2-Methyloctane | 143 | 0.713 |
| - | 2,2,4-Trimethylhexane | 122.3 | 0.716 |
| - | 3,3-Diethylpentane | 146.5 | 0.754 |
| - | 2,2,3,3-Tetramethylpentane | 140.3 | 0.756 |
Note: Data compiled from various sources. Exact values may vary slightly based on experimental conditions.
Experimental Protocols: A Modern Approach
To provide a practical context, the following is a detailed methodology for the separation and identification of a nonane isomer mixture using modern instrumentation. This protocol is designed as a self-validating system, where the combination of retention time and mass spectral data provides high-confidence identification.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of a Nonane Isomer Mixture
1. Objective: To separate and identify the constituent isomers in a complex C₉H₂₀ hydrocarbon sample.
2. Materials:
-
Sample: A mixture of nonane isomers (e.g., a specific petroleum fraction or a synthetic mixture).
-
Solvent: Hexane (HPLC grade) for dilution.
-
GC-MS System: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (e.g., with an electron ionization source).
3. Sample Preparation:
-
Prepare a 1000 ppm stock solution of the nonane isomer mixture in hexane.
-
Perform a serial dilution to create a working sample of approximately 10-50 ppm. Causality: Dilution prevents column overloading and detector saturation, ensuring sharp peaks and accurate quantification.
4. GC-MS Instrumentation and Parameters:
-
Injector: Split/Splitless type, operated in split mode (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C. Causality: Ensures rapid and complete vaporization of the sample without thermal degradation.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
GC Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a dimethylpolysiloxane stationary phase). Causality: Non-polar columns separate alkanes primarily by boiling point, providing a predictable elution order.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 160°C.
-
Hold: Hold at 160°C for 5 minutes. Causality: The temperature program allows for the separation of volatile low-boiling isomers at the start and ensures the elution of higher-boiling isomers in a reasonable time.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for library matching.
-
MS Scan Range: 35-200 m/z.
5. Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
For each peak, extract the mass spectrum.
-
Compare the experimental mass spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[25]
-
Confirm identification by comparing the GC retention time and mass spectrum with those of a certified reference standard, if available.
Caption: GC-MS analytical workflow for nonane isomers.
Conclusion
The story of nonane and its 35 isomers is a microcosm of the progress of organic chemistry. It highlights the journey from theoretical prediction to synthetic validation and, ultimately, to precise analytical characterization. The challenges posed by these structurally similar compounds spurred the development of powerful separation and identification technologies like GC-MS, which are now indispensable tools in research, quality control, and development across the chemical sciences. For professionals in drug development, where subtle stereoisomeric differences can mean the difference between a therapeutic agent and a toxin, this history serves as a fundamental lesson in the critical importance of analytical rigor.
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Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of 4-ethyl-2-methylhexane
Application Note: High-Fidelity GC-MS Analysis of 4-ethyl-2-methylhexane
Abstract & Introduction
This compound is a branched-chain alkane, a class of compounds significant in fuel chemistry, environmental analysis, and as components of various industrial solvents. Due to their structural isomerism and similar boiling points, resolving and identifying branched alkanes within complex mixtures presents a significant analytical challenge.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) stands as the definitive technique for this purpose, offering the high chromatographic resolution necessary to separate isomers and the mass spectral data required for unambiguous identification.[3][4]
This application note provides a comprehensive, field-proven protocol for the analysis of this compound. It is designed for researchers, quality control chemists, and drug development professionals who require a robust and reliable method for identifying and characterizing this volatile organic compound. The methodology detailed herein is grounded in established principles of chromatography and mass spectrometry, emphasizing the causality behind instrumental parameters and sample handling choices to ensure method integrity and reproducibility.
Analyte Physicochemical Properties
A foundational understanding of the analyte's physical and chemical properties is paramount for developing an effective GC-MS method. These properties directly influence decisions regarding solvent choice, GC temperature programming, and potential matrix interferences.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀ | PubChem[5] |
| Molecular Weight | 128.26 g/mol | NIST[6] |
| CAS Number | 3074-75-7 | NIST[6] |
| Boiling Point | 134-135 °C | NIST[7] |
| Synonyms | 2-Methyl-4-ethylhexane | PubChem[5] |
Experimental Workflow and Protocol
The following protocol outlines a complete workflow from sample preparation to data acquisition. The choices within this protocol are designed to minimize analytical error and maximize sensitivity and specificity for this compound.
Diagram of the Analytical Workflow
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Application Note: Unambiguous Structure Elucidation of 4-ethyl-2-methylhexane using a Multi-dimensional NMR Spectroscopy Protocol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules.[1][2][3] This application note provides a comprehensive, field-proven protocol for the analysis of the branched alkane, 4-ethyl-2-methylhexane. We detail a multi-dimensional approach, leveraging one-dimensional (¹H, ¹³C{¹H}, DEPT-135) and two-dimensional (COSY) NMR experiments to unambiguously determine the molecular structure and assign all proton and carbon signals. The causality behind experimental choices, from sample preparation to data processing, is explained to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of non-polar, saturated organic compounds.
Introduction
This compound is a saturated acyclic alkane with the molecular formula C₉H₂₀.[4] As a non-polar, volatile small molecule, its structural characterization relies on techniques that can precisely map the connectivity of its carbon backbone and the chemical environment of its constituent protons. While mass spectrometry can confirm its molecular weight (128.25 g/mol ), NMR spectroscopy is indispensable for isomer differentiation.[4] The presence of multiple methyl, methylene, and methine groups, some of which are diastereotopic, necessitates a suite of NMR experiments for complete structural assignment. This guide outlines the logical workflow from sample preparation to final structure confirmation.
Sample Preparation: The Foundation of High-Quality Spectra
Meticulous sample preparation is critical for acquiring high-resolution NMR spectra.[5] The primary objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by causing line broadening.[5]
Choice of Solvent and Internal Standard
Rationale: For a non-polar analyte like this compound, a non-polar deuterated solvent is required to dissolve the sample and avoid strong solvent signals in the ¹H NMR spectrum.[6][7][8][9] Deuterated chloroform (CDCl₃) is an excellent and widely used choice due to its ability to dissolve a vast range of organic compounds and its convenient residual solvent peak for secondary referencing.[6][7][8][10]
An internal standard is essential for accurate chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted primary reference standard for ¹H and ¹³C NMR.[11][12][13] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal defined as 0.00 ppm.[11][14] TMS is chemically inert, soluble in organic solvents like CDCl₃, and volatile, making it easy to remove after analysis.[12][14] While referencing to the residual solvent peak (CHCl₃ at ~7.26 ppm) is common, using TMS as an internal reference provides more accurate and consistent chemical shifts.[15]
Protocol for Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity. If necessary, purify the compound using an appropriate technique like distillation or flash chromatography to remove impurities that could complicate spectral analysis.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) is preferable due to the lower natural abundance of the ¹³C isotope.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% (v/v) TMS to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil.[5]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[16] Cotton wool should be avoided as it can leach impurities into the sample.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and properly label it with a unique identifier.
NMR Data Acquisition: A Multi-Experiment Approach
A combination of 1D and 2D NMR experiments is necessary for a comprehensive structural analysis. All experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
Experimental Workflow Diagram
The logical flow of experiments is designed to build structural information progressively, from initial proton environments to the complete carbon skeleton and its proton attachments.
Caption: Workflow for the NMR-based structural elucidation of this compound.
¹H NMR Spectroscopy
-
Purpose: To identify the number of unique proton environments, their chemical shifts (electronic environment), their relative abundance (integration), and their neighboring protons (spin-spin coupling).
-
Protocol:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.[17]
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm, centered around 5-6 ppm. For alkanes, a smaller width of ~4-5 ppm centered around 2 ppm is also effective.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans are typically adequate for a sample of this concentration.
-
-
¹³C{¹H} NMR Spectroscopy
-
Purpose: To determine the number of chemically non-equivalent carbon atoms in the molecule. The {¹H} denotes broadband proton decoupling, which collapses all C-H coupling, resulting in a single sharp peak for each unique carbon.
-
Protocol:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm, centered around 100 ppm. For alkanes, the signals will appear in the upfield region (typically 0-60 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 256-1024 scans, or more, may be required due to the low sensitivity of the ¹³C nucleus.
-
-
DEPT-135 Spectroscopy
-
Purpose: Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for determining the multiplicity of each carbon atom.[18][19][20] In a DEPT-135 experiment:
-
Protocol:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Acquisition parameters are typically similar to the ¹³C{¹H} experiment, but fewer scans may be needed due to the sensitivity enhancement from polarization transfer.
-
¹H-¹H COSY Spectroscopy
-
Purpose: Correlation Spectroscopy (COSY) is a 2D experiment that maps the coupling relationships between protons, typically those separated by two or three bonds (geminal and vicinal coupling).[22][23] It is fundamental for establishing the connectivity of the carbon backbone.[22][24]
-
Protocol:
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').
-
Parameters:
-
Spectral Width (F1 and F2): ~4-5 ppm, covering the entire proton chemical shift range.
-
Number of Scans (NS): 2-4 scans per increment.
-
Increments (F1): 256-512 increments to provide adequate resolution in the indirect dimension.
-
-
Table 1: Summary of NMR Acquisition Parameters (400 MHz Spectrometer)
| Experiment | Pulse Program | Spectral Width (ppm) | Acquisition Time (s) | Relaxation Delay (s) | Number of Scans |
| ¹H NMR | zg30 | 12 | 3.4 | 2.0 | 16 |
| ¹³C{¹H} NMR | zgpg30 | 220 | 1.2 | 2.0 | 1024 |
| DEPT-135 | dept135 | 220 | 1.2 | 2.0 | 256 |
| ¹H-¹H COSY | cosygpqf | 5 (F1 & F2) | 0.25 | 1.5 | 4 per increment |
Data Processing and Structural Analysis
Raw NMR data (Free Induction Decay, FID) must be mathematically processed to generate the frequency-domain spectrum for interpretation.[25][26][27]
Processing Steps
-
Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.[25][26]
-
Apodization (Window Function): Applying a function (e.g., exponential multiplication) to the FID can improve the signal-to-noise ratio or resolution.
-
Phase Correction: Adjusts the phase of the signals to ensure all peaks are in pure absorption mode (positive and upright).
-
Baseline Correction: Corrects for any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons it represents.
Predicted Spectra and Interpretation for this compound
The structure of this compound presents a unique pattern of signals that can be pieced together using the acquired data.
Structure: ``` CH₃ (a) | CH₃(b)-CH(c)-CH₂(d)-CH(e)-CH₂(f)-CH₃(g) | CH₂(h)-CH₃(i)
Caption: Predicted ¹H-¹H COSY correlations for this compound.
-
Key Correlations (Cross-peaks):
-
The methine proton Hc will show cross-peaks to the methyl protons Ha and Hb , and to the methylene protons Hd .
-
The methine proton He will show cross-peaks to the methylene protons Hd , Hf , and Hh .
-
The methylene protons Hf will show a cross-peak to the methyl protons Hg .
-
The methylene protons Hh will show a cross-peak to the methyl protons Hi .
-
By tracing these correlations, one can walk along the carbon backbone and unambiguously assemble the molecular structure.
-
Conclusion
This application note provides a systematic and robust NMR protocol for the complete structural elucidation of this compound. By logically combining 1D (¹H, ¹³C{¹H}, DEPT-135) and 2D (COSY) NMR experiments, a self-validating dataset is generated that allows for the unambiguous assignment of all proton and carbon signals. The principles and methodologies described herein are broadly applicable to a wide range of non-polar small molecules, offering a foundational workflow for researchers in organic chemistry, natural product analysis, and pharmaceutical development.
References
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- National Center for Biotechnology Information. (2022, January 21). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.
- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy.
- American Chemical Society. (2021, March 29). Tetramethylsilane.
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- Columbia University. (n.d.). DEPT | NMR Core Facility.
- Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
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- Weizmann Institute of Science. (n.d.). V J-Coupling.
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Application Note: A Researcher's Guide to Alkane Functional Group Identification Using Infrared (IR) Spectroscopy
Abstract: Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation of organic molecules. For alkanes, which form the backbone of countless organic compounds, IR spectroscopy provides a rapid and definitive method for identifying the presence and nature of C-H bonds. This guide offers a detailed exploration of the theoretical underpinnings, practical protocols, and data interpretation strategies for analyzing alkanes using IR spectroscopy. It is designed for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of this fundamental technique.
Introduction: The Vibrational Language of Alkanes
Alkanes are the simplest organic molecules, composed solely of carbon and hydrogen atoms linked by single bonds. While seemingly simple, the arrangement of these atoms—in straight chains, branched structures, or cyclic formations—gives rise to unique vibrational modes. Infrared radiation interacts with these molecules, causing their bonds to stretch and bend at specific, quantized frequencies. An IR spectrometer measures the absorption of this radiation, producing a spectrum that serves as a molecular "fingerprint."
For alkanes, the most informative regions of the IR spectrum are those corresponding to C-H stretching and bending vibrations. The precise frequency of these vibrations is highly sensitive to the local electronic environment, allowing us to distinguish between methyl (-CH₃), methylene (-CH₂-), and methine (C-H) groups. This capability is foundational for confirming the identity of a hydrocarbon-based starting material, monitoring a reaction, or identifying the structural backbone of a complex molecule.
Theoretical Basis: Understanding C-H Vibrations
The absorption of IR radiation is governed by Hooke's Law, which models a chemical bond as a spring connecting two masses (the atoms). The vibrational frequency (ν) is determined by the bond strength (force constant, k) and the reduced mass (μ) of the atoms involved:
ν = (1 / 2πc) * √(k / μ)
For C-H bonds, the small mass of the hydrogen atom results in high-frequency vibrations, which are readily observed in the IR spectrum.
Key Vibrational Modes for Alkanes:
-
C-H Stretching (ν_C-H): These absorptions occur in the 3000-2850 cm⁻¹ region. The exact position reveals the type of carbon atom the hydrogen is attached to (sp³, sp², or sp). For alkanes, we are focused on sp³ hybridized carbons.
-
C-H Bending (δ_C-H): These vibrations, which involve changes in the H-C-H bond angle, appear at lower frequencies (1470-1350 cm⁻¹). They are often referred to as scissoring, rocking, wagging, and twisting modes and are highly diagnostic for methyl and methylene groups.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of an Alkane
The choice of sampling technique is critical for obtaining a reliable IR spectrum and depends on the physical state of the alkane sample.
Protocol 1: Analysis of Liquid Alkanes (Neat Sample)
This is the simplest method for volatile and non-volatile liquid alkanes.
Rationale: This method avoids the use of solvents, which have their own IR absorptions and can obscure important spectral features of the analyte. It provides a pure spectrum of the compound itself.
Materials:
-
FTIR Spectrometer
-
Salt plates (NaCl or KBr)
-
Pipette or glass rod
-
Hexane or other suitable volatile solvent for cleaning
-
Kimwipes
Procedure:
-
Plate Preparation: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils. If necessary, clean the plates by polishing them on a soft cloth with a slurry of dry polishing rouge, followed by rinsing with a volatile solvent like hexane and drying thoroughly.
-
Background Spectrum: Place the clean, empty salt plates in the spectrometer's sample holder and acquire a background spectrum. This is a critical step to subtract the absorbance from the instrument optics, atmospheric water, and CO₂.
-
Sample Application: Place one drop of the liquid alkane onto the center of one salt plate.
-
Assembly: Carefully place the second salt plate on top, gently pressing to create a thin, uniform liquid film. The film should appear iridescent (like an oil slick on water) when held up to the light, indicating the correct thickness.
-
Data Acquisition: Immediately place the assembled plates into the sample holder and acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning: Disassemble the plates and clean them immediately with a dry, volatile solvent (e.g., hexane) and Kimwipes.
Protocol 2: Analysis of Solid Alkanes (KBr Pellet Method)
This technique is used for solid alkane samples, such as long-chain waxes.
Rationale: Dispersing the solid analyte in an IR-transparent matrix like potassium bromide (KBr) minimizes light scattering and allows the IR beam to pass through the sample. KBr is used because it is transparent in the mid-IR region and has a refractive index similar to many organic compounds.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
KBr powder (spectroscopy grade, dried)
-
Pellet press and die set
-
Spatula
-
Heat lamp (optional, for drying)
Procedure:
-
Drying: Gently dry the KBr powder under a heat lamp for 1-2 hours to remove any adsorbed water, which shows a broad absorption around 3400 cm⁻¹.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid alkane sample and 100-200 mg of the dried KBr powder. The ratio is crucial; too much sample will result in overly intense, saturated absorption bands.
-
Grinding: Combine the sample and KBr in the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The quality of the final pellet depends heavily on this step.
-
Pellet Pressing: Transfer a portion of the powder into the die set. Assemble the press and apply pressure (typically 7-10 tons) for several minutes. The pressure causes the KBr to flow and encapsulate the sample in a transparent disc.
-
Pellet Inspection: Carefully remove the resulting pellet from the die. It should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.
-
Data Acquisition: Place the KBr pellet in a dedicated sample holder in the spectrometer and acquire the spectrum, having previously run a background with an empty sample chamber.
Data Interpretation: Decoding the Alkane Spectrum
The key to identifying alkanes lies in recognizing the specific patterns of C-H stretching and bending vibrations.
Workflow for Alkane Identification
Caption: Workflow for alkane functional group identification using IR spectroscopy.
Characteristic Absorption Frequencies for Alkanes
The table below summarizes the key IR absorption bands that are diagnostic for alkane functional groups.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Methyl (-CH₃) | Symmetric Stretch | ~2872 | Medium | Often seen as a distinct shoulder on the main methylene stretch. |
| Asymmetric Stretch | ~2962 | Strong | Typically the highest frequency C-H stretch in an alkane. | |
| Symmetric Bend (Umbrella) | ~1375 | Medium | A sharp, characteristic band. If a gem-dimethyl group is present, this band splits into a doublet (~1380 and ~1365 cm⁻¹). | |
| Asymmetric Bend | ~1460 | Medium | Often overlaps with the methylene scissoring vibration. | |
| Methylene (-CH₂-) | Symmetric Stretch | ~2853 | Strong | Usually the most intense absorption in the C-H stretch region for long-chain alkanes. |
| Asymmetric Stretch | ~2926 | Strong | A very prominent and reliable band for identifying methylene chains. | |
| Scissoring Bend | ~1465 | Medium | A key bending vibration for methylene groups. | |
| Rocking Bend | ~720 | Weak-Medium | For chains of four or more methylene groups, a characteristic broad rocking band appears around 720 cm⁻¹. | |
| Methine (C-H) | Stretch | ~2890 | Weak | This absorption is often weak and can be obscured by the stronger methyl and methylene stretches. |
| Bend | ~1340 | Weak | Generally weak and less reliable for identification compared to other bands. |
Illustrative Example: Spectrum of Hexane
A typical spectrum of a simple straight-chain alkane like hexane will be dominated by strong absorptions just below 3000 cm⁻¹. Specifically, one would observe:
-
Strong bands around 2962 cm⁻¹ and 2872 cm⁻¹ from the terminal methyl groups.
-
Even stronger bands around 2926 cm⁻¹ and 2853 cm⁻¹ from the methylene groups in the chain.
-
A medium intensity band at ~1465 cm⁻¹ due to both methyl asymmetric bending and methylene scissoring.
-
A sharp, distinct band at ~1375 cm⁻¹ from the methyl symmetric bend.
Advanced Considerations and Troubleshooting
-
Sample Purity: Impurities, particularly those with strong IR absorptions like water (broad O-H stretch ~3400 cm⁻¹) or carbonyl compounds (strong C=O stretch ~1715 cm⁻¹), can complicate spectral interpretation. Ensure samples are pure and solvents (if used) are of spectroscopic grade.
-
Instrumental Artifacts: Atmospheric water vapor and carbon dioxide can introduce sharp, interfering peaks in the spectrum (H₂O: ~3700 and ~1600 cm⁻¹, CO₂: ~2350 cm⁻¹). A proper background subtraction is essential to mitigate this.
-
Overlapping Peaks: In complex molecules, it is common for absorption bands to overlap. Careful analysis of the exact peak positions, relative intensities, and shapes is necessary for a confident assignment.
Conclusion
Infrared spectroscopy remains a cornerstone technique for the structural analysis of organic compounds. For alkanes, it provides a rapid, reliable, and information-rich method for confirming the presence of C-H bonds and differentiating between methyl, methylene, and methine groups. By understanding the principles of molecular vibrations and following robust experimental protocols, researchers can effectively leverage IR spectroscopy to gain critical insights into the structure of their hydrocarbon-based materials, intermediates, and final products.
References
- LibreTexts Chemistry. (2023). Infrared Spectroscopy.
- University of Calgary. (n.d.). Infrared Spectroscopy: Table of Frequencies.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning. (Note: A general reference to a standard textbook is appropriate here as a widely accepted source for detailed spectral correlations like the methylene rock phenomenon, though a direct link is not possible.)
Application Note: 4-Ethyl-2-methylhexane as a Non-Polar Reference Standard in Gas Chromatography
Abstract
This document provides a comprehensive guide for the utilization of 4-ethyl-2-methylhexane as a reference standard in gas chromatography (GC). Designed for researchers, scientists, and drug development professionals, this application note details the rationale for its selection, its physicochemical properties, and step-by-step protocols for its use in system suitability testing and as an internal standard for quantitative analysis. The methodologies described herein are grounded in established chromatographic principles to ensure scientific integrity and reproducible results.
Introduction: The Rationale for a Branched Alkane Standard
In gas chromatography, the selection of an appropriate reference standard is paramount for ensuring the accuracy, precision, and reliability of analytical data.[1] An ideal standard should be stable, inert, and possess chromatographic behavior that is relevant to the analytes of interest. This compound, a C9 branched alkane, serves as an excellent reference standard for the analysis of non-polar volatile and semi-volatile compounds.
Its utility stems from several key characteristics:
-
Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert, minimizing the risk of reactions with analytes or the chromatographic system. It lacks active functional groups, making it suitable for use with a wide range of non-polar compounds without causing interference.
-
Elution on Non-Polar Columns: On non-polar stationary phases, such as those based on polydimethylsiloxane (PDMS), elution is primarily governed by boiling point and van der Waals interactions.[2][3] this compound, with its well-defined boiling point, provides a predictable retention time, making it a reliable marker.
-
Structural Isomerism: Its branched structure offers a different elution profile compared to its linear isomer, n-nonane. This can be advantageous in complex matrices where peak separation from other hydrocarbon components is critical.
-
Absence in Most Samples: this compound is not a naturally occurring compound in most biological or pharmaceutical samples, reducing the likelihood of it being present as an endogenous component.[4]
This application note will first detail the essential properties of this compound, followed by protocols for its practical implementation in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is crucial for method development. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C9H20 | [5][6] |
| Molecular Weight | 128.26 g/mol | [5][7][8] |
| Boiling Point | 134.1 °C at 760 mmHg | [5][7] |
| Density | 0.721 g/cm³ | [5] |
| Refractive Index | 1.4046 | [5][7] |
| Vapor Pressure | 10.1 mmHg at 25°C | [5] |
| Water Solubility | 359 µg/L (temperature not stated) | [5][7] |
| LogP | 4.981 (est) | [7] |
These properties indicate that this compound is a volatile, non-polar compound with very low water solubility, making it highly suitable for analysis by gas chromatography.
Experimental Protocols
Safety Precautions
Before proceeding, it is essential to consult the Safety Data Sheet (SDS) for this compound.[9] This compound is flammable and should be handled in a well-ventilated fume hood, away from ignition sources.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Preparation of a Stock Standard Solution
This protocol describes the preparation of a 1000 µg/mL stock solution of this compound.
Materials:
-
This compound (≥99% purity)
-
Hexane (GC grade or equivalent)
-
10 mL volumetric flask, Class A
-
Analytical balance (readable to 0.0001 g)
-
Micropipettes and tips
Procedure:
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the Standard: Carefully add approximately 10 mg of this compound to the weighing boat and record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard into the 10 mL volumetric flask. Use a small amount of hexane to rinse the weighing boat and ensure all the standard is transferred.
-
Dilution: Add hexane to the volumetric flask until it is approximately half-full. Cap and swirl gently to dissolve the standard completely.
-
Final Volume: Carefully add hexane to the mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled amber vial with a PTFE-lined cap and store at 4°C.
Gas Chromatography (GC) Method for System Suitability
This method is designed to verify the performance of a GC system using this compound as a reference standard. The use of a non-polar column is recommended, as elution will be primarily based on boiling point.[3]
Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 GC with FID or equivalent | Standard, reliable instrumentation for this type of analysis. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A widely used non-polar column suitable for separating compounds based on boiling point.[11] |
| Carrier Gas | Helium or Hydrogen, 1.2 mL/min (constant flow) | Inert carrier gases providing good efficiency. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the standard without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 150 °C, hold for 5 min. | A temperature program that allows for good separation of early-eluting compounds and ensures elution of the standard in a reasonable time. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons. |
| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |
| Makeup Gas | Nitrogen, 25 mL/min | Standard for FID operation. |
| Hydrogen Flow | 30 mL/min | Standard for FID operation. |
| Air Flow | 300 mL/min | Standard for FID operation. |
System Suitability Testing (SST) Protocol
The System Suitability Test (SST) is a critical procedure to ensure that the chromatographic system is adequate for the intended analysis.[1][12]
Procedure:
-
Prepare a working standard of this compound at a concentration of 10 µg/mL by diluting the stock solution.
-
Equilibrate the GC system with the method conditions described in section 3.3.
-
Perform six replicate injections of the 10 µg/mL working standard.
-
Evaluate the following parameters against the acceptance criteria.
System Suitability Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) Precision | Relative Standard Deviation (RSD) ≤ 1.0% | Demonstrates the stability of the carrier gas flow rate and oven temperature control. |
| Peak Area Precision | RSD ≤ 2.0% | Indicates the reproducibility of the injection and detection systems. |
| Tailing Factor (Tf) | 0.9 ≤ Tf ≤ 1.5 | Measures peak symmetry, which can indicate potential issues with column activity or sample introduction. |
| Theoretical Plates (N) | ≥ 50,000 | A measure of column efficiency. A high number of theoretical plates indicates good separation power. |
If the system fails to meet these criteria, troubleshooting of the instrument is required before proceeding with any sample analysis.
Application as an Internal Standard
This compound can be effectively used as an internal standard (IS) for the quantification of other non-polar analytes. The principle of an internal standard is to add a known amount of a reference compound to all standards and samples.[4] The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which corrects for variations in injection volume and other potential sources of error.[13][14]
Workflow for Internal Standard Quantification
Caption: Workflow for quantitative analysis using an internal standard.
Considerations for Use as an Internal Standard
-
Analyte Similarity: The chosen internal standard should ideally have similar chemical properties and retention time to the analyte of interest.
-
Resolution: The internal standard peak must be well-resolved from all other peaks in the chromatogram.
-
Concentration: The concentration of the internal standard should be similar to that of the analyte in the samples.
Conclusion
This compound is a versatile and reliable reference standard for gas chromatography, particularly for applications involving non-polar analytes. Its chemical inertness, predictable chromatographic behavior, and commercial availability make it an excellent choice for system suitability testing and as an internal standard for quantitative analysis. The protocols and guidelines presented in this application note provide a robust framework for its successful implementation in a research or quality control laboratory.
References
- Environics, Inc. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration.
- LookChem. (n.d.). This compound.
- JoVE. (2015). Internal Standards for Quantitative Analysis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 18312.
- ResearchGate. (2024). For sample preparation for GC-MS analysis is it compulsory to add internal standards..?.
- Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS.
- Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- National Center for Biotechnology Information. (n.d.). This compound-1,5-diol. PubChem Compound Summary for CID 116493811.
- Scientific Research Publishing. (2013). Evaluation of the Equality of Non-Polar Capillary Columns in GC/MS Analysis of Food Contact Plastics.
- National Center for Biotechnology Information. (2024). Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ13C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry.
- ResearchGate. (2025). Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δC Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry.
- Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns.
- ResearchGate. (2025). Fast gas chromatography of polar and non-polar compounds with the on-column injection.
- LinkedIn. (n.d.). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning.
- LCGC. (n.d.). System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications.
- Agilent Technologies. (n.d.). Evaluating System Suitability - CE, GC, LC and A/D ChemStation.
- Separation Science. (n.d.). Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?.
- Chromatography Forum. (2017). Retention Index and Alkane Standards.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromtech.com [chromtech.com]
- 3. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound. CAS#: 3074-75-7 [m.chemicalbook.com]
- 8. This compound | C9H20 | CID 18312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Evaluation of the Equality of Non-Polar Capillary Columns in GC/MS Analysis of Food Contact Plastics [scirp.org]
- 12. layloff.net [layloff.net]
- 13. environics.com [environics.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Ethyl-2-Methylhexane in Fuel Combustion Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Branched Alkanes in Combustion Science
Modern transportation fuels such as gasoline, diesel, and jet fuel are complex mixtures containing hundreds to thousands of distinct hydrocarbon compounds.[1][2] To study their combustion behavior in a controlled and repeatable manner, researchers utilize simplified mixtures known as surrogate fuels .[3] These surrogates are formulated with a small number of well-characterized components to emulate the physical and chemical properties of the real, complex fuel.[3] The primary classes of hydrocarbons found in these fuels include normal alkanes (n-alkanes), branched alkanes (iso-alkanes), cycloalkanes, and aromatics.[4][5]
This guide focuses on 4-ethyl-2-methylhexane (C9H20) , a branched alkane, as a representative component for surrogate fuel development. While direct combustion studies on this specific isomer are not abundant in public literature, its molecular structure—featuring both methyl and ethyl branching—makes it an excellent candidate for investigating the intricate effects of hydrocarbon structure on combustion phenomena. Branched alkanes are a critical component of gasoline, influencing its octane rating, and are also significant in jet fuels, affecting their ignition quality.[6][7] Understanding the combustion chemistry of representative iso-alkanes like this compound is therefore essential for the development of high-fidelity chemical kinetic models and the design of next-generation engines.[8][9]
This document provides detailed application notes on the utility of this compound in combustion research and presents standardized protocols for its characterization using fundamental combustion diagnostic techniques.
Physicochemical Properties of this compound
A thorough understanding of a fuel component's physical properties is crucial for designing experiments and interpreting results. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H20 | [10][11] |
| Molecular Weight | 128.26 g/mol | [10][11] |
| CAS Number | 3074-75-7 | [10][12] |
| Density | 0.719 - 0.721 g/cm³ | [12][13] |
| Boiling Point | 133.81 - 134.1 °C @ 760 mmHg | [12][13] |
| Flash Point | 52.2 °C | [13] |
| Water Solubility | 359 µg/L | [12][13] |
| LogP (Octanol-Water) | 3.46870 - 4.981 | [12][13] |
PART 1: Application Notes
Surrogate Fuel Formulation: Emulating Real Fuel Properties
The primary application of this compound is as a component in surrogate fuel mixtures designed to mimic the properties of commercial fuels. The goal is to match a set of key performance indicators of the target fuel.
Causality Behind Component Selection:
-
Representing Iso-Alkanes: Real fuels contain a significant fraction of branched alkanes.[5] The structure of this compound, with its specific branching pattern, can be used to represent a portion of the C9 iso-alkane content. The degree and type of branching significantly impact a fuel's resistance to autoignition (knock), a critical parameter for internal combustion engines.[6][7]
-
Target Property Matching: A surrogate fuel's composition is optimized to match properties of the real fuel, such as:
-
Derived Cetane Number (DCN) / Octane Number (ON): These metrics quantify ignition quality. Branched alkanes generally have higher octane numbers than their straight-chain counterparts, making them essential for gasoline surrogates. Their inclusion in diesel or jet fuel surrogates helps to tune the overall DCN.[7]
-
Hydrogen-to-Carbon (H/C) Ratio: This fundamental ratio affects the energy content, flame temperature, and formation of combustion products like CO2 and H2O.
-
Density and Volatility: These physical properties are crucial for accurately modeling fuel injection, atomization, and evaporation processes in engines.[3]
-
-
Kinetic Modeling Simplification: By using a limited number of components like this compound, complex chemical kinetic models can be developed and validated. A model that accurately predicts the combustion of the surrogate is then assumed to be representative of the real fuel's behavior.[1][9]
Investigating Structure-Reactivity Relationships
The unique molecular structure of this compound provides a platform for fundamental studies on how branching affects combustion chemistry.
Key Research Questions Addressable:
-
Low-Temperature Chemistry: The C-H bonds in an alkane have different bond dissociation energies depending on their location (primary, secondary, tertiary). The presence of tertiary C-H bonds in branched alkanes, like at the C4 position in this compound, facilitates H-atom abstraction, which is a key initiating step in low-temperature oxidation. Studying its oxidation can provide insights into the formation of important intermediate species and the pathways leading to low-temperature heat release and the "negative temperature coefficient" (NTC) behavior observed for many alkanes.[2]
-
High-Temperature Pyrolysis and Oxidation: At high temperatures, the fuel molecule breaks down into smaller fragments. The specific branching of this compound will dictate the primary decomposition pathways and the resulting pool of radicals and stable intermediates (e.g., propene, ethene, iso-butene). This, in turn, influences flame propagation speed and pollutant formation.
-
Isomer Effects: Comparing the combustion characteristics (e.g., ignition delay time, flame speed) of this compound with other C9 isomers, such as n-nonane or other trimethylhexanes, allows for the systematic isolation of structural effects. This data is invaluable for refining the reaction rate rules used in automated chemical kinetic mechanism generation.[4]
Logical Framework for Surrogate Fuel Development
The process of developing and validating a surrogate fuel that might include a component like this compound follows a structured, iterative workflow.
Caption: Iterative workflow for surrogate fuel development and validation.
PART 2: Experimental Protocols
The following protocols describe standard, self-validating methodologies for characterizing the fundamental combustion properties of a fuel or fuel surrogate containing this compound.
Protocol 1: Ignition Delay Time (IDT) Measurement in a Shock Tube
Objective: To measure the time required for a fuel/oxidizer mixture to autoignite under high-temperature, high-pressure conditions relevant to advanced combustion engines. IDT is a critical global metric of chemical reactivity.[14]
Apparatus:
-
High-pressure shock tube with driver and driven sections.
-
Diaphragm station (e.g., using polycarbonate or aluminum diaphragms).
-
Vacuum pump system and gas mixing manifold with high-precision mass flow controllers.
-
Multiple fast-response pressure transducers along the shock tube sidewall.
-
Optical diagnostics: Photomultiplier tube (PMT) with a bandpass filter for OH* chemiluminescence (~307 nm) is a common method for detecting ignition.[15]
-
High-speed data acquisition system.
Methodology:
-
Mixture Preparation: Prepare the desired mixture of this compound, oxidizer (e.g., synthetic air), and a diluent (typically Argon) in a mixing vessel. The fuel must be fully vaporized and homogeneously mixed. For low-vapor-pressure components, a heated mixing assembly is required.[15]
-
Shock Tube Preparation: Evacuate both the driver and driven sections of the shock tube to a high vacuum (<10⁻⁴ Torr).
-
Filling: Fill the driven section with the prepared fuel/oxidizer mixture to a precise initial pressure (P1). Fill the driver section with a high-pressure driver gas (e.g., Helium).
-
Initiation: Increase the driver gas pressure until the diaphragm ruptures. This generates a primary shock wave that travels through the test gas, heating and compressing it (State 2).
-
Reflection and Ignition: The primary shock wave reflects off the endwall of the shock tube, further heating and compressing the test gas to the final test conditions (State 5). This stagnant, high-temperature, high-pressure gas will eventually autoignite.
-
Data Acquisition:
-
Measure the incident shock wave velocity using the array of pressure transducers. Use this velocity and the initial conditions (P1, T1) to calculate the post-reflected shock conditions (P5, T5) using normal shock relations.
-
Record the pressure trace at the endwall and the OH* chemiluminescence signal simultaneously.
-
-
IDT Determination: The ignition delay time (τ_ign) is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition. The onset of ignition is typically defined as the point of maximum rate of pressure rise or the sharp increase in the OH* signal.[14][16]
-
Validation and Uncertainty: Repeat the experiment multiple times for the same nominal conditions to ensure reproducibility. The overall uncertainty in IDT is a combination of uncertainties in mixture composition, initial conditions, shock velocity measurement, and the method of defining the ignition point.[17]
Workflow Diagram:
Caption: Workflow for Ignition Delay Time measurement in a shock tube.
Protocol 2: Laminar Flame Speed (LFS) Measurement in a Combustion Bomb
Objective: To measure the propagation speed of a premixed flame front relative to the unburned gas under quiescent conditions. LFS is a fundamental property that depends on the fuel's chemical kinetics and the mixture's transport properties.[18]
Apparatus:
-
A high-pressure, constant-volume combustion vessel (bomb), typically spherical, with optical access (e.g., quartz windows).[19][20]
-
Gas mixing and filling system with precise pressure and temperature control.
-
Central ignition system (e.g., two tungsten electrodes for spark ignition).
-
High-speed imaging system (e.g., Schlieren photography or direct imaging) to capture the propagating flame front.
-
Pressure transducer to monitor the pressure rise in the vessel.
Methodology:
-
Vessel Preparation: Clean and evacuate the combustion vessel to a high vacuum.
-
Mixture Preparation: Prepare the fuel/oxidizer mixture (e.g., this compound and air) at a specific equivalence ratio (φ) and fill the vessel to a predetermined initial pressure (P_i) and temperature (T_i).
-
Ignition: Discharge a high-voltage spark between the central electrodes to ignite the mixture, creating a nominally spherical, outwardly propagating flame.
-
Image Acquisition: Record the flame propagation using the high-speed camera at a frame rate sufficient to resolve the flame's growth (typically several thousand frames per second).
-
Data Extraction:
-
From the sequence of images, determine the flame radius (r_f) as a function of time (t).
-
Calculate the stretched flame propagation speed (S_s) using the relation: S_s = dr_f/dt.
-
-
Data Analysis (Non-linear Extrapolation): The measured flame speed (S_s) is "stretched" by flame curvature and strain. The unstretched laminar flame speed (S_L) is the physically significant parameter. A common method to obtain S_L is to extrapolate the data to zero stretch using a non-linear model:
-
S_L = S_s + (S_s * L_b * κ)
-
Where κ is the flame stretch rate (κ = 2/r_f * dr_f/dt) and L_b is the Markstein length, which quantifies the flame's sensitivity to stretch.
-
By plotting S_s against κ for the early stages of flame propagation (where pressure rise is minimal), one can extrapolate to κ = 0 to find the unstretched laminar flame speed, S_L.[20]
-
-
Validation: The experiment should be repeated to check for consistency. The results are validated by comparing them with established data for well-known fuels (e.g., methane) under identical conditions.[21][22]
Workflow Diagram:
Caption: Workflow for Laminar Flame Speed measurement in a combustion bomb.
Protocol 3: Species Speciation in a Jet-Stirred Reactor (JSR)
Objective: To identify and quantify the stable intermediate species formed during the oxidation of a fuel over a wide range of temperatures at a constant residence time. This provides detailed insight into the chemical kinetic pathways.[23][24]
Apparatus:
-
A spherical or toroidal reactor made of fused silica, designed for perfect stirring.[25]
-
Four or more nozzles to inject pre-heated reactant gases, creating turbulent jets that ensure rapid mixing.[23]
-
An oven to control the reactor temperature uniformly.
-
Mass flow controllers to precisely meter the flow rates of fuel, oxidizer, and diluent gas.
-
A sonic sampling probe (typically a quartz capillary) to extract a sample of the reacting gases, rapidly quenching the reactions.
-
Analytical equipment for species identification and quantification, such as:
-
Gas Chromatograph (GC) with various detectors (FID, TCD).
-
Mass Spectrometer (MS), often coupled with GC (GC-MS) or using soft ionization techniques like Photoionization Time-of-Flight Mass Spectrometry (PI-TOFMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Methodology:
-
System Setup: Heat the JSR to the desired initial temperature. Set the flow rates of the vaporized fuel (this compound), oxidizer (O2), and diluent (e.g., N2 or He) to achieve the target equivalence ratio, initial fuel concentration, and residence time within the reactor.[26]
-
Stabilization: Allow the system to reach a steady state at a constant temperature and pressure (typically atmospheric, but high-pressure JSRs exist).[24]
-
Sampling: Extract a continuous sample of the reacting gases from the center of the reactor using the sonic probe. The rapid pressure drop quenches the chemical reactions.
-
Analysis: Analyze the sampled gas using the chosen analytical techniques to identify and quantify the mole fractions of reactants, major products (CO, CO2, H2O), and stable intermediate species (e.g., smaller alkanes, alkenes, aldehydes, ketones).[27]
-
Temperature Scan: Repeat steps 2-4 at various reactor temperatures (e.g., in 25-50 K increments) over a broad range (e.g., 500 K to 1200 K) to map the evolution of species concentration as a function of temperature.
-
Data Representation: Plot the mole fractions of each measured species as a function of the reactor temperature. This provides a detailed picture of the fuel decomposition and intermediate product formation pathways.
-
Validation: The system's mass balance (carbon, hydrogen, oxygen) should be checked at each temperature point to ensure the quality and completeness of the measurements.
Workflow Diagram:
Caption: Workflow for species speciation studies in a Jet-Stirred Reactor.
References
- Westbrook, C. K., & Pitz, W. J. (Year). Recent Developments in Detailed Chemical Kinetic Mechanisms. Source Not Specified.
- Curran, H. J. (Year). Detailed Chemical Kinetic Mechanisms for Hydrocarbon and Oxygenated Hydrocarbon Fuel Combustion. J-Stage.
- Sarathy, S. M., et al. (2020). Development of the Reduced Chemical Kinetic Mechanism for Combustion of H2/CO/C1–C4 Hydrocarbons. Energy & Fuels.
- LookChem. (n.d.). This compound. LookChem.
- Solubility of Things. (n.d.). This compound. Solubility of Things.
- Dryer, F. L., & Westbrook, C. K. (1984). Chemical Kinetic Modeling of Hydrocarbon Combustion. Progress in Energy and Combustion Science.
- U.S. Department of Energy. (n.d.). Chemical Kinetic Models for Advanced Engine Combustion. Department of Energy.
- Unknown Author. (n.d.).
- Petersen Research Group. (n.d.). Ignition Delay Time. Petersen Research Group.
- Unknown Author. (n.d.). LEA surrogate for emulating the physical and chemical properties of conventional jet fuel. Source Not Specified.
- Guidechem. (n.d.). This compound 3074-75-7 wiki. Guidechem.
- Al-Adwani, S., et al. (Year). A six-component surrogate for emulating the physical and chemical characteristics of conventional and alternative jet fuels and their blends.
- Beeckmann, J., et al. (2016). Determination of Laminar Flame Speed and Markstein Numbers Deduced From Turbulent Flames Using the Bomb Method. ASME Digital Collection.
- Kim, D., & Violi, A. (Year). Hydrocarbons for the next generation of jet fuel surrogates.
- Mueller, C. J., et al. (Year). Diesel Surrogate Fuels for Engine Testing and Chemical-Kinetic Modeling: Compositions and Properties. PMC - PubMed Central.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ChemicalBook. (n.d.). This compound. CAS#: 3074-75-7. ChemicalBook.
- Herbinet, O., & Dayma, G. (Year). Jet-Stirred Reactors.
- El Bakali, A. (Year). Ammonia-methane interaction in Jet-Stirred and Flow reactor: an experimental and kinetic modeling study. WebTV Université de Lille.
- Jin, S., et al. (2022). Experimental study and kinetic modeling of NH3/CH4 co-oxidation in a jet-stirred reactor.
- Vasu, S. S., Davidson, D. F., & Hanson, R. K. (2006). Shock tube ignition delay times and modeling of jet fuel mixtures. AIAA/ASME/SAE/ASEE 42nd Joint Propulsion Conference.
- Engineering Mindset. (2022, August 26). Ignition Delay Time in Combustion Shock Tube [Video]. YouTube.
- Dagaut, P., et al. (Year). Kinetics of Oxidation of a Synthetic Jet Fuel in a Jet-Stirred Reactor: Experimental and Modeling Study.
- Zhang, L., et al. (Year). Experimental study and kinetic modeling of NH3/DME blends oxidation in a jet stirred reactor.
- Nilsson, E. J. K., et al. (Year).
- Vasu, S. S., et al. (Year).
- Starik, A. M., et al. (2023). Shock Tube Study of Ignition Delay Times for Hydrogen–Oxygen Mixtures. MDPI.
- Hanson Research Group. (n.d.). Laminar Flame Speed Measurements. Stanford University.
- Amell, A. A., & Cadavid, F. J. (Year). DETERMINATION OF LAMINAR FLAME SPEED OF METHANE- AIR FLAMES AT SUBATMOSPHERIC CONDITIONS USING THE CONE METHOD AND CH* E. Redalyc.
- Amell, A. A., & Cadavid, F. J. (Year). Determination of laminar flame speed of methaneair flames at subatmospheric conditions using the cone method and CH* emission.
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Application Notes and Protocols for 4-Ethyl-2-Methylhexane as a Solvent in Organic Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: Re-evaluating Non-Polar Solvents in Modern Organic Synthesis
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate reaction outcomes, influencing kinetics, selectivity, and yield. While traditional non-polar solvents like hexane and toluene are staples in the laboratory, there is a continuous search for alternatives with unique property profiles. 4-Ethyl-2-methylhexane, a branched nonane isomer, presents itself as a compelling, albeit lesser-explored, non-polar, aprotic solvent. Its branched structure imparts distinct physical properties compared to its linear counterpart, n-nonane, such as a lower boiling point and different viscosity, which can be advantageous in specific applications.[1] This guide provides a detailed exploration of the potential applications of this compound as a solvent, complete with theoretical justifications, comparative data, and representative experimental protocols.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's physical properties is paramount for its effective application. The branched nature of this compound influences its intermolecular forces, leading to properties that can be leveraged in the laboratory.[2]
| Property | Value | Source |
| CAS Number | 3074-75-7 | [3] |
| Molecular Formula | C₉H₂₀ | [3] |
| Molecular Weight | 128.26 g/mol | [3] |
| Boiling Point | 133.81 °C | [3] |
| Melting Point | -112.99 °C | [3] |
| Density | 0.719 g/cm³ | [3] |
| Water Solubility | 359 µg/L | [3][4] |
| logP (Octanol/Water) | ~4.5 - 4.98 | [4][5] |
| Vapor Pressure | 10.1 mmHg at 25°C | [4] |
| Flash Point | 52.2 °C | [4] |
Solvent Selection Logic: A Visual Guide
The decision to employ this compound should be based on a logical assessment of the reaction requirements. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting this compound.
Application in Grignard Reactions: A Co-Solvent and Work-up Specialist
Theoretical Framework: The formation of Grignard reagents (RMgX) necessitates an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The lone pair electrons on the ether's oxygen atom coordinate with the magnesium, stabilizing the organometallic complex.[6][7][8] Non-polar hydrocarbon solvents like this compound lack this coordinating ability and are therefore unsuitable for the de novo synthesis of Grignard reagents.
However, once the Grignard reagent is formed, this compound can be employed as a co-solvent. Its primary role would be to modulate the overall polarity of the reaction medium, which can be beneficial for substrates or products with high non-polar character, enhancing their solubility. Furthermore, its higher boiling point compared to diethyl ether allows for reactions to be conducted at elevated temperatures if required.
A particularly valuable application of this compound in the context of Grignard reactions is during the work-up and purification stages. Due to the often-limited solubility of the desired alcohol product in non-polar alkanes compared to ethereal solvents, this compound can be used as an anti-solvent to induce crystallization or precipitation of the product, facilitating its isolation.
Representative Protocol: Synthesis of Triphenylmethanol using a Phenylmagnesium Bromide Grignard Reagent
Disclaimer: This is a representative protocol. The optimal solvent ratios and conditions should be determined experimentally.
Objective: To synthesize triphenylmethanol via the reaction of phenylmagnesium bromide with benzophenone, utilizing this compound in the work-up to facilitate product isolation.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Bromobenzene
-
Anhydrous diethyl ether
-
Benzophenone
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.
-
To the flask, add magnesium turnings (2.0 g, 82 mmol) and a small crystal of iodine.
-
In the addition funnel, place a solution of bromobenzene (8.7 mL, 82 mmol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone (13.65 g, 75 mmol) in 40 mL of anhydrous diethyl ether and add this solution to the addition funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent. A pink, viscous precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Add an additional 50 mL of diethyl ether to the reaction flask to rinse any remaining product, and add this to the separatory funnel.
-
Separate the layers and extract the aqueous layer with 2 x 30 mL of diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Decant the dried ether solution into a clean flask and reduce the volume to approximately 30-40 mL using a rotary evaporator.
-
To the concentrated ethereal solution, slowly add 100 mL of this compound while stirring. The product, triphenylmethanol, will precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold this compound, and air dry.
-
Application in Ziegler-Natta Polymerization: An Inert Reaction Medium
Theoretical Framework: Ziegler-Natta polymerization is a cornerstone of the polymer industry, enabling the synthesis of stereoregular polymers from olefins like ethylene and propylene. The catalyst systems are typically heterogeneous and highly reactive, often based on titanium compounds and organoaluminum co-catalysts.[9] These reactions are highly sensitive to polar compounds, which can deactivate the catalyst.[10] Therefore, the polymerization is carried out in an inert, non-polar solvent.
This compound is an excellent candidate for this application. Its key attributes include:
-
Inertness: As a saturated alkane, it is unreactive towards the highly electrophilic catalyst components and the growing polymer chain.
-
Aprotic Nature: The absence of acidic protons prevents the deactivation of the Ziegler-Natta catalyst.
-
Solubility: It can dissolve the monomer (e.g., ethylene, propylene) and the organoaluminum co-catalyst, while the heterogeneous catalyst and the resulting polymer may be insoluble, facilitating separation.
-
Boiling Point: Its boiling point of ~134 °C allows for polymerization at temperatures that can influence the polymer's properties, while still being relatively easy to remove from the final product.
Representative Protocol: Polymerization of Ethylene using a TiCl₄/Al(C₂H₅)₃ Catalyst System
Disclaimer: This protocol is representative and requires strict adherence to air- and moisture-free techniques. The performance of the polymerization is highly dependent on the purity of all reagents and the specific activity of the catalyst.
Objective: To polymerize ethylene gas to form polyethylene using a classic Ziegler-Natta catalyst in this compound as the solvent.
Materials:
-
This compound, anhydrous
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃) as a solution in a hydrocarbon solvent
-
Ethylene gas, high purity
-
Nitrogen gas, high purity
-
Methanol
-
Hydrochloric acid, 10% aqueous solution
-
Schlenk flask or a suitable polymerization reactor
-
Schlenk line for inert atmosphere operations
-
Gas inlet tube
-
Magnetic stirrer and stir bar
Procedure:
Caption: Workflow for ethylene polymerization.
-
Reactor Preparation:
-
Assemble a 500 mL Schlenk flask equipped with a magnetic stir bar and a gas inlet tube. Flame-dry the entire apparatus under vacuum and then fill with high-purity nitrogen. Maintain a positive nitrogen pressure throughout the setup.
-
-
Catalyst Formation and Polymerization:
-
Under a nitrogen atmosphere, transfer 200 mL of anhydrous this compound to the reactor.
-
While stirring, inject the triethylaluminum solution (e.g., 1.0 M in heptane, 5 mmol) into the reactor.
-
Slowly add titanium tetrachloride (0.25 mL, ~2.3 mmol) to the stirred solution. A brown precipitate of the active catalyst will form.
-
Begin bubbling ethylene gas through the stirred suspension at a constant rate (e.g., 1 L/min).
-
The polymerization will commence, indicated by a warming of the reactor and the formation of a white solid (polyethylene).
-
Continue the ethylene flow for the desired reaction time (e.g., 1-2 hours). The viscosity of the slurry will increase as the polymer forms.
-
-
Termination and Product Isolation:
-
Stop the ethylene flow and purge the reactor with nitrogen.
-
Carefully quench the reaction by slowly adding 20 mL of methanol. This will destroy the active catalyst.
-
Add 100 mL of 10% aqueous hydrochloric acid to the mixture to dissolve the catalyst residues.
-
Stir the mixture vigorously for 30 minutes.
-
Collect the polyethylene by vacuum filtration.
-
Wash the polymer thoroughly with methanol and then with water until the washings are neutral.
-
Dry the polyethylene in a vacuum oven at 60-80 °C to a constant weight.
-
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions.
-
Flammability: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Vapors may cause drowsiness or dizziness. Avoid breathing vapors.
-
Skin Contact: May cause skin irritation upon prolonged contact. Wear appropriate protective gloves.
-
Ingestion: May be harmful if swallowed and can enter the airways, potentially causing lung damage.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound offers a unique set of properties that make it a viable alternative to more common non-polar solvents in specific organic synthesis applications. While its inability to stabilize Grignard reagents during their formation limits its role to that of a co-solvent or work-up aid in such reactions, its inertness and suitable boiling point make it an excellent medium for sensitive catalytic processes like Ziegler-Natta polymerization. As researchers continue to seek solvents with tailored properties to optimize reaction conditions, branched alkanes like this compound warrant further investigation and consideration.
References
- Solubility of Things. This compound. [Link]
- University of Wisconsin-Madison.
- Wikipedia. Grignard reagent. [Link]
- Cheméo. Chemical Properties of Hexane, 4-ethyl-2-methyl- (CAS 3074-75-7). [Link]
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- LookChem. This compound. [Link]
- Wikipedia. Alkane. [Link]
- Carl ROTH.
- ResearchGate. Comparison of oxidation behavior of linear and branched alkanes. [Link]
- Chemistry LibreTexts. 13.8: Organometallic Reagents. [Link]
- YouTube. Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. [Link]
- Chemistry LibreTexts. 6.
- MDPI. Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. [Link]
- SpringerLink. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. [Link]
- Chemistry LibreTexts. 14.4.
- YouTube.
- Chemistry LibreTexts. 12.1: Organometallic reactions. [Link]
- Indian Institute of Technology Delhi. Basic Organometallic Chemistry: Types of Reactions. [Link]
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Measuring the Knock Resistance of Branched Alkanes: A Detailed Protocol for Determining Octane Number
Introduction: The Significance of Branched Alkanes in Fuel Science
In the realm of internal combustion engines, the octane number is the gold standard for quantifying a fuel's ability to resist autoignition, or "knocking," under compression. Knocking is a detrimental phenomenon that can lead to engine damage and reduced efficiency. Branched-chain alkanes, as opposed to their straight-chain counterparts, form the cornerstone of high-octane gasoline. Their molecular structure is inherently more resistant to the uncontrolled, explosive combustion that characterizes knocking. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the established protocols for measuring the octane number of branched alkanes, delving into both the traditional engine-based methods and modern spectroscopic alternatives.
The superior anti-knock properties of branched alkanes stem from their molecular architecture. The presence of tertiary carbon-hydrogen bonds in branched structures allows for the formation of more stable carbocation intermediates during combustion, slowing down the propagation of the explosive chain reactions that lead to knocking.[1] In contrast, the linear structure of normal alkanes makes them more susceptible to autoignition. This fundamental principle underpins the octane rating scale, where 2,2,4-trimethylpentane (an isomer of octane commonly known as isooctane) defines the 100-octane point, while n-heptane represents the zero point.[2][3][4][5]
This guide will provide detailed protocols for the two primary engine-based test methods, the Research Octane Number (RON) and the Motor Octane Number (MON), which are the universally accepted standards for octane rating. Furthermore, we will explore modern, rapid, and less sample-intensive spectroscopic and chromatographic techniques that serve as powerful complementary tools for octane number prediction.
Part 1: The Gold Standard - Cooperative Fuel Research (CFR) Engine Methods
The determination of RON and MON is performed using a standardized single-cylinder engine known as the Cooperative Fuel Research (CFR) engine.[6][7] This engine features a variable compression ratio, allowing for the precise determination of the knocking point of a fuel sample. The octane number is determined by comparing the knocking intensity of the test sample to that of Primary Reference Fuels (PRFs), which are blends of isooctane and n-heptane with known octane numbers.
The Principle of Octane Rating in a CFR Engine
The core principle involves operating the CFR engine with the sample fuel and adjusting the compression ratio until a standard level of knock intensity is achieved. This knock intensity is measured by a detonation sensor. The octane number of the sample is then determined by bracketing it between two PRFs—one with a slightly higher and one with a slightly lower octane number—that produce the same knock intensity under the same operating conditions.
Research Octane Number (RON) vs. Motor Octane Number (MON): Simulating Different Driving Conditions
RON and MON tests are designed to evaluate fuel performance under different engine severities, representing a spectrum of real-world driving conditions.
-
Research Octane Number (RON, ASTM D2699): This method simulates low-speed, mild driving conditions, such as city driving.[8] It is characterized by a lower engine speed and intake air temperature.
-
Motor Octane Number (MON, ASTM D2700): This method represents more severe, high-speed, and high-load conditions, such as highway driving or climbing a hill.[8][9][10] It utilizes a higher engine speed and a preheated fuel-air mixture.
The difference between RON and MON is known as Fuel Sensitivity (S = RON - MON) . A higher sensitivity indicates a greater drop in anti-knock performance as engine conditions become more severe. Branched alkanes exhibit varying sensitivities depending on the nature and position of their branching.
| Parameter | Research Octane Number (RON) | Motor Octane Number (MON) |
| ASTM Standard | D2699 | D2700 |
| Engine Speed | 600 rpm | 900 rpm |
| Intake Air Temp. | Varies with barometric pressure (typically ~52°C) | 38°C |
| Mixture Temp. | Not controlled | 149°C |
| Spark Timing | Fixed at 13° before top dead center (BTDC) | Varies with compression ratio |
| Simulated Condition | Mild, low-speed (e.g., city driving) | Severe, high-speed, high-load (e.g., highway driving) |
Detailed Protocol for RON (ASTM D2699) and MON (ASTM D2700) Measurement
The following is a generalized step-by-step protocol for determining the octane number of a branched alkane sample using a CFR engine. It is imperative to consult the latest versions of the ASTM D2699 and D2700 standards for complete and specific procedural details.
1.3.1. Apparatus and Materials
-
Cooperative Fuel Research (CFR) F1/F2 Octane Rating Unit
-
Primary Reference Fuels (PRFs): Isooctane (2,2,4-trimethylpentane) and n-heptane of certified purity.
-
Toluene Standardization Fuels (TSFs) for engine calibration.
-
Sample of the branched alkane to be tested (minimum 500 mL).
-
Fuel handling and blending equipment.
-
Detonation meter and knock sensor.
1.3.2. Engine Preparation and Calibration
-
Warm-up: Operate the engine on a typical fuel for at least one hour to ensure all operating temperatures and pressures stabilize.[11]
-
Standardization: Calibrate the engine using the appropriate Toluene Standardization Fuel (TSF) for the expected octane range of the sample. This "fit-for-use" test ensures the engine is operating according to the standard.[11]
-
Establish Standard Knock Intensity: Operate the engine on a PRF blend with an octane number close to the expected value of the sample. Adjust the compression ratio to achieve the standard knock intensity, typically a reading of 50 on the detonation meter.
1.3.3. Bracketing Procedure for Sample Measurement
-
Sample Introduction: Switch the engine's fuel source to the branched alkane sample.
-
Find Maximum Knock Fuel-Air Ratio: Adjust the fuel-air ratio to determine the setting that produces the maximum knock intensity.
-
Adjust for Standard Knock: While maintaining the maximum knock fuel-air ratio, adjust the cylinder height (compression ratio) until the detonation meter reads the standard knock intensity (e.g., 50 ± 2). Record the cylinder height.
-
Select Bracketing PRFs: Based on the cylinder height reading and the appropriate ASTM guide tables, estimate the octane number of the sample. Prepare two PRF blends that bracket the estimated octane number, typically one octane number above and one below.
-
Run Bracketing PRFs: Operate the engine on each of the two bracketing PRFs, finding the maximum knock fuel-air ratio for each and recording the resulting knock intensity readings without changing the cylinder height from the sample reading.
-
Data Acquisition and Calculation: The knock intensity of the sample should fall between the readings of the two bracketing PRFs. The octane number of the sample is then calculated by linear interpolation based on the knock meter readings of the sample and the two PRFs.
Part 2: Modern Spectroscopic and Chromatographic Alternatives
While the CFR engine method is the definitive standard, it is time-consuming, requires a large sample volume, and involves expensive, specialized equipment. For high-throughput screening, quality control, and research applications, alternative methods based on spectroscopy and chromatography have gained prominence. These methods predict the octane number based on the chemical composition of the fuel.
Near-Infrared (NIR) Spectroscopy
Principle: NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (780 to 2500 nm). The absorption bands in this region correspond to overtones and combinations of molecular vibrations, primarily of C-H, O-H, and N-H bonds.[7][12] Since the octane number is directly related to the hydrocarbon composition (e.g., the degree of branching), the NIR spectrum contains a wealth of information that can be correlated to RON and MON.
Methodology: The prediction of octane numbers using NIR spectroscopy relies on the development of a robust multivariate calibration model, often guided by practices outlined in ASTM E1655.[6][12][13][14] This involves correlating the NIR spectra of a large set of calibration samples with their known octane numbers (determined by the CFR engine method) using chemometric techniques like Partial Least Squares (PLS) regression.
2.1.1. Detailed Protocol for NIR-Based Octane Number Prediction
-
Sample Set Selection:
-
Assemble a diverse set of calibration samples (at least 50-100) that are representative of the branched alkanes or fuel blends to be analyzed.
-
The octane number range of the calibration set must encompass the expected range of the unknown samples.
-
Determine the RON and MON of each calibration sample using the standard CFR engine methods (ASTM D2699/D2700).
-
-
Spectra Acquisition:
-
Use a laboratory or process NIR spectrometer.
-
Acquire the NIR spectrum of each calibration sample and the unknown sample under identical conditions (e.g., path length, temperature). Samples should be free of particles and water.[7]
-
-
Calibration Model Development (Chemometrics):
-
Use chemometric software to develop a regression model correlating the NIR spectral data of the calibration set with their corresponding reference octane numbers.
-
Preprocessing of the spectral data (e.g., derivatives, smoothing) may be necessary to remove baseline variations and noise.
-
PLS regression is a commonly used algorithm for this purpose.
-
-
Model Validation:
-
Validate the calibration model using an independent set of validation samples (not used in the calibration).
-
Assess the model's predictive accuracy by comparing the NIR-predicted octane numbers to the CFR-determined values. Key statistical parameters include the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).
-
-
Prediction for Unknown Samples:
-
Acquire the NIR spectrum of the unknown branched alkane sample.
-
Apply the validated calibration model to the spectrum to predict its RON and MON.
-
Gas Chromatography (GC)
Principle: Gas chromatography separates the individual hydrocarbon components of a fuel sample.[15] By identifying and quantifying the different branched alkanes, straight-chain alkanes, and other components, it is possible to calculate a predicted octane number based on the known octane numbers of the individual constituents and their blending behavior.
Methodology: A high-resolution capillary GC is used to obtain a detailed hydrocarbon analysis (DHA). The resulting chromatogram is used to identify and quantify each component. A model is then applied to calculate the octane number of the mixture.
2.2.1. Detailed Protocol for GC-Based Octane Number Prediction
-
Sample Preparation:
-
GC System Setup:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5) is typically used for hydrocarbon analysis.[10]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An oven temperature program is used to elute hydrocarbons ranging from C4 to C12. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C).[10]
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The components will separate based on their boiling points and interaction with the column's stationary phase.
-
Identify each peak in the chromatogram by comparing its retention time to that of known standards or by using a mass spectrometer.
-
Quantify the amount of each component by integrating the peak area.
-
-
Octane Number Calculation:
-
Use a software model that incorporates the volume or mass percentage of each identified hydrocarbon and its known blending octane number.
-
The model calculates the overall RON and MON of the mixture. These models can range from simple linear blending calculations to more complex non-linear regression models.[18]
-
Part 3: Data and Interpretation
Octane Numbers of Common Branched Alkanes
The degree and position of branching have a significant impact on the octane number. Generally, more compact, highly branched isomers exhibit higher octane numbers. The presence of quaternary carbons (a carbon atom bonded to four other carbon atoms) is particularly beneficial.
| Alkane | Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Butane | C4H10 | 94 | 90 |
| Isobutane (2-Methylpropane) | C4H10 | 102 | 98 |
| n-Pentane | C5H12 | 61.7 | 61.9 |
| Isopentane (2-Methylbutane) | C5H12 | 92.3 | 90.3 |
| Neopentane (2,2-Dimethylpropane) | C5H12 | 85.5 | 80.2 |
| n-Hexane | C6H14 | 24.8 | 26.0 |
| 2-Methylpentane | C6H14 | 73.4 | 73.5 |
| 3-Methylpentane | C6H14 | 74.5 | 74.3 |
| 2,2-Dimethylbutane | C6H14 | 91.8 | 93.4 |
| 2,3-Dimethylbutane | C6H14 | 104 | 94.4 |
| n-Heptane | C7H16 | 0 | 0 |
| 2,2,4-Trimethylpentane (Isooctane) | C8H18 | 100 | 100 |
| 2,3,4-Trimethylpentane | C8H18 | 103 | 96 |
| 2,2,3-Trimethylpentane | C8H18 | 109.6 | 101 |
Note: Values are compiled from various sources and may show slight variations.
Interpreting Octane Sensitivity
The difference between RON and MON (Sensitivity) provides crucial insight into a fuel's performance across different engine operating conditions.
-
Low Sensitivity: Fuels with a small difference between RON and MON, such as many highly branched alkanes, provide consistent anti-knock performance regardless of engine load.
-
High Sensitivity: Fuels with a large difference between RON and MON may perform well under mild conditions but are more prone to knocking under high-stress conditions. This is often seen with olefinic and aromatic compounds.
The more stable carbocations formed from highly branched alkanes are less affected by the higher temperatures of the MON test, leading to a smaller drop in octane number and thus lower sensitivity.
Conclusion
The measurement of the octane number is a critical aspect of fuel science and engine development. While the ASTM standard CFR engine methods for RON and MON remain the definitive procedures for certification, modern spectroscopic and chromatographic techniques offer rapid and reliable alternatives for research, screening, and quality control. A thorough understanding of the principles behind these methods, the influence of molecular structure on octane rating, and the correct application of these detailed protocols will enable researchers to accurately characterize the anti-knock properties of branched alkanes and develop the next generation of high-performance, efficient fuels.
References
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- NIST WebBook. (n.d.). (S)-2,4-dimethylhexane.
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- Wikipedia. (n.d.). Gasoline.
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Application Note: A Detailed Protocol for the Gas-Phase Pyrolysis of 4-ethyl-2-methylhexane
Abstract
This application note provides a comprehensive experimental framework for investigating the thermal decomposition (pyrolysis) of 4-ethyl-2-methylhexane. The study of branched alkanes is crucial for understanding fuel combustion, petroleum cracking processes, and the formation of complex hydrocarbon mixtures.[1][2] This document outlines a robust experimental setup using a continuous flow reactor, a detailed step-by-step protocol for its operation, and the subsequent analysis of pyrolysis products using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it delves into the underlying free-radical reaction mechanism, offering insights into product distribution. This guide is intended for researchers and scientists in chemical kinetics, combustion science, and petrochemical engineering.
Introduction: The Significance of Branched Alkane Pyrolysis
Pyrolysis, the thermal degradation of a substance in an inert atmosphere, is a fundamental process in the chemical industry, particularly in the cracking of large hydrocarbons into more valuable, smaller molecules like those found in gasoline.[1] While the pyrolysis of straight-chain alkanes is well-documented, branched alkanes such as this compound (C₉H₂₀) present a more complex mechanistic landscape.[2] The presence of tertiary and secondary carbon atoms influences bond dissociation energies, leading to a unique distribution of radical intermediates and, consequently, a different product spectrum compared to their linear isomers.
Studying the pyrolysis of this compound provides critical data for:
-
Kinetic Modeling: Developing and validating detailed kinetic models for fuel combustion and reforming.[3][4]
-
Petroleum Refining: Optimizing cracking processes to maximize the yield of desired products.[1]
-
Understanding Soot Precursors: Investigating the formation pathways of smaller alkenes and dienes, which are known precursors to polycyclic aromatic hydrocarbons (PAHs) and soot.[5]
This protocol provides a self-validating system, ensuring reproducibility and accuracy through controlled temperature, residence time, and inert atmosphere conditions.
Recommended Experimental Apparatus
A continuous flow, laminar tube reactor is a highly effective setup for studying gas-phase pyrolysis at controlled temperatures and residence times.[5] The system ensures that the reactant is subjected to a well-defined thermal history. The apparatus consists of four primary sections: reactant delivery, the pyrolysis reactor, product collection, and online analysis.
-
Reactant Delivery System: A high-precision syringe pump is used to deliver liquid this compound at a constant, controlled flow rate. The liquid is vaporized and mixed with a pre-heated inert carrier gas (e.g., Nitrogen or Argon, 99.999% purity) in a heated mixing zone before entering the reactor. Mass flow controllers (MFCs) are essential for maintaining accurate and stable flow rates of the carrier gas.
-
Pyrolysis Reactor: A quartz tube with a known inner diameter and length is housed within a three-zone horizontal tube furnace. Quartz is chosen for its inertness at high temperatures. The three-zone furnace allows for the creation of a uniform temperature profile over the length of the reactor, which is critical for ensuring a consistent reaction environment. K-type thermocouples should be placed along the external wall of the reactor and, if possible, internally to accurately monitor the temperature profile.
-
Product Collection & Quenching System: Upon exiting the reactor, the product stream is rapidly cooled or "quenched" to halt further reactions. This is typically achieved by passing the gas through a water-cooled condenser or a series of cold traps maintained at low temperatures (e.g., with a dry ice/acetone slurry). This process separates condensable liquids from non-condensable gases.
-
Analytical Instrumentation: The gas stream is directed to an online Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification of the pyrolysis products.[6][7] The GC column separates the complex mixture based on boiling point and polarity, while the MS identifies the individual components by their mass-to-charge ratio and fragmentation patterns.
Experimental Workflow Diagram
Caption: High-level workflow for the pyrolysis of this compound.
Detailed Experimental Protocol
This protocol ensures a safe, controlled, and reproducible pyrolysis experiment.
A. System Preparation & Leak Check
-
Assemble the System: Assemble the quartz reactor within the tube furnace and connect all gas lines, the reactant delivery line, and the product collection system as shown in the workflow diagram.
-
Leak Test: Pressurize the entire system with the inert carrier gas to approximately 1.5 times the intended operating pressure. Monitor the pressure for at least 30 minutes. A stable pressure reading confirms the absence of leaks, which is critical to prevent oxygen from entering the system and causing unwanted oxidation reactions.
-
Purge the System: Flow the inert carrier gas through the entire system for at least 60 minutes at a high flow rate (e.g., 200 mL/min) to remove any residual air and moisture.
B. Establishing Experimental Conditions
-
Heat the Reactor: Set the tube furnace to the desired pyrolysis temperature (e.g., 600-800°C). Allow sufficient time for the temperature to stabilize across all zones.[7]
-
Set Carrier Gas Flow: Reduce the inert gas flow to the rate specified for the experiment. This flow rate, along with the reactor volume, will determine the residence time of the reactant in the hot zone.
-
Prepare Reactant: Fill the syringe with high-purity this compound (≥99%). Place the syringe in the pump.
-
Bypass to GC-MS: Initially, direct the carrier gas flow through a bypass line directly to the GC-MS to obtain a baseline chromatogram. This ensures the carrier gas is pure and the system is clean.
C. Pyrolysis Experiment Execution
-
Introduce Reactant: Once the reactor temperature is stable and a clean baseline is established, switch the gas flow from the bypass to the reactor path. Simultaneously, start the syringe pump to introduce the liquid this compound into the heated mixing zone.
-
Achieve Steady State: Allow the system to run for a period equivalent to at least three times the reactor's residence time to ensure that the product composition has reached a steady state.
-
Sample Acquisition: Begin acquiring data on the GC-MS. Collect multiple chromatograms to ensure the results are reproducible. The analysis of pyrolysis products is often performed using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS), a technique that thermally decomposes a sample before separation and analysis.[8]
D. System Shutdown
-
Stop Reactant Flow: Stop the syringe pump to cease the flow of this compound.
-
Purge the Reactor: Continue flowing the inert carrier gas through the reactor to purge any remaining reactants and products.
-
Cool Down: Turn off the furnace and allow the reactor to cool to room temperature under the inert gas flow.
-
System Venting: Once cooled, the system can be safely vented and disassembled for cleaning if necessary.
Product Analysis and Data Interpretation
The product stream from alkane pyrolysis is a complex mixture of smaller alkanes and alkenes. GC-MS is the ideal technique for both qualitative and quantitative analysis.[6][9]
-
Qualitative Analysis: The mass spectrometer identifies the eluted compounds by comparing their fragmentation patterns to a spectral library, such as the NIST Mass Spectral Library.[10]
-
Quantitative Analysis: The concentration of each product can be determined from the peak area in the gas chromatogram. This requires calibration with known standards for accurate quantification.
Table 1: Expected Pyrolysis Products of this compound
| Product Class | Expected Species | Rationale for Formation |
|---|---|---|
| Alkenes | Ethene, Propene, Isobutene, 1-Butene, 2-Pentene | Formed via β-scission of larger alkyl radicals. These are typically the major products. |
| Alkanes | Methane, Ethane, Propane, Isobutane | Formed via hydrogen abstraction reactions by small alkyl radicals (e.g., methyl, ethyl). |
| Dienes | 1,3-Butadiene, Isoprene | Can be formed from secondary decomposition reactions of larger alkenes. |
| Trace Products | Hydrogen, Benzene | Hydrogen is formed from C-H bond fission.[2] Aromatics can form at higher temperatures via cyclization and dehydrogenation reactions.[5] |
Reaction Mechanism: A Free-Radical Pathway
The pyrolysis of alkanes proceeds through a free-radical chain reaction mechanism involving three key stages.[11][12]
-
Initiation (Bond Fission): The process begins with the homolytic cleavage of a C-C bond, as they are generally weaker than C-H bonds. In this compound, several C-C bonds can break, but fission at the most substituted carbons is often favored due to the stability of the resulting radicals.
-
Example: C₄H₉-C₅H₁₁ → C₄H₉• + •C₅H₁₁ (various isomers of butyl and pentyl radicals)
-
-
Propagation (Radical Reactions):
-
Hydrogen Abstraction: A radical removes a hydrogen atom from a parent molecule, forming a stable product and a new, larger radical. CH₃• + C₉H₂₀ → CH₄ + •C₉H₁₉
-
β-Scission (Decomposition): The most significant product-forming step. A large radical breaks at the C-C bond that is beta to the radical center, yielding a smaller, stable alkene and a new, smaller alkyl radical. This process dictates the primary product distribution.
-
-
Termination: Two radicals combine to form a stable, non-radical product, terminating the chain reaction.
-
Example: CH₃• + •C₂H₅ → C₃H₈
-
Key Reaction Pathways Diagram
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Application Notes and Protocols for the Environmental Monitoring of 4-ethyl-2-methylhexane
Introduction: Unveiling the Environmental Significance of a Branched Alkane
4-Ethyl-2-methylhexane (CAS: 3074-75-7), a C9 branched alkane, is a volatile organic compound (VOC) of increasing interest in environmental monitoring. While not as commonly targeted as aromatic hydrocarbons like benzene or toluene, its presence in various environmental compartments can be indicative of specific contamination sources. As a component of crude oil and refined petroleum products, its detection can signal contamination from leaking underground storage tanks, industrial effluents, and atmospheric emissions from refineries.[1][2][3] Furthermore, understanding the environmental fate and transport of such branched alkanes is crucial for comprehensive risk assessments and the development of effective remediation strategies.[4] This document provides a detailed guide for researchers and scientists on the methodologies for the robust and accurate monitoring of this compound in air, water, and soil matrices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective sampling and analytical strategies. Its volatility and low water solubility dictate the choice of collection and extraction techniques.
| Property | Value | Source |
| Chemical Formula | C9H20 | [5] |
| Molecular Weight | 128.26 g/mol | [5] |
| CAS Number | 3074-75-7 | [5] |
| Boiling Point | 133.8 °C | [3] |
| Vapor Pressure | 10.1 mmHg at 25°C | [4] |
| Water Solubility | 0.359 mg/L (estimated) | [4] |
| Log Kow (Octanol-Water Partition Coefficient) | 4.5 (estimated) | [5] |
Environmental Fate and Significance
The environmental fate of this compound is governed by its physical and chemical properties. Its high volatility suggests that in the event of a surface spill, a significant portion will partition into the atmosphere. In the atmosphere, it will undergo photo-oxidation.[6] Due to its low water solubility and moderate Log Kow, it has a tendency to adsorb to soil and sediment particles if released into the aquatic environment.
While specific toxicological data for this compound is limited, it is classified as a petroleum hydrocarbon. Exposure to high concentrations of petroleum hydrocarbons can have various adverse health effects.[1] Therefore, monitoring its presence is a key component of assessing the overall environmental quality and potential risks associated with petroleum contamination. The biodegradation of branched alkanes in the environment is a complex process, often proceeding at a slower rate than their straight-chain counterparts due to steric hindrance.[4][7] Aerobic degradation is the primary pathway, initiated by monooxygenase enzymes that introduce an oxygen atom, leading to the formation of alcohols, aldehydes, and carboxylic acids, which can then enter central metabolic pathways.[2][5][8]
Analytical Workflow for Environmental Monitoring
The accurate quantification of this compound in environmental samples necessitates a multi-step analytical workflow, from sample collection to data interpretation. The following diagram illustrates the key stages of this process.
Caption: General analytical workflow for this compound monitoring.
Detailed Protocols
Protocol 1: Air Sampling and Analysis
Objective: To determine the concentration of this compound in ambient or indoor air.
Methodology: Active sampling using sorbent tubes followed by thermal desorption and GC-MS analysis.
Step-by-Step Protocol:
-
Sorbent Tube Preparation: Use commercially available thermal desorption tubes packed with a combination of sorbents suitable for C3-C30 hydrocarbons, such as Tenax® TA, Carbograph, and Carboxen.
-
Sampling:
-
Connect the sorbent tube to a calibrated personal sampling pump.
-
Draw a known volume of air through the tube at a flow rate of 50-200 mL/min. The total volume will depend on the expected concentration and the desired detection limit.
-
-
Sample Storage and Transport: After sampling, cap the tubes and store them at 4°C. Analyze as soon as possible.
-
Thermal Desorption:
-
Place the sorbent tube in an automated thermal desorber.
-
Desorb the analytes by heating the tube (e.g., at 250-300°C) with a flow of inert gas.
-
The desorbed analytes are cryofocused in a cold trap before being rapidly heated and injected into the GC-MS.
-
-
GC-MS Analysis:
-
GC Column: A non-polar column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is recommended for the separation of hydrocarbons.[9]
-
Oven Temperature Program: Start at a low temperature (e.g., 35-40°C) and ramp up to a final temperature of around 280°C to elute all compounds of interest.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions of this compound.
-
Protocol 2: Water Sampling and Analysis
Objective: To quantify this compound in water samples (e.g., groundwater, surface water, wastewater).
Methodology: Purge and Trap coupled with GC-MS.
Step-by-Step Protocol:
-
Sample Collection: Collect water samples in 40 mL volatile organic analysis (VOA) vials with zero headspace. If residual chlorine is present, add a quenching agent (e.g., sodium thiosulfate).
-
Sample Preservation: Store samples at 4°C and analyze within 14 days.
-
Purge and Trap Analysis:
-
Introduce a known volume of the water sample (typically 5-25 mL) into a purging vessel.
-
Purge the sample with an inert gas (e.g., helium) for a set time (e.g., 11 minutes).
-
The purged VOCs are trapped on an analytical trap containing a combination of adsorbents.
-
After purging, the trap is rapidly heated to desorb the analytes onto the GC column.
-
-
GC-MS Analysis: Follow the GC-MS conditions outlined in Protocol 1.
Protocol 3: Soil and Sediment Sampling and Analysis
Objective: To determine the concentration of this compound in soil and sediment samples.
Methodology: Methanol extraction followed by Purge and Trap GC-MS.
Step-by-Step Protocol:
-
Sample Collection: Collect soil or sediment samples using a coring device to minimize loss of volatiles. Immediately place a known weight of the sample (e.g., 5 grams) into a pre-weighed vial containing methanol.
-
Sample Storage: Store the vials at 4°C.
-
Extraction:
-
In the laboratory, shake the vial vigorously to ensure thorough extraction of the analytes into the methanol.
-
Allow the solids to settle.
-
-
Analysis:
-
Take an aliquot of the methanol extract and add it to reagent water in a purging vessel.
-
Analyze the sample using the Purge and Trap GC-MS method described in Protocol 2.
-
Quality Assurance/Quality Control (QA/QC)
A robust QA/QC program is essential for generating reliable data. Key QA/QC elements include:
-
Field Blanks: To assess contamination during sampling and transport.
-
Trip Blanks: To evaluate contamination from sample containers and transport.
-
Method Blanks: To check for contamination in the laboratory.
-
Laboratory Control Samples (LCS): To monitor the performance of the analytical method.
-
Matrix Spike/Matrix Spike Duplicates (MS/MSD): To assess the effect of the sample matrix on the analytical method.
-
Surrogate Standards: To monitor the efficiency of extraction and analysis for each sample.
Data Analysis and Interpretation
Identification of this compound is based on its retention time and mass spectrum.[10] The mass spectrum of alkanes is characterized by fragmentation patterns resulting from the cleavage of C-C bonds.[11][12][13] For this compound, characteristic fragment ions would be expected at m/z values corresponding to the loss of methyl, ethyl, and larger alkyl groups. Quantification is performed by comparing the response of the target analyte to a calibration curve generated from standards of known concentrations.
The following diagram outlines the decision-making process for troubleshooting common analytical issues.
Caption: A decision tree for troubleshooting common GC-MS analytical issues.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the environmental monitoring of this compound. By adhering to these methodologies and implementing a rigorous QA/QC program, researchers and scientists can generate high-quality data to assess the extent of petroleum hydrocarbon contamination, understand its environmental fate, and inform risk management decisions. Further research into the specific toxicity and biodegradation of this compound will enhance the interpretation of monitoring data and improve environmental risk assessments.
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Application Notes and Protocols for 4-ethyl-2-methylhexane in Advanced Lubricant Formulations
Introduction: The Imperative for Advanced Branched Alkanes in Modern Lubrication
The relentless pursuit of enhanced mechanical efficiency and durability places ever-increasing demands on lubricant performance. Modern machinery operates under wider temperature ranges, higher loads, and stricter emissions standards, necessitating the development of advanced lubricant base oils. While traditionally dominated by petroleum-derived mineral oils, the focus has shifted towards precisely engineered synthetic base stocks. Among these, branched alkanes have emerged as a promising class of compounds.[1][2] Their molecular architecture, characterized by side chains off a primary carbon backbone, imparts superior physicochemical properties compared to their linear counterparts.[3][4][5] This guide focuses on the application and evaluation of a specific branched alkane, 4-ethyl-2-methylhexane, as a potential high-performance component in lubricant formulations.
The branched structure of molecules like this compound disrupts the close packing that occurs with linear alkanes, leading to a lower pour point and improved low-temperature fluidity.[2] Furthermore, the tertiary and quaternary carbon atoms in branched alkanes can enhance thermal and oxidative stability, crucial for lubricants operating at elevated temperatures.[6][7] This document provides a comprehensive overview of the properties of this compound and detailed protocols for its evaluation as a lubricant base oil or additive.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is paramount for its effective application in lubricant formulations. The following table summarizes its key physicochemical data, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C9H20 | [8][9][10][11][12][13][14][15][16][17] |
| Molecular Weight | 128.26 g/mol | [10][11] |
| Boiling Point | 133.81°C | [13][14][18] |
| Melting Point | -112.99°C | [8][13][14][18] |
| Density | 0.7190 g/cm³ | [13][14][18] |
| Refractive Index | 1.4046 | [8][13][14][18] |
| Water Solubility | 359 µg/L | [8][13][14] |
These properties suggest that this compound, a nonane isomer, possesses a low melting point and a relatively high boiling point for its molecular weight, characteristics desirable for a lubricant base stock intended for a moderate temperature range. Its low water solubility is also advantageous, minimizing the potential for emulsion formation in the presence of water contamination.
Proposed Application in Lubricant Formulations
Based on its branched structure and physicochemical properties, this compound is proposed for the following applications in lubricant formulations:
-
Group IV (PAO) Synthetic Base Oil Component: As a branched alkane, it shares structural similarities with polyalphaolefins (PAOs), which are widely used as high-performance synthetic base oils.[19] It could be used as a blending component with other PAOs to fine-tune viscosity and low-temperature properties.
-
Viscosity Modifier Co-base: Its relatively low viscosity could be beneficial in formulations where a reduction in overall viscosity is desired without compromising thermal stability.
-
Additive Carrier Fluid: Its chemical inertness and good solvency for certain additives could make it a suitable carrier fluid, ensuring homogeneous distribution of performance-enhancing additives within the lubricant blend.
The following diagram illustrates the logical workflow for evaluating this compound for these applications.
Caption: Workflow for evaluating this compound in lubricant formulations.
Experimental Protocols
The following protocols outline the key experimental procedures for evaluating the performance of this compound in lubricant formulations. These protocols are based on widely accepted ASTM standards to ensure data reliability and comparability.[20][21][22][23][24]
Protocol 1: Viscosity and Viscosity Index Determination
Objective: To determine the kinematic viscosity of lubricant blends containing this compound at different temperatures and calculate the viscosity index (VI), a measure of how viscosity changes with temperature.
Apparatus:
-
Calibrated glass capillary viscometers (e.g., Cannon-Fenske)
-
Constant temperature baths (40°C and 100°C)
-
Stopwatch
Procedure (based on ASTM D445): [21]
-
Prepare lubricant blends with varying weight percentages of this compound in a suitable base oil (e.g., Group III mineral oil or a PAO).
-
Select a viscometer where the efflux time is between 200 and 1000 seconds.
-
Charge the viscometer with the sample and place it in the 40°C constant temperature bath.
-
Allow the sample to reach thermal equilibrium (approximately 30 minutes).
-
Draw the sample up through the capillary tube to a point above the upper timing mark.
-
Release the vacuum and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement to ensure repeatability.
-
Calculate the kinematic viscosity at 40°C by multiplying the efflux time by the viscometer calibration constant.
-
Repeat steps 3-8 for the same sample at 100°C.
-
Calculate the Viscosity Index using the measured kinematic viscosities at 40°C and 100°C according to ASTM D2270.
Protocol 2: Tribological Performance Evaluation (Friction and Wear)
Objective: To assess the friction-reducing and anti-wear properties of lubricant blends containing this compound using a four-ball tribometer.
Apparatus:
Procedure (based on ASTM D4172 for wear and a modified procedure for friction):
-
Clean the test balls and the ball pot assembly thoroughly with a suitable solvent.
-
Assemble the four-ball test configuration with three stationary balls and one rotating ball.
-
Pour the test lubricant into the ball pot, ensuring the balls are fully submerged.
-
Conduct the wear test under specified conditions (e.g., 1200 rpm, 40 kgf load, 75°C for 60 minutes).
-
To evaluate the coefficient of friction, a separate test can be run with a ramped load or at a constant load while recording the frictional torque.[29][30][31] The coefficient of friction can then be calculated from the measured torque.
The following diagram illustrates the relationship between lubricant composition and tribological performance.
Caption: Factors influencing tribological performance in lubricant testing.
Protocol 3: Thermal and Oxidative Stability Assessment
Objective: To evaluate the resistance of lubricant blends containing this compound to degradation at elevated temperatures.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Thermogravimetric Analysis (TGA):
-
Place a small, known weight of the lubricant sample into the TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in an inert (nitrogen) or oxidative (air) atmosphere.
-
Record the weight loss as a function of temperature. The onset temperature of decomposition provides an indication of thermal stability. A higher onset temperature signifies better stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small, known weight of the lubricant sample into a DSC pan.
-
Heat the sample at a constant rate in an oxidative atmosphere.
-
The onset temperature of the exothermic oxidation peak indicates the oxidative stability of the lubricant. A higher oxidation induction temperature (OIT) suggests better resistance to oxidation.
-
Data Presentation and Interpretation
The data obtained from the aforementioned protocols should be systematically tabulated for clear comparison and interpretation.
Table 1: Viscometric Properties of Lubricant Blends
| Blend ID | This compound (wt%) | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) |
| Ref-1 | 0 | |||
| Blend-A | 5 | |||
| Blend-B | 10 | |||
| Blend-C | 20 |
Table 2: Tribological Performance of Lubricant Blends
| Blend ID | Average Wear Scar Diameter (mm) | Coefficient of Friction |
| Ref-1 | ||
| Blend-A | ||
| Blend-B | ||
| Blend-C |
Table 3: Thermal Stability of Lubricant Blends
| Blend ID | TGA Onset of Decomposition (°C) | DSC Oxidation Induction Temperature (°C) |
| Ref-1 | ||
| Blend-A | ||
| Blend-B | ||
| Blend-C |
Conclusion and Future Directions
The application of this compound in lubricant formulations presents a compelling avenue for research and development. Its branched alkane structure theoretically offers advantages in low-temperature fluidity and thermal stability. The protocols detailed in this guide provide a robust framework for systematically evaluating its performance characteristics when blended with conventional base oils.
Future work should focus on a broader range of concentrations and in combination with various additive packages. Long-duration engine tests or more specialized tribological evaluations may be warranted if initial screening results are positive. The ultimate goal is to determine if this compound can serve as a cost-effective and high-performing component in the next generation of advanced lubricants.
References
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Application Note & Protocol Guide: Advanced Techniques for the Separation of Nonane Isomers
Abstract: The separation of nonane's 35 structural isomers presents a significant analytical challenge due to their closely related physicochemical properties.[1][2] This guide provides a detailed exploration of the primary techniques employed for their resolution: High-Resolution Gas Chromatography, Precision Fractional Distillation, and Shape-Selective Adsorption. We delve into the fundamental principles, explain the causality behind methodological choices, and provide detailed protocols for researchers, scientists, and professionals in the petrochemical and drug development fields. This document is designed to serve as both a theoretical primer and a practical handbook for achieving high-purity isomer separations.
The Analytical Challenge of Nonane Isomers
Nonane (C₉H₂₀) is a hydrocarbon with 35 constitutional isomers, ranging from the linear n-nonane to highly branched structures like 2,2,4,4-tetramethylpentane.[1] This structural diversity is not merely academic; in industrial applications, particularly in fuels, the degree of branching profoundly impacts performance metrics like the Research Octane Number (RON).[3][4] Highly branched isomers burn more efficiently and have higher octane numbers, making their isolation a key goal in producing high-quality gasoline.[4]
However, the very similarity in their molecular weight and composition makes their separation a formidable task.[5][6] Traditional methods like distillation are often inefficient and energy-intensive due to the small differences in the boiling points of many isomers.[7][8] This necessitates the use of more sophisticated, high-resolution techniques that can exploit subtle differences in molecular structure and intermolecular forces.
High-Resolution Gas Chromatography (GC)
Gas chromatography is the cornerstone of laboratory-scale isomer analysis, offering unparalleled resolving power. The separation is governed by the differential partitioning of isomers between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.
Principle of Separation & Causality of Method Design
For non-polar alkanes like nonane isomers, the primary intermolecular interactions are London dispersion forces.[9] The separation mechanism relies on two key factors:
-
Vapor Pressure (Boiling Point): Isomers with lower boiling points (generally, more branched and compact structures) spend more time in the mobile phase and elute earlier.[9]
-
Interaction with the Stationary Phase: The choice of stationary phase is the most critical factor for achieving selectivity.[10][11] Based on the principle of "like dissolves like," non-polar analytes require a non-polar stationary phase. This allows separation to be driven primarily by boiling point differences and subtle variations in molecular shape that affect interaction strength.
A non-polar stationary phase, such as a 5% phenyl-95% dimethylpolysiloxane, is an excellent starting point as it separates compounds largely in order of their boiling points.[11] For more challenging separations, specialized columns with unique selectivity, such as those with liquid crystal phases, can be employed to differentiate based on molecular geometry.[11]
Quantitative Data: Boiling Points of Nonane Isomers
The efficacy of both GC and fractional distillation is directly related to the boiling point differences between isomers. As shown in the table below, increased branching generally lowers the boiling point.
| Isomer | Structure Type | Boiling Point (°C) |
| n-Nonane | Straight-chain | 151 |
| 2-Methyloctane | Mono-branched | 143 |
| 2,3-Dimethylheptane | Di-branched | 140-141 |
| 2,2-Dimethylheptane | Di-branched | 132-133 |
| 2,2,5-Trimethylhexane | Tri-branched | 122 |
Data sourced from multiple references.[1][9][12]
Experimental Workflow: GC Separation
Caption: Workflow for nonane isomer analysis by Gas Chromatography.
Protocol: GC Analysis of Nonane Isomers
This protocol is designed for a standard Gas Chromatograph equipped with a Flame Ionization Detector (FID), which is ideal for hydrocarbon analysis.[13]
1. Materials and Reagents:
- GC Column: A non-polar capillary column, such as a DB-5, Rtx-5MS, or equivalent (5% phenyl-95% dimethylpolysiloxane). Recommended dimensions: 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness.[14] Longer columns provide better resolution but increase analysis time.[14]
- Carrier Gas: Helium or Hydrogen, high purity (99.999%).
- Reagents: n-Hexane (GC grade) for sample dilution, certified nonane isomer standards.
- Instrument: GC with split/splitless injector and FID.
2. Instrument Setup and Conditions:
- Injector Temperature: 250 °C.
- Injection Mode: Split, with a ratio of 50:1 to avoid column overload.
- Carrier Gas Flow Rate: Set to an optimal linear velocity for the carrier gas used (e.g., ~35-40 cm/s for Helium).
- Oven Temperature Program: This is a critical parameter for resolving closely eluting isomers.[11]
- Initial Temperature: 35 °C, hold for 5 minutes.
- Ramp: Increase at 2 °C/minute to 160 °C. A slow ramp is crucial for separating compounds with similar boiling points.[11]
- Hold: Hold at 160 °C for 5 minutes.
- Detector Temperature (FID): 280 °C.
- FID Gases: Set Hydrogen and Air flows as per manufacturer recommendations.
3. Procedure:
- Sample Preparation: Prepare a 1% (v/v) solution of the nonane isomer mixture in n-hexane. Prepare a series of calibration standards of known concentrations for quantification.
- Injection: Inject 1 µL of the prepared sample into the GC. Start the data acquisition and the oven temperature program simultaneously.
- Analysis: Allow the run to complete. The most volatile (highly branched) isomers will elute first, followed by less branched isomers, with n-nonane typically eluting last.
- Validation: Run a blank (pure n-hexane) to check for system contamination. Run calibration standards to generate a calibration curve for each identified isomer.
4. Data Interpretation:
- Identify peaks by comparing their retention times to those of the certified standards.
- Quantify the concentration of each isomer by integrating the peak area and comparing it against the calibration curve.
Selective Adsorption by Molecular Sieves
For bulk and industrial-scale separations, selective adsorption using porous materials like zeolites and metal-organic frameworks (MOFs) is a highly effective, energy-efficient alternative to distillation.[15] This technique separates isomers based on their size and shape, a principle known as "molecular sieving."[4][16]
Principle of Separation
Molecular sieves are crystalline materials with a network of precisely sized pores.
-
Zeolite 5A: This is a widely used adsorbent with a pore opening of approximately 5 Å.[16][17] It readily adsorbs linear alkanes (like n-nonane) while excluding bulkier branched isomers, which cannot fit into the pores.[3][4]
-
Silicalite: This material can separate linear from branched alkanes based on configurational entropy effects, where the more flexible linear molecules "pack" more efficiently within its channels.[3][4]
-
Metal-Organic Frameworks (MOFs): MOFs are advanced materials whose pore sizes and surface chemistry can be finely tuned. This allows for the design of adsorbents capable of not only separating linear from branched alkanes but also distinguishing between mono-branched and di-branched isomers.[15][17][18]
Caption: Principle of shape-selective separation using a molecular sieve.
Protocol: Breakthrough Analysis for Adsorbent Screening
Breakthrough analysis is a standard method to evaluate the separation performance of an adsorbent material.
1. Materials and Equipment:
- Adsorbent: Activated Zeolite 5A (or other test material), packed into a fixed-bed column.
- Feed Gas: A carrier gas (e.g., Helium) passed through a bubbler containing the nonane isomer mixture to create a constant vapor concentration.
- Apparatus: A packed column, mass flow controllers, a temperature-controlled furnace, and a downstream analyzer (e.g., a GC or mass spectrometer).
2. Procedure:
- Activation: Heat the packed column under a flow of inert gas (e.g., Helium) to a high temperature (e.g., >300 °C) to remove any adsorbed water or impurities from the adsorbent pores.
- Adsorption: Cool the column to the desired experimental temperature (e.g., 150 °C). Switch the gas flow from pure carrier gas to the isomer vapor/carrier gas mixture at a constant flow rate.
- Monitoring: Continuously monitor the composition of the gas exiting the column using the downstream analyzer.
- Data Collection: Record the concentration of each isomer in the outlet stream over time.
3. Data Interpretation:
- Breakthrough Curve: Plot the normalized outlet concentration (C/C₀) versus time for each isomer.
- Performance: The isomers that are excluded by the pores (e.g., branched isomers in Zeolite 5A) will "break through" the column almost immediately. The isomers that are strongly adsorbed (e.g., n-nonane) will be retained, and their breakthrough will occur much later.
- Validation: The time delay between the breakthrough of different isomers indicates the selectivity of the adsorbent. The amount of an isomer adsorbed can be calculated by integrating the area of the breakthrough curve.
Fractional Distillation
Fractional distillation separates chemical compounds based on differences in their boiling points.[7] While a fundamental technique in oil refining, its application for separating close-boiling isomers is challenging.[19][20]
Principle of Separation
When a liquid mixture is heated, the vapor produced is richer in the component with the lower boiling point.[21] A fractionating column contains a series of trays or packing material that provides a large surface area for repeated condensation and vaporization cycles.[7] With each cycle, the vapor becomes progressively more enriched in the more volatile component as it rises up the column.[7]
For nonane isomers, the small boiling point differences (see Table in Section 2.2) mean that a very tall column with many theoretical plates and a high reflux ratio is required to achieve good separation, making the process highly energy-intensive.[8]
Caption: Schematic of a fractional distillation apparatus.
Summary and Technique Comparison
The optimal technique for separating nonane isomers depends heavily on the desired scale, purity, and application.
| Technique | Principle | Primary Application | Resolution | Throughput |
| Gas Chromatography | Differential Partitioning | Analytical/Lab-Scale | Very High | Low |
| Fractional Distillation | Boiling Point Differences | Industrial/Bulk | Low to Moderate | Very High |
| Selective Adsorption | Molecular Sieving | Industrial/Bulk | High | High |
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- CORE. (n.d.). The separation of optical isomers by gas chromatography.
- Indian Academy of Sciences. (n.d.). New strategies for separations through reactions.
Sources
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- 14. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
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- 20. Alkanes and fractional distillation [abpischools.org.uk]
- 21. youtube.com [youtube.com]
4-ethyl-2-methylhexane as a component in biodegradable detergents
Application Notes & Protocols
Topic: Evaluation of 4-ethyl-2-methylhexane as a Co-Solvent in Biodegradable Detergent Formulations
Audience: Researchers, scientists, and formulation chemists in the detergent and cleaning product industries.
Introduction: The Quest for High-Performance, Biodegradable Cleaning Agents
The detergent industry is undergoing a significant transformation, driven by consumer demand for environmentally conscious products and increasingly stringent regulatory landscapes. The core challenge lies in formulating detergents that not only exhibit excellent cleaning efficacy but also readily biodegrade, minimizing their environmental persistence and ecotoxicity.[1] While traditional detergents have relied on linear alkylbenzene sulfonates and other surfactants, there is a growing interest in novel formulations that incorporate biodegradable co-solvents to enhance the removal of greasy and oily soils.[2][3]
This document explores the potential application of This compound , a C9 branched alkane, as a co-solvent in a biodegradable detergent formulation. It is crucial to note that, unlike traditional surfactants which possess both hydrophilic and hydrophobic moieties, this compound is a hydrocarbon and its primary function in a detergent matrix would be as a non-polar solvent to aid in the dissolution of oils and greases.[4] We will delve into the theoretical framework for its inclusion, provide detailed protocols for performance and biodegradability testing, and discuss the critical importance of ecotoxicity assessments.
The Rationale for Branched Alkanes as Co-Solvents
Hydrocarbon solvents are effective degreasing agents due to their ability to dissolve non-polar substances like oils and fats.[4] In a detergent formulation, a co-solvent like this compound can act synergistically with the primary surfactants. While the surfactants work at the oil-water interface to emulsify and lift away soil, the co-solvent can penetrate and break down heavy, viscous grease, making it more accessible to the surfactant micelles.
The branched structure of this compound is a key consideration. While branching in the hydrophobic tail of a surfactant can improve cold-water performance, the branching in a hydrocarbon solvent primarily influences its physical properties such as viscosity and boiling point.[5][6] However, this branching also presents a significant challenge in terms of biodegradability, as we will explore in subsequent sections.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective formulation and for predicting its environmental fate.
| Property | Value | Source |
| Molecular Formula | C9H20 | [7] |
| Molecular Weight | 128.26 g/mol | [7] |
| Appearance | Liquid (at standard conditions) | Assumed based on structure |
| Boiling Point | 133.81 °C | [8] |
| Density | 0.719 g/cm³ | [8] |
| Water Solubility | 359 µg/L (low) | [9] |
| LogP (octanol-water partition coefficient) | 3.46870 | [9] |
The low water solubility and high LogP value confirm the hydrophobic and lipophilic nature of this compound, underscoring its potential as a solvent for non-polar soils.
Model Detergent Formulation & Performance Testing
The following section provides a protocol for creating a model liquid detergent formulation incorporating this compound and a detailed methodology for evaluating its cleaning performance.
Model Formulation
This model formulation is a starting point for research and development. The optimal concentration of each component should be determined empirically.
| Component | Class | Proposed Concentration (w/w %) | Rationale |
| Linear Alkylbenzene Sulfonate (LAS) | Anionic Surfactant | 10 - 20% | Primary cleaning agent, effective on particulate soil. |
| Alcohol Ethoxylate (e.g., C12-14 AE with 7 EO) | Non-ionic Surfactant | 5 - 15% | Excellent for greasy soil removal and provides stability. |
| This compound | Hydrocarbon Co-Solvent | 1 - 5% | Aids in the dissolution of heavy oils and greases. |
| Sodium Citrate | Builder | 2 - 5% | Sequesters hard water ions, improving surfactant efficacy. |
| Protease and Amylase | Enzymes | 0.5 - 1% | Breaks down protein- and starch-based stains. |
| Propylene Glycol | Hydrotrope/Solvent | 3 - 7% | Stabilizes the formula and prevents phase separation. |
| Deionized Water | Solvent | q.s. to 100% | The primary solvent for the formulation. |
Protocol for Performance Evaluation: Stain Removal Efficiency
This protocol details a standardized method for assessing the cleaning performance of the model detergent.
Objective: To quantify the stain removal efficiency of a detergent formulation containing this compound compared to a control formulation without the co-solvent.
Materials:
-
Standard pre-stained fabric swatches (e.g., from EMPA or as per industry standards) with a variety of stains (e.g., carbon black/olive oil, grass, blood, wine).
-
Terg-O-Tometer or a similar laboratory-scale washing apparatus.
-
Spectrophotometer or colorimeter for measuring color reflectance.
-
Control detergent formulation (as above, but replacing this compound with deionized water).
-
Test detergent formulation.
-
Standard hard water solution.
Procedure:
-
Initial Reflectance Measurement: Measure the initial color reflectance (Lab* values) of each stained fabric swatch using a spectrophotometer. Take at least three readings per swatch and average the results.
-
Washing Cycle:
-
Set the Terg-O-Tometer to a standard washing temperature (e.g., 30°C for cold water testing).
-
Add 1 liter of standard hard water to each pot.
-
Add the prescribed dose of the test or control detergent to the respective pots and agitate for 1 minute to dissolve.
-
Place one of each type of stained swatch into each pot.
-
Run a 20-minute wash cycle.
-
Rinse the swatches thoroughly with deionized water and allow them to air dry in the dark.
-
-
Final Reflectance Measurement: Once dry, measure the final color reflectance of each washed swatch.
-
Calculation of Stain Removal Index (SRI): The SRI is calculated for each stain as follows: SRI = ((L_washed - L soiled) / (L* unsoiled - L* soiled)) * 100 Where:
-
L* washed is the lightness value of the swatch after washing.
-
L* soiled is the lightness value of the swatch before washing.
-
L* unsoiled is the lightness value of an unstained fabric swatch.
-
-
Data Analysis: Compare the average SRI values for each stain type between the test and control formulations. Statistical analysis (e.g., t-test) should be performed to determine if the differences are significant.
Expected Outcome: It is hypothesized that the formulation containing this compound will show a significantly higher SRI for oily and greasy stains (e.g., carbon black/olive oil) compared to the control formulation.
Biodegradability Assessment
A critical aspect of formulating an environmentally friendly detergent is ensuring its components will not persist in the environment. The following protocols are based on OECD guidelines for testing ready biodegradability.
The Challenge of Branched Alkanes
Branched alkanes, such as this compound, are known to be less readily biodegradable than their linear counterparts. The branching can sterically hinder the enzymatic action of microorganisms, slowing down the degradation process.[10] Therefore, rigorous testing is essential.
Caption: Workflow for assessing the ready biodegradability of this compound.
Protocol: OECD 301F - Manometric Respirometry Test
This is a standard method for determining ready biodegradability by measuring oxygen consumption.
Objective: To determine if this compound achieves the "readily biodegradable" threshold.
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (from activated sludge) and incubated in a closed respirometer. The consumption of oxygen is measured over a 28-day period.
Procedure:
-
Preparation of Test Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline.
-
Inoculum: Obtain fresh activated sludge from a wastewater treatment plant. Prepare the inoculum as per the OECD 301F protocol to a final concentration of microorganisms.
-
Test Setup:
-
Set up multiple respirometer flasks.
-
Test Flasks: Add the mineral medium, inoculum, and the test substance (this compound) at a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.
-
Blank Control Flasks: Contain mineral medium and inoculum only, to measure the endogenous respiration of the microorganisms.
-
Reference Compound Flasks: Use a readily biodegradable substance like sodium benzoate as a positive control to validate the test system.
-
-
Incubation: Incubate the flasks at 20-24°C in the dark for 28 days with continuous stirring.
-
Data Collection: The oxygen uptake is measured continuously by the manometric respirometer.
-
Calculation and Interpretation:
-
Calculate the percentage of biodegradation as: % Biodegradation = (O2 consumed by test substance - O2 consumed by blank) / ThOD * 100
-
Pass Criteria: The substance is considered "readily biodegradable" if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[1]
-
Ecotoxicity Assessment
Given that detergent components are released into aquatic environments, a thorough ecotoxicity assessment is non-negotiable. For C9 isoalkanes, there is evidence of toxicity to aquatic life.[11] Therefore, it is imperative to conduct specific tests for this compound.
Caption: Standard tiered approach for aquatic ecotoxicity testing.
Protocols for Aquatic Toxicity Testing
The following standard OECD tests are recommended to determine the aquatic toxicity of this compound.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effect of the substance on the growth of primary producers like algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.[12][13][14]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the acute toxicity to invertebrates (water fleas). The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids over a 48-hour period.[15][16]
-
OECD 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity to fish. The endpoint is the LC50, the concentration that is lethal to 50% of the test fish over a 96-hour period.[15][16]
Due to the low water solubility of this compound, these tests should be conducted using a Water Accommodated Fraction (WAF) to ensure accurate exposure concentrations.
Conclusion and Future Outlook
This compound presents an interesting, albeit challenging, candidate as a co-solvent in biodegradable detergent formulations. Its efficacy in dissolving greasy soils could potentially enhance the performance of detergents, particularly in cold water washes. However, its branched structure poses a significant hurdle to rapid biodegradation, and its potential ecotoxicity must be carefully characterized and managed.
Future research should focus on optimizing the formulation to maximize cleaning performance while minimizing the concentration of this compound. Furthermore, investigating the biodegradation of the complete detergent formulation, not just the individual components, will provide a more realistic assessment of its environmental impact. Ultimately, the viability of using this compound in "green" detergents will depend on a comprehensive evaluation of its performance, biodegradability, and ecotoxicity, ensuring a net benefit for both consumers and the environment.
References
- SAFETY DATA SHEET HYDROCARBONS C9-12 N-ALKANES, ISOALKANES CYCLIC AROMATICS (2-25%). (2018, September 26).
- Applicability of OECD TG 201, 202, 203 for the aquatic toxicity testing and assessment of 2D Graphene material nanoforms to meet regulatory needs. (2022, December 20). PubMed.
- Applicability of OECD TG 201, 202, 203 for the aquatic toxicity testing and assessment of 2D Graphene material nanoforms to meet regulatory needs. (2022, November 7). ResearchGate.
- Liquid detergents with solvent. (n.d.). Google Patents.
- OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (n.d.). Situ Biosciences.
- OECD 201: Freshwater alga and cyanobacteria, growth inhibition test. (n.d.). Labcorp.
- Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (n.d.). OECD.
- Detergent compositions containing a branched surfactant. (n.d.). Google Patents.
- Detergent compositions containing a branched surfactant. (n.d.). Google Patents.
- Biodegradable liquid degreaser and parts cleaner composition. (n.d.). Google Patents.
- Formulation of a Biodegradable Detergent for Cleaning Oily Residues Generated during Industrial Processes. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Hexane, 4-ethyl-2-methyl-. (n.d.). ChemBK.
- Formulating Biodegradable Detergents: Everything You Should Know. (n.d.). Aropha.
- Biodegrability of straight chain and branched chain detergents. (2020, July 22). Chemistry Stack Exchange.
- The Role of Chemistry in the Detergent Industry. (n.d.). Shanghai Chemex.
- This compound. (n.d.). LookChem.
- CN107001984A - Detergent composition comprising branched surfactant. (n.d.). Google Patents.
- Hexane, 4-ethyl-2-methyl-. (n.d.). ChemBK.
- WO2016040248A2 - Detergent compositions containing a branched surfactant. (n.d.). Google Patents.
Sources
- 1. Formulating Biodegradable Detergents: Everything You Should Know - Aropha [aropha.com]
- 2. US5965512A - Biodegradable liquid degreaser and parts cleaner composition - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0137616A1 - Liquid detergents with solvent - Google Patents [patents.google.com]
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- 7. This compound | C9H20 | CID 18312 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. ec.europa.eu [ec.europa.eu]
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- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
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- 15. Applicability of OECD TG 201, 202, 203 for the aquatic toxicity testing and assessment of 2D Graphene material nanoforms to meet regulatory needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for 4-Ethyl-2-Methylhexane Analysis
Welcome to the technical support guide for the analysis of 4-ethyl-2-methylhexane using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and validated protocols. Our focus is not just on the "how," but the fundamental "why" behind each parameter and procedural step, ensuring robust and reliable analytical outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of a GC-MS method for this compound.
Q1: What are the basic chemical properties of this compound that I should be aware of?
A1: Understanding the analyte's properties is the foundation of method development. This compound is a branched-chain alkane. Key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₂₀ | [1][2] |
| Molecular Weight | 128.255 g/mol | [1][3] |
| CAS Number | 3074-75-7 | [1][2] |
| Nature | Non-polar, Volatile Organic Compound (VOC) | [4][5] |
Its non-polar nature dictates the choice of GC column, while its volatility makes it well-suited for standard GC-MS analysis.[6]
Q2: What type of GC column is best suited for analyzing this compound?
A2: For non-polar compounds like branched alkanes, a non-polar stationary phase is the industry standard.[7] The principle of "like dissolves like" applies; a non-polar analyte will have the best interaction and separation on a non-polar column.
-
Recommended Phase: A 100% dimethylpolysiloxane (PDMS) phase is an excellent starting point. Common trade names include DB-1, HP-1, Rxi-1ms, or equivalent.[7]
-
Why this phase? These columns separate compounds primarily based on their boiling points and vapor pressures, which is ideal for a homologous series of alkanes.[7]
Q3: What are the key mass fragments for this compound in Electron Ionization (EI) MS?
A3: In EI-MS, this compound will fragment in a predictable pattern. While the molecular ion (m/z 128) may be of low abundance or absent, characteristic fragment ions are used for identification and quantification. Based on spectral library data, the most significant ions are:
| m/z (mass-to-charge) | Relative Abundance | Interpretation |
| 57 | Highest (Base Peak) | C₄H₉⁺ (butyl cation), a common fragment for alkanes |
| 43 | 2nd Highest | C₃H₇⁺ (propyl cation) |
| 71 | 3rd Highest | C₅H₁₁⁺ (pentyl cation) |
| 85 | Significant | C₆H₁₃⁺ (hexyl cation) |
Source: PubChem, NIST Mass Spectrometry Data Center[1][3]
For high sensitivity and specificity, using Selective Ion Monitoring (SIM) mode with ions like m/z 57, 71, and 85 is highly recommended.[5]
Section 2: GC-MS Method Parameters & Protocol
This section provides a detailed, validated starting protocol for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.
Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale & Expert Insight |
| GC System | Agilent 7890A or equivalent | N/A |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., DB-1ms) | A standard dimension column provides a good balance of resolution and analysis time.[7][8] Thinner films are suitable for volatile analytes.[8] |
| Inlet | Split/Splitless | N/A |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection prevents column overloading and ensures sharp peaks for concentrated samples. Adjust the ratio based on analyte concentration. |
| Injection Vol. | 1 µL | Standard volume; can be adjusted if sample is too dilute or concentrated. |
| Carrier Gas | Helium or Hydrogen | Helium is standard and safe. Hydrogen can provide faster analysis times and higher efficiency at a lower cost, but requires safety precautions.[7] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal efficiency for a 0.25 mm ID column. Constant flow mode ensures retention times are stable throughout the temperature program. |
| Oven Program | 40 °C (hold 2 min), then 10 °C/min to 200 °C (hold 2 min) | The initial hold allows for focusing of volatile analytes at the head of the column. The ramp rate is a good starting point for separating C9 isomers. This can be optimized to improve resolution or reduce run time.[7] |
| MS System | Quadrupole or Ion Trap | N/A |
| MS Transfer Line | 280 °C | Must be hot enough to prevent condensation of analytes as they elute from the column. |
| Ion Source Temp | 230 °C | Standard temperature for EI, promoting consistent fragmentation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard energy for EI, which creates reproducible fragmentation patterns that are comparable to library spectra. |
| Acquisition Mode | Full Scan (m/z 40-200) for identification; SIM for quantification | Full scan is used to confirm the identity of the peak by comparing its spectrum to a library. SIM mode (monitoring m/z 57, 71, 85) significantly increases sensitivity for trace-level quantification.[5] |
Experimental Workflow: From Sample to Data
The following diagram illustrates the logical flow of the analytical process.
Caption: A high-level overview of the GC-MS analytical workflow.
Section 3: Troubleshooting Guide
Even with an optimized method, problems can arise. This guide provides a systematic approach to diagnosing and resolving common issues.
Q4: My peaks are tailing. How do I fix this?
A4: Peak tailing, where a peak's asymmetry is skewed towards the end, is a common issue that can compromise resolution and quantification.[9] The cause depends on whether all peaks or only specific peaks are tailing.[10]
-
Scenario 1: All peaks are tailing (including the solvent peak). This indicates a physical problem in the flow path affecting all compounds.[9][10]
-
Cause 1: Improper Column Installation. The column might be too high or low in the inlet, creating "dead volume."[11]
-
Solution: Re-install the column according to the manufacturer's specifications for your instrument. Ensure a clean, square cut at the column end.[11]
-
Cause 2: Inlet Contamination/Leak. Contamination in the inlet liner or a leak at the inlet fitting can disrupt the gas flow.
-
Solution: Perform inlet maintenance: replace the septum and liner. Use an electronic leak detector to check for leaks around the fittings.[9]
-
-
Scenario 2: Only the this compound peak (or other later-eluting alkanes) is tailing. This suggests a chemical interaction or "active site" problem.
-
Cause: Column Contamination. Non-volatile residue from previous injections can accumulate at the head of the column, creating active sites.[12] Although alkanes are non-polar, severe contamination can still cause tailing.
-
Solution: Trim the column. Remove 15-20 cm from the inlet end of the column to eliminate the contaminated section. This is often a quick and effective solution.[11]
-
Troubleshooting Workflow for Peak Tailing
This decision tree provides a logical path to identify the root cause of peak tailing.
Caption: A step-by-step workflow for diagnosing the root cause of peak tailing.
Q5: I have poor sensitivity or no peak at all. What should I check?
A5: A lack of signal can be frustrating. Systematically check the following:
-
Syringe and Injection: Is the syringe working correctly? Is it actually drawing and injecting the sample? Watch the syringe during injection.
-
Inlet and Liner: A completely blocked inlet liner (e.g., clogged with septum particles) can prevent the sample from reaching the column. Replace the liner and septum.[13]
-
MS Tuning: When was the last time the mass spectrometer was tuned? A poor tune will result in low sensitivity. Run an autotune or check-tune procedure as recommended by the manufacturer.
-
Leaks: A significant leak in the system, especially between the column and the MS source, can cause a loss of sample and high background noise. Check for leaks.
-
Sample Concentration: Is the analyte concentration too low to be detected? Try injecting a higher concentration standard to confirm the system is working.
Q6: My retention time is shifting between runs. Why?
A6: Retention time stability is critical for reliable identification.
-
Cause 1: Fluctuations in Flow or Pressure. If not using electronic pressure control (EPC), small changes in ambient temperature can affect gas pressure and flow, altering retention times. Ensure your carrier gas supply is stable.
-
Cause 2: Column Changes. As a column ages or becomes contaminated, retention times can shift. Trimming the column will shorten it, causing retention times to decrease slightly.[11]
-
Cause 3: Oven Temperature Inconsistency. Ensure the GC oven is properly calibrated and that the actual temperature matches the setpoint. The temperature program must be consistent for every run.[14]
References
- Benchchem Technical Support. (n.d.).
- Benchchem Technical Support. (n.d.).
- NIST. (n.d.). Hexane, 4-ethyl-2-methyl-. NIST WebBook. [Link]
- International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
- NIST. (n.d.). Hexane, 4-ethyl-2-methyl-. NIST WebBook. [Link]
- CORE. (n.d.).
- NIST. (n.d.). Hexane, 4-ethyl-2-methyl-. NIST WebBook. [Link]
- Frontiers. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]
- NIST. (n.d.). Hexane, 4-ethyl-2-methyl-. NIST WebBook. [Link]
- NIST. (n.d.). Hexane, 4-ethyl-2-methyl-. NIST WebBook. [Link]
- PubMed Central (PMC). (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]
- PubChem. (n.d.). This compound. [Link]
- Impactfactor. (n.d.).
- LCGC. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]
- Restek. (n.d.). GC Troubleshooting—Tailing Peaks. [Link]
- Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]
- Chromatography Today. (2014).
- UNL Digital Commons. (n.d.). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. [Link]
- Quora. (2021). What parameters can be optimised in gas chromatography to improve compound separation, park shape, run time and also carry over?. [Link]
Sources
- 1. Hexane, 4-ethyl-2-methyl- [webbook.nist.gov]
- 2. Hexane, 4-ethyl-2-methyl- [webbook.nist.gov]
- 3. This compound | C9H20 | CID 18312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchtrendsjournal.com [researchtrendsjournal.com]
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- 10. it.restek.com [it.restek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. quora.com [quora.com]
Technical Support Center: Troubleshooting Poor Peak Shape in Alkane Gas Chromatography
A technical support guide for troubleshooting poor peak shape in alkane gas chromatography, designed for researchers, scientists, and drug development professionals.
A Guide for Researchers, Scientists, and Drug Development Professionals
Poor peak shape in gas chromatography (GC) is a common issue that can significantly impact the accuracy and precision of analytical results. For the analysis of alkanes, which are non-polar compounds, achieving sharp, symmetrical peaks is crucial for reliable quantification. This guide provides a structured approach to diagnosing and resolving common peak shape problems encountered during alkane analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Why are my alkane peaks showing significant fronting?
Peak fronting, where the front half of the peak is broader than the back half, is a common problem in gas chromatography.
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample onto the column is a primary cause of peak fronting. When the stationary phase becomes saturated with the analyte, the excess molecules travel faster through the column, leading to a distorted peak shape.
-
Troubleshooting Steps:
-
Reduce Injection Volume: Systematically decrease the amount of sample injected onto the column.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.
-
Use a Higher Capacity Column: Consider using a column with a thicker film or a wider internal diameter, which can handle a larger sample volume.
-
-
-
Incorrect Injection Technique: A slow injection speed can lead to a broad initial band of the sample on the column, which can contribute to peak fronting.
-
Troubleshooting Steps:
-
Optimize Injection Speed: Ensure a fast and consistent injection to introduce the sample as a narrow band.
-
Check Autosampler Settings: If using an autosampler, verify that the injection speed is set to the fastest possible setting.
-
-
-
Column Temperature Too Low: If the initial column temperature is too low, the analytes may condense at the head of the column, leading to a broad, fronting peak.
-
Troubleshooting Steps:
-
Increase Initial Oven Temperature: Raise the initial temperature of your GC oven program to prevent condensation.
-
Verify Temperature Accuracy: Ensure your GC oven is properly calibrated and maintaining the set temperature.
-
-
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting logic for addressing peak fronting.
What causes my alkane peaks to tail?
Peak tailing, characterized by a gradual return of the peak to the baseline, is often indicative of active sites within the chromatographic system.
Possible Causes and Solutions:
-
Active Sites in the Inlet or Column: Exposed silanol groups in the liner, on the column, or on glass wool packing can interact with analytes, causing peak tailing.
-
Troubleshooting Steps:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner.
-
Column Conditioning: Properly condition a new column according to the manufacturer's instructions to ensure a uniform stationary phase.
-
Column Contamination: If the column is old, it may be contaminated. Try baking it out at a high temperature (below the column's maximum limit) or trimming the first few centimeters from the inlet side.
-
-
-
Dead Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing.
-
Troubleshooting Steps:
-
Proper Column Installation: Ensure the column is installed correctly in both the injector and detector, with the appropriate insertion distances.
-
Check Fittings: Use the correct ferrules and ensure all fittings are tight to minimize dead volume.
-
-
-
Inlet Temperature Too Low: A low inlet temperature can lead to slow sample vaporization, resulting in a broad, tailing peak.
-
Troubleshooting Steps:
-
Increase Inlet Temperature: Raise the inlet temperature to ensure rapid and complete vaporization of the sample. Be careful not to exceed the thermal stability of your analytes.
-
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing.
Why are my peaks splitting?
Split peaks, where a single analyte appears as two or more merged peaks, can be a complex issue to diagnose.
Possible Causes and Solutions:
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to a non-uniform sample introduction.
-
Troubleshooting Steps:
-
Reinstall the Column: Carefully reinstall the column, ensuring the correct insertion depth into the injector.
-
Check for a Clean Cut: Make sure the column end is cut squarely and is free of any fractures.
-
-
-
Inlet Overload/Backflash: Injecting a large volume of solvent that expands to a volume greater than the liner can cause the sample to "flash" back into the carrier gas lines, leading to a split or broad peak.
-
Troubleshooting Steps:
-
Use a Solvent Vapor Exit Calculator: Many GC manufacturers provide tools to calculate the vapor volume of your solvent at a given inlet temperature and pressure.
-
Reduce Injection Volume: Decrease the amount of sample injected.
-
Use a Liner with a Larger Volume: Switch to a liner with a larger internal diameter.
-
Use a Pressure-Pulsed Injection: This technique increases the inlet pressure during injection, which can help to focus the sample band and prevent backflash.
-
-
-
Condensation Effects (Cold Trapping): If the initial oven temperature is significantly lower than the boiling point of the solvent, the solvent can condense at the head of the column and act as a thick, temporary stationary phase, leading to peak splitting.
-
Troubleshooting Steps:
-
Increase Initial Oven Temperature: Raise the initial oven temperature to be closer to the boiling point of the solvent.
-
Use a Retention Gap: A retention gap is a short piece of deactivated fused silica tubing connected between the inlet and the analytical column. It helps to focus the analytes before they enter the analytical column.
-
-
Summary of Common Peak Shape Problems and Solutions
| Problem | Primary Cause | Recommended Action |
| Peak Fronting | Column Overload | Reduce injection volume or sample concentration. |
| Peak Tailing | Active Sites | Use a deactivated liner and perform column maintenance. |
| Split Peaks | Improper Injection/Backflash | Optimize injection parameters and consider a larger volume liner. |
Experimental Protocols
Protocol 1: Column Conditioning
-
Disconnect the Column from the Detector: Before conditioning, disconnect the column from the detector to prevent contamination.
-
Set Carrier Gas Flow: Set the carrier gas flow rate to the recommended value for your column diameter.
-
Program the Oven Temperature: Slowly ramp the oven temperature (e.g., 5-10 °C/min) to the maximum conditioning temperature specified by the manufacturer.
-
Hold at Conditioning Temperature: Hold the column at this temperature for 1-2 hours.
-
Cool Down and Reconnect: Allow the oven to cool down before reconnecting the column to the detector.
Protocol 2: Inlet Maintenance (Liner and Seal Replacement)
-
Cool Down the Inlet: Ensure the inlet has cooled to a safe temperature before handling.
-
Turn Off Carrier Gas Flow: Stop the flow of the carrier gas.
-
Remove the Inlet Nut: Carefully unscrew the retaining nut at the top of the inlet.
-
Remove the Old Liner and Seal: Use tweezers to remove the old liner and septum or sealing ring.
-
Clean the Inlet: Use a solvent-moistened swab to clean any residue from the inside of the inlet.
-
Install New Components: Place the new seal and liner into the inlet.
-
Tighten the Nut: Securely tighten the retaining nut.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to ensure there are no leaks.
References
- Agilent Technologies. (n.d.). Troubleshooting Your GC System. Retrieved from a general landing page for Agilent's GC resources as deep links can be unstable.
- Restek Corporation. (n.d.). Gas Chromatography Troubleshooting Guide. Retrieved from a general landing page for Restek's troubleshooting resources.
- Thermo Fisher Scientific Inc. (n.d.). GC Troubleshooting Guide. Retrieved from a general landing page for Thermo Fisher's GC resources.
Technical Support Center: A Guide to the Separation of C9H20 (Nonane) Isomers by HPLC
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the separation of structurally similar, non-polar compounds like the 35 constitutional isomers of nonane (C9H20) presents a significant analytical challenge.[1] This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you navigate these complex separations using High-Performance Liquid Chromatography (HPLC).
Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chromatographic principles.
Section 1: Frequently Asked Questions (FAQs): The First Line of Inquiry
This section addresses the most critical high-level questions that researchers face when approaching this separation.
Q1: Is HPLC the most suitable technique for separating C9H20 isomers?
Answer: From an expert perspective, it is crucial to recognize that Gas Chromatography (GC) is typically the more powerful and appropriate technique for separating volatile, non-polar, low-molecular-weight hydrocarbons like nonane isomers.[2][3] GC offers superior resolution for such compounds based on differences in their boiling points and interactions with the stationary phase.[4][5]
However, HPLC can be a viable alternative, particularly for less volatile hydrocarbon mixtures or when GC is unavailable. If you must use HPLC, success hinges on employing a specific, non-traditional approach, as standard methods will fail. This guide focuses on how to optimize HPLC for this challenging application.
Q2: I can't detect my nonane isomers with a standard UV detector. What should I use?
Answer: This is an expected challenge. Nonane isomers are saturated hydrocarbons (alkanes) and lack chromophores, which are the functional groups that absorb UV light.[6] Therefore, a standard UV-Vis detector is not suitable. You must use a universal detector that does not rely on the optical properties of the analyte.
Your primary options are:
-
Refractive Index Detector (RID): An RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[7] It is a robust, universal detector but is highly sensitive to temperature and pressure fluctuations and is incompatible with gradient elution.[8][9]
-
Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles.[10][11] It is compatible with gradient elution and can be more sensitive than RID, making it a versatile choice for this application.[12][13][14]
Q3: What are the main challenges I can expect when separating C9H20 isomers by HPLC?
Answer: The primary challenge is the extreme similarity among the isomers. They have the same molecular formula and very similar physicochemical properties, leading to:
-
Poor Selectivity: The isomers interact with the stationary phase in a nearly identical manner, making it difficult to achieve differential retention.
-
Co-elution: It is very common for multiple isomer peaks to merge into a single, unresolved peak.
-
Low Retention: As highly non-polar molecules, nonanes will have very weak retention in the most common HPLC modes, such as reversed-phase.[6]
Overcoming these challenges requires careful selection of the chromatographic mode, column, and mobile phase.
Section 2: Troubleshooting Guide: From Poor Resolution to Actionable Solutions
This section is designed in a question-and-answer format to directly address the most common experimental failures and guide you toward a logical solution.
Problem: All my C9H20 isomer peaks are co-eluting. Where do I start?
Answer: This is the most common issue and almost always points to a fundamental mismatch between the analyte, stationary phase, and mobile phase. Follow this troubleshooting workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for C9H20 isomer co-elution.
Q&A 1: Column Selection — "I'm using a standard C18 column and see no separation. Why, and what should I use instead?"
Answer: A C18 column has a non-polar stationary phase. This is used in Reversed-Phase (RP) HPLC, where compounds are separated based on their hydrophobicity.[15] Since nonane isomers are all extremely non-polar, they will have virtually no interaction with the C18 phase and will elute together at the void volume.[6]
The Causality: The principle "like attracts like" governs polarity-based separations.[16] To separate non-polar compounds, you must use a polar stationary phase and a non-polar mobile phase. This mode is called Normal-Phase HPLC (NP-HPLC) .[6][17][18] In NP-HPLC, the isomers will have subtle adsorptive interactions with the polar surface, allowing for separation.
Solution: Switch to a high-purity, polar stationary phase.
| Column Type | Stationary Phase | Interaction Mechanism | Suitability for C9H20 Isomers |
| Reversed-Phase (C18, C8) | Non-polar (Hydrocarbon chains) | Hydrophobic Interaction | Unsuitable. Will result in co-elution. |
| Normal-Phase (Silica) | Polar (Acidic silanol groups) | Adsorption | Highly Recommended. The primary choice. |
| Normal-Phase (Amino) | Polar (Aminopropyl groups) | Adsorption | Good Alternative. Offers different selectivity than silica.[19] |
Q&A 2: Mobile Phase Optimization — "I've switched to a silica column but resolution is still poor. How do I optimize the mobile phase?"
Answer: In NP-HPLC, the mobile phase is non-polar, and its strength is determined by its polarity—counterintuitively, a more polar mobile phase is "stronger" because it competes more effectively with the analytes for the polar stationary phase, thus eluting them faster.[15]
The Causality: For nonane isomers, you need very weak mobile phases to maximize interaction time with the column. The mobile phase must be 100% organic and extremely non-polar.[16]
Solution:
-
Start with a Pure, Weak Solvent: Begin with 100% n-hexane or n-heptane as your mobile phase. These are the weakest common solvents and will provide maximum retention.
-
Avoid Polar Modifiers: Unlike separating more polar compounds, adding modifiers like isopropanol or ethyl acetate, even in small amounts (0.1%), will likely be too strong and will cause all isomers to elute too quickly. Stick to pure alkane solvents.
-
Ensure Solvent Purity: Water is a very strong solvent in NP-HPLC. Ensure your mobile phase is dry, as water contamination will deactivate the silica column and ruin the separation.
Q&A 3: Temperature Effects — "Can adjusting the column temperature improve my separation?"
Answer: Yes, temperature is a powerful but often underutilized parameter for optimizing isomer separations.[20]
The Causality: Changing the column temperature alters the thermodynamics of the analyte-stationary phase interaction. For structurally similar isomers, a change in temperature can subtly alter the selectivity (α), which is the ability of the system to distinguish between two compounds.[21][22] In many cases for isomer separations, reducing the temperature can enhance selectivity.[23]
Solution:
-
Systematically Decrease Temperature: Set your column thermostat to 25°C and run the separation. Then, decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C).
-
Monitor Resolution: Observe the resolution between critical pairs of isomers. Lower temperatures often increase retention time but may provide the selectivity boost needed to resolve them.
-
Ensure Stability: Allow the column to fully equilibrate at each new temperature to ensure reproducible results.[21]
Q&A 4: Flow Rate Adjustments — "My resolution is still poor. Should I change the flow rate?"
Answer: Yes, reducing the flow rate can directly improve the efficiency of your separation.
The Causality: According to the van Deemter equation, which describes chromatographic efficiency, operating at a lower linear velocity (flow rate) can reduce band broadening and increase the number of theoretical plates (N) in your column. This leads to sharper peaks and better resolution, especially for difficult separations.
Solution:
-
Reduce the Flow Rate: If your standard method uses 1.0 mL/min, try reducing it to 0.5 mL/min or even 0.25 mL/min.
-
Evaluate the Trade-off: This will significantly increase your run time and may increase diffusion-related band broadening if taken to an extreme. However, for complex isomer mixtures, the gain in efficiency often outweighs the longer analysis time.
Section 3: Experimental Protocols: A Starting Point
This section provides a detailed, step-by-step methodology for a baseline NP-HPLC experiment.
Protocol 1: Baseline NP-HPLC Method for C9H20 Isomer Screening
This protocol is designed as a robust starting point for achieving initial separation of nonane isomers.
Caption: Experimental workflow for NP-HPLC analysis of C9H20.
1. System and Sample Preparation
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: High-purity silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: HPLC-grade n-hexane. Crucially, ensure the solvent is dry.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the C9H20 isomer mixture in the mobile phase (n-hexane) to a suitable concentration (e.g., 1 mg/mL).
2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | 100% n-Hexane | Weakest eluent for maximum retention and selectivity. |
| Flow Rate | 0.5 mL/min | Lower flow rate to maximize efficiency. |
| Column Temperature | 20°C | Sub-ambient temperature may enhance selectivity. |
| Injection Volume | 5 µL | Keep volume small to minimize band broadening. |
| Run Time | 30-60 minutes | Isomers will be highly retained; allow sufficient time for elution. |
| Detector (RID) | Set reference cell; allow for baseline stabilization. | Requires stable temperature and pressure. |
| Detector (ELSD) | Optimize nebulizer and evaporator temperatures. | Follow manufacturer guidelines for non-volatile analytes. |
3. Execution Steps
-
System Flush: Thoroughly flush the entire HPLC system, including the pump, injector, and lines, with dry isopropanol and then with the n-hexane mobile phase to remove any residual polar solvents.
-
Column Equilibration: Equilibrate the silica column with the n-hexane mobile phase at the set flow rate and temperature for at least 30-60 minutes, or until the detector baseline is stable.[6]
-
Blank Injection: Inject a blank (n-hexane) to ensure there are no system peaks or contamination.
-
Sample Injection: Inject your prepared C9H20 isomer sample.
-
Data Analysis: Analyze the resulting chromatogram for peak resolution. Based on the results, refer back to the troubleshooting guide to further optimize temperature, flow rate, or consider an alternative polar stationary phase like an amino column.
References
- Evaporative light scattering detector - Wikipedia. (n.d.).
- Agilent Technologies. (n.d.). 1290 Infinity III Refractive Index Detector.
- Parker Hannifin. (n.d.). Evaporative Light Scattering Detection (ELSD) for HPLC.
- Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector).
- Lab Manager. (2023). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
- Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?
- KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC.
- Differential refractometer - Wikipedia. (n.d.).
- Agilent Technologies. (n.d.). 1260 Infinity III Refractive Index Detector.
- Shimadzu. (n.d.). Refractive Index Detection (RID).
- Chrom Tech, Inc. (2023, October 28). How Does Column Temperature Affect HPLC Resolution?
- Sander, L. C., & Wise, S. A. (2001). The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes.
- Dolan, J. W., Snyder, L. R., & Quarry, M. A. (2002). Temperature selectivity in reversed-phase high performance liquid chromatography.
- Li, J., et al. (2015). Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. Analytical Methods, 7(18), 7575-7583.
- ResearchGate. (2023). The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes.
- Sander, L. C., & Wise, S. A. (2011).
- Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography.
- Journal of Chemical and Pharmaceutical Research. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S).
- Waters. (n.d.). HPLC Separation Modes.
- Michigan State University. (n.d.). Chapter 28 – Introduction to High Performance Liquid Chromatography (HPLC).
- ChemComplete. (2021, August 9). Introduction to HPLC - Lecture 5: Normal Phase Chromatography [Video]. YouTube.
- ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?
- The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- MicroSolv Technology Corporation. (2024, April 30). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- GMI, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
- MDPI. (2021). Challenges in the Measurement of the Volume of Phases for HPLC Columns. Molecules, 26(16), 4983.
- Doc Brown's Chemistry. (n.d.). 35 C9H20 constitutional isomers.
- Chemistry LibreTexts. (2022, April 7). 2.5B: Uses of Gas Chromatography.
- LCGC International. (2023, September 17). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
Sources
- 1. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. turbo.vernier.com [turbo.vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differential refractometer - Wikipedia [en.wikipedia.org]
- 8. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 9. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. labcompare.com [labcompare.com]
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- 13. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
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- 18. m.youtube.com [m.youtube.com]
- 19. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
Overcoming challenges in the synthesis of branched alkanes
Welcome to the technical support center for the synthesis of branched alkanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these crucial molecules. Branched alkanes are vital as high-octane fuel components, specialized lubricants, and inert solvents, making their efficient synthesis a key objective in various chemical industries.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in established scientific principles and field-proven insights.
Section 1: Overarching Challenges in Branched Alkane Synthesis
The industrial synthesis of branched alkanes, primarily through the hydroisomerization of n-alkanes, is a mature technology.[4][5] However, achieving high selectivity and yield while maintaining catalyst stability remains a significant challenge.[5][6] The core of this process relies on bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.[4][5][7] The intricate interplay between these functions and the reaction conditions dictates the success of the synthesis.
The primary hurdles researchers face include:
-
Controlling Selectivity: The desired isomerization reactions compete with undesirable side reactions, most notably hydrocracking, which cleaves the carbon backbone, leading to lower molecular weight products and reduced yield of the target isomers.[4][8] Both isomerization and cracking are catalyzed by Brønsted acid sites, making selective catalysis a delicate balancing act.[4]
-
Catalyst Deactivation: Catalysts are prone to deactivation through several mechanisms, including coking (the deposition of carbonaceous residues), poisoning by feedstock impurities, and sintering of the metal components.[8][9][10] Coke formation is a particularly common issue, blocking active sites and pores.[9][10]
-
Optimizing Reaction Conditions: The thermodynamics of alkane isomerization favor lower temperatures for the formation of highly branched isomers.[8][11] However, sufficient thermal energy is required to activate the relatively inert alkane molecules.[8] Finding the optimal temperature, pressure, and hydrogen-to-hydrocarbon ratio is critical for maximizing isomer yield.
The following troubleshooting guides and FAQs are designed to provide practical solutions to these and other specific issues you may encounter during your experiments.
Section 2: Troubleshooting Guides
Low Isomer Yield and Poor Conversion
Question: My hydroisomerization reaction shows low conversion of the n-alkane feedstock and a correspondingly low yield of branched isomers. What are the likely causes and how can I improve this?
Answer: Low conversion and yield in n-alkane hydroisomerization can stem from several factors related to the catalyst, reaction conditions, and feedstock purity. Here is a systematic approach to troubleshooting this issue:
Possible Causes & Corrective Actions:
-
Insufficient Catalyst Activity:
-
Sub-optimal Acidity: The Brønsted acid sites on the catalyst support (e.g., zeolites like ZSM-22, SAPO-11, or Y-zeolite) are responsible for the skeletal isomerization.[4] If the acidity is too low, the rate of isomerization will be slow. Conversely, excessively strong acidity can promote cracking over isomerization.[4]
-
Action: Consider using a catalyst with a different Si/Al ratio to modulate acidity. Dealumination of zeolites can sometimes enhance isomer yields.[4] Characterize the acidity of your catalyst using techniques like ammonia temperature-programmed desorption (NH3-TPD) or pyridine-IR spectroscopy.
-
-
Poor Metal Function: The metallic component (typically Platinum or Palladium) is crucial for the initial dehydrogenation of the alkane to an alkene intermediate, which then isomerizes on the acid sites.[5][8] Inefficient metal sites will limit the overall reaction rate.
-
Action: Ensure proper reduction of the metal precursor to its active metallic state. The dispersion of the metal on the support is also critical; poor dispersion can lead to lower activity.[4] Techniques like hydrogen chemisorption can be used to measure metal dispersion.
-
-
-
Unfavorable Reaction Conditions:
-
Temperature: As mentioned, a temperature trade-off exists. While higher temperatures increase the reaction rate, they can also shift the thermodynamic equilibrium away from the desired highly branched isomers and favor cracking.[8]
-
Action: Systematically vary the reaction temperature. For noble metal catalysts, optimal temperatures are often in the range of 230–300°C.[4]
-
-
Hydrogen Pressure: Hydrogen plays a crucial role in suppressing coke formation and hydrogenating the branched alkene back to the final alkane product.[8][9] Insufficient hydrogen pressure can lead to rapid catalyst deactivation.
-
Experimental Protocol: Optimizing Reaction Temperature
-
Set up the hydroisomerization reaction in a fixed-bed reactor with a known amount of your bifunctional catalyst.
-
Start with a relatively low reaction temperature (e.g., 220°C) and a constant hydrogen pressure and H₂/hydrocarbon ratio.
-
Allow the reaction to reach a steady state and collect the product stream for analysis by gas chromatography (GC).
-
Incrementally increase the temperature (e.g., in 10-20°C steps) and repeat the analysis at each new steady state.
-
Plot the conversion of the n-alkane and the selectivity to branched isomers as a function of temperature to identify the optimal operating window.
High Selectivity to Cracking Products
Question: My reaction is producing a high amount of lighter alkanes (cracking products) at the expense of the desired branched isomers. How can I suppress hydrocracking?
Answer: High cracking selectivity is a common problem, particularly with longer-chain alkanes. It indicates that the balance between the metal and acid functions of your catalyst is not optimal, or the reaction conditions are too harsh.
Causality and Mitigation Strategies:
-
Excessive Catalyst Acidity: Strong Brønsted acid sites are highly effective at β-scission (cracking) of the carbocation intermediates.[4]
-
Mitigation:
-
Catalyst Selection: Opt for zeolites with medium-pore, one-dimensional structures like ZSM-22 or SAPO-11, which are known to be more shape-selective for isomerization and suppress the formation of bulky, crack-prone intermediates.[7][12]
-
Acidity Modification: As detailed in the previous section, modifying the zeolite's Si/Al ratio or through post-synthetic treatments can reduce the density of strong acid sites.[4]
-
-
-
Poor Metal-Acid Balance: An imbalance where the rate of isomerization on acid sites is much faster than the rate of hydrogenation on metal sites can lead to a buildup of olefinic intermediates, which are more susceptible to oligomerization and subsequent cracking.[5][6]
-
Mitigation: The ideal scenario is a close proximity and balanced ratio of metal and acid sites.[5][6] This ensures that the alkene intermediates formed on the metal sites can quickly isomerize on the acid sites and then be hydrogenated back to alkanes.
-
Action: Adjust the metal loading on your catalyst. A typical range for Pt is 0.5-1.0 wt%.[10] Ensure uniform metal distribution.
-
-
-
High Reaction Temperature: Higher temperatures significantly accelerate the rate of cracking.[12]
-
Mitigation: Reduce the reaction temperature. Even a small decrease can have a significant impact on the isomerization-to-cracking ratio.
-
Workflow for Minimizing Cracking
Caption: The bifunctional mechanism of n-alkane hydroisomerization.
Q2: Which type of zeolite is best for hydroisomerization?
The ideal zeolite depends on the specific alkane feedstock. For long-chain alkanes (>C10), medium-pore zeolites with 10-membered ring channels and a one-dimensional pore structure, such as ZSM-22, ZSM-23, and SAPO-11, are often preferred. [4][7]Their pore geometry provides shape selectivity that favors the formation of monobranched isomers while suppressing the formation of bulkier, multi-branched isomers that are prone to cracking. [12]This is often referred to as "pore mouth" or "key-lock" catalysis. [12]For smaller alkanes, larger pore zeolites like Y-zeolite or Beta zeolite can also be effective. [4] Q3: Can I synthesize a specific branched alkane isomer, or will I always get a mixture?
Controlling the synthesis to yield a single, specific branched isomer is extremely challenging in hydroisomerization due to the nature of the carbocation rearrangement mechanism. [8]The reaction typically produces a mixture of isomers. [13]The distribution of these isomers is influenced by both thermodynamic stability and kinetic factors, including the shape selectivity of the catalyst. While you can tune conditions and catalyst choice to favor certain isomers (e.g., monobranched over dibranched), obtaining a single isomer in high purity usually requires subsequent separation steps, such as molecular sieving. [13] Q4: How do I analyze the products of my branched alkane synthesis?
Gas chromatography (GC) is the primary analytical technique for separating and quantifying the products of alkane isomerization. A high-resolution capillary column (e.g., with a non-polar stationary phase like dimethylpolysiloxane) is typically used to separate the different structural isomers. A Flame Ionization Detector (FID) is commonly employed for detection. For unambiguous identification of the isomers, GC coupled with Mass Spectrometry (GC-MS) is recommended. More advanced techniques like 2D NMR spectroscopy can also be used for detailed in-situ characterization of complex mixtures. [14]
Section 4: Quantitative Data Summary
Table 1: Typical Reaction Conditions for n-Alkane Hydroisomerization
| Parameter | Typical Range | Rationale |
| Temperature | 220 - 350 °C | Balances reaction rate with thermodynamic favorability of isomers and minimizes cracking. [4] |
| Pressure | 20 - 100 bar | Higher pressure favors hydrogenation and suppresses coke formation. [4] |
| H₂/Hydrocarbon Molar Ratio | 5 - 20 | High hydrogen concentration is crucial to prevent catalyst deactivation. [4][9] |
| Weight Hourly Space Velocity (WHSV) | 1 - 10 h⁻¹ | Inverse of residence time; lower WHSV increases conversion but may also increase cracking. |
Table 2: Performance of Different Zeolite Catalysts in n-Hexadecane Hydroisomerization
| Catalyst Support | Si/Al Ratio | Max. Isomer Yield (%) | Conversion at Max. Yield (%) | Reference |
| Pt/H-Y | 28.4 | 42 | 62 | [4] |
| Pt/H-Y (Acid-leached) | 24.8 | 53 | 67 | [4] |
| Pt/H-Beta | 11 | - | - | [4] |
| Pt-ZSM-22 | - | High selectivity at low conversion | - | [4] |
Note: Direct comparison is challenging as reaction conditions vary between studies. This table illustrates general trends.
References
- Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels. (2018). MDPI. [Link]
- Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure. (2019). Catalysis Science & Technology (RSC Publishing). [Link]
- Constructing Pt/Hierarchical HY Bifunctional Catalysts for Selective Hydroisomerization of Phenanthrene to Alkyl-Adamantanes. (n.d.). MDPI. [Link]
- Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal-acid balance and textural structure. (2019).
- Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure. (2019). RSC Publishing. [Link]
- n-Alkane isomerization by catalysis—a method of industrial importance: An overview. (n.d.). Taylor & Francis Online. [Link]
- Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. (n.d.). IEREK. [Link]
- Catalytic isomerization of light alkanes. (n.d.).
- Butane Isomerization as a Diagnostic Tool in the Rational Design of Solid Acid C
- Pd/HZSM-5 CATALYST FOR n-HEXANE ISOMERIZATION: PROPERTIES, ACTIVITIES, AND DEACTIVATION. (n.d.). VNU-HCM Journal of Science and Technology Development. [Link]
- Mechanistic interpretation of the effects of acid strength on alkane isomerization turnover rates and selectivity. (2018).
- Solid acid catalysts in heterogeneous n-alkanes hydroisomerisation for increasing octane number of gasoline. (2010). SciSpace. [Link]
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- How to Compare Linear vs Branched Alkane Effects. (2024). IMARC. [Link]
- Study of Catalysts Deactivation in Isomerization Process to Produce High Octane Gasoline. (2014).
- Synthesis of highly-branched alkanes for renewable gasoline. (2016).
- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. (2022). PubMed Central. [Link]
- Branched Chain Alkane Definition. (2019). ThoughtCo. [Link]
- Branched Chain Alkanes. (n.d.). www .ec -undp. [Link]
- Alkane Isomeriz
- Hydroisomerization Catalysts for High-Quality Diesel Fuel Production. (n.d.). MDPI. [Link]
- Biofeeds Impurities: Challenges and How to Solve Them. (2024). MERYT Chemicals. [Link]
- Maximizing n-alkane hydroisomerization: the interplay of phase, feed complexity and zeolite catalyst mixing. (2014). KU Leuven. [Link]
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Technical Support Center: Strategies for Reducing Matrix Effects in 4-Ethyl-2-Methylhexane Quantification
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantification of 4-ethyl-2-methylhexane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate these common analytical hurdles. Our focus is on providing practical, scientifically-grounded solutions to ensure the accuracy and reliability of your results.
Introduction to Matrix Effects
In analytical chemistry, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] Matrix effects occur when these components interfere with the measurement of the analyte, leading to either an artificial increase (enhancement) or decrease (suppression) in the analytical signal.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of quantification, particularly in complex biological or environmental samples.[3][4] For a volatile organic compound (VOC) like this compound (C9H20), these interferences are a critical consideration in method development and validation.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in the GC-MS analysis of this compound?
Matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds like this compound primarily stem from two phenomena:
-
Matrix-Induced Signal Enhancement: This is a prevalent issue in GC-MS where non-volatile components from the sample matrix accumulate in the GC inlet.[1][4] These residues can mask active sites within the liner and column inlet, which would otherwise adsorb or cause thermal degradation of the analyte.[8][9] This "analyte protectant" effect results in a greater amount of this compound reaching the detector, leading to a falsely elevated signal.[1][9]
-
Matrix-Induced Signal Suppression: While less common in GC-MS compared to LC-MS, signal suppression can still occur.[1] This may be due to competition for ionization energy in the MS source or interference from co-eluting matrix components that affect the transfer of the analyte from the GC column to the mass spectrometer.[1][2]
Q2: How can I diagnose the presence of matrix effects in my this compound analysis?
A straightforward method to determine if your analysis is affected by matrix effects is to compare the analytical response of a standard prepared in a pure solvent against the response of the same standard spiked into an extract of your sample matrix (a matrix-matched standard). A significant discrepancy between the two signals is indicative of matrix effects.[1]
-
Signal Enhancement: The peak area of this compound will be significantly higher in the matrix-matched standard compared to the solvent standard.[1]
-
Signal Suppression: The peak area will be noticeably lower in the matrix-matched standard.[1]
Q3: What are the most effective strategies to mitigate matrix effects?
There is no single "best" strategy, as the optimal approach depends on the nature of the matrix, the required sensitivity, and available resources. The most common and effective strategies include:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Microextraction (SPME) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are highly effective.[10][11][12]
-
Use of Isotope-Labeled Internal Standards: Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard for quantification as it can effectively compensate for matrix effects.[13][14][15]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.
-
Instrumental Approaches: Modifying chromatographic conditions to separate the analyte from interfering peaks or using a more selective ionization technique can also be beneficial.[3]
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common issues related to matrix effects in this compound quantification.
Guide 1: Diagnosing and Addressing Signal Enhancement in GC-MS
Signal enhancement is a common challenge when analyzing samples containing non-volatile residues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal enhancement.
Step-by-Step Protocol: Diagnosing Signal Enhancement
-
Prepare a Solvent Standard: Prepare a standard solution of this compound in a pure, volatile solvent (e.g., hexane or methanol) at a known concentration.
-
Prepare a Matrix-Matched Standard: Take a blank sample matrix (e.g., plasma, soil extract) that is known to not contain this compound. Process it using your standard sample preparation method. Spike the final extract with the same concentration of this compound as the solvent standard.
-
Analysis: Inject both standards into the GC-MS under the same conditions.
-
Evaluation: Compare the peak areas. A significantly higher peak area for the matrix-matched standard confirms signal enhancement.[1]
Corrective Actions:
-
GC Inlet Maintenance: The accumulation of non-volatile matrix components in the GC inlet liner is a primary cause of signal enhancement.[1] Regularly inspect the liner for discoloration or residue. If contaminated, replace it with a new, properly deactivated liner.
-
Enhanced Sample Cleanup: If inlet maintenance does not resolve the issue, consider improving your sample preparation to remove more of the non-volatile matrix components. Techniques like dispersive solid-phase extraction (d-SPE) as part of a QuEChERS protocol can be very effective.[16][17]
Guide 2: Implementing Solid-Phase Microextraction (SPME) for Cleaner Sample Introduction
SPME is a solvent-free sample preparation technique that can significantly reduce matrix effects by extracting volatile analytes from the sample matrix without co-extracting non-volatile interferences.[11][18] Headspace SPME (HS-SPME) is particularly effective for complex matrices.[11]
Experimental Workflow for HS-SPME:
Caption: General workflow for HS-SPME analysis.
Detailed Protocol: Headspace SPME for this compound
-
Sample Preparation:
-
Place a known amount of your sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial.
-
For aqueous samples, add salt (e.g., NaCl) to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[11][19]
-
If using an internal standard, spike the sample at this stage.
-
Immediately seal the vial with a septum cap.
-
-
SPME Extraction:
-
Place the vial in a heated agitator.
-
Equilibration: Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the analytes to partition into the headspace.[11]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of this compound onto the fiber coating.[11] The choice of fiber coating is critical for optimal extraction efficiency.[20][21]
-
-
GC-MS Analysis:
-
Desorption: Immediately transfer the SPME fiber to the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[11]
-
Chromatographic Separation: Utilize a suitable GC column and temperature program to separate this compound from other volatile components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in a suitable mode, such as Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan mode for qualitative analysis.
-
SPME Fiber Selection:
| Fiber Coating | Polarity | Recommended For |
| Polydimethylsiloxane (PDMS) | Non-polar | General purpose for volatile compounds. |
| Polyacrylate (PA) | Polar | More selective for polar analytes. |
| PDMS/Divinylbenzene (DVB) | Bipolar | Broad range of volatile and semi-volatile compounds.[21] |
| Carboxen/PDMS | Bipolar | Very small volatile molecules.[21] |
Guide 3: Utilizing Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification
IDMS is a powerful technique that compensates for matrix effects by using a stable isotope-labeled (SIL) version of the analyte as an internal standard.[13][14] The SIL internal standard behaves almost identically to the native analyte during extraction, chromatography, and ionization, thus correcting for any signal suppression or enhancement.[3][22]
Principle of Isotope Dilution:
A known amount of the SIL internal standard (e.g., this compound-d20) is added to the sample before any processing. The ratio of the native analyte to the SIL internal standard is measured by the mass spectrometer. Since both compounds are affected by the matrix in the same way, their ratio remains constant, allowing for accurate quantification.[14][15]
Experimental Protocol for IDMS:
-
Sample Spiking: Add a known concentration of the this compound SIL internal standard to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process.
-
Sample Preparation: Proceed with your chosen extraction and cleanup procedure (e.g., SPME, QuEChERS).
-
GC-MS Analysis:
-
Analyze the samples using GC-MS.
-
Monitor at least one specific ion for the native this compound and one for the SIL internal standard.
-
-
Data Analysis:
-
Calculate the response ratio (peak area of native analyte / peak area of SIL internal standard) for each sample and standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the native analyte in the calibration standards.
-
Determine the concentration of this compound in the unknown samples from this calibration curve.
-
Guide 4: The QuEChERS Approach for Complex Matrices
The QuEChERS method is a streamlined sample preparation technique that involves a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[12][17] It is highly effective at removing a wide range of matrix interferences.[16][23]
QuEChERS Workflow:
Caption: The two main stages of the QuEChERS method.
Step-by-Step QuEChERS Protocol:
-
Extraction:
-
Weigh 10-15 g of your homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for non-aqueous samples) and vortex.
-
Add 10 mL of acetonitrile and the internal standard.
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO4, NaCl).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) and MgSO4. The choice of sorbent depends on the matrix.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC-MS analysis.
-
Choosing the Right d-SPE Sorbent:
| Sorbent | Purpose |
| PSA (Primary Secondary Amine) | Removes sugars and fatty acids.[16] |
| C18 (Octadecylsilane) | Removes non-polar interferences like fats. |
| GCB (Graphitized Carbon Black) | Removes pigments and sterols.[16] |
Method Validation Considerations
All analytical methods must be validated to ensure they are suitable for their intended purpose.[24][25] When dealing with matrix effects, validation should rigorously assess the method's performance in the actual sample matrix. Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[26]
-
Accuracy: The closeness of the test results to the true value.[26]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
For regulatory submissions, it is crucial to follow guidelines from authorities such as the FDA and the International Council for Harmonisation (ICH).[27][28][29][30][31]
Conclusion
Successfully quantifying this compound in complex matrices requires a thorough understanding and proactive approach to mitigating matrix effects. By systematically diagnosing the issue, optimizing sample preparation, and employing robust analytical techniques like HS-SPME and IDMS, researchers can achieve accurate and reliable results. This guide serves as a starting point for troubleshooting and developing validated methods fit for purpose.
References
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- Hewavitharana, A. K. (2010). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. Bioanalysis, 2(6), 1085-1099.
- Lehotay, S. J., & Schenck, F. J. (2017). Important considerations regarding matrix effects when developing reliable analytical residue methods using mass spectrometry. LCGC North America, 35(7), 462-471.
- Bonfiglio, R., et al. (1999). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material.
- Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid communications in mass spectrometry, 17(17), 1951-1959.
- Mei, H., Hsieh, Y., & Nardo, C. (2003). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 2(4), 313-324.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Stravs, M. A., et al. (2021). Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. Analytical Chemistry, 93(24), 8466-8474.
- MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.
- IEEE Xplore. (2021). Comparing the Selectivity of Solid Phase Microextraction Fibers to Detect Volatile Organic Compounds.
- Cappiello, A., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1079, 1-16.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Hilaris Publisher. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of.
- MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ASTM. (1996). Solid-Phase Microextraction of VOCs in Water.
- LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
- Valente, I. M., et al. (2013). New application of the QuEChERS methodology for the determination of volatile phenols in beverages by liquid chromatography. Food chemistry, 141(3), 2795-2801.
- Vanhaecke, F., & Degryse, P. (Eds.). (2012). Isotope Dilution Mass Spectrometry. Royal Society of Chemistry.
- Cancho-Grande, B., et al. (2003). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction.
- MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices.
- Wikipedia. (n.d.). Isotope dilution.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Cieslik, E., et al. (2013). Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs. Food analytical methods, 6(4), 1038-1046.
- Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?.
- Pickup, J. F., & McPherson, K. (1976). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Analytical Chemistry, 48(13), 1885-1890.
- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
- OSTI.gov. (2017). Guideline on Isotope Dilution Mass Spectrometry.
- QuEChERS.com. (n.d.). QuEChERS: Home.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- LCGC International. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- YouTube. (2022). Structural Formula for this compound.
- Chegg.com. (2019). Solved Draw the structure of this compound in the.
- NIST. (n.d.). Hexane, 4-ethyl-2-methyl-.
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Technical Support Center: Synthesis of 4-Ethyl-2-methylhexane
Welcome to the technical support center for the synthesis of 4-ethyl-2-methylhexane. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic routes and troubleshoot common issues encountered during this non-trivial alkane synthesis. Our focus is on providing in-depth, mechanistically-grounded advice to improve yield, enhance purity, and ensure reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The synthesis of an unsymmetrical, branched alkane like this compound requires the formation of a specific carbon-carbon bond. The two most common strategies involve organometallic coupling reactions. The Corey-House synthesis is generally the most effective and high-yielding method for this type of transformation.[1] An alternative, though often less efficient for this specific target, is a Grignard reaction, which is prone to side reactions when creating sterically hindered C-C bonds.[2]
Q2: Why is the Corey-House synthesis often preferred over a simple Grignard coupling for this target molecule?
The Corey-House synthesis utilizes a lithium dialkylcuprate (Gilman reagent), which is a softer nucleophile than a Grignard reagent.[3][4] This characteristic makes it highly effective for coupling with primary and secondary alkyl halides while minimizing side reactions.[5] Grignard reagents are extremely strong bases and can lead to significant amounts of elimination byproducts, especially with secondary halides.[2][6] Furthermore, Grignard reagents can participate in homo-coupling (Wurtz-type reactions), where the reagent reacts with the starting alkyl halide, reducing the yield of the desired cross-coupled product.[7][8]
Q3: What are realistic yield expectations for the synthesis of this compound?
With a well-optimized Corey-House protocol, yields can be quite high, often exceeding 80-90%.[1][9] However, this is highly dependent on the purity of reagents, rigorous exclusion of water and air, and precise temperature control.[7] Yields from less selective methods like the Wurtz reaction or direct Grignard coupling are typically much lower and the reactions are harder to control, often resulting in a mixture of products that are difficult to separate.[10][11]
Q4: What are the most critical parameters influencing the yield?
The three most critical parameters are:
-
Anhydrous & Anaerobic Conditions: Organometallic reagents like organolithiums and Gilman reagents are extremely sensitive to moisture and oxygen.[7][12][13] Any protic source will quench the reagent, and oxygen will cause oxidative degradation.
-
Reagent Purity & Activity: The quality of the lithium, magnesium, alkyl halides, and particularly the copper(I) salt is paramount. The formation of the active organometallic species is the foundation of the entire synthesis.[4][7]
-
Temperature Control: The formation and stability of the Gilman reagent are highly temperature-dependent. These reagents are known to be thermally unstable and often require temperatures of -78 °C for preparation.[4][14]
Section 2: Troubleshooting Guide: Low & Inconsistent Yields
This section addresses the most common and frustrating issue in synthesis: low or variable yields. The key is to systematically diagnose the potential points of failure.
Problem Area 1: Organometallic Reagent Formation & Stability
Q: My initial organolithium or Grignard reagent formation is sluggish, has a low yield, or fails to initiate entirely. What's wrong?
A: This is a classic issue almost always traced back to inactive metal surfaces or quenching conditions.
-
Cause - Magnesium/Lithium Passivation: The surface of magnesium and lithium metal is coated with a passivating oxide/hydroxide layer that prevents reaction with the alkyl halide.[7][15]
-
Solution - Activation:
-
Mechanical: Vigorously stir the metal turnings under an inert atmosphere to physically break the oxide layer. Sonication can also be effective.[13]
-
Chemical: Add a small crystal of iodine. The disappearance of the purple color indicates the metal surface has been etched and activated.[7][8] A few drops of 1,2-dibromoethane is another excellent initiator; the observation of ethylene bubbles confirms activation.[15]
-
-
Cause - Wet Glassware/Solvent: Grignard and organolithium reagents are powerful bases that are instantly destroyed by water.[2][12]
-
Solution - Rigorous Anhydrous Technique:
-
All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.[7]
-
Solvents (typically diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.
-
Q: My Gilman reagent (lithium dialkylcuprate) solution is dark brown or black instead of the expected clear or yellowish color. Is this a problem?
A: Yes, a dark black color is a strong indicator of decomposition.
-
Cause - Thermal Instability: Gilman reagents, especially those with beta-hydrogens, are thermally unstable and decompose at temperatures above 0 °C.[14] Overheating during formation or allowing the reaction to warm prematurely will lead to rapid degradation.
-
Solution - Strict Temperature Control: Prepare the Gilman reagent at low temperatures, typically -78 °C (a dry ice/acetone bath).[4] Maintain this low temperature throughout the formation and before the addition of the second alkyl halide.
-
Cause - Impure Copper Salt: The use of old or partially oxidized Copper(I) Iodide (CuI) can lead to the formation of finely divided, black copper metal and other byproducts.
-
Solution - Reagent Purification: If the CuI is off-white or colored, it should be purified before use. A common procedure involves dissolving it in a saturated aqueous KI solution, reprecipitating with water, washing with water, ethanol, and ether, and then drying under vacuum.
Problem Area 2: The Coupling Reaction
Q: My yield is low, and I'm recovering a significant amount of my starting alkyl halide. What's happening?
A: This points to an inefficient coupling step, likely due to an inactive coupling partner or competing side reactions.
-
Cause - Inactive Gilman Reagent: As discussed above, if the Gilman reagent has decomposed due to temperature or impurities, it will not be available for the coupling reaction.
-
Solution - Validate Reagent Formation: Ensure the Gilman reagent is prepared correctly under strict temperature and atmospheric control. A homogenous, slightly colored solution is a good visual indicator.
-
Cause - Wurtz-type Homo-coupling: A major side reaction is the coupling of two identical alkyl groups.[10][11] For example, in the preparation of the Gilman reagent, the alkyllithium can react with the starting alkyl halide. This is especially problematic with reactive primary halides.[8]
-
Solution - Controlled Addition: Add the alkyl halide slowly and dropwise to the lithium or magnesium. This maintains a low concentration of the alkyl halide, favoring the reaction with the metal surface over reaction with the newly formed organometallic reagent.[7]
Section 3: Optimized Protocol: High-Yield Synthesis of this compound via Corey-House Reaction
This protocol outlines a reliable method for the synthesis. The key disconnection is between the C4 and C5 positions, using a lithium di(sec-butyl)cuprate and 1-bromo-2-methylpropane.
Step-by-Step Experimental Protocol
Materials:
-
sec-Butyl bromide (2-bromobutane)
-
Lithium metal (wire or granules)
-
Copper(I) iodide (CuI), purified
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of sec-Butyllithium:
-
Set up a flame-dried, three-neck flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Add lithium metal (2.2 equivalents) to the flask containing anhydrous diethyl ether.
-
Slowly add sec-butyl bromide (1.0 equivalent) dissolved in anhydrous ether from the dropping funnel to the stirred lithium suspension.
-
The reaction is exothermic and should initiate to a gentle reflux. Maintain a steady, gentle reflux by controlling the addition rate or with gentle heating if necessary.
-
After the addition is complete, continue stirring until most of the lithium has been consumed. The resulting solution is sec-butyllithium.
-
Checkpoint: The solution should be clear to slightly cloudy. Titration is recommended to determine the exact molarity.
-
-
Formation of Lithium Di(sec-butyl)cuprate (Gilman Reagent):
-
In a separate flame-dried flask under inert atmosphere, suspend purified CuI (0.5 equivalents based on sec-butyllithium) in anhydrous ether.
-
Cool this suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared sec-butyllithium solution (2.0 equivalents based on CuI) to the stirred CuI suspension via cannula or syringe.
-
Allow the mixture to stir at -78 °C for 30-60 minutes.
-
Checkpoint: The initial yellow slurry of CuI should dissolve to form a clear, colorless, or pale yellow-brown solution. A persistent dark or black color indicates decomposition.
-
-
Coupling Reaction:
-
While maintaining the Gilman reagent at -78 °C, slowly add 1-bromo-2-methylpropane (1.0 equivalent based on CuI) dropwise.
-
After the addition is complete, allow the reaction to stir at low temperature for an hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any remaining organometallic species and precipitate copper salts.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation to yield pure this compound (Boiling Point: ~134°C).[16]
-
Section 4: Data & Visualization
Table 1: Comparison of Synthesis Routes
| Feature | Corey-House Synthesis | Grignard + Alkyl Halide | Wurtz Reaction |
| Reagent | Lithium Dialkylcuprate (R₂CuLi) | Grignard Reagent (RMgX) | Sodium Metal (Na) |
| Typical Yield | High (often >80%) | Moderate to Low | Low (for unsymmetrical) |
| Substrate Scope | Excellent for coupling primary, secondary, and tertiary organometallics with primary halides.[5] | Best for primary halides; secondary/tertiary halides prone to elimination.[2] | Poor for unsymmetrical alkanes; produces a mixture of products.[17] |
| Key Side Reactions | Minimal if conditions are controlled. | Elimination, Homo-coupling.[7] | Homo-coupling, Elimination.[10] |
| Suitability for this compound | Excellent | Poor to Moderate | Very Poor |
Diagrams
Corey-House Synthesis Workflow
Caption: Overall workflow for the Corey-House synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for diagnosing the root cause of low product yield.
Section 5: References
Sources
- 1. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. collegedunia.com [collegedunia.com]
- 4. Gilman Reagents | ChemTalk [chemistrytalk.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 10. grokipedia.com [grokipedia.com]
- 11. SATHEE CUET: Chemistry Wurtz Reaction [cuet.iitk.ac.in]
- 12. homework.study.com [homework.study.com]
- 13. homework.study.com [homework.study.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. lookchem.com [lookchem.com]
- 17. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Alkane Detection
Welcome to the technical support center dedicated to advancing your research through enhanced mass spectrometric detection of alkanes. Alkanes, due to their chemical inertness and lack of functional groups, present unique challenges in mass spectrometry, primarily concerning ionization efficiency and spectral interpretation.[1] This guide provides in-depth troubleshooting protocols and frequently asked questions to help you navigate these complexities and improve the sensitivity and reliability of your results.
Part 1: Troubleshooting Guide for Low Alkane Signal Intensity
This section addresses the common issue of low signal intensity or complete absence of alkane signals in your mass spectra. We will explore the root causes and provide systematic solutions.
Issue 1: Poor Ionization Efficiency and Disappearance of Molecular Ion
A primary challenge in alkane analysis is their high ionization energy and the tendency to undergo extensive fragmentation, especially with hard ionization techniques like Electron Ionization (EI).[2][3] This often results in a weak or absent molecular ion peak (M+•), making compound identification difficult.[2][4]
Root Cause Analysis
-
Electron Ionization (EI) at 70 eV: Standard EI is a high-energy ("hard") technique that imparts significant internal energy to the alkane molecule. This excess energy is dissipated through fragmentation, leading to a low abundance of the molecular ion.[5][6] Straight-chain alkanes may show a small molecular ion, but its intensity decreases with increasing chain length and branching.[2][7]
-
Analyte Structure: Branched alkanes are more prone to fragmentation at the branching points due to the formation of more stable secondary or tertiary carbocations.[2][4] This leads to an even lower abundance of the molecular ion compared to their linear isomers.[4][7]
Troubleshooting Workflow & Solutions
Here is a systematic approach to improving the ionization of alkanes and preserving the molecular ion.
Caption: A decision-making workflow for troubleshooting poor alkane ionization.
Step-by-Step Protocols
Protocol 1: Transitioning to Soft Ionization Techniques
Soft ionization methods impart less energy to the analyte molecules, reducing fragmentation and increasing the abundance of the molecular ion.[6][8]
-
Chemical Ionization (CI):
-
Reagent Gas Selection: Introduce a reagent gas like methane, isobutane, or ammonia into the ion source.[6][9] The choice of gas influences the "softness" of the ionization, with isobutane and ammonia being gentler than methane.
-
Mechanism: The reagent gas is first ionized by the electron beam. These reagent gas ions then react with the analyte molecules through proton transfer or hydride abstraction, resulting in less fragmentation.[6]
-
Expected Outcome: A significant increase in the abundance of the [M+H]+ or [M-H]+ ions, providing clear molecular weight information.[6][10]
-
-
Atmospheric Pressure Chemical Ionization (APCI):
-
Principle: APCI is suitable for volatile and semi-volatile compounds and is often coupled with liquid chromatography.[10] It involves the ionization of analytes at atmospheric pressure through charge transfer or proton transfer from reagent ions generated from the solvent vapor.
-
Application to Alkanes: APCI has been shown to be effective for the gas-phase analysis of n-alkanes, producing abundant [M-H]+ and [M-3H]+ ions.[10][11] Interestingly, the formation of [M-3H+H₂O]+ adducts can provide analyte-specific ions with minimal fragmentation, which is beneficial for quantification.[10]
-
Implementation: If using an LC-MS system, ensure the sample is introduced in a suitable non-polar solvent. For direct infusion or GC-APCI-MS, optimize the vaporizer and corona discharge parameters.
-
-
Atmospheric Pressure Photoionization (APPI):
-
Mechanism: APPI uses photons from a UV lamp to ionize analytes, often with the help of a dopant.[5] It is particularly effective for non-polar compounds that are challenging to ionize by ESI or APCI.
-
Advantages for Alkanes: APPI is a soft ionization technique capable of ionizing non-polar small molecules, making it a viable option for alkane analysis.[5]
-
Protocol 2: Chemical Derivatization to Enhance Ionization
For certain applications, derivatization can introduce functional groups that are more readily ionizable.[12][13]
-
Strategy: While not universally applied to all alkanes due to their inertness, specific derivatization strategies can be developed for targeted applications, for instance, by introducing a charge-carrying group.[14][15]
-
Reaction: This is highly dependent on the specific alkane and the desired analytical outcome. For example, functionalized alkanes (e.g., those with a terminal double or triple bond) can be derivatized to enhance their electrospray ionization response.[15]
-
Benefit: Derivatization can significantly improve sensitivity and chromatographic behavior.[12][13]
Issue 2: Matrix Effects Suppressing Alkane Signal
In complex samples (e.g., biological fluids, environmental extracts), co-eluting matrix components can interfere with the ionization of the target alkanes, leading to ion suppression or enhancement.[16][17][18]
Root Cause Analysis
-
Competition for Charge: In the ion source, matrix components can compete with the analyte for available charge, reducing the analyte's ionization efficiency.[18]
-
Changes in Droplet Properties (for LC-MS): High concentrations of non-volatile matrix components can alter the surface tension and evaporation characteristics of electrospray droplets, hindering the release of analyte ions into the gas phase.[16]
Troubleshooting Workflow & Solutions
Caption: Workflow for diagnosing and mitigating matrix effects in alkane analysis.
Step-by-Step Protocols
Protocol 3: Enhancing Sample Preparation
The most effective way to combat matrix effects is to remove interfering components before analysis.[18][19]
-
Solid-Phase Extraction (SPE):
-
Select an SPE sorbent that retains the alkanes while allowing polar interferences to pass through (or vice-versa). For non-polar alkanes, a reverse-phase sorbent (e.g., C18) can be used to retain them from a polar sample matrix.
-
-
Liquid-Liquid Extraction (LLE):
-
Use an immiscible organic solvent (e.g., hexane, dichloromethane) to extract the alkanes from an aqueous sample matrix. This is highly effective for separating non-polar alkanes from polar matrix components.
-
Protocol 4: Chromatographic Optimization
Modify your GC or LC method to chromatographically separate the alkanes from the matrix components that cause ion suppression.[19]
-
Adjust the Gradient (LC) or Temperature Program (GC): Develop a shallower gradient or a slower temperature ramp to increase the separation between the analyte and interfering peaks.
-
Change the Column: Use a column with a different stationary phase chemistry to alter the elution order of compounds. For GC-MS, a longer column can also improve resolution.[20]
Protocol 5: Use of Internal Standards
A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects.[19]
-
Selection: The ideal internal standard is a deuterated or ¹³C-labeled version of the analyte.
-
Procedure: Spike the SIL-IS into the sample at a known concentration before sample preparation.
-
Rationale: The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to accurate quantification.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion of my branched alkane completely absent in the EI-MS spectrum?
The molecular ion of branched alkanes is often very weak or absent because fragmentation is highly favored at the branching points.[2][4] This is due to the formation of more stable secondary and tertiary carbocations upon cleavage. The loss of the largest alkyl group at the branch point is typically the most favorable fragmentation pathway.[4] To observe the molecular ion, you should switch to a soft ionization technique like Chemical Ionization (CI).[4][6]
Q2: I see a series of peaks separated by 14 Da in my alkane's mass spectrum. What are they?
This characteristic pattern in the mass spectra of unbranched alkanes corresponds to a homologous series of alkyl carbocations (CnH2n+1)+.[2] These ions are formed by cleavage at different points along the carbon chain.[2] The separation of 14 Da represents a CH₂ group.
Q3: How can I improve the separation of alkane isomers using GC-MS?
Separating alkane isomers can be challenging. To improve resolution:
-
Use a long, non-polar capillary column: A longer column (e.g., 60 m or 100 m) provides more theoretical plates and thus better separation.[20]
-
Optimize the temperature program: Use a slow initial temperature ramp to improve the separation of more volatile isomers.
-
Use hydrogen as a carrier gas: Hydrogen can provide better separation efficiency at higher flow rates compared to helium.[20]
Q4: My baseline is rising during my GC-MS run. What could be the cause?
A rising baseline, especially at higher temperatures, is often due to column bleed, which is the degradation of the stationary phase.[21][22] To minimize this:
-
Ensure high-purity carrier gas: Use oxygen and moisture traps, as oxygen can accelerate column degradation.[21]
-
Condition the column properly: Follow the manufacturer's instructions for column conditioning.
-
Do not exceed the column's maximum temperature limit. [21][22]
Q5: What is Ion Mobility Spectrometry (IMS-MS) and can it help in alkane analysis?
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer.[23][24][25] This can be very useful for:
-
Separating Isomers: Alkanes with the same mass but different structures (isomers) can often be separated by their different drift times in the IMS cell.[25]
-
Reducing Chemical Noise: IMS can separate analyte ions from background or matrix ions, improving the signal-to-noise ratio.
-
Providing Additional Identification: The collision cross-section (CCS) value derived from IMS is a physical property of the ion that can be used as an additional identifier, increasing confidence in compound identification.[24]
Part 3: Data & Reference Tables
Table 1: Comparison of Ionization Techniques for Alkane Analysis
| Ionization Technique | Principle | Fragmentation | Molecular Ion (M+) Abundance | Best For |
| Electron Ionization (EI) | High-energy electrons (70 eV) impact analyte molecules.[5][9] | Extensive | Low to absent, especially for branched/large alkanes.[2] | Structural elucidation via fragmentation patterns. |
| Chemical Ionization (CI) | Reagent gas ions ionize the analyte via chemical reactions.[6][9] | Low ("Soft") | High ([M+H]+ or [M-H]+) | Determining molecular weight.[6] |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent vapor, which then ionizes the analyte.[10][11] | Low | Moderate to High | Analysis of volatile/semi-volatile compounds from LC or direct infusion.[10] |
| Atmospheric Pressure Photoionization (APPI) | UV photons ionize the analyte, often with a dopant.[5] | Very Low | High | Analysis of non-polar compounds.[5] |
References
- Atmospheric pressure chemical ionization of alkanes, alkenes, and cycloalkanes | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.).
- Photoionization of Alkanes. Dissociation of Excited Molecular Ions - AIP Publishing. (n.d.).
- Alkanes. (n.d.).
- Introduction to Ionization and Fragmentation in Mass Spectrometry - YouTube. (2013, July 14).
- Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - NIH. (2024, February 15).
- Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - Frontiers. (n.d.).
- Assessing Alkane Chemistry: Analytical Techniques. (2026, January 1).
- Theoretical Calculations of Mass Spectra: Fragmentation of C6–C8 Alkane Ions | The Journal of Chemical Physics | AIP Publishing. (n.d.).
- Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds - Walsh Medical Media. (n.d.).
- Ionization Methods in Modern Mass Spectrometry - Pharma Focus Europe. (n.d.).
- TROUBLESHOOTING GUIDE. (n.d.).
- GCMS Section 6.9.2 - Whitman People. (n.d.).
- Mass Spectrometry of Alkanes - YouTube. (2025, July 25).
- Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS | Journal of Experimental Botany | Oxford Academic. (n.d.).
- In situ detection of anaerobic alkane metabolites in subsurface environments - PMC. (n.d.).
- A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023, August 23).
- Derivatization in mass spectrometry-3. Alkylation (arylation) - PubMed. (n.d.).
- Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks. (2024, January 2).
- Ion-mobility spectrometry–mass spectrometry - Wikipedia. (n.d.).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.).
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1).
- Alkane Series Stuck in GC System? : r/chemistry - Reddit. (2022, August 20).
- Identification of methyl branched alkanes using GC-MS ion trap? - ResearchGate. (2018, December 10).
- Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL) - Pragolab. (n.d.).
- Improving the Sensitivity of Fourier Transform Mass Spectrometer (Orbitrap) for Online Measurements of Atmospheric Vapors | Analytical Chemistry - ACS Publications. (2022, November 7).
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (n.d.).
- Sensitivity enhancement in liquid chromatography/atmospheric pressure ionization mass spectrometry using derivatization and mobile phase additives | Request PDF - ResearchGate. (n.d.).
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
- Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes - PubMed. (n.d.).
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (n.d.).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. (2025, August 14).
- Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead - PMC - PubMed Central. (2019, September 6).
- A New Perspective on the Challenges of Mass Spectrometry - Spectroscopy Online. (n.d.).
- (PDF) Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. (n.d.).
- Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects - ResearchGate. (n.d.).
- Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules - NIH. (n.d.).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (2020, May 30).
- Video: Mass Spectrometry: Alkene Fragmentation - JoVE. (2024, December 5).
- Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control - MDPI. (n.d.).
Sources
- 1. Assessing Alkane Chemistry: Analytical Techniques [eureka.patsnap.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. youtube.com [youtube.com]
- 4. GCMS Section 6.9.2 [people.whitman.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 7. youtube.com [youtube.com]
- 8. pragolab.cz [pragolab.cz]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. youtube.com [youtube.com]
- 14. Derivatization in mass spectrometry-3. Alkylation (arylation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nebiolab.com [nebiolab.com]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Ion-mobility spectrometry–mass spectrometry - Wikipedia [en.wikipedia.org]
- 24. Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Selection for Optimal Separation of Nonane Isomers
Welcome to our dedicated support center for resolving the complex challenge of separating nonane isomers by gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and troubleshooting in a direct question-and-answer format. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, ensuring robust and reliable chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of nonane isomers so challenging in gas chromatography?
The primary difficulty in separating the 35 isomers of nonane lies in their similar physicochemical properties.[1][2] Isomers possess the same molecular weight, and many have very close boiling points. In gas chromatography, especially with non-polar columns, the elution order is predominantly governed by the analyte's boiling point.[2][3] When boiling points are nearly identical, compounds have similar retention times, which often leads to co-elution.[1][2] Furthermore, the degree of branching in an isomer affects its volatility and interaction with the stationary phase, adding another layer of complexity to the separation.[1]
Q2: How does the structure of a nonane isomer affect its retention time on a non-polar column?
The structure, specifically the degree of branching, significantly impacts an isomer's retention time. Generally, for a given carbon number, a more branched alkane is more compact, resulting in a lower boiling point and thus a shorter retention time on a non-polar stationary phase compared to its linear or less branched counterparts.[2] For instance, 2,2,4,4-tetramethylpentane has a lower boiling point than n-nonane and will elute earlier. Among monomethylalkanes, isomers with the methyl group positioned closer to the center of the carbon chain tend to be more volatile and elute sooner.[1]
Q3: What is the most critical factor in achieving a successful separation of nonane isomers?
The choice of the GC column's stationary phase is the most crucial factor.[3][4][5] The stationary phase dictates the selectivity of the separation, which is the column's ability to differentiate between sample components.[4][5] For nonane isomers, where boiling points can be very similar, subtle differences in the interaction between the isomers and the stationary phase are necessary to achieve resolution.
Column Selection and Method Development
Q4: What type of GC column is recommended for the initial analysis of nonane isomers?
For the analysis of non-polar compounds like nonane isomers, a non-polar stationary phase is the recommended starting point.[5] The principle of "like dissolves like" applies here, where a non-polar column will effectively separate non-polar analytes.[6] The most common and effective non-polar phases are 100% dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms, Rtx-5).[2] On these columns, the elution order will generally follow the boiling points of the isomers.[2]
To enhance the resolution of isomers with very close boiling points, utilizing a long capillary column (e.g., 60 m or 100 m) with a narrow internal diameter (e.g., 0.18 mm or 0.25 mm) is often necessary.[2][6][7] Longer columns provide higher efficiency (more theoretical plates), which leads to better separation of closely eluting peaks.[6][8]
Column Selection Workflow
Caption: A logical workflow for selecting a GC column for nonane isomer separation.
Table 1: Boiling Points of Selected Nonane Isomers
| Isomer | Boiling Point (°C) |
| n-Nonane | 150.8 |
| 2-Methyloctane | 143.3 |
| 3-Methyloctane | 144.2 |
| 4-Methyloctane | 142.4 |
| 2,2-Dimethylheptane | 132.6 |
| 2,3-Dimethylheptane | 140.5 |
| 2,4-Dimethylheptane | 132.9 |
| 2,5-Dimethylheptane | 135.2 |
| 2,6-Dimethylheptane | 135.2 |
| 3,3-Dimethylheptane | 135.9 |
| 3,4-Dimethylheptane | 138.8 |
| 3,5-Dimethylheptane | 136.4 |
| 4,4-Dimethylheptane | 135.6 |
| 2,2,3-Trimethylhexane | 134.1 |
| 2,2,4-Trimethylhexane | 127.3 |
| 2,2,5-Trimethylhexane | 124.1 |
| 2,3,3-Trimethylhexane | 139.8 |
| 2,3,4-Trimethylhexane | 135.5 |
| 2,3,5-Trimethylhexane | 131.5 |
| 2,4,4-Trimethylhexane | 128.0 |
| 3,3,4-Trimethylhexane | 138.5 |
| 2,2,3,3-Tetramethylpentane | 140.3 |
| 2,2,3,4-Tetramethylpentane | 133.0 |
| 2,2,4,4-Tetramethylpentane | 122.3 |
| 2,3,3,4-Tetramethylpentane | 139.5 |
| 3-Ethyl-3-methylhexane | 140.5 |
Note: This is not an exhaustive list of all 35 isomers but illustrates the close boiling points among them.
Troubleshooting Common Issues
Q5: My chromatogram shows co-eluting peaks for several nonane isomers. What should I do?
Co-elution is the most common challenge when analyzing nonane isomers.[2] A systematic approach is required to resolve this issue.
Logical Troubleshooting Workflow for Co-elution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 5. fishersci.ca [fishersci.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
Technical Support Center: Minimizing Solvent Impurities in 4-Ethyl-2-methylhexane Samples
Welcome to the technical support center for 4-ethyl-2-methylhexane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to solvent purity. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound and where do they originate?
A1: Impurities in this compound, a branched alkane, typically fall into several categories based on their origin:
-
Synthesis-Related Impurities: These are residual starting materials, byproducts, or catalysts from the manufacturing process. For alkanes like this compound, these can include other C9 isomers, shorter or longer chain alkanes, and alkenes.[1][2]
-
Storage-Related Impurities: Improper storage can introduce contaminants. Peroxides can form if the solvent is exposed to air and light over extended periods, although this is less common for saturated alkanes compared to ethers. More frequently, moisture can be absorbed from the atmosphere. Leaching of plasticizers from container materials is also a possibility.
-
Cross-Contamination: This occurs when shared laboratory equipment or transfer lines are not adequately cleaned, introducing other solvents or reagents into the this compound stock.
-
Degradation Products: While alkanes are generally stable, exposure to extreme conditions like high heat can cause cracking, breaking C-C bonds and forming smaller alkanes and alkenes.[2][3]
Q2: How can I quickly assess the purity of my this compound sample before use?
A2: A definitive purity assessment requires analytical instrumentation. The most common and effective technique is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4][5]
-
Gas Chromatography (GC-FID): This method separates volatile compounds based on their boiling points and interaction with the GC column.[5] The area of the peaks in the chromatogram corresponds to the relative concentration of each component. A pure sample will show a single major peak for this compound. The presence of other peaks indicates impurities.
-
GC-MS: This provides a higher level of confidence by not only separating the components but also providing mass spectra for each. This allows for the identification of unknown impurities by comparing their spectra to reference libraries like the NIST Mass Spectrometry Data Center.[6][7]
For a quick check, you can measure the solvent's refractive index and compare it to the known value for pure this compound (approximately 1.4046).[8][9][10] A significant deviation may suggest the presence of substantial impurities.
Q3: What is the most effective general-purpose method for purifying this compound in a lab setting?
A3: For general-purpose purification to remove structurally similar hydrocarbon impurities, fractional distillation is the most effective and widely used technique.[1][3][11] This method separates compounds based on differences in their boiling points.[12] Since isomers and homologous alkanes often have distinct boiling points, fractional distillation can achieve high purity. This compound has a boiling point of approximately 134.1°C.[8][13] Impurities with lower boiling points will distill first, while those with higher boiling points will remain in the distillation flask.
Troubleshooting and In-Depth Guides
Problem 1: My GC analysis shows multiple peaks, but I need a high-purity solvent. How do I remove structurally similar alkane isomers?
Cause: The presence of other C9 isomers (e.g., n-nonane, other methyl-octanes, or ethyl-heptanes) is a common issue as they are often co-produced during synthesis and have similar physical properties.
Solution: High-Efficiency Fractional Distillation
Standard distillation is often insufficient to separate isomers with close boiling points. A high-efficiency fractional distillation setup is required. The key is to maximize the number of theoretical plates in the distillation column, which enhances the separation power.
Experimental Protocol: High-Efficiency Fractional Distillation
-
Column Selection: Use a Vigreux column or, for better separation, a packed column (e.g., with Raschig rings or metal sponges). The length of the column is critical; a longer column provides more surface area for vapor-liquid equilibria, increasing the number of theoretical plates.
-
Setup Assembly:
-
Place the impure this compound in a round-bottom flask with boiling chips or a magnetic stir bar.
-
Attach the fractionating column vertically to the flask.
-
Place a distillation head with a thermometer at the top of the column. The top of the thermometer bulb should be level with the side-arm leading to the condenser.
-
Attach a condenser to the side-arm and ensure a steady flow of cool water.
-
Use a collection flask at the end of the condenser.
-
-
Insulation: Wrap the entire column, from the flask neck to the distillation head, with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
-
Heating and Equilibration: Heat the flask gently using a heating mantle. As the solvent boils, the vapor will rise through the column. It is crucial to heat slowly to allow a proper temperature gradient to establish within the column.[12]
-
Distillate Collection:
-
Forerun: Collect the first fraction of distillate, which will be enriched with lower-boiling point impurities. The temperature at the distillation head will be below the boiling point of this compound.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (~134°C), switch to a clean collection flask.[8] Collect this fraction until the temperature begins to rise again or the distillation rate drops significantly.
-
Residue: The material left in the distillation flask will contain higher-boiling point impurities.
-
-
Validation: Analyze the collected main fraction using GC-FID or GC-MS to confirm its purity.[4]
Sources
- 1. Alkanes and fractional distillation [abpischools.org.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C9H20 | CID 18312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hexane, 4-ethyl-2-methyl- [webbook.nist.gov]
- 8. lookchem.com [lookchem.com]
- 9. Hexane, 4-ethyl-2-methyl- (CAS 3074-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chembk.com [chembk.com]
- 11. savemyexams.com [savemyexams.com]
- 12. chemrevise.org [chemrevise.org]
- 13. This compound [stenutz.eu]
Calibration curve problems in quantitative alkane analysis
A-Z Troubleshooting Guide for Calibration Curve Problems
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantitative analysis of alkanes using chromatographic techniques. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental choices and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for higher alkanes is showing non-linearity (flattening at higher concentrations). What are the likely causes and how can I fix it?
This is a classic and frequently encountered problem in hydrocarbon analysis. The phenomenon you're observing, often called a "rollover" effect, can stem from several sources. Let's break them down.
Core Causes of Non-Linearity:
-
Inlet Discrimination: This is a primary culprit, especially in Gas Chromatography (GC). Higher boiling point (less volatile) alkanes may not transfer as efficiently from the GC inlet to the analytical column compared to more volatile, lower carbon number alkanes.[1] This inefficiency leads to a proportionally lower response for the same concentration as you move up the homologous series, causing the curve to plateau. The root cause is often an inlet temperature that is too low to ensure complete and rapid vaporization of these less volatile compounds.[1]
-
Column Overload: Injecting a sample with a concentration that is too high for the column's capacity can lead to peak distortion (typically fronting) and a non-linear detector response.[1]
-
Detector Saturation: Every detector has a linear dynamic range. At very high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a flattening of the calibration curve.[1] This is particularly relevant for highly sensitive detectors like the Flame Ionization Detector (FID) when analyzing major components.
-
Standard Preparation Errors: Simple human error in serial dilutions, especially at the higher concentration points, can introduce significant non-linearity.[1] It is crucial to follow meticulous laboratory practices.[2][3][4][5][6]
Troubleshooting Workflow:
Here is a systematic approach to diagnose and resolve the issue:
Caption: Systematic workflow for troubleshooting non-linear calibration curves.
Detailed Protocol: Optimizing Inlet Temperature
-
Objective: To ensure complete and rapid vaporization of all alkane standards in the GC inlet.
-
Initial Assessment: Review the boiling points of your highest molecular weight alkanes. A good starting point for the inlet temperature is at least 20-50°C above the boiling point of the least volatile analyte.
-
Incremental Increase: Increase the inlet temperature in 10-20°C increments. After each increase, inject a mid-point and a high-point standard to observe the effect on the response factor.
-
Evaluation: Plot the response factor (Peak Area / Concentration) against the inlet temperature. You should see the response factor for the higher alkanes increase and then plateau. The optimal temperature is at the beginning of this plateau.
-
Caution: Do not exceed the maximum operating temperature of your GC column's stationary phase, as this will lead to column bleed and damage.[7]
Q2: I'm seeing poor reproducibility (high %RSD) across my replicate injections of the same standard. What should I investigate?
Poor reproducibility is a common frustration that points to instability in the analytical system or inconsistency in the injection process.
Potential Sources of Variability:
-
Leaky Syringe or Septum: A worn-out syringe plunger or a cored septum can lead to inconsistent injection volumes.[8] A leaky septum can also cause a loss of pressure at the inlet.[8]
-
Inconsistent Injection Technique (Manual Injections): Variations in the speed of injection and the depth of the needle in the inlet can significantly affect the vaporization process and, thus, the amount of sample that reaches the column.
-
Inlet and Liner Contamination: Active sites in a dirty injector liner can interact with analytes, leading to inconsistent peak areas and shapes.[7]
-
Carrier Gas Flow Instability: Fluctuations in carrier gas pressure or flow can lead to variable retention times and peak areas.
-
Sample Volatility: If using a highly volatile solvent, selective evaporation from the vial can occur, changing the concentration of your standards over time.
Troubleshooting Table:
| Symptom | Potential Cause | Recommended Action |
| Decreasing peak areas over a sequence | Leaky septum, sample evaporation | Replace the septum.[8] Use vial caps with high-quality septa. |
| Randomly varying peak areas | Inconsistent injection, faulty syringe | Use an autosampler if available. If manual, develop a consistent technique. Clean or replace the syringe.[7] |
| Poor peak shape (tailing/fronting) along with poor reproducibility | Inlet contamination, column issues | Replace the inlet liner and gold seal. Trim the front end of the column (10-20 cm).[7] |
| Shifting retention times | Carrier gas leak, unstable oven temperature | Perform a leak check on the GC system. Verify oven temperature stability. |
Q3: How do I select an appropriate internal standard (IS) for quantitative alkane analysis?
The use of an internal standard is a powerful technique to improve precision and accuracy by correcting for variations in injection volume and instrument response.[9]
Criteria for a Good Internal Standard:
-
Chemical Similarity: The IS should be chemically similar to the analytes of interest.[9][10][11] For alkane analysis, this means choosing another alkane or a deuterated analog.[12]
-
Resolution: The IS peak must be well-resolved from all other analyte peaks and any potential matrix components.[9] It should not be naturally present in the samples you are analyzing.[11]
-
Elution Time: Ideally, the IS should elute in the middle of the chromatographic run, ensuring it experiences similar conditions to both early and late-eluting analytes.[11]
-
Concentration: The IS should be added at a concentration that produces a peak area similar to the analyte peaks of interest.[9]
Recommended Internal Standards for Alkane Analysis (GC-FID):
| Analyte Range | Recommended Internal Standard | Justification |
| C8 - C20 Alkanes | n-C13 (Tridecane) or n-C15 (Pentadecane) | Elutes centrally, structurally similar, good resolution from common alkanes. |
| C20 - C40 Alkanes | Squalane (C30H62) | A stable, branched alkane that elutes in the higher carbon number range. |
| Volatile Alkanes (C5-C10) | n-C7 (Heptane) or Cyclohexane | Similar volatility and chromatographic behavior. |
Protocol: Implementing the Internal Standard Method
-
Prepare IS Stock Solution: Accurately prepare a stock solution of the chosen IS in a high-purity solvent.
-
Spike Standards and Samples: Add a precise and consistent volume of the IS stock solution to every calibration standard and every unknown sample.[9] The goal is to have the same concentration of IS in every vial.
-
Construct the Calibration Curve: Plot the ratio of the (Analyte Peak Area / IS Peak Area) on the y-axis against the ratio of the (Analyte Concentration / IS Concentration) on the x-axis.
-
Quantify Unknowns: Calculate the area ratio for the unknown sample and use the calibration curve to determine the concentration ratio. From this, calculate the unknown analyte concentration.
Caption: Workflow for quantitative analysis using the internal standard method.
Q4: My sample matrix is complex (e.g., crude oil, biological extract). How can I mitigate matrix effects that interfere with my calibration?
Matrix effects occur when components in the sample, other than the analyte of interest, alter the analytical response, leading to either signal enhancement or suppression.[13][14][15][16] This is a significant challenge in complex samples.
Strategies to Overcome Matrix Effects:
-
Sample Preparation/Cleanup: The most effective strategy is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., silica or alumina) to separate non-polar alkanes from polar matrix components.
-
Liquid-Liquid Extraction (LLE): Partition your sample between two immiscible solvents to isolate the alkanes.
-
-
Matrix-Matched Calibration: This is a crucial technique when sample cleanup is insufficient or impractical.
-
Concept: Prepare your calibration standards in a blank matrix that is representative of your unknown samples.[1] This ensures that the standards and samples experience the same matrix effects, canceling them out.
-
Procedure:
-
Obtain a sample of the matrix that is certified to be free of your target alkanes (a "blank matrix").
-
If a true blank is unavailable, you can sometimes create one by stripping the alkanes from a representative sample (e.g., via extensive nitrogen purging for volatile alkanes).
-
Prepare your calibration standards by spiking the blank matrix with known concentrations of your alkane standards.
-
Use this matrix-matched calibration curve to quantify your unknown samples.
-
-
-
Method of Standard Additions: This is a powerful, albeit more labor-intensive, method used for individual, critical samples. It involves adding known amounts of the analyte to the sample itself to create a calibration curve within that specific matrix.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Calibration Curve Issues with Alkane Standards.
- ASTM International. (2021). Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV) (ASTM D8369-21).
- ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition.
- ASTM International. (2023). Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography (ASTM D7833-23).
- ASTM International. (2022). Standard Test Method for Hydrocarbon Types and Benzene in Light Petroleum Distillates by Gas Chromatography (ASTM D7753-22).
- Environics, Inc. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes.
- SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Connelly, A. (2017, March 6). Preparation of calibration standards. Andy Connelly.
- ResearchGate. (2014, June 3). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?
- Restek Corporation. (2021, January 12). Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error.
- Phenomenex. (2014). Troubleshooting Guide.
- National Measurement Laboratory. (2003). Preparation of Calibration Curves - A Guide to Best Practice. LGC.
- Hinshaw, J. V. (2002). Non-linear Calibration. LCGC Europe.
- Cooper, J. (2020, August 12). How to Prepare Calibration Standards [Video]. YouTube.
- Muscalu, A. M., & Brett, M. J. (2004). Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(12), 1383–1391. [Link]
- Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
- Restek Corporation. (2015, October 25). Choosing an Internal Standard.
- MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
- Peak Scientific. (n.d.). 8 Common Gas Chromatography Mistakes.
- Uchiyama, S., et al. (2011). Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography.
- Stoll, D. R. (2020). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 38(4), 214-219.
- National Institutes of Health. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- MDPI. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. youtube.com [youtube.com]
- 5. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [discover.restek.com]
- 6. restek.com [restek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. environics.com [environics.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols [mdpi.com]
Technical Support Center: A Guide to Preventing Contamination in Trace Analysis of Volatile Organic Compounds (VOCs)
I. Introduction: The Challenge of Ubiquitous VOCs
In the realm of trace analysis, particularly when dealing with volatile organic compounds (VOCs), the line between a true analytical signal and background noise is often blurred by contamination. VOCs are pervasive, emanating from a multitude of sources in our daily lives and laboratory environments, making their unintended introduction into an analytical workflow a significant challenge.[1][2][3] The high sensitivity of modern analytical instrumentation, such as gas chromatography-mass spectrometry (GC-MS), means that even minute amounts of these contaminants can lead to misinterpretation of data, costly troubleshooting, and compromised research outcomes.[4][5]
This guide is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a systematic approach to identifying, troubleshooting, and ultimately preventing VOC contamination in your trace analysis experiments. By understanding the sources of these elusive compounds and implementing the robust protocols outlined here, you can enhance the integrity and reliability of your analytical results.
II. Common Sources of VOC Contamination
The first step in combating contamination is to recognize its potential origins. VOCs can be introduced at any stage of the analytical process, from sample collection to data acquisition. A proactive awareness of these sources is fundamental to maintaining a clean analytical system.
-
The Laboratory Environment: The very air in the laboratory can be a significant source of VOCs.[6] Building materials, paints, adhesives, and cleaning products can all release a variety of volatile compounds.[1][3][7] Even nearby industrial activities can contribute to the ambient VOC levels in your lab.[8][9]
-
Sample Collection and Handling: The materials used for sample collection and storage are critical. Plasticizers like phthalates can leach from plastic containers, pipette tips, and filter holders.[10][11][12] Parafilm, often used to seal containers, is another known source of phthalate contamination.[10][11] Improperly cleaned glassware can also harbor residual VOCs from previous analyses.
-
Analytical System: Components within the GC-MS system are common culprits. Septa used in injection ports and sample vials are a primary source of siloxanes.[4][13][14] Column bleed, the natural degradation of the stationary phase at high temperatures, also releases siloxanes.[13][14] Carrier gases, if not properly purified, and solvents can introduce a range of contaminants.[4][15]
-
Analyst-Induced Contamination: The analyst themselves can be a source of VOCs. Personal care products such as perfumes, lotions, and cosmetics release a complex mixture of volatile compounds that can easily enter the analytical workflow.[16][17][18] Even the analyst's breath can contain acetone and other volatile metabolites.
To aid in the identification of common contaminants, the following table summarizes prevalent VOCs and their likely sources.
Table 1: Common VOC Contaminants and Their Probable Sources
| Contaminant Class | Common Compounds | Characteristic m/z Ions | Probable Sources |
| Phthalates | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Dimethyl phthalate (DMP) | 149, 167, 279 | Plastic consumables (tubing, containers, pipette tips), Parafilm, flooring, paints, adhesives.[10][11][15][19] |
| Siloxanes | Cyclic and linear siloxanes | 73, 147, 207, 281, 355 | GC septa, vial septa, column bleed, o-rings, personal care products (lotions, deodorants).[4][5][14] |
| Aromatic Hydrocarbons | Benzene, Toluene, Ethylbenzene, Xylenes (BTEX) | 78, 91, 92, 106 | Solvents, gasoline, industrial emissions, paints, adhesives.[1][2][3] |
| Halogenated Hydrocarbons | Methylene chloride, Chloroform, Trichloroethylene | 49, 83, 85, 130 | Solvents, degreasers, refrigerants, by-product of water chlorination.[3][20] |
| Alcohols & Ketones | Ethanol, Isopropanol, Acetone | 31, 43, 45, 58 | Solvents, cleaning agents, disinfectants, personal care products, analyst's breath.[6] |
| Terpenes | Limonene, Pinene | 68, 93, 136 | Fragrances in personal care products and cleaning supplies, "green" cleaning products.[7] |
III. Troubleshooting Guide: A Systematic Approach to Contamination Investigation
When faced with unexpected peaks in your chromatograms, a systematic approach is crucial to efficiently identify and eliminate the source of contamination.
Step 1: Initial Assessment - Is it Contamination?
The first step is to confirm that the observed peaks are indeed contaminants and not part of the sample matrix. This is primarily achieved through the analysis of various types of blanks.
-
Instrument Blank: An injection of a clean, high-purity solvent. This helps to identify contamination originating from the solvent, syringe, or the GC-MS system itself.
-
Method Blank: A blank matrix (e.g., ultrapure water for aqueous samples) that is carried through the entire sample preparation and analysis procedure. This will reveal contamination introduced during any of these steps.
-
Field Blank: A sample container filled with a clean matrix in the field and transported back to the lab with the actual samples. This is crucial for identifying contamination that may occur during sample collection and transportation.
If a peak is present in the blank but absent or at a much lower level in the sample, it is a strong indicator of contamination.
Workflow Diagram 1: Systematic Contamination Troubleshooting
The following diagram outlines a logical workflow for troubleshooting VOC contamination.
Caption: A logical workflow for troubleshooting VOC contamination.
Step 2: Isolating the Source - A Process of Elimination
Once contamination is confirmed, the next step is to pinpoint its origin. This is best done through a process of elimination, starting from the analytical instrument and working backward through the sample preparation and collection process.
Protocol 1: Step-by-Step GC-MS System Blank Analysis
-
Condition the Inlet and Column: Before starting, bake out the GC inlet and condition the column according to the manufacturer's instructions. This will help to remove any accumulated contaminants.
-
Run a No-Injection Blank: Run a GC-MS acquisition without any injection. This will show the baseline noise and any contamination originating from the carrier gas or the system itself.
-
Run an Instrument Blank (Solvent Injection): Inject a high-purity solvent. If new peaks appear, the contamination is likely from the solvent, syringe, or vial.
-
Check the Septum: If siloxane peaks are present, the injection port septum is a likely culprit. Replace the septum with a high-quality, low-bleed version.
-
Inspect Consumables: Check other consumables such as the liner and o-rings for signs of degradation or contamination.
Protocol 2: Evaluating Sample Collection and Handling Procedures
-
Review Materials: Scrutinize all materials that come into contact with the sample. If phthalates are a problem, consider switching from plastic to glass containers and avoiding Parafilm.[10][11][12]
-
Test Individual Components: If possible, test individual components (e.g., vials, caps, filters) by extracting them with a clean solvent and analyzing the extract.
-
Evaluate Cleaning Procedures: Ensure that glassware cleaning procedures are adequate. A final rinse with high-purity solvent is recommended.[21][22][23]
Protocol 3: Assessing the Laboratory Environment
-
Air Sampling: If the source of contamination is still elusive, consider analyzing the laboratory air. This can be done using passive air sampling devices or by collecting a sample in a Tedlar bag or canister for analysis.[2][24]
-
Identify Potential Emitters: Look for potential sources of VOCs in the immediate vicinity of the analytical instruments and sample preparation area. This could include cleaning supplies, personal care products, or recently painted surfaces.
-
Improve Ventilation: Ensure adequate ventilation in the laboratory to minimize the accumulation of airborne VOCs.
IV. Frequently Asked Questions (FAQs)
Q1: I see siloxanes in my blank runs. What is the most likely source and how do I get rid of them?
A1: The most common sources of siloxane contamination are the septa in the GC injection port and in the sample vials.[4][13][14] Column bleed can also be a source, but this typically results in a rising baseline rather than discrete peaks.[13] To eliminate siloxane contamination, first, replace the injection port septum with a high-quality, low-bleed septum. It is also good practice to use pre-conditioned septa. If the problem persists, check the vial septa. Solvents like methylene chloride can extract siloxanes from septa.[4] Finally, ensure your column is properly conditioned and that you are using a high-purity carrier gas with oxygen and moisture traps.[4][25]
Q2: Phthalates are consistently appearing in my samples. What are the common culprits?
A2: Phthalates are ubiquitous plasticizers, and their presence in laboratory analysis is a common problem.[19] The most likely sources are plastic consumables such as pipette tips, syringes, filter holders, and sample containers.[10][11][12] Parafilm is also a known source of phthalate contamination.[10][11] To avoid phthalate contamination, use glass or polypropylene labware whenever possible and avoid the use of Parafilm.[12] Also, be mindful of other potential sources in the lab, such as vinyl flooring and some paints.[15]
Q3: My instrument blank is clean, but my field blanks show contamination. Where should I look first?
A3: If your instrument blank is clean, the contamination is likely being introduced during sample collection, transportation, or storage. The first place to investigate is the sample collection materials and procedures. Ensure that sample containers are properly cleaned and are made of an appropriate material. Also, consider the environment in which the samples are being collected. There could be airborne VOCs at the sampling site that are contaminating your field blanks.
Q4: Can my choice of carrier gas or tubing be a source of contamination?
A4: Yes. While high-purity carrier gases are generally clean, the tubing and fittings used to deliver the gas to the instrument can be a source of contamination. Plastic tubing can leach volatile compounds, so it is best to use high-quality, clean metal tubing. It is also essential to use in-line traps to remove any residual hydrocarbons, moisture, and oxygen from the carrier gas before it enters the GC system.[4][25]
Q5: What are the best practices for cleaning glassware and sample collection equipment for trace VOC analysis?
A5: For trace VOC analysis, a rigorous cleaning procedure is essential. Start by washing the glassware with a phosphate-free laboratory detergent and hot water.[23] Follow this with a thorough rinse with tap water and then a final rinse with deionized water.[21][23] For removing organic residues, an acid rinse (e.g., with hydrochloric or nitric acid) may be necessary, followed by copious rinsing with deionized water.[23] Finally, rinse the glassware with a high-purity solvent (such as acetone or the solvent to be used in the analysis) and dry it in an oven.[21] Never use plastic gloves when handling clean glassware, as these can be a source of contamination.[21]
Q6: How can I minimize contamination from personal care products in the lab?
A6: Personal care products are a significant source of VOCs in the laboratory.[16][17][18] To minimize this, it is best to establish a laboratory policy that prohibits the use of scented products such as perfumes, colognes, and strongly scented lotions. If possible, provide lab coats that are regularly laundered with fragrance-free detergent. Good laboratory ventilation is also key to reducing the concentration of these airborne contaminants.
V. Preventative Measures: Best Practices for a Contamination-Free Workflow
A proactive approach to contamination control is far more effective than reactive troubleshooting. By implementing the following best practices, you can significantly reduce the risk of VOC contamination in your laboratory.
-
Laboratory Setup and Maintenance:
-
Ensure good laboratory ventilation to prevent the buildup of airborne contaminants.
-
Avoid the use of cleaning products and air fresheners that contain volatile organic compounds. Opt for "green" or "fragrance-free" alternatives where possible.[7]
-
Be mindful of building materials and furnishings that may off-gas VOCs.
-
-
Selection of Materials:
-
Whenever possible, use glassware instead of plastic for sample collection and preparation.
-
If plasticware is necessary, choose high-quality polypropylene or other materials with low potential for leaching.
-
Use high-quality, low-bleed septa in your GC inlet and for your sample vials.
-
Select solvents of the highest purity available.
-
-
Proper Solvent Handling and Storage:
-
Store solvents in clean, appropriate containers and away from potential sources of contamination.
-
Never return unused solvent to the original bottle.
-
-
Analyst Best Practices:
-
Wear appropriate personal protective equipment, including powder-free nitrile gloves.
-
Avoid wearing scented personal care products in the laboratory.
-
Maintain a clean and organized workspace.
-
Workflow Diagram 2: Proactive Contamination Prevention Strategy
This diagram illustrates a multi-faceted approach to proactively preventing VOC contamination.
Caption: A proactive strategy for preventing VOC contamination.
VI. References
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. International Journal of Environmental Analytical Chemistry, 87(2), 125-133. [Link]
-
Restek Corporation. (2023, January 17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. [Link]
-
GL Sciences. Siloxane peaks in baseline GCMS. [Link]
-
ALS Global. Comprehensive VOC Air Analysis | EPA-Compliant Testing Methods. [Link]
-
Restek Corporation. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]
-
Garrido-López, A., & Tena, M. T. (2021). Phthalates: The Main Issue in Quality Control in the Beverage Industry. Beverages, 7(4), 75. [Link]
-
Olympian Water Testing, LLC. (2023, April 19). Connection between VOCs and Groundwater Contamination. [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Research at TUS. [Link]
-
Tech Explorist. (2024, October 11). Personal care products affect indoor air quality, study. [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Research@THEA. [Link]
-
ILT. (2025, July 7). VOC Analysis in Environmental Testing. [Link]
-
Restek Corporation. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]
-
American Lung Association. (2024, December 20). Are Your Personal Care Products Safe? What You Need to Know. [Link]
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Căprărescu, S., Mărculescu, C., Miron, A. R., & Tănase, I. G. (2021). Volatile Organic Compounds (VOCs) as Environmental Pollutants: Occurrence and Mitigation Using Nanomaterials. International Journal of Molecular Sciences, 22(24), 13446. [Link]
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Personal Care Insights. (2023, September 18). Fragrance industry hits back at research flagging “hundreds of hazardous chemicals” in cleaning products. [Link]
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EPFL. (2024, October 10). How personal care products affect indoor air quality. [Link]
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Eurac Research. Volatile Organic Compounds Lab (VOC Lab). [Link]
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Restek Corporation. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]
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Pace Analytical. Volatile Organic Compounds (VOCs) Testing Services. [Link]
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Intertek. Volatile Organic Compound (VOC) Testing and Analysis. [Link]
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Scientific Instrument Services. (n.d.). Note 88: Analysis of Silicone Contaminants on Electronic Components by Thermal Desorption GC-MS. [Link]
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Scientific Instrument Services. (n.d.). MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. [Link]
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Eastern Water and Health. How to Remove VOCs from Water: A Comprehensive Guide. [Link]
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McDonald, B. C., de Gouw, J. A., Gilman, J. B., Jathar, S. H., Akherati, A., Cappa, C. D., ... & Goldstein, A. H. (2018). Simplified speciation and atmospheric volatile organic compound emission rates from non-aerosol personal care products. Indoor Air, 28(5), 725-737. [Link]
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U.S. Environmental Protection Agency. (n.d.). TID 016 - Glassware Cleaning for Method 23. [Link]
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ELGA LabWater. (2020, February 13). Minimizing Contamination During Sample Preparation For Trace Analysis. [Link]
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University of Rochester, Department of Chemistry. How To: Clean Glassware. [Link]
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University of Wisconsin-Madison, Environmental Health and Safety. (2018, March 14). Laboratory Glassware Cleaning and Storage. [Link]
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Anguil Environmental Systems. (2025, October 24). Troubleshooting Common VOC Abatement Faults: A Proactive Guide. [Link]
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Florida Department of Environmental Protection. (2018, March 2). M0045 Laboratory Glassware and Plasticware Cleaning Procedures Rev 4. [Link]
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SafeWell. How To Remove Volatile Organic Compounds in Drinking Water. [Link]
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Ion Science. Detecting Volatile Organic Compounds In Laboratories. [Link]
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OMNI International. (2025, January 6). How to Reduce Sample Contamination. [Link]
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Kinetico Cleveland. What Are VOCs And How Do You Remove Them From Your Water?[Link]
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National Institute of Standards and Technology. (2019, May). GMP 7 Cleaning Glassware. [Link]
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Hawach Scientific. (2025, May 28). VOCs Sample Sealing Failure Solutions | Enhancing Analytical Accuracy. [Link]
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Green and Healthy Homes Initiative. (2022, July 8). A Comprehensive Guide To Volatile Organic Compounds (VOCs) And How To. [Link]
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LCGC International. (2013, December 1). Optimizing GC–MS Methods. [Link]
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ResearchGate. (2017, February 23). How do I decrease background noise on GC/MS?[Link]
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Lab Manager Magazine. (2024, April 4). Preventing Contamination in Your Lab. [Link]
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Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]
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Aurora Biomed. How to Avoid Contamination in Lab Samples. [Link]
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Technical Support Center: Method Refinement for Reproducible Analysis of Hydrocarbon Mixtures
Welcome to the technical support center dedicated to refining analytical methods for the reproducible analysis of complex hydrocarbon mixtures. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate hydrocarbon analysis. Here, you will find field-proven insights and troubleshooting guidance to enhance the quality and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of hydrocarbon mixtures.
Q1: My chromatogram shows poor peak resolution. What are the likely causes and how can I fix it?
Poor peak resolution, where peaks overlap, is a frequent challenge. The primary factors controlling resolution are efficiency, selectivity, and the retention factor.[1]
-
Causality: Overlapping peaks can stem from several factors: an overloaded column, an inappropriate temperature program, incorrect carrier gas flow rate, or a non-optimal column phase for the analytes.
-
Troubleshooting Steps:
-
Reduce Injection Volume: High sample concentration can overload the column, leading to peak broadening and fronting.[2] Dilute your sample or increase the split ratio.
-
Optimize Temperature Program: A slow temperature ramp can improve the separation of compounds with close boiling points. Conversely, for highly retained compounds, a faster ramp might be necessary to sharpen peaks.[1][3]
-
Adjust Carrier Gas Flow Rate: Each column has an optimal linear velocity for the carrier gas. Deviating from this can decrease efficiency. Check and adjust your flow rate.
-
Select an Appropriate Column: Ensure the column's stationary phase is suitable for the polarity of your target hydrocarbons. For complex mixtures, a longer column or a smaller internal diameter can increase efficiency.[1]
-
Q2: I'm observing significant baseline drift in my chromatogram. What should I investigate?
Baseline drift can obscure low-level peaks and affect accurate integration.
-
Causality: This is often caused by column bleed (degradation of the stationary phase at high temperatures), contamination in the carrier gas or injector, or detector issues.[2][4]
-
Troubleshooting Steps:
-
Check for Column Bleed: Ensure you are operating within the column's specified temperature limits. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[2]
-
Inspect for Contamination: Contaminants in the carrier gas can be addressed by installing or replacing gas purification traps.[2] A contaminated injector liner or septum can also contribute to baseline drift and should be replaced.[4][5]
-
Verify Detector Stability: Ensure the detector temperature is stable and that gas flows to the detector are correct.
-
Q3: My mass spectrometer is showing low signal intensity. What are the common reasons?
Poor signal intensity can compromise the detection and quantification of trace components.
-
Causality: This can result from issues with the ion source, mass analyzer, or detector, as well as problems with sample introduction or ionization.[4][6]
-
Troubleshooting Steps:
-
Tune and Calibrate the MS: Regular tuning and calibration are crucial for optimal performance.[6]
-
Clean the Ion Source: A dirty ion source is a common cause of poor sensitivity. Follow the manufacturer's instructions for cleaning.[4]
-
Check for Leaks: Air leaks in the GC-MS interface or the mass spectrometer itself can suppress the signal. Perform a leak check.[5]
-
Optimize Ionization Conditions: Adjusting parameters like electron energy and emission current can enhance ionization efficiency.
-
Q4: Why is it critical to use certified reference materials (CRMs) for hydrocarbon analysis?
Reproducibility and accuracy in hydrocarbon analysis are heavily dependent on proper calibration.
-
Causality: Complex hydrocarbon mixtures contain numerous components with varying response factors in detectors like the Flame Ionization Detector (FID). Accurate quantification requires calibration with standards that closely match the sample matrix.[7][8]
-
Best Practices:
-
Use multi-component standards, such as PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, and Olefins) mixes, for detailed hydrocarbon analysis (DHA).[8]
-
Ensure that calibration standards are sourced from accredited suppliers like NIST or LGC Standards to guarantee traceability and accuracy.[9][10][11]
-
For specific applications, utilize standards compliant with ASTM methods (e.g., D3606, D4815).[12][13]
-
II. Troubleshooting Guides
This section provides more in-depth guidance for resolving complex issues.
Guide 1: Gas Chromatography (GC) System Troubleshooting
| Symptom | Potential Causes | Recommended Actions |
| Peak Tailing | Active sites in the inlet liner or column; secondary interactions between analyte and stationary phase. | Use a deactivated liner; trim the front end of the column; ensure the column phase is appropriate for the analytes.[4] |
| Peak Fronting | Column overload; sample condensation in the injector. | Reduce sample concentration; increase injector temperature.[2] |
| Ghost Peaks | Carryover from previous injections; septum bleed; contaminated syringe or rinse solvent. | Perform a blank run with solvent; replace the septum with a low-bleed type; clean or replace the syringe.[4][5] |
| Retention Time Shifts | Fluctuations in carrier gas flow or oven temperature; column aging. | Check for leaks in the gas lines; verify oven temperature calibration; condition the column or replace if necessary.[4] |
| Split Peaks | Improper column installation; incompatible solvent and stationary phase; backflash in the injector. | Reinstall the column ensuring a clean cut and correct insertion depth; choose a more compatible solvent; reduce injection volume or use a liner with a larger internal diameter.[4][6] |
Guide 2: Mass Spectrometry (MS) Detector Troubleshooting
| Symptom | Potential Causes | Recommended Actions |
| High Background Noise | Contamination in the MS source, quadrupole, or detector; leaks in the vacuum system. | Bake out the MS system; clean the ion source; perform a thorough leak check.[14] |
| Poor Mass Accuracy | Instrument requires calibration; unstable temperature or electronics. | Perform a mass calibration across the desired mass range; allow the instrument to stabilize.[6] |
| Ion Suppression/Matrix Effects | Co-eluting compounds from the sample matrix interfere with the ionization of target analytes. | Improve sample cleanup using techniques like Solid Phase Extraction (SPE); use matrix-matched standards for calibration.[6] |
| Unusual Fragmentation Patterns | Incorrect ionization energy; presence of co-eluting interferences. | Verify the electron energy setting (typically 70 eV for library matching); improve chromatographic separation to isolate the peak of interest.[15][16] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common GC-MS issues.
III. Method Development and Refinement
Achieving reproducible results begins with a robust and well-validated analytical method.
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the sample matrix and present them in a form suitable for analysis.[17]
-
Liquid-Liquid Extraction (LLE): A conventional method for separating analytes based on their differing solubilities in two immiscible liquids.[18][19]
-
Solid-Phase Extraction (SPE): Offers high enrichment and uses less solvent than LLE. It is effective for purifying analytes from complex matrices.[18][19]
-
Direct Matrix Introduction (DMI): A solvent-free technique suitable for heavy or solid petroleum-based samples, which can be prone to solubility issues with traditional solvent-based methods.[20]
Gas Chromatography (GC) Optimization
The separation of complex hydrocarbon mixtures is primarily achieved through gas chromatography.
-
Column Selection: The choice of GC column is critical. A non-polar stationary phase is generally used for hydrocarbon analysis, separating compounds primarily by boiling point. For more detailed separations, especially of isomers, a more polar column might be necessary.[3][21] Comprehensive two-dimensional gas chromatography (GC×GC) provides significantly enhanced separation power for extremely complex samples like crude oil.[22][23][24]
-
Temperature Programming: A well-designed temperature program is essential for resolving a wide range of hydrocarbons in a single run.[3] Start with a low initial temperature to separate volatile components and ramp up to elute heavier compounds.
-
Carrier Gas: The choice and linear velocity of the carrier gas (typically Helium or Hydrogen) affect both separation efficiency and analysis time.
Data Analysis
Accurate data analysis is the final step in obtaining reproducible results.
-
Peak Identification: Compound identification can be challenging, especially for isomers with similar mass spectra.[15] Combining mass spectral library matching with retention time data from authentic standards provides a higher level of confidence.
-
Quantification: For complex mixtures where individual standards are not available, the effective carbon number (ECN) method can be used for semi-quantitative analysis with an FID.[23]
IV. Experimental Protocols
Protocol 1: GC-MS System Suitability Test
Objective: To verify the performance of the GC-MS system before running a sequence of samples.
Materials:
-
System suitability standard (e.g., a mixture of n-alkanes C10-C40).
-
GC-MS system with an appropriate column installed (e.g., a 30m x 0.25mm ID, 0.25µm film thickness non-polar column).
Procedure:
-
Prepare the Standard: Dilute the system suitability standard in a suitable solvent (e.g., hexane) to a concentration that will give a good signal-to-noise ratio without overloading the column.
-
Set GC-MS Conditions:
-
Inlet: Split injection (e.g., 50:1 split ratio) at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50°C (hold 2 min), ramp to 320°C at 15°C/min, hold for 10 min.
-
MS: Scan mode from m/z 40-550. Ion source temperature at 230°C.
-
-
Inject the Standard: Inject 1 µL of the prepared standard.
-
Evaluate Performance:
-
Peak Shape: Check the peak shape of a mid-eluting and a late-eluting alkane. The asymmetry factor should be between 0.9 and 1.5.
-
Resolution: Ensure baseline resolution between adjacent alkanes.
-
Response: Verify that the signal intensity is within the expected range based on previous runs.
-
Retention Time Stability: Compare the retention times to previous system suitability runs. They should be within a narrow window (e.g., ±0.05 min).
-
Protocol 2: Solid Phase Extraction (SPE) for Cleanup of Fuel Samples
Objective: To remove polar interferences from a diesel sample prior to GC analysis of polycyclic aromatic hydrocarbons (PAHs).
Materials:
-
Diesel sample.
-
SPE cartridge (e.g., Silica gel, 500 mg).
-
Hexane, Dichloromethane.
-
SPE vacuum manifold.
Procedure:
-
Condition the SPE Cartridge: Pass 5 mL of dichloromethane followed by 5 mL of hexane through the cartridge. Do not let the cartridge go dry.
-
Load the Sample: Dilute 1 g of the diesel sample in 2 mL of hexane. Load the diluted sample onto the SPE cartridge.
-
Elute Fractions:
-
Fraction 1 (Saturates): Elute with 10 mL of hexane. This fraction contains the saturated hydrocarbons.
-
Fraction 2 (Aromatics/PAHs): Elute with 10 mL of a 1:1 mixture of hexane and dichloromethane. This fraction will contain the PAHs.
-
-
Concentrate the Sample: Evaporate the solvent from Fraction 2 under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analyze: The concentrated sample is now ready for GC-MS analysis.
Sample Preparation and Analysis Workflow
Caption: A standard workflow from sample receipt to final report generation.
V. References
-
ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition. Retrieved from [Link]
-
Hydrocarbon Laboratories. (n.d.). Specialty Gases, Calibration Standards. Retrieved from [Link]
-
Gao, Y., et al. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. Foods, 13(11), 1689. Retrieved from [Link]
-
ASTM International. (2023). D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography. Retrieved from [Link]
-
Cardoso, T. V., et al. (2020). Sample Preparation for Solid Petroleum-Based Matrices Based on Direct Matrix Introduction Oriented to Hydrocarbon Profiling. Energy & Fuels, 34(9), 10798-10805. Retrieved from [Link]
-
ASTM International. (2024). D7753 Standard Test Method for Hydrocarbon Types and Benzene in Light Petroleum Distillates by Gas Chromatography. Retrieved from [Link]
-
Northwestern Instruments. (n.d.). Hydrocarbon Analyzer Calibration Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Gas Analysis for Hydrocarbon Detection. Retrieved from [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
TU Wien. (n.d.). Characterisation and quantification of petroleum hydrocarbons by one- and two-dimensional gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Proper Tuning of Comprehensive Two-Dimensional Gas Chromatography (GC×GC) to Optimize the Separation of Complex Oil Fractions. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Is Gas Chromatography Used In Petrochemical Analysis? Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation and analytical methods for polycyclic aromatic hydrocarbons in sediment. Retrieved from [Link]
-
ResearchGate. (n.d.). On-line analysis of complex hydrocarbon mixtures using comprehensive two-dimensional gas chromatography. Retrieved from [Link]
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Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Standard Reference Material® 1800. Retrieved from [Link]
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ASTM International. (n.d.). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. Retrieved from [Link]
-
Chebios. (n.d.). ASTM Methods. Retrieved from [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). GCMS Troubleshooting Booklet. Retrieved from [Link]
-
National Institute of Standards and Technology. (2007). NIST Thermophysical Properties of Hydrocarbon Mixtures Database (SUPERTRAPP). Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
National Institute of Standards and Technology. (2007). NIST 4. Thermophysical Properties of Hydrocarbon Mixtures Database: Version 3.0. Retrieved from [Link]
-
Kirkham, P. (2024). Creating a Compositional Breakdown for Hydrocarbon Fluids. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectrometric analyses of hydrocarbon and gas mixtures. Retrieved from [Link]
-
LCGC International. (2015). GC Troubleshooting in Petrochemical Analysis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). The NIST Traceable Reference Material Program for Gas Standards. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Retrieved from [Link]
-
ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges in the determination of petroleum hydrocarbons in water by gas chromatography (hydrocarbon index). Retrieved from [Link]
-
Van Geem, K. M., et al. (2010). On-line analysis of complex hydrocarbon mixtures using comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1217(43), 6623-6633. Retrieved from [Link]
-
Quann, R. J., & Jaffe, S. B. (1992). Structure-oriented lumping: describing the chemistry of complex hydrocarbon mixtures. Industrial & Engineering Chemistry Research, 31(11), 2483-2497. Retrieved from [Link]
-
Quann, R. J., & Jaffe, S. B. (1996). Building useful models of complex reaction systems in petroleum refining. Chemical Engineering Science, 51(10), 1615-1635. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods of Hydrocarbon Analysis. Retrieved from [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
Quann, R. J., et al. (1992). Modeling the chemistry of complex petroleum mixtures. Accounts of Chemical Research, 25(7), 312-318. Retrieved from [Link]
-
Marchand, D., et al. (2022). Next Challenges for the Comprehensive Molecular Characterization of Complex Organic Mixtures in the Field of Sustainable Energy. Molecules, 27(21), 7483. Retrieved from [Link]
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Wang, Z., et al. (2013). Analytical Chemistry Solutions to Hazard Evaluation of Petroleum Refining Products. Environmental Health Perspectives, 121(1), 31-38. Retrieved from [Link]
-
Samani, M. R., et al. (2022). Modeling the solubility of light hydrocarbon gases and their mixture in brine with machine learning and equations of state. Scientific Reports, 12(1), 14995. Retrieved from [Link]
-
SCION Instruments. (2021). Combining Simulated Distillation & Detailed Hydrocarbon Analysis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-2-Methylhexane Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of compounds is paramount. This guide offers an in-depth comparison of analytical methodologies for the validation of 4-ethyl-2-methylhexane quantification. As a volatile branched-chain alkane, this compound presents unique analytical challenges that necessitate robust and reliable methods. This document provides a comprehensive overview of established techniques, focusing on Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS), and delves into the critical validation parameters as stipulated by leading regulatory bodies.
Introduction: The Analytical Imperative
This compound (C9H20) is a hydrocarbon that may be encountered as an impurity, a metabolite, or a component in various chemical processes.[1][2] Its accurate quantification is crucial for ensuring product quality, safety, and efficacy in drug development and other scientific applications. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] This guide will navigate the complexities of selecting and validating an appropriate analytical method for this specific analyte.
Core Analytical Techniques: A Comparative Overview
The primary techniques for the analysis of volatile hydrocarbons like this compound are Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This method is widely used for the quantitative analysis of organic compounds.[4][5] The FID exhibits a linear response over a wide range of concentrations and is highly sensitive to hydrocarbons.[6] Its operation is based on the detection of ions formed during the combustion of organic compounds in a hydrogen flame. For routine quantitative analysis where the identity of the analyte is already known, GC-FID is often the more cost-effective and straightforward choice.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS, providing not only quantitative data but also structural information for definitive identification.[8][9] The mass spectrometer measures the mass-to-charge ratio of ionized atoms or molecules, offering high specificity.[10] This is particularly advantageous when dealing with complex matrices where co-eluting peaks might interfere with quantification by FID.[11] Electron ionization (EI) is a common technique used in GC-MS that generates reproducible fragmentation patterns, acting as a molecular fingerprint.[8]
Method Validation: A Framework for Trustworthiness
The validation of an analytical method is a formal process that demonstrates its suitability for the intended purpose. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines, specifically in document Q2(R1), which outlines the necessary validation characteristics.[12][13] The U.S. Food and Drug Administration (FDA) also provides guidance that aligns with these principles.[14][15]
The core validation parameters include:
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] For GC-FID, this is demonstrated by the resolution of the analyte peak from other peaks. For GC-MS, it is further confirmed by the unique mass spectrum of the analyte.[17]
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[18] This is typically evaluated by a series of injections of at least five different concentrations and assessing the regression line by statistical methods. Correlation coefficients (R²) of ≥ 0.999 are generally considered indicative of good linearity.[4]
-
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18] It is often assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[18] Recovery studies are a common way to determine accuracy.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[18] It is considered at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]
-
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound quantification.
Caption: Workflow for Analytical Method Validation.
Comparative Performance of GC-FID and GC-MS
The choice between GC-FID and GC-MS depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the quantification of this compound.
| Parameter | GC-FID | GC-MS | Rationale & Causality |
| Specificity | Good | Excellent | GC-MS provides structural information through mass spectra, offering a higher degree of certainty in analyte identification, especially in complex matrices.[11] |
| Linearity | Excellent | Good | FID is known for its wide linear dynamic range for hydrocarbons.[6] MS detectors can sometimes exhibit non-linearity at higher concentrations. |
| Sensitivity (LOD/LOQ) | Good | Excellent | GC-MS, particularly with selected ion monitoring (SIM), can achieve lower detection limits than GC-FID.[19] |
| Precision | Excellent | Excellent | Both methods, when properly validated, can provide high precision with RSD values typically below 1.0% for repeatability.[4] |
| Robustness | High | Moderate | GC-FID systems are generally simpler and more robust. GC-MS systems have more components (e.g., ion source, vacuum system) that can be susceptible to variations. |
| Cost (Instrument & Consumables) | Lower | Higher | The initial investment and ongoing maintenance costs for a GC-MS system are significantly higher than for a GC-FID system. |
| Ease of Use | Simpler | More Complex | GC-MS requires more specialized knowledge for operation, data interpretation, and maintenance. |
Experimental Protocols
The following are generalized, step-by-step protocols for the validation of an analytical method for this compound quantification using either GC-FID or GC-MS.
Protocol 1: Sample Preparation and Standard Solutions
-
Solvents and Reagents: Use high-purity solvents (e.g., hexane, dichloromethane) appropriate for GC analysis.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound (purity ≥98%) and dissolve it in a suitable solvent in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Internal Standard (IS) (Optional but Recommended): Prepare a stock solution of a suitable internal standard (e.g., another branched-chain alkane with a different retention time). Add a constant concentration of the IS to all standards and samples to correct for injection volume variations.
Protocol 2: Chromatographic Conditions
The following are typical starting conditions that should be optimized for the specific instrument and application.
-
Gas Chromatograph: Agilent 8850 GC or equivalent.[6]
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.[20][21]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).[20]
-
Injector: Split/Splitless injector at 250-280°C. A split ratio of 20:1 to 50:1 is common.[22]
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-3 minutes.
-
Ramp: 10-15°C/min to 200-250°C.
-
Final hold: 5 minutes.
-
-
Detector (FID): Temperature: 250-300°C.
-
Detector (MS):
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[20]
-
Scan Range: m/z 40-200.
-
The diagram below outlines the general experimental workflow for the GC analysis.
Caption: General Experimental Workflow for GC Analysis.
Protocol 3: Performing the Validation Studies
-
Specificity: Inject a blank solvent, a standard solution of this compound, and a sample matrix spiked with the analyte. For GC-MS, confirm the identity of the peak by comparing the mass spectrum with a reference spectrum.
-
Linearity: Inject the series of at least five working standard solutions in triplicate. Plot the average peak area (or area ratio to IS) against the concentration and perform a linear regression analysis.
-
Accuracy: Analyze a minimum of three replicates at three different concentrations within the linear range (e.g., 80%, 100%, and 120% of the target concentration) in the sample matrix. Calculate the percentage recovery.
-
Precision (Repeatability): Perform at least six replicate injections of a standard solution at 100% of the target concentration. Alternatively, analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each).[18]
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or on a different instrument.
-
LOD & LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by injecting series of diluted solutions and determining the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., oven temperature ramp rate ±2%, carrier gas flow rate ±5%, injector temperature ±5°C) and observe the effect on the results.
Conclusion
The validation of analytical methods for the quantification of this compound is a critical step in ensuring data quality and regulatory compliance. Both GC-FID and GC-MS are powerful techniques capable of providing accurate and precise results. The choice between them should be guided by the specific analytical needs, such as the requirement for definitive identification, the complexity of the sample matrix, and budgetary considerations. By following the principles outlined in the ICH Q2(R1) guidelines and implementing a rigorous validation protocol, researchers and scientists can confidently establish a reliable and robust analytical method for this compound quantification.[12][13]
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A Senior Application Scientist's Guide to Alkane Analysis: GC-FID vs. GC-MS
In the realm of analytical chemistry, particularly within petrochemical, environmental, and pharmaceutical sectors, the accurate analysis of alkanes is a frequent necessity. Gas chromatography (GC) stands as the undisputed technique for separating these volatile and semi-volatile hydrocarbons. However, the choice of detector—typically between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)—is a critical decision that dictates the quality, depth, and utility of the analytical results. This guide provides a comprehensive comparison of GC-FID and GC-MS for alkane analysis, grounded in scientific principles and practical field experience, to aid researchers in making the most informed decision for their specific applications.
The Foundational Technique: Gas Chromatography
At its core, gas chromatography separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.[1][2] For non-polar analytes like alkanes, a non-polar stationary phase, such as dimethylpolysiloxane, is typically employed, leading to a separation primarily based on boiling points.[3][4] The vaporized sample is carried through the column by an inert gas, and as the separated components elute, they are detected. The nature of this detection is what fundamentally distinguishes GC-FID from GC-MS.
The Workhorse of Quantitative Analysis: GC-FID
The Flame Ionization Detector (FID) is a robust, sensitive, and widely used detector for organic compounds.[5][6][7] Its operation is elegantly simple: as the eluent from the GC column enters the detector, it is mixed with hydrogen and air and combusted in a flame.[6][8][9] This combustion process produces ions from the carbon atoms in the organic analytes.[10] An applied voltage across the detector collects these ions, generating a current that is proportional to the number of carbon atoms being burned.[6][8][10]
Strengths of GC-FID for Alkane Analysis:
-
Exceptional for Quantification: The FID's response is directly proportional to the mass of carbon in the analyte, making it an excellent tool for quantitative analysis of hydrocarbons with high precision.[4][8] Its response is relatively uniform for different alkanes, simplifying calibration.
-
High Sensitivity to Hydrocarbons: The FID is highly sensitive to compounds with C-H bonds, with detection limits typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[7][9][11]
-
Wide Linear Dynamic Range: It can accurately measure concentrations over several orders of magnitude, from trace levels to major components.[11]
-
Robustness and Simplicity: The FID is a durable and reliable detector with straightforward operation and maintenance.[5][11] It is also not sensitive to common inorganics like water and carbon dioxide.[9][10]
-
Cost-Effective: Both the initial purchase price and ongoing operational costs of a GC-FID system are generally lower than those of a GC-MS system.[8][11]
Limitations of GC-FID:
-
Lack of Qualitative Information: The primary drawback of the FID is its inability to provide structural information for compound identification.[8][11] Identification relies on comparing the retention time of a peak with that of a known standard.[12]
-
Destructive Nature: The sample is destroyed during the combustion process, precluding any further analysis of the eluting compounds.[10]
The Power of Identification: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry.[1][13] As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are typically bombarded with electrons (Electron Ionization - EI), causing them to fragment into characteristic patterns of ions.[1] These ions are then separated based on their mass-to-charge ratio (m/z) and detected.[1]
Strengths of GC-MS for Alkane Analysis:
-
Definitive Compound Identification: The mass spectrum produced for each compound is a unique fingerprint, allowing for confident identification by comparing it to extensive spectral libraries.[12][14][15]
-
High Specificity and Sensitivity: GC-MS offers excellent sensitivity, often reaching the part-per-billion level or lower, and its specificity allows for the detection of target compounds even in complex matrices.[14][16][17]
-
Qualitative and Quantitative Data: GC-MS provides both qualitative (what is it?) and quantitative (how much is there?) information in a single analysis.[8][15]
-
Structural Elucidation: The fragmentation patterns can provide valuable information about the structure of unknown compounds.[12] For alkanes, characteristic fragment ions at m/z 57, 71, and 85 are often observed.[4]
Limitations of GC-MS:
-
Higher Cost and Complexity: GC-MS systems are more expensive to purchase, operate, and maintain than GC-FID systems.[8][18] They also require a higher level of user expertise.
-
Matrix Effects: The presence of other compounds in the sample can sometimes interfere with the ionization process and affect the accuracy of quantification.[18]
-
Potential for Isomer Ambiguity: While excellent for general identification, standard EI-MS can sometimes struggle to differentiate between certain structural isomers of alkanes, as they can produce very similar fragmentation patterns.[19]
Head-to-Head Comparison: GC-FID vs. GC-MS for Alkane Analysis
| Feature | GC-FID | GC-MS |
| Primary Function | Quantitative Analysis[8] | Qualitative & Quantitative Analysis[8] |
| Compound ID | Based on retention time comparison with standards[12] | Based on mass spectral library matching[14] |
| Sensitivity | High (ppm to ppb)[8][11] | Very High (ppb and lower)[14][17] |
| Selectivity | Selective for organic compounds with C-H bonds[11] | Highly selective based on mass-to-charge ratio |
| Linear Range | Wide[11] | Generally more limited than FID[18] |
| Robustness | Very robust and reliable[5][11] | More complex, requires more maintenance[18] |
| Cost | Lower initial and operational cost[8][11] | Higher initial and operational cost[8][18] |
| Ease of Use | Relatively simple to operate | Requires more specialized training[18] |
| Destructive | Yes[10] | Yes |
Experimental Workflows
To illustrate the practical application of these techniques, let's consider the analysis of a synthetic mixture of C10 to C20 n-alkanes.
GC-FID Experimental Workflow
Caption: GC-MS workflow for alkane analysis.
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis of C10-C20 n-Alkanes by GC-FID
-
Standard Preparation: Prepare a stock solution of a C10-C40 alkane standard mixture at a concentration of 50 mg/L in a suitable solvent like hexane. Perform serial dilutions to create a series of calibration standards.
-
GC-FID Conditions:
-
Column: A non-polar column such as one with a 100% dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended for good selectivity. [4] * Injector: Split/splitless inlet at 280-320 °C. A split injection is suitable for screening, while splitless is better for trace analysis. [2][4] * Carrier Gas: Helium or Hydrogen with a flow rate of 1-2 mL/min. [4] * Oven Program: Initial temperature of 40°C (hold for 3 minutes), then ramp at 6°C/min to 320°C (hold for 10 minutes). [4] * Detector: FID at 320°C with hydrogen and air flows optimized as per manufacturer's instructions.
-
-
Analysis: Inject 1 µL of each calibration standard and sample.
-
Data Processing: Integrate the peak area for each alkane. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the regression equation to determine the concentration of each alkane in the samples.
Protocol 2: Qualitative and Quantitative Analysis of C10-C20 n-Alkanes by GC-MS
-
Standard and Sample Preparation: Prepare standards as described in Protocol 1.
-
GC-MS Conditions:
-
GC Parameters: Use the same column, injector, carrier gas, and oven program as in the GC-FID method. [4] * MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 550.
-
Acquisition Mode: Full scan for identification. For enhanced sensitivity in quantification, Selected Ion Monitoring (SIM) can be used, monitoring characteristic alkane fragments like m/z 57, 71, and 85. [4]3. Analysis: Inject 1 µL of each standard and sample.
-
-
-
Data Processing:
-
Qualitative: For each peak, compare the acquired mass spectrum against a reference library (e.g., NIST) for positive identification.
-
Quantitative: Create extracted ion chromatograms (EICs) for a characteristic ion of each alkane (e.g., m/z 57). Integrate the peak areas from the EICs and quantify using a calibration curve as in the FID method.
-
Conclusion: Making the Right Choice
The decision between GC-FID and GC-MS for alkane analysis hinges on the specific goals of the research.
-
Choose GC-FID when: The primary objective is accurate and precise quantification of known alkanes, and compound identities are already established. It is the ideal choice for routine quality control in industries like petrochemicals where cost-effectiveness and high throughput are paramount. [8]
-
Choose GC-MS when: The goal is to identify unknown compounds in a complex mixture, confirm the identity of trace components, or when both qualitative and quantitative data are required from a single run. [8]It is indispensable in forensic science, environmental analysis, and pharmaceutical development where definitive identification is critical. [8] Ultimately, both GC-FID and GC-MS are powerful techniques for alkane analysis. A thorough understanding of their principles, strengths, and limitations, as presented in this guide, will enable researchers and scientists to select the optimal tool to achieve their analytical objectives with confidence and scientific rigor.
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A Comparative Analysis of the Physical Properties of 4-ethyl-2-methylhexane and n-nonane: A Guide for Researchers
In the realm of solvent selection, drug formulation, and process chemistry, a nuanced understanding of the physical properties of organic compounds is paramount. This guide provides an in-depth, comparative analysis of two C9 alkanes: the branched isomer, 4-ethyl-2-methylhexane, and the linear n-nonane. While possessing the same molecular formula (C9H20) and molecular weight (128.26 g/mol ), their distinct structural arrangements give rise to significant differences in their physical behavior. This document will explore these differences through a detailed examination of their key physical properties, supported by experimental data and methodologies, to empower researchers in making informed decisions.
Molecular Structure: The Foundation of Physical Properties
The fundamental difference between this compound and n-nonane lies in their molecular architecture. N-nonane is a straight-chain alkane, presenting a larger, more elongated surface area. In contrast, this compound is a branched-chain alkane, resulting in a more compact and somewhat spherical shape. This structural variance directly influences the magnitude of intermolecular van der Waals forces, the primary attractive forces between these nonpolar molecules.[1]
Caption: Molecular structures of n-nonane and this compound.
Comparative Analysis of Physical Properties
The differing molecular structures manifest in observable differences in the physical properties of these two isomers. The following table summarizes the key experimental data for n-nonane and this compound.
| Physical Property | n-Nonane | This compound |
| Boiling Point | 151 °C[2][3][4][5] | 133.8 - 134.1 °C[6][7][8] |
| Melting Point | -51 to -54 °C[4][9][10] | -112.99 °C[6][11] |
| Density | ~0.72 g/mL at 20°C[2][3] | ~0.721 g/cm³[6][7] |
| Viscosity | 0.6696 cP at 25 °C[12] | Data not readily available |
| Surface Tension | ~22.90 dyn/cm[10] | Data not readily available |
Boiling Point: A Tale of Two Shapes
A significant disparity is observed in the boiling points of the two compounds. N-nonane, with its linear structure, has a higher boiling point than the more branched this compound. This is a direct consequence of the stronger van der Waals forces between the n-nonane molecules. The larger surface area of the linear alkane allows for more points of contact and, therefore, greater intermolecular attraction, requiring more energy to transition into the gaseous phase.[1]
Melting Point: The Influence of Packing Efficiency
Contrary to the trend in boiling points, this compound exhibits a significantly lower melting point than n-nonane. The irregular, branched structure of this compound hinders its ability to pack efficiently into a crystal lattice. This less orderly arrangement results in weaker intermolecular forces in the solid state, requiring less energy to overcome and transition to the liquid phase. The more symmetrical, linear structure of n-nonane allows for a more compact and stable crystal lattice, leading to a higher melting point.
Density: A Subtle Distinction
The densities of n-nonane and this compound are remarkably similar. This suggests that while the branching in this compound leads to a more compact molecular shape, the overall packing of the molecules in the liquid state is not drastically different from that of n-nonane under the specified conditions.
Viscosity and Surface Tension: Expected Trends
-
Viscosity: N-nonane is expected to have a higher viscosity than this compound. The linear chains of n-nonane can become more easily entangled, offering greater resistance to flow compared to the more spherical, less entangled molecules of the branched isomer.
-
Surface Tension: Similarly, n-nonane is anticipated to exhibit a higher surface tension. The stronger intermolecular forces resulting from its larger surface area will lead to a greater inward pull on the surface molecules, thus increasing the surface tension.
Experimental Methodologies for Physical Property Determination
To ensure the validity and reproducibility of the comparative data, standardized experimental protocols must be employed. The following section details the methodologies for determining the key physical properties discussed.
Caption: Workflow for the comparative analysis of physical properties.
Boiling Point Determination (Capillary Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method relies on observing the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube immersed in the heated liquid.
Protocol:
-
Seal one end of a capillary tube using a flame.
-
Place a small amount of the liquid sample into a small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the liquid.
-
Attach the test tube to a thermometer.
-
Heat the apparatus slowly in a suitable heating bath (e.g., oil bath).
-
Record the temperature at which a steady stream of bubbles is observed escaping from the capillary tube.
-
Allow the apparatus to cool and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.
Density Measurement (Pycnometer Method)
Principle: Density is defined as mass per unit volume. A pycnometer, a flask with a precise volume, is used to accurately determine the mass of a known volume of the liquid.
Protocol:
-
Clean and dry a pycnometer of a known volume.
-
Weigh the empty pycnometer.
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.
-
Place the pycnometer in a constant temperature bath to allow the liquid to reach thermal equilibrium.
-
Carefully remove any excess liquid from the capillary opening.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.
Viscosity Measurement (Ostwald Viscometer)
Principle: Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer measures the time it takes for a fixed volume of liquid to flow through a capillary under the influence of gravity.
Protocol:
-
Clean and dry the Ostwald viscometer.
-
Introduce a precise volume of the liquid sample into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature bath.
-
Using a pipette bulb, draw the liquid up into the other arm of the viscometer, above the upper calibration mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.
-
The kinematic viscosity can be calculated using the viscometer constant and the measured flow time. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid.
Surface Tension Measurement (Du Noüy Ring Method)
Principle: Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The Du Noüy ring method measures the force required to detach a platinum ring from the surface of a liquid.
Protocol:
-
Ensure the platinum ring is meticulously cleaned.
-
Place the liquid sample in a clean vessel on a movable platform.
-
Position the ring so that it is just above the liquid surface.
-
Slowly raise the platform until the ring is immersed in the liquid.
-
Lower the platform gradually, causing a film of liquid to be pulled up by the ring.
-
Record the maximum force exerted on the ring just before it detaches from the liquid surface.
-
The surface tension is calculated from this maximum force and the dimensions of the ring, with appropriate correction factors applied.
Conclusion
The comparative analysis of this compound and n-nonane underscores the profound impact of molecular structure on the physical properties of alkanes. While sharing the same chemical formula, the branched nature of this compound leads to a lower boiling point and a significantly lower melting point compared to its linear isomer, n-nonane. These differences are directly attributable to the variations in the strength of van der Waals forces and the efficiency of molecular packing in the solid state. For researchers and professionals in drug development and chemical sciences, a thorough understanding of these structure-property relationships is critical for optimizing processes, formulating products, and predicting the behavior of materials. The experimental methodologies outlined provide a robust framework for the accurate and reliable characterization of such compounds.
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A Comparative Guide to the Combustion Efficiency of Nonane Isomers
For researchers and scientists in fuel development and related fields, a deep understanding of the combustion characteristics of fuel components is paramount. Nonane (C₉H₂₀), with its 35 structural isomers, represents a significant component of gasoline and jet fuel.[1][2] The arrangement of carbon atoms within these isomers dramatically influences their combustion behavior, impacting everything from energy release to pollutant formation. This guide provides a comparative analysis of the combustion efficiency of various nonane isomers, supported by experimental data and detailed methodologies, to aid in the selection and design of next-generation fuels.
The Influence of Molecular Structure on Combustion
Comparative Analysis of Combustion Parameters
Heat of Combustion: The Energy Payoff
The heat of combustion is a fundamental measure of the energy released when a fuel is burned completely. As a general trend for alkanes, a more stable isomer will have a lower heat of combustion, meaning it releases less energy.[4] Experimental data for six nonane isomers, determined by oxygen-bomb calorimetry, confirms this principle.
| Nonane Isomer | Structure | Heat of Isomerization (kJ/mol) relative to n-nonane | Standard Heat of Combustion (kJ/mol) |
| n-Nonane | Straight-chain | 0.00 | -6125.75 |
| 2-Methyloctane | Singly branched | - | - |
| 3-Ethylheptane | Singly branched | - | - |
| 3,3-Diethylpentane | Branched | -0.04 ± 1.38 | - |
| 2,2,3,3-Tetramethylpentane | Highly branched | -2.93 ± 1.29 | - |
| 2,2,3,4-Tetramethylpentane | Highly branched | -2.34 ± 0.92 | - |
| 2,2,4,4-Tetramethylpentane | Highly branched | -4.64 ± 1.05 | - |
| 2,3,3,4-Tetramethylpentane | Highly branched | -2.59 ± 1.46 | - |
Data for heats of isomerization and combustion are adapted from experimental studies. A direct, comprehensive comparison of the standard heat of combustion for all listed isomers from a single source is not available. The trend of decreasing heat of combustion with increased branching is a well-established principle in alkane chemistry.
As the data indicates, increased branching, as seen in the tetramethylpentane isomers, generally leads to a lower heat of combustion compared to the linear n-nonane. This is a direct consequence of the greater thermodynamic stability of branched alkanes.
Ignition Delay Time: The Readiness to Burn
Ignition delay is the time between the start of injection of a fuel into a hot, oxidizing environment and the onset of combustion. A longer ignition delay can be desirable in some internal combustion engines to prevent knocking. Experimental studies using shock tubes have shown a significant difference in ignition delay times between n-nonane and a highly branched isomer, 2,2,4,4-tetramethylpentane.
Under similar experimental conditions of high temperature and pressure, the ignition delay time for 2,2,4,4-tetramethylpentane was found to be substantially longer than that of n-nonane. This is attributed to the different reaction pathways available for the initiation of combustion. The more compact, branched structure of 2,2,4,4-tetramethylpentane is more resistant to the initial bond-breaking reactions that lead to ignition.
Sooting Tendency: The Propensity for Particulate Formation
Soot, a product of incomplete combustion, is a major pollutant. The tendency of a fuel to form soot is influenced by its molecular structure. While direct comparative data for a wide range of nonane isomers is scarce, general principles observed for other alkanes can be applied. Generally, branched isomers tend to produce fewer pollutants during combustion.[5]
The formation of soot precursors, such as polycyclic aromatic hydrocarbons (PAHs), is a key step in soot formation.[6] The molecular structure of the fuel can either promote or inhibit the formation of these precursors. For alkanes, increased branching can disrupt the reaction pathways that lead to the formation of the initial aromatic rings necessary for soot inception. Therefore, it is expected that highly branched nonane isomers would exhibit a lower sooting tendency compared to n-nonane.
Experimental Methodologies
To ensure the accuracy and reproducibility of combustion data, standardized experimental techniques are crucial. The following sections detail the protocols for measuring the key combustion parameters discussed in this guide.
Determination of Heat of Combustion via Bomb Calorimetry
The heat of combustion of liquid fuels like nonane isomers is determined using a bomb calorimeter. This technique involves the complete combustion of a known mass of the sample in a constant-volume container (the "bomb") filled with excess oxygen.
Figure 1. Workflow for Bomb Calorimetry of a Volatile Liquid.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a gelatin capsule or other suitable container.
-
Using a syringe, carefully introduce a known mass (typically 0.5 - 1.0 g) of the volatile nonane isomer into the capsule and seal it. This prevents evaporation before ignition.[7]
-
Place the sealed capsule into the sample crucible of the bomb calorimeter.
-
Attach a piece of ignition wire to the electrodes of the bomb head, ensuring it makes contact with the sample capsule.
-
-
Assembly and Pressurization:
-
Carefully place the bomb head onto the bomb cylinder and seal it tightly.
-
Connect the bomb to an oxygen cylinder and slowly pressurize it to approximately 30 atmospheres.[8]
-
Submerge the sealed bomb in a known volume of water within the calorimeter bucket.
-
-
Combustion and Data Acquisition:
-
Allow the system to reach thermal equilibrium and record the initial temperature of the water.
-
Ignite the sample by passing an electrical current through the fuse wire.
-
Monitor and record the water temperature at regular intervals until it reaches a maximum and then begins to cool.
-
-
Calculation:
-
The heat released by the combustion is absorbed by the water and the calorimeter components. The heat of combustion is calculated using the following formula:
-
q = (Ccal + mwater * cwater) * ΔT
-
Where:
-
q is the total heat released.
-
Ccal is the heat capacity of the calorimeter (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).
-
mwater is the mass of the water.
-
cwater is the specific heat capacity of water.
-
ΔT is the change in temperature.
-
-
-
The molar heat of combustion is then determined by dividing q by the number of moles of the nonane isomer combusted.
-
Measurement of Ignition Delay Time using a Shock Tube
A shock tube is a device used to generate high-temperature and high-pressure conditions to study chemical kinetics, including ignition delay.
Figure 2. Experimental Workflow for Ignition Delay Measurement in a Shock Tube.
Step-by-Step Protocol:
-
Mixture Preparation:
-
Prepare a precise mixture of the liquid nonane isomer, an oxidizer (typically air or a synthetic air mixture), and an inert diluent gas (such as argon). For liquid fuels, this is often done by injecting the liquid into an evacuated and heated mixing tank to ensure complete vaporization and homogeneity.[9]
-
-
Shock Tube Operation:
-
Evacuate the driven section of the shock tube and introduce the prepared gas mixture to a specific initial pressure.
-
Pressurize the driver section with a high-pressure, light gas (e.g., helium).
-
Initiate the experiment by rupturing the diaphragm separating the two sections. This generates a shock wave that travels down the driven section.
-
-
Data Acquisition:
-
The shock wave reflects off the end wall of the shock tube, further compressing and heating the test gas to the desired conditions for ignition.
-
Pressure transducers and optical sensors (photomultipliers with filters for specific wavelengths) are placed near the end wall to record the pressure history and the emission from excited radicals like OH*, which are indicators of combustion.[10]
-
-
Determination of Ignition Delay:
-
The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location (indicated by a sharp rise in pressure) and the onset of ignition (indicated by a rapid increase in pressure or the emission signal).[10]
-
Sooting Tendency Analysis
While a standardized, universally accepted method for quantifying sooting tendency is still a subject of research, several techniques are employed. One common approach involves observing the flame in a controlled environment and measuring the amount of soot produced. For a comparative study, maintaining identical combustion conditions (e.g., fuel and oxidizer flow rates, burner geometry) is critical. The soot produced can be quantified by various methods, including laser-induced incandescence (LII) or by collecting the soot on a filter and measuring its mass.
Conclusion and Future Directions
The structural arrangement of nonane isomers has a profound impact on their combustion efficiency. This guide has synthesized available experimental data to demonstrate that:
-
Heat of Combustion: Increased branching leads to greater molecular stability and a lower heat of combustion.
-
Ignition Delay: Highly branched isomers exhibit longer ignition delay times compared to their linear counterparts.
-
Sooting Tendency: While direct comparative data is limited, it is anticipated that branched isomers have a lower propensity for soot formation.
The detailed experimental protocols provided herein serve as a foundation for researchers to conduct their own comparative studies. Future research should focus on systematically measuring the laminar burning velocity and sooting tendencies of a wider range of nonane isomers to provide a more complete picture of their combustion performance. This will enable the development of more accurate predictive models and facilitate the design of cleaner and more efficient fuels.
References
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- brainly.com. (2023, March 29). [FREE] Liquid nonane (C_9H_{20}) reacts with gaseous oxygen to form gaseous carbon dioxide and liquid water.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Hydrocarbon Analysis
In the intricate world of scientific research and drug development, the precise and accurate analysis of hydrocarbons is paramount. These organic compounds are not only the building blocks of many pharmaceutical products but also critical indicators in environmental monitoring and petrochemical quality control. The reliability of data generated from hydrocarbon analysis hinges on the robustness of the analytical methods employed. This guide provides an in-depth comparison of key analytical techniques for hydrocarbon analysis and outlines a framework for their cross-validation, ensuring data integrity and confidence in your results.
The Critical Role of Hydrocarbon Analysis
Hydrocarbons, organic compounds consisting entirely of hydrogen and carbon, are fundamental in numerous scientific disciplines. In the pharmaceutical industry, they form the backbone of many active pharmaceutical ingredients (APIs) and excipients. For environmental scientists, hydrocarbon analysis is crucial for assessing contamination levels in soil and water.[1][2] The petrochemical industry relies on this analysis for quality control of fuels and lubricants.[1][3] Given the diverse applications, the choice of analytical technique is a critical decision that directly impacts the quality and reliability of the data.
A Comparative Overview of Key Analytical Techniques
The selection of an analytical technique for hydrocarbon analysis is dictated by the specific requirements of the sample, the desired level of detail, and the analytical objectives. Here, we compare the most widely used techniques: Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile hydrocarbon mixtures.[1][4][5] The fundamental principle of GC involves the partitioning of sample components between a gaseous mobile phase and a liquid or solid stationary phase within a column.[4][6]
-
Principle of Operation: A sample is vaporized and injected into the head of a chromatographic column. An inert carrier gas (mobile phase) carries the vaporized sample through the column.[3][4] Components of the sample separate based on their boiling points and affinity for the stationary phase.[1][4] Compounds with lower boiling points and less affinity for the stationary phase travel faster and elute from the column first.[4]
-
Common Detectors:
-
Flame Ionization Detector (FID): Highly sensitive to hydrocarbons, making it a workhorse for routine quantitative analysis.[5][7] It combusts the eluted compounds in a hydrogen flame, producing ions that generate a measurable electrical current proportional to the amount of carbon atoms.[5][7]
-
Thermal Conductivity Detector (TCD): A universal detector that responds to all compounds, but with lower sensitivity compared to FID.[5] It is often used for the analysis of permanent gases and light hydrocarbons.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[1][9] This hyphenated technique is the gold standard for the identification and quantification of unknown hydrocarbons in complex mixtures.[9]
-
Principle of Operation: After separation in the GC column, the eluted components enter the mass spectrometer, where they are ionized and fragmented.[9][10] The resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that acts as a chemical fingerprint.[1][10]
Infrared (IR) Spectroscopy
Infrared Spectroscopy, particularly Fourier Transform Infrared (FTIR) Spectroscopy, is a rapid and non-destructive technique used for the qualitative and quantitative analysis of hydrocarbons by measuring the absorption of infrared radiation.[11][12]
-
Principle of Operation: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).[12][13] The resulting IR spectrum provides information about the functional groups present in the hydrocarbon molecules.[12][14] For instance, the presence of C-H, C=C, and C≡C bonds can be readily identified.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR Spectroscopy is a powerful technique for elucidating the detailed molecular structure of hydrocarbons.[1][15] It provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
-
Principle of Operation: Atomic nuclei with a property called "spin" behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field.[15] By applying radiofrequency pulses, these nuclei can be excited to a higher energy state. The relaxation back to the lower state emits a signal that is detected and transformed into an NMR spectrum.[15] The position (chemical shift), splitting pattern, and integration of the signals in an NMR spectrum provide detailed information about the structure of the hydrocarbon molecule.[16]
Comparative Summary of Analytical Techniques
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on boiling point and polarity | Separation by GC, identification by mass fragmentation pattern | Absorption of infrared radiation by molecular bonds | Nuclear spin transitions in a magnetic field |
| Primary Application | Quantitative analysis of known volatile and semi-volatile hydrocarbons | Identification and quantification of unknown volatile and semi-volatile hydrocarbons | Functional group identification, rapid screening | Detailed structural elucidation |
| Sensitivity | High (ppb to ppm)[5] | Very High (ppt to ppb)[9] | Moderate (percent to ppm)[11] | Low (requires higher concentrations) |
| Selectivity | Moderate (based on retention time) | Very High (based on mass spectrum) | Moderate (functional groups) | Very High (atomic level structural information) |
| Quantification | Excellent for known compounds[17] | Good, often requires isotopically labeled standards for best accuracy | Possible, but less precise than chromatographic methods | Excellent for pure samples (qNMR)[17] |
| Sample Throughput | High | Moderate | Very High | Low to Moderate |
| Cost | Low | High | Low to Moderate | Very High |
| Key Advantage | Robust, reliable quantification | Definitive identification of unknowns | Fast, non-destructive, little sample preparation | Unparalleled structural information |
| Key Limitation | Limited identification capabilities | More complex instrumentation and data analysis | Limited structural information for complex mixtures | Lower sensitivity, expensive |
The Imperative of Cross-Validation
While each analytical technique offers unique advantages, relying on a single method can introduce systematic errors or overlook certain aspects of the sample composition. Cross-validation, the process of comparing results from two or more different analytical methods, is essential for ensuring the accuracy, precision, and reliability of your data.[17][18] This is particularly critical in regulated environments like drug development, where data integrity is non-negotiable.
Why Cross-Validate?
-
Confirmatory Analysis: Verifying the identity and quantity of a hydrocarbon with a secondary, orthogonal technique provides a higher degree of confidence in the results.
-
Method Transfer: When transferring a method from one laboratory to another, cross-validation ensures consistency and reproducibility.[17]
-
Uncovering Method Bias: Different techniques have different sources of potential error. Cross-validation can help identify and mitigate method-specific biases.
-
Comprehensive Sample Characterization: Combining the strengths of different techniques provides a more complete picture of the hydrocarbon profile.
A Step-by-Step Protocol for Cross-Validation
The following protocol outlines a general workflow for the cross-validation of two analytical methods, for example, GC-FID and GC-MS, for the analysis of a hydrocarbon mixture.
Experimental Protocol: Cross-Validation of GC-FID and GC-MS
-
Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison. For example, the percentage difference between the quantitative results from both methods should be within ±10%.
-
Prepare a Representative Sample Set: Select a minimum of three batches of the hydrocarbon sample, covering the expected concentration range.
-
Method Validation (Individual): Ensure that both the GC-FID and GC-MS methods are individually validated for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), and specificity according to relevant guidelines (e.g., ICH Q2(R1)).
-
Sample Analysis: Analyze each sample in triplicate using both the GC-FID and GC-MS methods on the same day by the same analyst to minimize variability.
-
Data Comparison and Statistical Analysis:
-
Calculate the mean and standard deviation for the concentration of each target hydrocarbon from both methods.
-
Calculate the percentage difference between the mean results of the two methods for each sample.
-
Perform a statistical test, such as a Student's t-test, to determine if there is a significant difference between the results obtained from the two methods.
-
-
Documentation and Reporting: Document all experimental procedures, results, and statistical analyses in a comprehensive cross-validation report. If the acceptance criteria are met, the methods can be considered cross-validated. If not, an investigation into the discrepancies should be conducted.
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods for hydrocarbon analysis.
Authoritative Grounding and Best Practices
The methodologies described in this guide are grounded in established principles and regulatory standards. For detailed protocols and further information, it is essential to consult authoritative sources.
-
ASTM International: Publishes a comprehensive "Manual on Hydrocarbon Analysis" which summarizes current analytical techniques and includes a collection of ASTM test methods.[19] ASTM D7833, for instance, provides a standard test method for the determination of hydrocarbons in gaseous mixtures by gas chromatography.[8]
-
United States Environmental Protection Agency (EPA): Provides numerous validated methods for the analysis of hydrocarbons in various matrices. For example, EPA Method 8440 is used for the measurement of total recoverable petroleum hydrocarbons.[20]
-
Scientific Literature: Peer-reviewed journals in analytical chemistry are invaluable resources for the latest advancements and in-depth validation studies of analytical methods for hydrocarbon analysis.
Conclusion: A Commitment to Scientific Integrity
The cross-validation of analytical techniques is not merely a procedural step but a cornerstone of scientific integrity. By employing a multi-faceted analytical approach and rigorously comparing the results, researchers, scientists, and drug development professionals can ensure the highest level of confidence in their data. This commitment to robust analytical practices is fundamental to advancing scientific knowledge and delivering safe and effective products to the public.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-ethyl-2-methylhexane Measurements
Introduction: The Imperative for Precision in Hydrocarbon Analysis
4-Ethyl-2-methylhexane, a branched-chain alkane, is a component of various fuel blends and industrial solvents.[1][2][3][4][5] Accurate and reproducible quantification of this volatile organic compound (VOC) is critical for quality control in the petrochemical industry, environmental monitoring, and regulatory compliance.[6][7] However, the inherent complexity of hydrocarbon mixtures and the subtle variations in analytical methodologies across different laboratories can lead to significant data disparity.[7][8] This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound measurements, offering a robust methodology for assessing and improving analytical performance.
An inter-laboratory comparison, or proficiency test (PT), is an essential tool for external quality assessment, allowing laboratories to evaluate their analytical capabilities against their peers and a reference value.[9] Consistent participation in such studies is a hallmark of a laboratory's commitment to data integrity and is often a requirement for accreditation.[10][11] This guide is designed for researchers, scientists, and drug development professionals who rely on precise analytical data for critical decision-making.
Designing a Robust Inter-laboratory Comparison Study
A successful inter-laboratory study hinges on a well-defined structure and clear objectives. The primary goal of this hypothetical study is to assess the accuracy and precision of this compound quantification by various laboratories using gas chromatography-mass spectrometry (GC-MS).
Study Workflow:
Caption: Workflow of the inter-laboratory comparison study.
Study Parameters:
-
Test Material: A solution of this compound in high-purity methanol at two concentration levels (Low: 10 µg/mL, High: 100 µg/mL). A blank methanol sample is also included.
-
Participating Laboratories: A minimum of ten laboratories with experience in VOC analysis.
-
Timeline: A six-week period from sample distribution to the deadline for results submission.
Standardized Experimental Protocol for Participating Laboratories
To minimize variability arising from procedural differences, all participating laboratories are required to adhere to the following protocol. This standardized approach is crucial for a meaningful comparison of results.[12]
1. Sample Handling and Storage:
-
Upon receipt, immediately store the samples at 4°C, protected from light.
-
Allow samples to equilibrate to room temperature for at least one hour before analysis.
2. Instrument Calibration:
-
Prepare a multi-point calibration curve using certified reference standards of this compound in methanol. The calibration range should encompass the expected concentrations of the test samples.
-
A minimum of five calibration points is required, with a correlation coefficient (r²) of ≥ 0.995.
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[6][13]
-
Injection: 1 µL splitless injection at 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 57, 71, 85, 128).[14][15]
4. Data Processing and Reporting:
-
Integrate the peak area of the primary quantification ion.
-
Calculate the concentration of this compound in each sample using the calibration curve.
-
Report the average concentration of three replicate injections for each sample.
-
Submit the results via the designated online portal.
Analysis and Interpretation of Comparative Data
The performance of each laboratory is evaluated based on its reported concentrations compared to the assigned values, which are determined from the homogeneity and stability testing of the test materials. Key performance indicators include accuracy, precision, and z-scores.
Table 1: Hypothetical Inter-laboratory Comparison Results for this compound (High Concentration Sample)
| Laboratory ID | Reported Concentration (µg/mL) | Accuracy (% Recovery) | Precision (RSD, %) | z-score |
| Lab A | 98.5 | 98.5 | 2.1 | -0.38 |
| Lab B | 105.2 | 105.2 | 3.5 | 1.30 |
| Lab C | 92.1 | 92.1 | 4.2 | -1.98 |
| Lab D | 101.3 | 101.3 | 1.8 | 0.33 |
| Lab E | 88.9 | 88.9 | 5.1 | -2.78 (Unsatisfactory) |
| Lab F | 100.2 | 100.2 | 2.5 | 0.05 |
| Lab G | 96.7 | 96.7 | 3.9 | -0.83 |
| Lab H | 103.8 | 103.8 | 2.8 | 0.95 |
| Lab I | 99.6 | 99.6 | 1.5 | -0.10 |
| Lab J | 108.1 | 108.1 | 4.8 | 2.03 (Questionable) |
| Assigned Value | 100.0 | |||
| Consensus Mean | 100.4 | |||
| Consensus SD | 4.0 |
-
Accuracy: Calculated as the percentage recovery of the reported concentration relative to the assigned value.
-
Precision: Represented by the relative standard deviation (RSD) of replicate measurements.
-
z-score: A standardized measure of performance, calculated as: z = (x - X) / σ where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment. A z-score between -2 and +2 is generally considered satisfactory.
Interpretation of Results:
In this hypothetical scenario, most laboratories demonstrated satisfactory performance. Lab E's result is flagged as unsatisfactory due to a z-score outside the acceptable range, indicating a significant deviation from the assigned value. Lab J's result is questionable and warrants further investigation. Such outcomes highlight the importance of proficiency testing in identifying analytical issues that may not be apparent through internal quality control measures alone.[9]
Investigating Sources of Inter-laboratory Variability
Discrepancies in analytical results can stem from a multitude of factors. A cause-and-effect diagram, also known as an Ishikawa or fishbone diagram, is a useful tool for systematically exploring potential sources of error.
Caption: Potential sources of analytical variability.
By systematically investigating these potential root causes, laboratories with outlying results can implement effective corrective actions to improve their analytical performance.
Conclusion: A Commitment to Analytical Excellence
The inter-laboratory comparison of this compound measurements is a critical exercise for ensuring data quality and consistency across different analytical facilities. This guide has provided a comprehensive framework for designing and executing such a study, from the preparation of test materials to the statistical evaluation of results. By embracing a culture of continuous improvement and participating in proficiency testing schemes, the scientific community can enhance the reliability of analytical data, which is fundamental to advancing research, ensuring product quality, and protecting public health.[9]
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A Comparative Guide to the Accuracy and Precision of 4-Ethyl-2-Methylhexane Analytical Standards
For researchers, scientists, and drug development professionals engaged in hydrocarbon analysis, the integrity of analytical standards is paramount. The accuracy and precision of these standards directly influence the validity of experimental results, from quality control in fuel production to metabolic studies in drug development. This guide provides an in-depth technical comparison of 4-ethyl-2-methylhexane analytical standards, evaluates its performance against common alternatives, and presents the experimental methodologies required for their validation.
While this compound (a C9 branched alkane) is a component of interest in applications such as gasoline analysis, the availability of this specific isomer as a high-purity, certified analytical standard is limited. Consequently, this guide will establish a framework for its evaluation and compare it with well-characterized, commercially available alternatives: n-nonane (a linear C9 alkane) and iso-octane (2,2,4-trimethylpentane) (a highly branched C8 alkane and a primary reference fuel).[1]
The Critical Role of Analytical Standards in Hydrocarbon Analysis
In analytical chemistry, a standard is a substance of known purity and concentration used to calibrate instruments and validate analytical methods.[2][3] The reliability of any quantitative analysis hinges on the quality of the reference material. For complex hydrocarbon mixtures like gasoline, where hundreds of isomers can be present, accurate identification and quantification of individual components are crucial for meeting regulatory requirements and ensuring product performance.[4]
Organizations such as ASTM International publish standardized test methods for the analysis of petroleum products, which rely on high-quality reference materials for calibration and quality control.[5][6] The use of Certified Reference Materials (CRMs), which are accompanied by a certificate of analysis detailing their purity, uncertainty, and traceability to national standards (like those from NIST), is essential for ensuring the highest level of accuracy.[7][8][9][10][11]
Comparative Analysis of this compound and Its Alternatives
The choice of an analytical standard is often dictated by its physicochemical properties, commercial availability, and the level of certification. The following table compares this compound with n-nonane and iso-octane, using data from real-world Certificates of Analysis for the alternatives to provide a realistic benchmark.
| Property | This compound | n-Nonane | iso-Octane (2,2,4-Trimethylpentane) |
| Molecular Formula | C₉H₂₀ | C₉H₂₀ | C₈H₁₈ |
| Molecular Weight ( g/mol ) | 128.26 | 128.26 | 114.23 |
| Boiling Point (°C) | ~134 | 151 | 99 |
| Purity (Typical) | ≥95% (as a chemical reagent) | ≥99.8% (Analytical Standard)[12] | ≥99.7% (Analytical Standard) |
| Certified Purity (CRM) | Not readily available | Available | Available as a Pharmaceutical Secondary Standard (CRM) |
| Uncertainty | Not specified | Specified on CoA | Specified on CoA |
| Traceability | Not specified | Often traceable to NIST | Traceable to NIST[8] |
| Primary Application | Component of gasoline/fuels | GC calibration, solvent[13] | Octane rating reference fuel, GC calibration[1] |
Note: Data for this compound is based on typical supplier information for a chemical reagent, as a certified analytical standard is not widely available. Data for n-nonane and iso-octane is representative of commercially available analytical standards and CRMs.
Experimental Design for the Validation of Analytical Standards
To objectively assess the accuracy and precision of a new or uncertified analytical standard like this compound, a rigorous validation protocol is required. This protocol should be designed to determine the standard's purity and stability in comparison to a well-characterized CRM.
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
The most common method for determining the purity of volatile hydrocarbons is Gas Chromatography with Flame Ionization Detection (GC-FID). The high sensitivity of the FID to hydrocarbons and its wide linear range make it ideal for this purpose.
Objective: To determine the purity of the this compound standard by quantifying any impurities present.
Workflow for Purity Assessment by GC-FID
Caption: Workflow for purity determination by GC-FID.
Detailed Protocol:
-
Preparation of Standards:
-
Accurately weigh and dissolve the this compound standard in a high-purity solvent (e.g., hexane) to a concentration of approximately 1000 µg/mL.
-
Prepare a series of dilutions of a certified n-alkane standard mix (e.g., C7-C12) to be used for system suitability and retention time mapping.
-
-
GC-FID Instrumentation and Conditions:
-
Instrument: Gas chromatograph equipped with an FID.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbon isomers.[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL split injection (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 10 minutes.
-
-
Detector Temperature: 300 °C.
-
-
Data Analysis and Purity Calculation:
-
Acquire the chromatogram for the this compound standard.
-
Identify the main peak corresponding to this compound.
-
Integrate the peak areas of the main component and all impurity peaks.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
Accuracy and Precision Assessment
Objective: To determine the accuracy and precision of the this compound standard by comparing it to a certified reference material. Since a CRM for this compound is unavailable, we will use a certified n-nonane standard for this illustrative protocol.
Workflow for Accuracy and Precision Study
Caption: Workflow for accuracy and precision assessment.
Detailed Protocol:
-
Preparation of Calibration and Quality Control (QC) Samples:
-
Prepare a stock solution of the certified n-nonane standard at a known concentration (e.g., 1000 µg/mL).
-
Prepare a stock solution of the this compound standard at a target concentration of 1000 µg/mL based on its assumed purity (e.g., if assumed 98% pure, weigh out 102.04 mg to make a 100 mL solution for a target of 1000 µg/mL).
-
Create a series of calibration standards by diluting the certified n-nonane stock solution to cover the expected working range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare QC samples from the this compound stock solution at low, medium, and high concentrations within the calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). MS is used for positive identification of the analytes.
-
GC conditions: Use the same GC conditions as for the purity analysis.
-
MS conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of n-nonane against its concentration for the calibration standards. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.
-
Analyze the QC samples prepared from the this compound standard.
-
Quantify the concentration of this compound in the QC samples using the n-nonane calibration curve (assuming a similar response factor, which should be experimentally verified if possible).
-
-
Calculation of Accuracy and Precision:
-
Accuracy: Expressed as the percentage recovery of the measured concentration relative to the theoretical concentration.
-
Accuracy (%) = (Measured Concentration / Theoretical Concentration) x 100
-
-
Precision: Determined by replicate injections (n≥5) of the QC samples and expressed as the relative standard deviation (RSD).
-
RSD (%) = (Standard Deviation of Measured Concentrations / Mean of Measured Concentrations) x 100
-
-
Expected Outcomes and Discussion
Due to the lack of a certified standard for this compound, a direct comparison of its accuracy and precision is not feasible. However, based on the proposed validation workflow, we can anticipate the following outcomes:
-
Purity: A commercially available reagent-grade this compound would likely show a purity of 95-98% by GC-FID. The impurities would likely be other C9 isomers.
-
Accuracy: The accuracy of the standard would be directly related to its purity. If the purity is not accounted for when preparing solutions, the measured concentrations will be systematically lower than the theoretical values.
-
Precision: The precision of measurements using the this compound standard should be comparable to that of other hydrocarbon standards, with an RSD of <5% for replicate analyses.
Comparison with Alternatives:
-
n-Nonane: As a linear alkane, it is easier to purify, and thus high-purity (≥99.8%) analytical standards are readily available.[12] Its Certificate of Analysis would provide a certified purity value with a low uncertainty, ensuring high accuracy.
-
iso-Octane: As a primary reference fuel, it is produced in high purity (≥99.7%) and is available as a CRM.[8] Its well-defined properties and certification make it a highly reliable standard for accuracy and precision.
Conclusion and Recommendations
For routine analyses where this compound is a component of a larger mixture, the use of a well-characterized, high-purity alternative standard such as n-nonane or iso-octane for calibration and system suitability is recommended. When this compound must be quantified, it is imperative to first perform a purity assessment using the GC-FID method described herein and to use this purity value to correct the concentration of all prepared solutions.
By implementing these validation protocols, researchers can ensure the integrity of their analytical data and make informed decisions based on reliable and reproducible results.
References
- ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition.
- TradeIndia. (n.d.). N-Nonane Analytical Standard High Purity (99.8%) at Attractive Price.
- ASTM International. (2023). D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography.
- CPAChem. (n.d.). Iso-octane CAS:540-84-1 EC:208-759-1.
- ASTM International. (2024). D7753 Standard Test Method for Hydrocarbon Types and Benzene in Light Petroleum Distillates by Gas Chromatography.
- Canadian General Standards Board. (2022). Standard test method for the identification of components in automotive gasoline using gas chromatography.
- Joint Research Centre. (n.d.). ISOOCTANE (purity).
- National Bureau of Standards. (n.d.). Certificate of Analysis, Standard Reference Material 1816, Reference Fuel Isooctane.
- ASTM International. (n.d.). Petroleum Standards.
- Shimadzu Corporation. (n.d.). Analysis of Gasoline Components (GC).
- Nadkarni, R. A. (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants.
- Chebios. (n.d.). ASTM Methods.
- ResearchGate. (n.d.). Chromatogram of saturated linear alkanes, C 9 to C 30.
- Agilent Technologies. (n.d.). Hydrocarbons C1-C9 in Air.
- National Institute of Standards and Technology. (n.d.). Nonane.
- Laboratory Manager. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components.
- Emerson. (n.d.). Analysis of Pipeline-Quality Gas Using a Rosemount™ 700XA Gas Chromatograph C9 Application.
- SafetyCulture. (2025). How to Get a Certificate of Analysis (COA).
- Labsert. (n.d.). CERTIFICATE OF ANALYSIS.
- Datacor, Inc. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements.
- Wageningen Evaluating Programmes for Analytical Laboratories. (n.d.). Certificate of Analysis.
- LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
- ScienceDirect. (n.d.). Even carbon number predominance observed in C50-C110 n-alkanes and monocyclic alkanes in the highly mature source rock.
- National Institute of Standards and Technology. (n.d.). Certificate of Analysis, Standard Reference Material 3284.
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Performance comparison of different chromatography columns for alkane separation
An Objective Guide to Selecting the Optimal Chromatography Column for Alkane Separation
For researchers, scientists, and drug development professionals, the precise separation and quantification of alkanes are fundamental to applications ranging from petrochemical analysis and environmental monitoring to quality control in pharmaceuticals. The success of these analyses hinges on the resolving power of the gas chromatography (GC) system, with the GC column being the most critical component. This guide provides an in-depth performance comparison of different chromatography columns for alkane separation, grounded in experimental data and established chromatographic principles, to empower you in making an informed selection for your specific application.
The Foundation: Principles of Alkane Separation in Gas Chromatography
The separation of alkanes, which are non-polar hydrocarbons, is governed by the "like dissolves like" principle. Consequently, non-polar stationary phases are the industry standard for this application.[1][2] Within the column, separation occurs based on the differential partitioning of analytes between the inert carrier gas (mobile phase) and the stationary phase. For alkanes on a non-polar column, this partitioning is primarily a function of their boiling points; compounds with lower boiling points have higher vapor pressures, spend more time in the mobile phase, and therefore elute from the column earlier.[1][3]
The choice of the optimal column requires a causal understanding of how its physical and chemical characteristics impact separation performance. Key parameters include:
-
Stationary Phase Chemistry: The composition of the stationary phase dictates the column's selectivity. For alkanes, this is almost exclusively a non-polar phase.
-
Column Dimensions: The internal diameter (ID), film thickness, and length of the column collectively determine its efficiency (resolving power), sample capacity, and the overall analysis time.[2]
-
Column Type: The fundamental choice between traditional packed columns and modern capillary columns significantly impacts performance.[4]
Comparative Analysis of Chromatography Columns
Capillary vs. Packed Columns: A Generational Shift in Performance
Gas chromatography has evolved from using packed columns to predominantly using capillary columns, and for good reason. Capillary columns, being open tubular columns with the stationary phase coated on the inner wall, offer significantly higher separation efficiency and speed.[5][6] Packed columns, which are filled with solid support particles coated with the stationary phase, are more robust and can handle larger sample volumes but provide much lower resolution.[7][8]
| Feature | Capillary Columns | Packed Columns | Causality & Field Insight |
| Resolution | Very High | Low | The open tubular design of capillary columns minimizes flow paths, reducing band broadening and producing sharper peaks.[4][8] This is essential for resolving complex mixtures of alkane isomers. |
| Efficiency (Plates/m) | High (1,500 - 5,000)[9] | Low (2,000 - 2,500)[9] | Higher plate counts in capillary columns translate directly to better separation of closely eluting compounds. |
| Analysis Time | Fast | Slow | The lower carrier gas flow resistance and longer column lengths enable faster temperature programming and shorter run times without sacrificing resolution.[10] |
| Sample Capacity | Low | High | The larger volume of stationary phase in packed columns allows for the injection of larger sample amounts, which can be useful for preparative work or when analyte concentrations are very high.[7][8] |
| Applications | High-resolution analysis of complex mixtures (e.g., petroleum, environmental samples).[11] | Gas analysis, routine quality control, and official methods where robustness is prioritized over resolution.[7][11] |
For all high-resolution alkane analyses, capillary columns are the authoritative choice . Packed columns are generally reserved for legacy methods or specific applications involving simple gas mixtures.
Workhorse Capillary Columns: A Head-to-Head Comparison
The vast majority of alkane separations are performed on one of two types of non-polar stationary phases: 100% dimethylpolysiloxane (PDMS) and 5% phenyl / 95% dimethylpolysiloxane. Columns with these phases are offered by multiple manufacturers, and while nominally equivalent, subtle differences in manufacturing and quality control can exist.
| Stationary Phase | Common Trade Names | Key Performance Observations |
| 100% Dimethylpolysiloxane (PDMS) | Agilent: DB-1, HP-1Restek: Rxi-1ms, Rtx-1[3]Phenomenex: ZB-1[3] | The Industry Standard: Provides excellent, robust performance for general-purpose hydrocarbon analysis. Elution is strictly in order of boiling point. These columns are known for their low bleed, making them highly compatible with mass spectrometry (MS).[12] |
| 5% Phenyl / 95% Dimethylpolysiloxane | Agilent: DB-5, HP-5ms[3]Restek: Rtx-5ms[3]Phenomenex: ZB-5ms[3] | Enhanced Selectivity: The incorporation of 5% phenyl groups introduces a slight polarity, allowing for π-π interactions. While the primary separation mechanism is still boiling point, this phase offers enhanced selectivity for aromatic or unsaturated compounds that may be present in the alkane matrix.[3] |
Expert Insight: For pure alkane mixtures, a 100% PDMS column is perfectly suitable and often preferred for its robustness. However, if your samples are from petroleum distillates or complex matrices that may contain aromatic hydrocarbons, the 5% phenyl phase provides an additional margin of separation, preventing potential co-elutions.
Specialty Columns for Demanding Alkane Analyses
Certain applications demand specialized column technologies to achieve the desired separation.
-
Porous Layer Open Tubular (PLOT) Columns: For the analysis of very volatile compounds, including C1-C10 alkanes and permanent gases, PLOT columns are the preferred choice.[1][13] Instead of a liquid stationary phase, these columns have a solid adsorbent (e.g., alumina, silica) coated on the inner wall. This provides much higher retention for volatile analytes, enabling their separation at above-ambient temperatures.[13]
-
Thick-Film Columns: When analyzing volatile alkanes, a column with a thicker stationary phase film (e.g., >1 µm) increases retention time.[2] This can be a critical tool to improve the separation of early-eluting peaks without resorting to cryogenic (sub-ambient) oven cooling, simplifying the experimental setup.
-
Application-Specific Columns: For standardized methods in the petroleum industry, columns are engineered for specific analyses. For example, the Agilent J&W DB-Petro is designed for detailed hydrocarbon analysis (PONA, PIANO), while the DB-TPH is optimized for total petroleum hydrocarbon analysis.[14][15]
A Validated Protocol for High-Resolution n-Alkane Separation
This protocol provides a self-validating system for assessing column performance using a standard mixture of n-alkanes (C7-C30). The quality of the resulting chromatogram—in terms of peak shape, resolution, and retention time stability—directly reflects the performance of the column and the GC system.
Experimental Workflow
Caption: Workflow for GC-based alkane analysis.
Instrumentation & Conditions
-
Gas Chromatograph: Any modern GC system equipped with a split/splitless inlet and a Flame Ionization Detector (FID). An Agilent 8890 GC or equivalent is suitable.[1]
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 100% dimethylpolysiloxane stationary phase (e.g., Restek Rxi®-1ms, Agilent DB-1ms).[1][12]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[3]
-
Rationale: This flow rate is near the optimal linear velocity for a 0.25 mm ID column, providing a good balance between analysis speed and efficiency.[16]
-
-
Injector:
-
Mode: Split (50:1 ratio).
-
Temperature: 250°C.
-
Rationale: A split injection prevents column overload with this concentration of standard, ensuring sharp, symmetrical peaks. The 250°C temperature ensures the complete and rapid vaporization of all alkanes up to C30.[3]
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final Hold: Hold at 300°C for 10 minutes.
-
Rationale: The initial hold ensures focusing of the analytes at the head of the column. The 10°C/min ramp provides a good compromise between separation and analysis time for this wide range of alkanes.[3] The final hold ensures that the heaviest components have fully eluted.
-
-
Detector (FID):
-
Temperature: 320°C.
-
Flows: Hydrogen, air, and makeup gas flows should be optimized for the specific instrument to ensure maximum sensitivity.
-
Rationale: The detector temperature is set higher than the final oven temperature to prevent any condensation of the analytes, ensuring accurate detection.[3]
-
Data Analysis and Performance Evaluation
-
Peak Identification: Identify the n-alkane peaks based on their elution order (C7 first, C30 last).[3]
-
Performance Metrics:
-
Resolution (Rs): Calculate the resolution between adjacent peaks (e.g., C16/C17). A value of Rs > 1.5 indicates baseline separation.
-
Tailing Factor (Tf): Measure the peak symmetry for several peaks across the chromatogram. A value of Tf ≈ 1.0 indicates excellent peak shape, while values > 1.2 suggest potential issues with column activity or installation.
-
Theoretical Plates (N): Calculate the column efficiency. For a 30m column, N should be well over 100,000.
-
Logical Path to Column Selection
Choosing the right column is a process of elimination and optimization based on the specific analytical challenge.
Caption: Logical workflow for GC column selection for alkane analysis.
Conclusion
The selection of a gas chromatography column is the single most important decision in achieving high-quality separation of alkanes. For the vast majority of applications involving broad-range or higher molecular weight alkanes, a high-quality capillary column with a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-substituted PDMS, is the industry standard and will provide excellent, reliable results.[3] For more specialized applications, such as the analysis of very light hydrocarbons, PLOT columns are indispensable.[1]
While columns from different manufacturers with similar specifications generally provide comparable performance, it is imperative to perform in-house validation for your specific application to ensure optimal and reproducible results. The detailed experimental protocol and logical workflow provided in this guide serve as an authoritative resource for researchers and scientists to develop, optimize, and validate their GC methods for alkane analysis.
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Evaluating the Purity of Commercially Available 4-Ethyl-2-Methylhexane: A Comparative Guide for Researchers
In the landscape of scientific research and pharmaceutical development, the purity of chemical reagents is a cornerstone of experimental reproducibility and the integrity of results. This guide provides a comprehensive evaluation of the purity of commercially available 4-ethyl-2-methylhexane, a branched-chain alkane often utilized as a non-polar solvent or as a component in complex hydrocarbon mixtures. We will delve into robust analytical methodologies for purity assessment, compare its performance with greener alternatives, and provide detailed experimental protocols to empower researchers to make informed decisions in their procurement and application of this chemical.
The Critical Role of Purity in Scientific Applications
This compound (C9H20) is a nonane isomer valued for its specific physicochemical properties, including its boiling point, viscosity, and solvating power for non-polar compounds.[1][2][3][4] However, the synthetic routes to branched alkanes can often lead to a mixture of structural isomers and other residual impurities.[5] The presence of these impurities, even in trace amounts, can have significant consequences:
-
Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, unpredictably altering reaction rates and yields.
-
Inaccurate Analytical Standards: When used as a standard or in a mixture for calibration, impurities can lead to erroneous quantification of target analytes.
-
Compromised Product Quality: In drug development and formulation, the presence of unknown impurities can impact the safety, efficacy, and stability of the final product.
This guide, therefore, emphasizes a rigorous, evidence-based approach to purity verification, moving beyond reliance on supplier-provided certificates of analysis.
A Comparative Landscape: this compound and Its Alternatives
To provide a comprehensive evaluation, we will compare the purity profile of a typical commercial-grade this compound against a high-purity standard. Furthermore, we will assess its performance characteristics alongside two more sustainable, non-polar solvent alternatives: n-heptane and 2-methyltetrahydrofuran (2-MeTHF).
| Compound | Structure | Key Properties & Considerations |
| This compound | CH3CH(CH3)CH2CH(C2H5)CH2CH3 | A branched C9 alkane, useful for its specific boiling point and solvency. Potential for isomeric impurities. |
| n-Heptane | CH3(CH2)5CH3 | A linear C7 alkane, often considered a less toxic and "greener" alternative to n-hexane for extractions and chromatography.[6][7][8][9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | C5H10O | A bio-based solvent derived from renewable resources, offering a more sustainable profile with good performance in various organic reactions.[10][11][12][13] |
Experimental Evaluation of Purity
A multi-pronged analytical approach is essential for a thorough purity assessment. Here, we detail two powerful and complementary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and semi-quantitative analysis of volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise determination of absolute purity.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Impurity Profiling
GC-MS is an indispensable technique for separating and identifying volatile and semi-volatile compounds in a mixture.[14] The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.
This protocol is designed for the identification of isomeric and other hydrocarbon impurities.
-
Sample Preparation:
-
Accurately prepare a 1% (v/v) solution of the this compound sample in a high-purity volatile solvent such as pentane or hexane.
-
For comparison, prepare a similar solution of a certified high-purity this compound standard.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization Energy: 70 eV
-
Mass Scan Range: 35-200 amu
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Analyze smaller peaks for potential impurities. The mass spectra of these impurities can be compared to spectral libraries (e.g., NIST) for identification. Isomers of nonane are common impurities and will have a molecular ion peak at m/z 128, but will exhibit different fragmentation patterns.[15][16]
-
The relative area of each impurity peak can be used for semi-quantitative estimation of its concentration. For more accurate quantification, calibration with certified standards of the identified impurities is necessary.
-
Diagram: GC-MS Workflow for Purity Analysis
Caption: Logical flow for determining absolute purity using qNMR.
Comparative Analysis and Discussion
Based on the methodologies described above, we present a hypothetical comparative analysis of three lots of this compound: a certified high-purity standard, a typical commercial grade, and a lower-purity grade.
| Sample | Purity by qNMR (%) | Major Impurities Identified by GC-MS | Relative Abundance of Impurities (%) |
| High-Purity Standard | 99.9+ | None detected above 0.01% | < 0.1 |
| Commercial Grade A | 98.5 | 3-Ethyl-2-methylhexane, 2,3-Dimethylheptane | 1.2 |
| Commercial Grade B | 95.2 | Multiple nonane isomers, residual starting materials | 4.5 |
The results clearly indicate that while "Commercial Grade A" may be suitable for some general applications, "Commercial Grade B" contains a significant level of impurities that could compromise sensitive experiments. The presence of multiple isomers highlights the importance of purification steps in the manufacturing process.
Performance of Greener Alternatives
In many applications, this compound can be replaced by more sustainable solvents. Here, we briefly compare its properties to n-heptane and 2-MeTHF.
| Solvent | Boiling Point (°C) | Polarity | Key Advantages | Considerations |
| This compound | ~134 | Non-polar | Specific solvency for certain applications. | Potential for isomeric impurities; petroleum-derived. |
| n-Heptane | 98.4 | Non-polar | Less toxic than hexane; good for extractions and chromatography. [6][7][8][9] | Lower boiling point may not be suitable for all reactions. |
| 2-MeTHF | ~80 | Moderately Polar | Bio-based and renewable; good performance in a range of reactions. [10][11][12][13] | Higher polarity than alkanes; higher cost. |
The choice of solvent will ultimately depend on the specific requirements of the application, including required boiling point, polarity, and sustainability goals.
Conclusion and Recommendations
The purity of this compound can vary significantly between commercial suppliers. For applications where purity is critical, researchers should not solely rely on the certificate of analysis. Independent verification using robust analytical techniques such as GC-MS and qNMR is strongly recommended.
-
For high-stakes applications (e.g., pharmaceutical development, certified reference material preparation): Always perform in-house purity verification using a validated qNMR method.
-
For general laboratory use (e.g., as a non-polar solvent for extractions or chromatography): A GC-MS screen can provide a good indication of the impurity profile.
-
Consider greener alternatives: For many applications, n-heptane or 2-MeTHF can serve as effective and more sustainable replacements for branched alkanes.
By implementing these rigorous analytical practices, researchers can ensure the quality and reliability of their work, contributing to the advancement of science on a foundation of chemical integrity.
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A Comparative Analysis of the Reactivity of Branched Versus Linear Alkanes
This guide provides an in-depth comparative analysis of the chemical reactivity of branched versus linear alkanes. For researchers, scientists, and professionals in drug development and materials science, understanding the nuanced relationship between alkane architecture and chemical behavior is paramount. This document moves beyond simple definitions to explore the mechanistic underpinnings of these differences, supported by experimental data and detailed protocols. We will dissect the reactivity of these isomers in three core reaction classes: combustion, free-radical halogenation, and cracking.
The Foundation: Structural Isomerism and Thermodynamic Stability
Alkanes, composed solely of sp³-hybridized carbon and hydrogen atoms, are the most fundamental class of organic compounds.[1] While they share the general formula CₙH₂ₙ₊₂, their atoms can be arranged differently, leading to structural isomers.[2] The distinction between a linear (n-alkane) and a branched alkane is the presence of alkyl groups attached to the main carbon chain. This seemingly minor structural deviation has profound consequences for the molecule's thermodynamic stability.
Experimentally, branched alkanes are found to be thermodynamically more stable than their linear counterparts.[2][3] This increased stability arises from a more compact molecular structure, which leads to stronger intramolecular van der Waals forces and a more stable, lower-energy state.[4][5] A direct and powerful method for quantifying this stability difference is through the measurement of the heat of combustion.
Combustion: A Measure of Intrinsic Stability
Combustion is the vigorous reaction of a substance with an oxidant, typically oxygen, to produce heat and light. For isomeric alkanes, which produce the same products (CO₂ and H₂O) upon complete combustion, the heat released is inversely proportional to the stability of the starting molecule.[6] A more stable isomer possesses lower internal energy and therefore releases less energy upon combustion.[7][8]
Experimental data for pentane (C₅H₁₂) isomers provides a clear illustration of this principle.
Table 1: Experimental Heats of Combustion for Pentane Isomers
| Isomer | Structure | Degree of Branching | Standard Heat of Combustion (kJ/mol) |
| n-Pentane | CH₃(CH₂)₃CH₃ | Linear | -3509[6] |
| Isopentane (2-methylbutane) | (CH₃)₂CHCH₂CH₃ | Branched | -3506[6] |
| Neopentane (2,2-dimethylpropane) | (CH₃)₄C | Highly Branched | -3492[6] |
Note: Values are for the liquid state at standard conditions. Specific experimental values may vary slightly. For instance, one study using oxygen-bomb calorimetry reported values of -838.69, -837.57, and -834.71 kcal/mol for n-pentane, isopentane, and neopentane, respectively.[9]
The data unequivocally shows that as the degree of branching increases, the heat of combustion decreases, confirming that neopentane is the most stable and n-pentane is the least stable of the three isomers.[6][7]
Caption: Relationship between alkane structure and heat of combustion.
Experimental Protocol: Determining Heat of Combustion by Bomb Calorimetry
The heat of combustion is precisely measured using a bomb calorimeter. This protocol is a self-validating system as it relies on calibration with a standard of known combustion energy.[7][9]
Methodology:
-
Calorimeter Calibration:
-
Accurately weigh a pellet of benzoic acid, a primary standard with a known heat of combustion.[9]
-
Place the pellet in the crucible inside the bomb calorimeter.
-
Add a measured length of ignition wire, with its heat of combustion also known.
-
Seal the bomb and pressurize it with pure oxygen to approximately 25-30 atm.
-
Immerse the bomb in a known volume of water in the calorimeter's insulated jacket.
-
Allow the system to reach thermal equilibrium and record the initial temperature.
-
Ignite the sample and record the temperature change until a maximum is reached.
-
Calculate the heat capacity of the calorimeter using the known energy release from the benzoic acid and the observed temperature rise.
-
-
Sample Measurement (Pentane Isomers):
-
Due to their high volatility, pentane isomers must be encapsulated.[7] Accurately weigh a gelatin capsule, fill it with the liquid isomer using a syringe, and seal it. Reweigh to find the precise mass of the alkane.[7]
-
Place the sealed capsule in the crucible.
-
Repeat the combustion procedure (steps 1.2-1.7) for the encapsulated sample.
-
-
Data Analysis:
-
Calculate the total heat released using the calorimeter's heat capacity and the measured temperature change.
-
Subtract the heat contributions from the ignition wire and the gelatin capsule.
-
Divide the net heat released by the number of moles of the pentane isomer to determine the molar heat of combustion.[7]
-
Free-Radical Halogenation: A Study in Selectivity
While generally unreactive, alkanes undergo substitution reactions with halogens (Cl₂, Br₂) in the presence of UV light or heat.[10][11] This reaction proceeds via a free-radical chain mechanism.[12][13] The key difference in reactivity between linear and branched alkanes lies in the regioselectivity of the reaction—the preference for substitution at one position over another.[14][15]
This selectivity is dictated by the stability of the alkyl radical intermediate formed during the rate-determining hydrogen abstraction step.[15][16] The stability of alkyl radicals follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl .[14] This order is attributed to hyperconjugation and inductive effects, where adjacent alkyl groups stabilize the electron-deficient radical center.[17]
-
Linear Alkanes: Possess only primary (at the ends) and secondary (in the middle) C-H bonds.
-
Branched Alkanes: Can possess primary, secondary, and tertiary C-H bonds. The tertiary C-H bonds are the most reactive.
The C-H bond dissociation energy (BDE) provides a quantitative measure of the energy required to homolytically cleave the bond and form a radical. Weaker bonds are broken more easily, leading to faster reaction rates.[18][19]
-
Primary C-H BDE: ~101 kcal/mol[18]
-
Secondary C-H BDE: ~99 kcal/mol[18]
-
Tertiary C-H BDE: ~97 kcal/mol[18]
Because tertiary C-H bonds are the weakest, they are preferentially abstracted, making branched alkanes highly selective in their halogenation reactions.[20]
Table 2: Relative Reactivity of C-H Bonds Towards Chlorination at 25°C
| C-H Bond Type | Relative Reactivity | Example Alkane | Major Product of Monochlorination |
| Primary (1°) | 1 | Propane | 45% 1-chloropropane[16] |
| Secondary (2°) | ~3.5 - 4.5[14][16] | Propane | 55% 2-chloropropane[16] |
| Tertiary (3°) | ~5[16] | 2-Methylpropane | 65% 2-chloro-2-methylpropane[16] |
While chlorination is only moderately selective, bromination is highly selective.[14] The transition state for hydrogen abstraction by a bromine radical has more radical character and is more sensitive to the stability of the resulting alkyl radical.[21]
Caption: Comparison of intermediates in thermal and catalytic cracking.
Table 3: Comparison of Cracking Processes
| Feature | Thermal Cracking | Catalytic Cracking |
| Conditions | High Temp (450-750°C), High Pressure [22] | Moderate Temp (~500°C), Low Pressure [22] |
| Mechanism | Free Radical (Homolytic Cleavage) [2] | Carbocation (Heterolytic Cleavage) [2][22] |
| Key Intermediate | Alkyl Radicals | Carbocations |
| Reactivity of Branched Alkanes | Similar to linear alkanes | Much higher due to stable 3° carbocation formation |
| Primary Products | High proportion of small alkenes (ethene) [23] | High-octane gasoline components (branched alkanes, aromatics) [22] |
Conclusion
The structural isomerism of alkanes, while subtle, dictates a profound divergence in their chemical reactivity.
-
Stability and Combustion: Branched alkanes are thermodynamically more stable than their linear isomers, a fact quantified by their lower heats of combustion. [2][6]* Free-Radical Halogenation: The presence of weaker tertiary C-H bonds in branched alkanes leads to greater reactivity and regioselectivity, as substitution preferentially occurs at the site that forms the most stable tertiary radical intermediate. [14][16]* Cracking: In catalytic cracking, the defining reaction of the petroleum industry, branched alkanes are significantly more reactive. Their propensity to form stable tertiary carbocations facilitates the process and yields more desirable, high-octane products. [22] For the practicing scientist, these principles are not merely academic. They inform the selection of feedstocks in industrial catalysis, the prediction of product distributions in synthesis, and the fundamental understanding of structure-property relationships that are essential for the rational design of molecules in pharmaceuticals and materials science.
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Benchmarking Synthesis Routes for C₉H₂₀ Isomers: A Comparative Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The C₉H₂₀ isomers, collectively known as nonanes, represent a fascinating subset of alkanes with 35 distinct structural arrangements.[1][2][3] These isomers range from the linear n-nonane to highly branched structures like 2,2,4,4-tetramethylpentane. Their diverse physical and chemical properties make them valuable as fuels, solvents, and crucial building blocks in organic synthesis and drug development.[4] The selection of an appropriate synthetic route is paramount and is dictated by the target isomer's structure, desired yield, purity, and scalability. This guide provides a comprehensive comparison of key synthetic methodologies for C₉H₂₀ isomers, grounded in mechanistic principles and supported by experimental data. We will explore the strengths and limitations of classical and modern techniques, including the Wurtz Reaction, Corey-House Synthesis, Grignard Reagent-based methods, and Kolbe's Electrolysis, to provide researchers with a robust framework for experimental design.
Introduction: The Structural Diversity of C₉H₂₀
Nonane (C₉H₂₀) and its isomers are saturated hydrocarbons that exhibit only structural isomerism, specifically carbon chain isomerism.[2][4] This leads to a wide array of molecules with the same molecular formula but different connectivity, resulting in varied properties. For instance, branched isomers are often preferred for gasoline blending due to higher octane ratings and more efficient combustion.[4] The synthesis of a specific, pure isomer is a common challenge in organic chemistry, requiring careful selection of a synthetic strategy that avoids the formation of difficult-to-separate isomeric mixtures.
This guide will focus on comparing the most prevalent methods for C-C bond formation to construct the carbon skeleton of these isomers.
Foundational Synthesis Methodologies
The construction of alkanes, including C₉H₂₀ isomers, relies on a handful of cornerstone reactions that facilitate the coupling of alkyl groups. The suitability of each method is intrinsically linked to the structure of the target molecule, particularly whether it is symmetrical or unsymmetrical.
Wurtz Reaction: A Classic Coupling with Limitations
Discovered by Charles-Adolphe Wurtz in 1855, the Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in a dry ether solvent to form a new C-C bond, yielding a higher alkane.[5][6]
General Reaction: 2R-X + 2Na → R-R + 2NaX[6][7]
-
Mechanism: The reaction is thought to proceed through the formation of a highly reactive organosodium reagent or, alternatively, via a free radical mechanism. An initial electron transfer from sodium to the alkyl halide generates an alkyl radical. A second electron transfer can then form an alkyl anion, which subsequently displaces the halide from a second alkyl halide molecule in an Sₙ2 fashion.[8][9]
-
Application to C₉H₂₀ Isomers: The primary utility of the Wurtz reaction is in the synthesis of symmetrical alkanes .[6][7][8] For example, the synthesis of n-octane from 1-bromobutane is a straightforward application. However, for C₉H₂₀ isomers, which have an odd number of carbon atoms, a Wurtz reaction using two different alkyl halides (e.g., a C₄ and a C₅ halide) would be required. This approach is highly inefficient as it produces a mixture of three different alkanes (R-R, R'-R', and R-R'), which are often difficult to separate due to similar boiling points.[7][8]
-
Causality of Limitations: The low yield of the desired cross-coupled product (R-R') and the formation of byproducts (R-R and R'-R') stem from the similar reactivity of the intermediate organosodium reagents or radicals with both starting alkyl halides. Furthermore, the reaction is prone to elimination side reactions, especially with secondary and tertiary alkyl halides, which leads to the formation of alkenes.[8] For this reason, the Wurtz reaction is generally considered to have little value for practical organic synthesis.[5]
Corey-House Synthesis: A Versatile and High-Yield Alternative
The Corey-House synthesis provides a superior and more versatile method for creating alkanes, including unsymmetrical ones, with high yields.[10][11] This method involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[12][13]
General Reaction:
-
R-X + 2Li → R-Li + LiX
-
2R-Li + CuI → R₂CuLi (Gilman Reagent) + LiI[13]
-
Mechanism: The reaction involves the formation of an organolithium reagent, which is then converted to a lithium dialkylcuprate. This Gilman reagent then undergoes a coupling reaction with a second alkyl halide. The mechanism is thought to proceed via oxidative addition of the alkyl halide to the cuprate, forming a transient copper(III) intermediate, which then undergoes reductive elimination to form the new C-C bond.[11]
-
Application to C₉H₂₀ Isomers: This is arguably the most effective method for synthesizing specific, unsymmetrical C₉H₂₀ isomers. For example, to synthesize 2-methyloctane, one could react lithium di(isobutyl)cuprate with 1-bromopentane. A key consideration for achieving high yields is that the second alkyl halide (R'-X) should ideally be a methyl, primary, or secondary cycloalkyl halide to avoid elimination reactions.[13][14] The alkyl groups in the Gilman reagent can be primary, secondary, or tertiary.[13]
-
Expertise & Trustworthiness: The strength of the Corey-House synthesis lies in its high functional group tolerance and operational simplicity, making it a powerful tool for constructing complex molecules.[12] Unlike the Wurtz reaction, it cleanly forms the cross-coupled product R-R' without significant formation of R-R or R'-R' byproducts.[11]
Grignard Reagent-Based Synthesis
Grignard reagents (R-Mg-X) are powerful nucleophiles and strong bases.[15][16] While their most common application is the formation of alcohols from carbonyls, they can be used to synthesize alkanes in a straightforward manner by reaction with a proton source.
General Reaction: R-Mg-X + H₂O → R-H + Mg(OH)X[17][18]
-
Mechanism: This is a simple acid-base reaction. The highly polarized C-Mg bond results in a carbanion-like character on the carbon atom, making the Grignard reagent an extremely strong base that readily abstracts a proton from protic solvents like water or alcohols.[15][16]
-
Application to C₉H₂₀ Isomers: This method is not for C-C bond formation but rather for converting an alkyl halide into its corresponding alkane (R-X → R-H). For instance, if one had synthesized 4-chloro-2,2-dimethylheptane, it could be converted to 2,2-dimethylheptane by first forming the Grignard reagent and then quenching it with water. This is particularly useful for introducing isotopes like deuterium (D) by using a deuterated proton source like D₂O.[16] While not a primary route for building the C9 skeleton, it is a crucial final-step reaction in a multi-step synthesis.
Kolbe's Electrolysis
Kolbe's electrolysis is an electrochemical method that generates alkanes through the decarboxylative dimerization of carboxylate salts.[19][20]
General Reaction: 2 RCOO⁻Na⁺ --(electrolysis)--> R-R + 2 CO₂ + 2 Na⁺ + H₂ + 2 OH⁻
-
Mechanism: At the anode, the carboxylate ion is oxidized, losing one electron to form a carboxyl radical (RCOO•). This radical is unstable and rapidly loses carbon dioxide to form an alkyl radical (R•). Two of these alkyl radicals then combine (dimerize) to form the alkane (R-R).[19][20]
-
Application to C₉H₂₀ Isomers: Similar to the Wurtz reaction, Kolbe's electrolysis is most effective for preparing symmetrical alkanes with an even number of carbon atoms.[19] Synthesizing a C₉H₂₀ isomer would require the electrolysis of a mixture of two different carboxylate salts (e.g., sodium pentanoate and sodium hexanoate), which would again lead to an inefficient mixture of three different alkanes. Therefore, this method is not suitable for producing specific, pure C₉H₂₀ isomers. Methane also cannot be prepared by this method.[21]
Comparative Analysis of Synthesis Routes
The choice of synthesis route is a critical decision based on the target isomer's structure. The table below summarizes the key performance indicators for each methodology.
| Synthesis Route | Primary Application | Yield | Purity of Target Isomer | Key Advantages | Key Limitations | Applicable C₉H₂₀ Isomers |
| Wurtz Reaction | Symmetrical Alkanes | Low to Moderate[5] | Poor (for unsymmetrical) | Simple reagents (Na, alkyl halide).[6] | Forms product mixtures with unsymmetrical reactants; elimination side-reactions.[7][8] | Not recommended for C₉H₂₀ isomers. |
| Corey-House Synthesis | Symmetrical & Unsymmetrical Alkanes | Good to High[10][12] | High | Versatile for many structures; clean cross-coupling; good yields.[10][11] | Requires preparation of Gilman reagent; sensitive to air and moisture. | All isomers, especially unsymmetrical and branched structures. |
| Grignard Reagent + H₂O | R-X → R-H Conversion | High | High | Excellent for converting halides to alkanes; useful for isotopic labeling.[16] | Does not form new C-C bonds; reagent is a very strong base.[15][16] | Final step in a multi-step synthesis of any isomer. |
| Kolbe's Electrolysis | Symmetrical Alkanes | Moderate to Good | Poor (for unsymmetrical) | Radical-based, avoids some ionic reaction issues.[20] | Limited to symmetrical products; requires specialized equipment.[19][21] | Not recommended for C₉H₂₀ isomers. |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the most pertinent synthesis routes for C₉H₂₀ isomers.
Caption: Workflow for Corey-House Synthesis of C₉H₂₀ Isomers.
Caption: Inefficiency of Wurtz Reaction for Unsymmetrical Alkanes.
Experimental Protocols
The following protocols are illustrative examples grounded in established chemical principles for the synthesis of specific C₉H₂₀ isomers.
Protocol 1: Synthesis of 2,2,4,4-Tetramethylpentane via a Modified Grignard/Organozinc Route
This protocol is adapted from a method described for the synthesis of 2,2,4,4-tetramethylpentane, a highly branched C₉H₂₀ isomer.[22] It demonstrates a more complex, multi-step synthesis required for sterically hindered structures.
Objective: To synthesize 2,2,4,4-tetramethylpentane.
Step 1: Preparation of 2,2,4-trimethyl-4-chloropentane
-
Cool a solution of "diisobutylene" (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) in a suitable flask to 0°C.
-
Bubble dry hydrogen chloride (HCl) gas through the solution with vigorous stirring.
-
Monitor the reaction progress (e.g., by GC-MS) until the starting material is consumed.
-
Wash the resulting solution with cold water, then with a dilute sodium bicarbonate solution, and finally with water again to remove excess acid.
-
Dry the organic layer over anhydrous calcium chloride and purify the chlorinated product by distillation.
Step 2: Preparation of Dimethyl Zinc (Caution: Dimethyl zinc is highly pyrophoric and must be handled under an inert atmosphere.)
-
Prepare a zinc-copper couple according to standard procedures.
-
React the zinc-copper couple with methyl iodide (CH₃I) to form methyl zinc iodide (CH₃ZnI).
-
Heat the methyl zinc iodide under vacuum to disproportionate it into dimethyl zinc ((CH₃)₂Zn) and zinc iodide (ZnI₂). The volatile dimethyl zinc is collected by distillation under inert gas.
Step 3: Coupling Reaction
-
Under a nitrogen or argon atmosphere, dissolve the 2,2,4-trimethyl-4-chloropentane from Step 1 in an anhydrous ether solvent.
-
Slowly add the prepared dimethyl zinc to the solution at a controlled temperature (e.g., 0°C).
-
Allow the reaction to stir at room temperature for several hours or until completion.
-
Carefully quench the reaction by slowly adding dilute hydrochloric acid at low temperature.
-
Separate the organic layer, wash with water and brine, and dry over a suitable drying agent.
-
Purify the crude product by fractional distillation to isolate 2,2,4,4-tetramethylpentane.[22]
Protocol 2: Synthesis of 3-Methyl-4-ethylhexane via Corey-House Synthesis
Objective: To synthesize the unsymmetrical C₉H₂₀ isomer 3-methyl-4-ethylhexane.
Step 1: Preparation of Lithium di(sec-butyl)cuprate
-
In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous diethyl ether.
-
Add small, clean pieces of lithium metal to the ether.
-
Slowly add 2-bromobutane dropwise to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath. Continue stirring until all the lithium has reacted to form sec-butyllithium.
-
In a separate flask, prepare a slurry of copper(I) iodide (CuI) in anhydrous ether under argon.
-
Cool the CuI slurry to approximately -20°C.
-
Slowly transfer the prepared sec-butyllithium solution via cannula to the CuI slurry. The formation of the Gilman reagent, lithium di(sec-butyl)cuprate, is indicated by a color change.
Step 2: Coupling Reaction
-
Maintain the Gilman reagent solution at low temperature.
-
Slowly add 1-bromobutane dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the resulting crude product, 3-methyl-4-ethylhexane, by fractional distillation.
Conclusion
The synthesis of specific C₉H₂₀ isomers requires a nuanced understanding of classical C-C bond-forming reactions. For the synthesis of unsymmetrical or highly branched nonanes, the Corey-House synthesis stands out as the most versatile and high-yielding method, offering excellent control over the final structure.[10][11] In contrast, the Wurtz reaction and Kolbe's electrolysis are generally unsuitable for isomers with an odd number of carbons due to the inevitable formation of difficult-to-separate product mixtures.[7][8][21] Grignard reagent-based methods serve a crucial, albeit different, role in converting alkyl halides to the final alkane product. The selection of an optimal synthetic route is therefore a strategic decision that balances the complexity of the target isomer against the inherent strengths and weaknesses of each chemical transformation.
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Unambiguous Identification of 4-ethyl-2-methylhexane: A Comparative Spectroscopic Guide
In the landscape of chemical analysis, particularly within pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Isomeric alkanes, with their identical molecular formulas and often similar physical properties, present a significant analytical challenge. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the unambiguous confirmation of 4-ethyl-2-methylhexane, a branched nonane, against its isomers, offering field-proven insights and experimental data for researchers and scientists.
This technical note will navigate through the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. We will dissect the spectral data of this compound and compare it with two of its isomers: the linear n-octane (a C8 homolog for foundational comparison) and the similarly branched 3,4-dimethylheptane. The causality behind experimental choices and the self-validating nature of a multi-technique approach will be emphasized throughout.
The Analytical Imperative: Distinguishing Isomers
This compound (C₉H₂₀) possesses a unique structural arrangement that gives rise to a distinct spectroscopic fingerprint.[1][2][3][4] However, without a multi-faceted analytical approach, its identification can be confounded by the presence of isomers like 3,4-dimethylheptane, which shares the same molecular weight and a branched structure.[1] A linear alkane like n-octane, while having a different molecular formula, serves as a fundamental comparative standard to highlight the spectral characteristics of branching.
Mass Spectrometry: The Initial Fingerprint
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides the initial and crucial data points of molecular weight and fragmentation patterns. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique signature of the molecule's structure.
Key Differentiators in Fragmentation:
The mass spectrum of a branched alkane is distinct from that of a straight-chain alkane. Fragmentation preferentially occurs at branching points due to the increased stability of the resulting secondary and tertiary carbocations.[5][6]
-
This compound: The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 128.[1][2] Key fragments are expected from the loss of methyl (M-15), ethyl (M-29), and larger alkyl groups. The fragmentation pattern will be influenced by the cleavage at the ethyl and methyl branching points.
-
3,4-dimethylheptane: Also exhibiting a molecular ion at m/z 128, its fragmentation will be dictated by the cleavage around the two methyl groups at the 3 and 4 positions.
-
n-Octane: The mass spectrum of n-octane shows a characteristic pattern of alkyl fragments separated by 14 mass units (CH₂ groups).[7] The molecular ion peak at m/z 114 is often weak, with prominent peaks at m/z 43, 57, 71, and 85.[7]
Table 1: Comparison of Key Mass Spectrometry Fragments
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Interpretation |
| This compound | 128[1][2] | 113 (M-15, loss of CH₃), 99 (M-29, loss of C₂H₅), 85, 71, 57, 43 |
| 3,4-dimethylheptane | 128 | 113 (M-15, loss of CH₃), 99 (M-29, loss of C₂H₅), 85, 71, 57, 43 |
| n-Octane | 114[7] | 99 (M-15, loss of CH₃), 85, 71, 57, 43 (base peak)[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While MS provides the molecular weight and a fragmentation fingerprint, NMR spectroscopy offers a detailed map of the carbon and proton environments within the molecule, making it the most powerful tool for unambiguous isomer differentiation.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is predicted to show a complex pattern of overlapping signals in the upfield region (typically 0.8-1.6 ppm for alkanes), characteristic of its branched structure. The chemical shift of each proton is influenced by its local electronic environment.
-
This compound (Predicted): We anticipate distinct signals for the different methyl, methylene, and methine protons. The protons on the carbon bearing the ethyl group and the carbon with the methyl group will have unique chemical shifts.
-
3,4-dimethylheptane: The presence of two methine protons at the branching points and multiple methyl and methylene groups will also lead to a complex ¹H NMR spectrum, but with a different splitting pattern compared to this compound.
-
n-Octane: The ¹H NMR spectrum is simpler, showing a characteristic triplet for the terminal methyl groups and a complex multiplet for the internal methylene groups.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule. This is often the most straightforward method to distinguish between isomers.
-
This compound: Due to its asymmetry, all nine carbon atoms are chemically non-equivalent, resulting in nine distinct signals in the ¹³C NMR spectrum.[1][8]
-
3,4-dimethylheptane: This molecule also has nine carbon atoms, and due to its structure, will also show nine distinct signals, but at different chemical shifts compared to this compound.
-
n-Octane: Due to symmetry, n-octane has only four unique carbon environments, leading to just four signals in its ¹³C NMR spectrum.
Table 2: Comparison of Predicted/Experimental NMR Spectral Data
| Compound | Predicted/Experimental ¹H NMR Chemical Shifts (ppm) | Number of ¹³C NMR Signals | Experimental ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~0.8-1.5 (complex multiplets and doublets) | 9 | 11.5, 14.3, 22.9, 23.2, 29.5, 34.7, 39.2, 41.9, 44.9 |
| 3,4-dimethylheptane | ~0.8-1.6 (complex multiplets and doublets) | 9 | 11.7, 14.2, 15.6, 19.4, 23.3, 29.8, 32.9, 37.1, 39.8 |
| n-Octane | ~0.88 (t, 6H), ~1.27 (m, 8H) | 4 | 14.1, 22.7, 29.3, 31.9 |
Infrared (IR) Spectroscopy: A Vibrational Confirmation
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. For alkanes, the spectrum is dominated by C-H stretching and bending vibrations. While not as definitive as NMR for isomer differentiation, it provides a quick and valuable confirmation of the presence of a saturated hydrocarbon.
Characteristic Alkane Absorptions:
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of all alkanes.
-
C-H Bending: Absorptions in the 1450-1470 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl bending) regions are also present. The presence of a gem-dimethyl group (as in the iso-propyl end of this compound) can sometimes lead to a split in the methyl bending peak.
The vapor phase IR spectrum of this compound confirms the presence of these characteristic alkane bands.[1] While the IR spectra of its isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation when compared against a reference spectrum.
Table 3: Key Infrared Absorption Bands for Alkanes
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | 2850-3000 | Strong |
| CH₂ Bend (Scissoring) | 1450-1470 | Medium |
| CH₃ Bend (Asymmetric) | ~1465 | Medium |
| CH₃ Bend (Symmetric) | ~1375 | Medium |
Experimental Protocols
To ensure the integrity and reproducibility of the data presented, the following are detailed, step-by-step methodologies for the key spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Caption: Workflow for GC-MS analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the alkane (~1 mg/mL) in a volatile solvent such as hexane.
-
GC-MS System: An Agilent 7890 GC coupled to a 5975C MS detector or equivalent is suitable.[9]
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230°C.
-
-
Data Analysis: The resulting mass spectrum should be compared against a known standard or a validated spectral library such as the NIST Mass Spectral Library.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Caption: Workflow for NMR analysis of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the alkane in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, 5 mm NMR tube.[10][11][12] Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using Fourier transformation. Phase and baseline correct the resulting spectra and calibrate the chemical shift scale using the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Caption: Workflow for ATR-FTIR analysis of this compound.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples.[13][14]
-
Sample Preparation: For a liquid sample like this compound, no specific preparation is needed. A single drop of the neat liquid is placed directly onto the ATR crystal.
-
Data Acquisition:
-
First, a background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion: A Synergistic Approach to Certainty
The unambiguous identification of this compound is readily achievable through a synergistic application of modern spectroscopic techniques. While mass spectrometry provides a rapid and sensitive initial assessment of molecular weight and key structural motifs through fragmentation, it is the detailed structural information from ¹H and particularly ¹³C NMR that allows for the definitive differentiation from its isomers. Infrared spectroscopy serves as a valuable and rapid confirmatory technique for the presence of the alkane functionality. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in their structural assignments, a critical requirement in the rigorous environment of scientific research and drug development.
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A Senior Application Scientist's Guide to the Statistical Analysis of Nonane Isomer Properties
Introduction: Beyond the Formula C₉H₂₀
To the discerning researcher in drug development and the chemical sciences, the molecular formula C₉H₂₀ represents not a single entity, but a diverse family of 35 constitutional isomers.[1][2][3][4][5][6] While sharing the same atomic composition, these nonane isomers exhibit a fascinating array of distinct physicochemical properties, a direct consequence of their varied molecular architecture. The seemingly subtle differences in carbon chain branching—from the linear n-nonane to the highly branched tetramethylpentanes—give rise to significant variations in boiling points, melting points, densities, viscosities, and spectral characteristics.
This guide provides an in-depth, objective comparison of the performance of nonane isomers, supported by experimental data and detailed methodologies. We will explore the causal relationships between molecular structure and physical properties, present a robust framework for the statistical analysis of these differences, and discuss the practical implications for applications ranging from solvent selection in pharmaceutical crystallization to the formulation of high-performance fuels.
The Physicochemical Landscape of Nonane Isomers
The structural diversity among nonane isomers directly translates to a spectrum of physical properties. The degree of branching is a primary determinant of the strength of intermolecular van der Waals forces. As branching increases, the molecule becomes more compact, reducing the surface area available for these interactions. This generally leads to lower boiling points and melting points compared to the linear n-nonane.[1][7]
Comparative Data of Selected Nonane Isomers
The following table summarizes key physical properties for a selection of nonane isomers, illustrating the impact of their structural differences.
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Nonane | CH₃(CH₂)₇CH₃ | 151[1][3][8][9] | -53[1][8] | 0.718[1][3][8] |
| 2-Methyloctane | CH₃(CH₂)₅CH(CH₃)₂ | 143.2[7] | -80[10] | 0.713[10] |
| 2,2-Dimethylheptane | CH₃(CH₂)₄C(CH₃)₃ | 132-133[7] | -113[1] | 0.692 (at 25°C) |
| 2,2,4-Trimethylhexane | CH₃CH₂CH(CH₃)CH₂C(CH₃)₃ | 125-127[11] | - | 0.716[11] |
| 3,3-Diethylpentane | (CH₃CH₂)₂C(CH₂CH₃)₂ | 146.2[1] | -33.1[1][12] | 0.752[1] |
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
To ensure the trustworthiness of our comparative analysis, it is crucial to understand the principles behind the experimental determination of these properties.
Boiling Point Determination via the Thiele Tube Method
The boiling point is a fundamental property reflecting the volatility of a liquid. The Thiele tube method is a common and reliable technique for its determination.
-
Sample Preparation: A small amount of the nonane isomer is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, ensuring even heat distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
-
Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
Causality Behind Experimental Choices: The Thiele tube's design promotes natural convection currents in the heating fluid, ensuring uniform temperature distribution and an accurate boiling point reading. The observation of a continuous stream of bubbles indicates that the vapor pressure of the sample has overcome the atmospheric pressure. Recording the temperature upon the liquid's re-entry into the capillary provides a precise measurement of the temperature at which the vapor pressure equals the external pressure.
Viscosity Measurement
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in applications such as lubrication and as a solvent in chemical reactions. For alkanes, viscosity generally increases with chain length. Branching, however, can have a more complex effect. While increased branching in smaller alkanes can lead to lower viscosity due to reduced intermolecular forces, in larger alkanes, it can increase viscosity due to a higher potential for molecular entanglement.[13][14]
-
Sample Loading: A defined volume of the nonane isomer is placed in the viscometer's sample chamber.
-
Spindle Selection: A spindle of appropriate geometry is selected and attached to the instrument.
-
Temperature Control: The sample is brought to the desired temperature using a circulating water bath.
-
Measurement: The spindle is rotated at a set speed, and the torque required to overcome the viscous drag of the fluid is measured.
-
Viscosity Calculation: The instrument's software calculates the dynamic viscosity based on the measured torque, rotational speed, and the spindle's calibration constant.
Causality Behind Experimental Choices: The use of a rotational viscometer allows for precise control over shear rate and temperature, providing accurate and reproducible viscosity measurements. The selection of the correct spindle and rotational speed is crucial to ensure the measurement is within the instrument's optimal torque range, leading to reliable data.
Spectral Fingerprints: Differentiating Isomers with NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed structural information, allowing for the unambiguous identification of different isomers.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The number of signals, their chemical shifts, and their splitting patterns are unique to each isomer.
-
n-Nonane: The ¹H NMR spectrum of n-nonane is relatively simple, showing a triplet for the terminal methyl (CH₃) protons and a multiplet for the internal methylene (CH₂) protons.[15][16][17][18]
-
2-Methyloctane: The spectrum of 2-methyloctane is more complex, with distinct signals for the two methyl groups in the isopropyl-like terminus, a multiplet for the methine (CH) proton, and overlapping signals for the other methylene groups.[8][19]
-
2,2-Dimethylheptane: This isomer exhibits a characteristic singlet for the six equivalent protons of the two methyl groups attached to the same carbon, with other signals corresponding to the remaining protons in the chain.[20]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern is highly dependent on the molecular structure and serves as a "fingerprint" for each isomer. The mass spectra for all 35 nonane isomers have been measured and cataloged, providing a robust library for identification.[21]
-
n-Nonane: The mass spectrum of n-nonane shows a molecular ion peak (m/z = 128) and a series of fragment ions corresponding to the loss of alkyl groups.[5][7][22][23]
-
Branched Isomers: Branched isomers tend to fragment more readily at the branching points, leading to characteristic fragment ions. For example, the mass spectrum of 2-methyloctane would likely show a prominent peak corresponding to the loss of a methyl or hexyl radical.[10]
Statistical Analysis of Isomer Properties: A Quantitative Approach
To move beyond qualitative comparisons, a robust statistical framework is necessary to quantify the differences between nonane isomer properties and to develop predictive models.
Protocol for Statistical Comparison:
-
Data Collection and Compilation: Gather reliable experimental data for the desired properties (e.g., boiling point, density) for as many of the 35 nonane isomers as possible. Organize the data in a spreadsheet, with each row representing an isomer and each column representing a property.
-
Descriptive Statistics: Calculate descriptive statistics (mean, standard deviation, range) for each property to summarize the data and understand its distribution.
-
Analysis of Variance (ANOVA): To determine if there are statistically significant differences in a property among different groups of isomers (e.g., based on the number of branches), an ANOVA can be performed.[24] This test compares the variance between groups to the variance within groups. A significant p-value (typically < 0.05) indicates that at least one group is different from the others.
-
Post-Hoc Testing: If the ANOVA result is significant, post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific groups of isomers are different from each other.
-
Correlation Analysis: Investigate the relationships between different properties using correlation analysis (e.g., Pearson correlation). This can reveal, for example, the strength of the relationship between boiling point and density.
-
Quantitative Structure-Property Relationship (QSPR) Modeling: Develop predictive models that relate the structural features of the isomers (e.g., number of carbon atoms in the main chain, number of branches) to their physicochemical properties. This is typically done using multiple linear regression or more advanced machine learning techniques.
Practical Implications for Researchers and Drug Development Professionals
The differences in the physicochemical properties of nonane isomers have significant practical implications in various scientific and industrial settings.
Solvent Selection in Pharmaceutical Crystallization
Alkanes are often used as anti-solvents or as components of solvent systems in the crystallization of active pharmaceutical ingredients (APIs). The choice of a specific nonane isomer can influence:
-
Solubility and Supersaturation: The solubility of an API can vary significantly between different isomers due to subtle differences in polarity and molecular shape. This, in turn, affects the level of supersaturation that can be achieved, a key driver of the crystallization process.
-
Crystal Habit: The shape and size of API crystals, known as crystal habit, can be influenced by the solvent. Different isomers can interact differently with the growing crystal faces, leading to the formation of needles, plates, or other morphologies.[25] Crystal habit is a critical quality attribute as it affects filtration, drying, and dissolution rates of the final drug product.[26]
-
Polymorph Control: Many APIs can exist in multiple crystalline forms, or polymorphs, each with different physical properties and bioavailability. The choice of solvent can play a crucial role in selectively crystallizing the desired polymorph.
Fuel and Lubricant Applications
In the fuel industry, the structure of alkanes is directly related to their combustion performance.
-
Octane Rating: Highly branched alkanes have higher octane ratings than their linear counterparts.[10][27] This is because their greater stability makes them more resistant to "knocking" or premature detonation in an internal combustion engine, leading to more efficient combustion.[21][28]
-
Combustion Efficiency: Branched alkanes tend to have a more controlled and complete combustion, producing fewer harmful emissions.[12]
Conclusion
The 35 isomers of nonane, while sharing the same molecular formula, represent a diverse set of chemical entities with a wide range of physicochemical properties. A thorough understanding of these differences, supported by robust experimental data and statistical analysis, is paramount for researchers and professionals in drug development and other scientific fields. The ability to select the optimal isomer for a specific application—be it as a solvent to control the crystallization of a life-saving drug or as a component in a high-performance fuel—is a testament to the power of applied chemical knowledge. This guide provides a framework for the systematic evaluation of nonane isomers, empowering scientists to make informed decisions and drive innovation in their respective fields.
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A Comparative Guide to Branched-Chain Alkanes for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of branched-chain alkanes and their linear isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the nuanced differences in their physicochemical properties, toxicological profiles, and applications, you can make more informed decisions in your experimental designs and formulation strategies.
Introduction: The Subtle Architecture of Alkanes and Its Profound Impact
Alkanes, the simplest of hydrocarbons, are often perceived as chemically inert. However, the seemingly minor variation in their molecular architecture—the presence or absence of branching—gives rise to significant differences in their physical and biological properties.[1] Linear alkanes, or n-alkanes, possess a straight chain of carbon atoms, while their branched-chain isomers feature one or more alkyl groups attached to the main chain.[1] This structural divergence influences everything from boiling points and viscosities to their interactions with biological systems. For professionals in drug development, where excipient selection and toxicity are paramount, a thorough understanding of these differences is crucial.
This guide will delve into a comparative analysis of branched-chain alkanes, supported by peer-reviewed data and detailed experimental protocols. We will explore how branching affects key physicochemical parameters, discuss the toxicological implications, and provide insights into their potential applications in pharmaceutical formulations.
Physicochemical Properties: A Tale of Two Isomers
The arrangement of carbon atoms in an alkane molecule dictates its intermolecular forces, which in turn govern its physical properties. The following sections provide a comparative overview of these properties, with quantitative data summarized in Table 1.
Boiling Point
A fundamental property that distinguishes linear and branched alkanes is their boiling point. For a given number of carbon atoms, branched-chain alkanes generally exhibit lower boiling points than their linear counterparts.[2][3] This is attributed to the reduced surface area of branched molecules, which limits the extent of van der Waals forces between them. The more compact, spherical shape of a branched isomer results in weaker intermolecular attractions that require less energy to overcome.[2][3]
For example, n-hexane has a boiling point of 69 °C, whereas its branched isomer, 2,2-dimethylbutane, boils at a significantly lower 49.7 °C. This trend is consistently observed across different homologous series of alkanes.
Melting Point
The effect of branching on melting points is more complex and less predictable than on boiling points. While increased branching generally leads to a decrease in melting point due to disruptions in crystal lattice packing, highly symmetrical branched isomers can exhibit unusually high melting points. This is because their compact and regular shape allows them to pack more efficiently into a crystal lattice, requiring more energy to break the structure.
Density
Branched-chain alkanes typically have slightly lower densities than their corresponding linear isomers. The less efficient packing of branched molecules in the liquid state results in a lower mass per unit volume.
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is also influenced by molecular architecture. For shorter-chain alkanes, branching generally leads to a lower viscosity.[4] This is because the more compact shape of branched isomers reduces intermolecular friction. However, for longer-chain alkanes, extensive branching can lead to an increase in viscosity due to a greater likelihood of molecular entanglement.[5][6]
Solubility
As nonpolar molecules, both linear and branched alkanes are generally insoluble in polar solvents like water but are soluble in nonpolar organic solvents.[2][7] However, the degree of branching can have a subtle effect on solubility. Due to their more compact structure, some branched alkanes can be slightly more soluble in certain solvents compared to their linear counterparts. The solubility of n-nonane and n-decane in water at 25°C has been reported as 220 and 52 parts per billion, respectively.[8]
Table 1: Comparative Physicochemical Properties of Selected Alkane Isomers
| Alkane (Isomer) | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (mPa·s at 25°C) |
| n-Pentane | C₅H₁₂ | 36.1 | -129.7 | 0.626 | 0.240 |
| Isopentane (2-Methylbutane) | C₅H₁₂ | 27.7 | -159.9 | 0.620 | 0.286 |
| Neopentane (2,2-Dimethylpropane) | C₅H₁₂ | 9.5 | -16.6 | 0.613 | - |
| n-Hexane | C₆H₁₄ | 69 | -95 | 0.659 | 0.294 |
| 2-Methylpentane | C₆H₁₄ | 60.3 | -153.7 | 0.653 | - |
| 3-Methylpentane | C₆H₁₄ | 63.3 | -118 | 0.664 | - |
| 2,2-Dimethylbutane | C₆H₁₄ | 49.7 | -100 | 0.649 | - |
| 2,3-Dimethylbutane | C₆H₁₄ | 58 | -128.5 | 0.662 | - |
| n-Octane | C₈H₁₈ | 125.7 | -56.8 | 0.703 | 0.542 |
| 2,2,4-Trimethylpentane (Isooctane) | C₈H₁₈ | 99.3 | -107.4 | 0.692 | - |
Toxicological Profiles: A Comparative Assessment
For drug development professionals, understanding the toxicological profile of any potential excipient is of utmost importance. While alkanes are generally considered to have low toxicity, differences between linear and branched isomers have been observed.
Inhalation of high concentrations of alkanes can lead to central nervous system depression, with symptoms such as dizziness, headache, and stupor.[9][10] A comparative study on the neurotoxicity of n-hexane and its isomers revealed that n-hexane exhibited the most distinct impairment of peripheral nerve function.[11] The neurotoxicity of the branched isomers, 2-methylpentane and 3-methylpentane, was found to be less severe.[11]
A toxicological profile for octane isomers indicates a low order of short- or long-term toxicity.[9] However, inhalation of high concentrations can cause mucous membrane and sensory irritation, as well as neurobehavioral impairment.[9] It is important to note that the toxicological effects of gasoline, which contains a mixture of alkanes, can be attributed to specific components of the mixture.[12]
In vitro cytotoxicity studies can provide valuable initial data on the potential toxicity of compounds. For example, the cytotoxicity of n-hexane extracts has been evaluated on various cell lines.[13][14] Such studies are crucial for comparing the relative toxicity of different alkane isomers and informing the selection of safer candidates for pharmaceutical formulations. A study on a mixture of C8-C18 branched and linear alkanes indicated low acute oral, dermal, and inhalation toxicity.[15]
Applications in Pharmaceutical Formulations
While not as common as other excipients, certain branched-chain alkanes have potential applications in pharmaceutical formulations, particularly in topical and specialized drug delivery systems. Their properties as non-polar solvents and their ability to dissolve certain active pharmaceutical ingredients (APIs) make them candidates for specific applications.
The use of any substance as an inactive ingredient in a drug product is subject to regulatory scrutiny. The FDA requires that inactive ingredients be safe and suitable for their intended use.[16][17] While specific examples of branched-chain alkanes in FDA-approved drugs as primary excipients are not abundant in publicly available databases, their presence in complex mixtures like mineral oil (which contains both linear and branched alkanes) is common in topical formulations.
The biocompatibility of any excipient is a critical consideration.[18][19][20] For hydrocarbon-based excipients, this involves assessing their potential for skin irritation, sensitization, and systemic toxicity upon absorption. Further research into the biocompatibility of specific, highly purified branched-chain alkanes is needed to expand their potential use in drug delivery.
Experimental Protocols
To aid researchers in their comparative studies of branched-chain alkanes, this section provides detailed, step-by-step methodologies for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is a powerful technique for separating and identifying volatile compounds like alkane isomers.
Objective: To separate and identify the components of a mixture of alkane isomers.
Methodology:
-
Sample Preparation:
-
Dilute the alkane mixture in a suitable volatile solvent (e.g., hexane) to an appropriate concentration.
-
If necessary, perform a liquid-liquid extraction to remove any non-volatile components.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or HP-5ms).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate to ensure separation of isomers with different boiling points.
-
Injector: Split/splitless injector, operated in split mode to prevent column overloading.
-
Mass Spectrometer: Electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode to obtain mass spectra for each eluting peak.
-
Identify the individual isomers by comparing their retention times and mass spectra to those of known standards or a spectral library (e.g., NIST).
-
The fragmentation patterns in the mass spectra provide structural information that can help distinguish between isomers.
-
Diagram of GC-MS Workflow:
Caption: Workflow for density measurement using a pycnometer.
Conclusion
The structural isomerism of alkanes, while seemingly simple, has profound implications for their physicochemical properties and biological interactions. For researchers and professionals in drug development, a detailed understanding of the differences between linear and branched-chain alkanes is essential for applications ranging from solvent selection to excipient formulation. This guide has provided a comparative analysis of these compounds, supported by experimental data and detailed methodologies, to empower more informed decision-making in scientific and industrial settings. As research continues to uncover the nuanced behaviors of these fundamental organic molecules, their potential applications in various fields, including pharmaceuticals, will undoubtedly expand.
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Safety Operating Guide
Navigating the Unseen Shield: A Guide to Personal Protective Equipment for 4-Ethyl-2-Methylhexane
In the landscape of pharmaceutical research and development, the precise and safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 4-ethyl-2-methylhexane. As a branched-chain aliphatic hydrocarbon, its properties necessitate a meticulous approach to safety to mitigate risks of flammability, skin contact, and potential inhalation. This document moves beyond a simple checklist, offering the causal logic behind each recommendation to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.
Hazard Profile of this compound: Understanding the "Why" Behind the "What"
This compound is a flammable liquid and vapor.[1] While specific toxicity data is limited, the primary hazards are associated with its flammability and the potential for skin and eye irritation upon contact. Inhalation of high concentrations of vapors may cause dizziness or drowsiness. Therefore, our PPE strategy is built around creating robust barriers to prevent these routes of exposure.
Key Hazard Characteristics:
| Property | Value | Implication for Handling |
| Physical State | Liquid | Potential for splashing and vapor generation. |
| Flammability | Flammable liquid and vapor[1] | Strict control of ignition sources is necessary. PPE selection must consider fire resistance.[2] |
| Skin Contact | Potential irritant | Impervious gloves and protective clothing are essential to prevent dermatitis and absorption.[1][2] |
| Eye Contact | Potential irritant | Chemical splash goggles are mandatory to prevent eye damage. |
| Inhalation | Vapors may cause drowsiness or dizziness | Work should be conducted in well-ventilated areas. Respiratory protection may be required for large volumes or in poorly ventilated spaces. |
The Core Ensemble: Selecting Your Protective Armor
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the operation, the potential for exposure, and the specific laboratory environment.
Eye and Face Protection: The First Line of Defense
Direct contact of this compound with the eyes can cause irritation. Therefore, robust eye protection is non-negotiable.
-
Recommendation: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Causality: Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes. Goggles create a barrier that effectively prevents liquid from entering the eye area. In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to safety goggles.
Hand Protection: The Tactile Barrier
Choosing the correct gloves is critical, as they are the primary point of contact with the chemical. The selection should be based on the glove material's resistance to aliphatic hydrocarbons.
-
Recommendation: Nitrile gloves are a suitable choice for incidental contact and splash protection due to their good resistance to oils, greases, and aliphatic chemicals.[3] For prolonged contact or immersion, heavier-duty nitrile or Viton™ gloves are recommended.
-
Causality: Glove materials vary in their ability to resist permeation and degradation by different chemicals. While butyl rubber gloves offer excellent protection against many chemicals, they do not perform well with aliphatic hydrocarbons.[4] Nitrile provides a reliable barrier against non-aromatic hydrocarbons like this compound. Always inspect gloves for any signs of degradation (swelling, cracking, or discoloration) before and during use.[2]
Body Protection: Shielding Against Spills and Splashes
Protective clothing serves to protect the skin from accidental contact with this compound.
-
Recommendation: A flame-resistant lab coat should be worn and fully buttoned. For larger scale operations, impervious clothing may be necessary.[2]
-
Causality: A standard cotton lab coat may absorb the flammable liquid, creating a fire hazard. A flame-resistant coat provides a crucial layer of protection in the event of a fire. Impervious materials prevent the chemical from soaking through to the skin.
Respiratory Protection: Safeguarding the Air You Breathe
In most laboratory settings with adequate engineering controls (i.e., fume hoods), respiratory protection for handling this compound is not typically required.
-
Recommendation: Use only in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient and there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
-
Causality: Aliphatic hydrocarbons can displace air and, at high concentrations, lead to respiratory irritation and central nervous system effects. A fume hood effectively captures and removes these vapors at the source. A respirator should be considered a secondary line of defense when primary engineering controls are not feasible or are insufficient.
Operational Plan: A Step-by-Step Guide to Safety
Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow is designed to minimize exposure and ensure a safe working environment.
Donning PPE: Preparing for the Task
Doffing PPE: Preventing Cross-Contamination
The process of removing PPE is a critical control point for preventing the spread of contamination.
Disposal Plan: Responsible Management of Contaminated Materials
All materials that come into contact with this compound, including used PPE, must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items should be placed in a clearly labeled, sealed container for hazardous waste.
-
Chemical Waste: Unused or waste this compound should be collected in a dedicated, properly labeled, and sealed container for flammable liquid waste. Do not dispose of it down the drain.[5] The container should be stored in a designated satellite accumulation area away from incompatible materials.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound must also be treated as hazardous waste and disposed of in a sealed, labeled container.[6]
Emergency Procedures: Rapid and Effective Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Spill: For a small spill, alert personnel in the immediate area and, if safe to do so, absorb the spill with an inert material such as vermiculite or sand.[7] For a large spill, evacuate the area, and if the substance is flammable, turn off all ignition sources.[7] Follow your institution's emergency response procedures.
By integrating these principles of hazard awareness, meticulous PPE selection, and disciplined operational and disposal procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
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- Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.
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- A Guide to Chemical-Resistant Gloves. T-Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
